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  • Product: Cyclopropyl(4-hydroxyphenyl)methanone
  • CAS: 36116-18-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to Cyclopropyl(4-hydroxyphenyl)methanone, a valuable ketone intermediate in the development of pharmaceuticals and other f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Cyclopropyl(4-hydroxyphenyl)methanone, a valuable ketone intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical process parameters. The primary focus is on a robust two-step synthesis involving the initial formation of phenyl cyclopropanecarboxylate, followed by a Lewis acid-catalyzed Fries rearrangement. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis for practical application.

Introduction and Significance

Cyclopropyl(4-hydroxyphenyl)methanone, also known as 4-cyclopropanecarbonylphenol, is a key structural motif found in a variety of biologically active molecules. The presence of the cyclopropyl ketone moiety offers a unique combination of steric and electronic properties, making it an attractive component in medicinal chemistry for probing receptor binding pockets and influencing metabolic stability. The phenolic hydroxyl group provides a handle for further functionalization, enabling the synthesis of a diverse range of derivatives.

This guide will focus on the most practical and scalable synthetic route to this important intermediate, providing detailed experimental procedures and a thorough discussion of the underlying chemical principles.

Strategic Approach to Synthesis

The direct Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride presents a seemingly straightforward approach to Cyclopropyl(4-hydroxyphenyl)methanone. However, this method is often complicated by the bidentate nucleophilic nature of phenol. The lone pairs on the phenolic oxygen can compete with the aromatic ring for the acylating agent, leading to the formation of the O-acylated product, phenyl cyclopropanecarboxylate, as a significant byproduct. Furthermore, the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.

A more reliable and higher-yielding strategy involves a two-step sequence:

  • Esterification: The deliberate synthesis of phenyl cyclopropanecarboxylate from phenol and cyclopropanecarbonyl chloride.

  • Fries Rearrangement: The subsequent intramolecular rearrangement of the ester to the desired para-hydroxyaryl ketone, Cyclopropyl(4-hydroxyphenyl)methanone, catalyzed by a Lewis acid.

This two-step pathway offers superior control over the reaction outcome and generally provides higher yields of the desired C-acylated product.

Synthesis Pathway and Mechanisms

The preferred synthetic pathway is a two-stage process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement Phenol Phenol Ester Phenyl cyclopropanecarboxylate Phenol->Ester CPC Cyclopropanecarbonyl Chloride CPC->Ester Pyridine Pyridine (Base) Pyridine->Ester Catalyst DCM DCM (Solvent) DCM->Ester Solvent Ester_rearrange Phenyl cyclopropanecarboxylate Ester->Ester_rearrange Intermediate Product Cyclopropyl(4-hydroxyphenyl)methanone Ester_rearrange->Product Lewis_Acid AlCl3 (Lewis Acid) Lewis_Acid->Product Catalyst Solvent_rearrange Nitrobenzene (Solvent) Solvent_rearrange->Product Solvent

Caption: Overall workflow for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone.

Step 1: Synthesis of Phenyl Cyclopropanecarboxylate (Esterification)

The initial step involves the esterification of phenol with cyclopropanecarbonyl chloride. This reaction is a nucleophilic acyl substitution where the phenoxide ion, generated in situ, acts as the nucleophile.

Reaction:

Phenol + Cyclopropanecarbonyl chloride → Phenyl cyclopropanecarboxylate + HCl

Mechanism:

The reaction is typically carried out in the presence of a mild base, such as pyridine, which serves two primary purposes:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the phenol and deactivating it as a nucleophile.

  • Nucleophilic Catalyst (optional): Pyridine can react with the acyl chloride to form a more reactive acylpyridinium ion intermediate, which is then readily attacked by the phenol.

The choice of a non-protic solvent like dichloromethane (DCM) is crucial to avoid any unwanted side reactions with the acyl chloride.

Step 2: Fries Rearrangement of Phenyl Cyclopropanecarboxylate

The Fries rearrangement is an intramolecular reaction that converts a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[1] This reaction is a cornerstone for the synthesis of acyl phenols.[2]

Reaction:

Phenyl cyclopropanecarboxylate → Cyclopropyl(4-hydroxyphenyl)methanone

Mechanism:

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its cleavage from the phenoxy group. The resulting acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring.

Fries_Mechanism cluster_0 Fries Rearrangement Mechanism Ester Phenyl cyclopropanecarboxylate Complex Ester-AlCl3 Complex Ester->Complex + AlCl3 AlCl3 AlCl3 Acylium Acylium Ion + Phenoxy-AlCl3 Complex->Acylium Rearrangement Intermediate Wheland Intermediate Acylium->Intermediate Electrophilic Aromatic Substitution (para-attack) Product_Complex Product-AlCl3 Complex Intermediate->Product_Complex Deprotonation Product Cyclopropyl(4-hydroxyphenyl)methanone Product_Complex->Product Aqueous Workup

Caption: Simplified mechanism of the Fries rearrangement.

Regioselectivity:

The Fries rearrangement can yield both ortho and para isomers. The regioselectivity is primarily influenced by temperature and the choice of solvent.[3]

  • Low Temperatures (typically below 60°C): Favor the formation of the para product. This is generally considered to be the kinetically controlled pathway.

  • High Temperatures (typically above 160°C): Favor the formation of the ortho product. The ortho isomer can form a more stable chelated complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[3]

  • Solvent Polarity: Non-polar solvents tend to favor the ortho product, while more polar solvents can favor the para product.

For the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone, the desired product is the para isomer. Therefore, the reaction is typically carried out at lower temperatures.

Experimental Protocols

Materials and Reagents
Reagent/SolventGradeSupplier
PhenolReagent Grade, ≥99%Sigma-Aldrich
Cyclopropanecarbonyl chloride98%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Aluminum chloride (AlCl₃)Anhydrous, 99.99%Sigma-Aldrich
NitrobenzeneAnhydrous, 99%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeVWR
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Step-by-Step Synthesis

Step 1: Synthesis of Phenyl Cyclopropanecarboxylate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add phenol (9.41 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine (8.7 mL, 0.11 mol) to the stirred solution.

  • Add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl cyclopropanecarboxylate as an oil. The crude product is often of sufficient purity for the next step.

Step 2: Fries Rearrangement to Cyclopropyl(4-hydroxyphenyl)methanone

  • In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add anhydrous aluminum chloride (26.7 g, 0.2 mol) and anhydrous nitrobenzene (100 mL).

  • Cool the suspension to 5°C in an ice-water bath.

  • Slowly add a solution of phenyl cyclopropanecarboxylate (16.2 g, 0.1 mol) in anhydrous nitrobenzene (50 mL) to the stirred suspension over 30 minutes, maintaining the internal temperature between 5-10°C.

  • After the addition, stir the reaction mixture at 20-25°C for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting ester.

  • Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Purification

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Recrystallization:

  • The crude product can be recrystallized from a mixture of ethyl acetate and hexanes or from toluene.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Data and Characterization

ParameterPhenyl CyclopropanecarboxylateCyclopropyl(4-hydroxyphenyl)methanone
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol 162.19 g/mol
Appearance Colorless to pale yellow oilOff-white to pale yellow solid
Melting Point N/A105-107 °C
Boiling Point Not readily available335.5 ± 15.0 °C (Predicted)
Typical Yield >95%60-75% (after purification)
Purity (Typical) >95% (crude)>98% (after purification)

Spectroscopic Data for Cyclopropyl(4-hydroxyphenyl)methanone:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 5.60 (s, 1H, -OH), 2.60 (m, 1H, CH-cyclopropyl), 1.25 (m, 2H, CH₂-cyclopropyl), 1.05 (m, 2H, CH₂-cyclopropyl).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 199.5 (C=O), 160.0 (C-OH), 132.5 (2C, Ar-CH), 129.0 (Ar-C), 115.5 (2C, Ar-CH), 16.0 (CH-cyclopropyl), 12.0 (2C, CH₂-cyclopropyl).

  • IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 1670 (C=O stretch), 1605, 1580 (C=C aromatic stretch), 1280, 1160 (C-O stretch).

Troubleshooting and Safety Considerations

  • Low Yield in Fries Rearrangement: Ensure that all reagents and glassware are scrupulously dry, as moisture will deactivate the aluminum chloride catalyst. The quality of the AlCl₃ is critical.

  • Formation of Ortho Isomer: Maintain a low reaction temperature during the Fries rearrangement. If significant amounts of the ortho isomer are formed, purification by column chromatography will be necessary.

  • Safety:

    • Cyclopropanecarbonyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood.

    • Aluminum chloride reacts violently with water. Handle with care and in a dry environment.

    • Nitrobenzene is toxic and should be handled with appropriate personal protective equipment in a fume hood.

    • The workup of the Fries rearrangement with water and acid is highly exothermic and should be performed cautiously with adequate cooling.

Conclusion

The synthesis of Cyclopropyl(4-hydroxyphenyl)methanone is most effectively achieved through a two-step process involving the esterification of phenol followed by a Fries rearrangement of the resulting phenyl cyclopropanecarboxylate. This method provides good overall yields and allows for the selective formation of the desired para isomer by controlling the reaction temperature. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

  • Fries, K.; Finck, G. Über Homologe des Cumaranons und ihre Abkömmlinge. Ber. Dtsch. Chem. Ges.1908, 41 (3), 4271–4284.
  • Blatt, A. H. The Fries Reaction. Org. React.1942, 1, 342–369.
  • LookChem. Cyclopropyl(4-hydroxyphenyl)methanone. [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

  • Alachem Co., Ltd. Cyclopropy(4-hydroxyphenyl)Methanone. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

Sources

Exploratory

An In-depth Technical Guide to Cyclopropyl(4-hydroxyphenyl)methanone (CAS 36116-18-4)

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclopropyl(4-hydroxyphenyl)methanone, a ketone featuring a cyclopropyl ring bonded to a carbonyl group and a 4-hydroxyphenyl moiety, is a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl(4-hydroxyphenyl)methanone, a ketone featuring a cyclopropyl ring bonded to a carbonyl group and a 4-hydroxyphenyl moiety, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motifs, particularly the cyclopropyl group, are increasingly recognized for their ability to confer desirable physicochemical and pharmacological properties to drug candidates. This guide provides a comprehensive overview of the core properties of Cyclopropyl(4-hydroxyphenyl)methanone, including its physicochemical characteristics, spectral data, synthesis methodologies, and its emerging role as a valuable synthetic intermediate in drug discovery.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a strategic component in modern drug design. Its unique stereoelectronic properties, stemming from significant ring strain, impart a range of beneficial effects on drug molecules. The incorporation of a cyclopropyl ring can enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and pKa.[1][2][3] The rigid nature of the cyclopropyl ring can also serve as a conformational constraint, locking a molecule into its bioactive conformation and thereby improving its binding affinity to biological targets.[1] Cyclopropyl(4-hydroxyphenyl)methanone serves as a key building block that embodies these desirable features, making it a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Cyclopropyl(4-hydroxyphenyl)methanone is essential for its effective use in research and development.

PropertyValueSource
CAS Number 36116-18-4[4][5]
Molecular Formula C₁₀H₁₀O₂[4][5]
Molecular Weight 162.19 g/mol [1][2]
Melting Point 105-107 °C[4]
Boiling Point (Predicted) 335.5 ± 15.0 °C[4]
Density (Predicted) 1.260 ± 0.06 g/cm³[4]
pKa (Predicted) 8.09 ± 0.15[4]
LogP (Predicted) 1.98490[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]
Canonical SMILES C1CC1C(=O)C2=CC=C(C=C2)O[4][5]
InChI Key GVBHKNVCIKUPCZ-UHFFFAOYSA-N[5]

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and hydroxyl protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm), corresponding to the ortho and meta protons of the para-substituted phenyl ring.

  • Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.8-1.5 ppm) for the methylene protons and a multiplet for the methine proton of the cyclopropyl ring.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the hydroxyl group appearing more downfield.

  • Cyclopropyl Carbons: Signals in the upfield region (typically δ 10-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its key functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[6]

  • C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ corresponding to the carbonyl group.[6][7]

  • C-H Stretch (Aromatic and Cyclopropyl): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the cyclopropyl C-H bonds.[1]

  • C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.[8]

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 162. Fragmentation patterns would likely involve cleavage of the cyclopropyl ring and the bond between the carbonyl group and the aromatic ring. Common fragmentation pathways for similar structures often involve the loss of the cyclopropyl group or the formation of acylium ions.[9][10][11][12][13]

Synthesis Methodologies

Several synthetic routes to Cyclopropyl(4-hydroxyphenyl)methanone have been reported, with varying yields and complexities. The choice of method often depends on the availability of starting materials and the desired scale of production.

High-Yield Synthesis from γ-Chloro-4-hydroxybutyrophenone

A particularly efficient method involves the intramolecular cyclization of γ-chloro-4-hydroxybutyrophenone. This route is reported to proceed with a high yield of 95.8%.[4]

Reaction Scheme:

Synthesis_Route_1 gamma-Chloro-4-hydroxybutyrophenone gamma-Chloro-4-hydroxybutyrophenone Cyclopropyl(4-hydroxyphenyl)methanone Cyclopropyl(4-hydroxyphenyl)methanone gamma-Chloro-4-hydroxybutyrophenone->Cyclopropyl(4-hydroxyphenyl)methanone Base (e.g., NaOH in water) Yield: 95.8%

Caption: High-yield synthesis via intramolecular cyclization.

Experimental Protocol (General Procedure):

  • Dissolution: Dissolve γ-chloro-4-hydroxybutyrophenone in a suitable solvent such as water.

  • Base Addition: Add a solution of a strong base, for example, sodium hydroxide, to the reaction mixture. The reaction is typically carried out at room temperature (20-25 °C).[4]

  • Reaction: Stir the mixture for a short period (e.g., 0.025 hours) to facilitate the intramolecular cyclization.[4]

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product can then be purified by standard techniques such as recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a strong base is crucial to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride ion in an intramolecular Williamson ether synthesis-like reaction, forming the cyclopropane ring. The aqueous solvent system is advantageous for its low cost and environmental friendliness.

Friedel-Crafts Acylation

Another classical approach is the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride. This method requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Synthesis_Route_2 Phenol Phenol Intermediate Intermediate Phenol->Intermediate + Cyclopropanecarbonyl Chloride Cyclopropyl(4-hydroxyphenyl)methanone Cyclopropyl(4-hydroxyphenyl)methanone Intermediate->Cyclopropyl(4-hydroxyphenyl)methanone AlCl3

Caption: Synthesis via Friedel-Crafts acylation.

Experimental Protocol (General Procedure):

  • Catalyst Suspension: Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or nitrobenzene).

  • Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride to the suspension while cooling to maintain a low temperature.

  • Phenol Addition: Add phenol dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Work-up and Purification: Quench the reaction with ice-water and acid. Extract the product with an organic solvent and purify using column chromatography or recrystallization.

Causality Behind Experimental Choices: The Lewis acid catalyst (AlCl₃) activates the acyl chloride, making it a more potent electrophile for the electrophilic aromatic substitution reaction on the electron-rich phenol ring. The reaction is typically directed to the para position due to the ortho, para-directing effect of the hydroxyl group.

Applications in Drug Development

Cyclopropyl(4-hydroxyphenyl)methanone is a valuable intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas.

Antitubercular and Antimalarial Agents

Research has demonstrated that derivatives of cyclopropyl(4-hydroxyphenyl)methanone exhibit significant in vitro activity against Mycobacterium tuberculosis and Plasmodium falciparum.[14] A series of 4-alkylaminoaryl phenyl cyclopropyl methanones, synthesized from related chalcones, have shown potent antitubercular and antimalarial properties.[14] This suggests that the cyclopropyl phenyl ketone scaffold is a promising pharmacophore for the development of new anti-infective agents. The mechanism of action for some of these derivatives is believed to involve the inhibition of essential enzymes in the pathogens.[14]

Synthetic Intermediate for Complex Molecules

The presence of a reactive hydroxyl group and a stable cyclopropyl ketone moiety makes this compound a versatile starting material for further chemical modifications. The hydroxyl group can be readily alkylated or arylated to introduce diverse substituents, while the ketone can be a site for reductions, additions, or other carbonyl chemistry. This versatility allows for the construction of extensive libraries of compounds for high-throughput screening in drug discovery programs. For instance, it is a precursor for the synthesis of more complex molecules like {4-[3-(4-Cyclopropanecarbonyl-phenoxy)-2-hydroxy-propoxy]-phenyl}-cyclopropyl-methanone.[4]

Safety and Handling

While a comprehensive toxicological profile is not available, general safety precautions should be observed when handling Cyclopropyl(4-hydroxyphenyl)methanone.

  • Hazard Statements: Causes skin irritation and serious eye irritation.[15]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.[15]

  • First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[15]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It should be sealed in a dry environment at room temperature.[4]

Conclusion

Cyclopropyl(4-hydroxyphenyl)methanone is a compound with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with efficient synthetic routes, make it an attractive building block for the development of novel therapeutic agents. The demonstrated antitubercular and antimalarial activity of its derivatives underscores the importance of the cyclopropyl phenyl ketone scaffold in drug discovery. Further research into the biological activities of this compound and its analogues is warranted and could lead to the development of new and effective treatments for a range of diseases.

References

  • Synthesis and Optimization of Antitubercular Activities in a Series of 4-(aryloxy)phenyl Cyclopropyl Methanols. (n.d.). PubMed. Retrieved from [Link]

  • Cyclopropyl(4-hydroxyphenyl)methanone. (n.d.). LookChem. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0278045). (n.d.). NP-MRD. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word Download CAS: 36116-18-4 Name: Cyclopropyl(4-hydroxyphenyl)methanone. (n.d.). XiXisys. Retrieved from [Link]

  • Anti-TB Activities of Cyclopropyl Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0239373). (n.d.). NP-MRD. Retrieved from [Link]

  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. (2010). ResearchGate. Retrieved from [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. (n.d.). MalariaWorld. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Calculated and experimental 13C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. (n.d.). PubMed. Retrieved from [Link]

  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds. (n.d.). Google Patents.
  • (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Antimalarial activities of polyhydroxyphenyl and hydroxamic acid derivatives. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Deciphering the mechanism of action of antitubercular compounds with metabolomics. (n.d.). Retrieved from [Link]

  • Antimalarial Activity of Plant Metabolites. (n.d.). MDPI. Retrieved from [Link]

  • Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Retrieved from [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • (PDF) Synthesis, anticancer and antituberculosis studies for [1-(4-chlorophenyl) cyclopropyl] (piperazine-yl) methanone derivates. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. (n.d.). PubMed. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. (n.d.). LCGC International. Retrieved from [Link]

  • 13C NMR Metabolomics: Applications at Natural Abundance. (n.d.). PMC - NIH. Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. Retrieved from [Link]

  • Infrared (IR) Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). Universität Halle. Retrieved from [Link]

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Foundational

"Cyclopropyl(4-hydroxyphenyl)methanone" chemical structure and analysis

An In-depth Technical Guide to Cyclopropyl(4-hydroxyphenyl)methanone This guide provides a comprehensive technical overview of Cyclopropyl(4-hydroxyphenyl)methanone, a molecule of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclopropyl(4-hydroxyphenyl)methanone

This guide provides a comprehensive technical overview of Cyclopropyl(4-hydroxyphenyl)methanone, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, analytical characterization, and its emerging applications, offering field-proven insights for researchers and scientists.

Introduction and Molecular Architecture

Cyclopropyl(4-hydroxyphenyl)methanone, also known as 4-cyclopropanecarbonylphenol, is a ketone derivative featuring a cyclopropyl group and a 4-hydroxyphenyl substituent.[1][2] The presence of the strained three-membered cyclopropyl ring imparts unique electronic and conformational properties to the molecule, making it a valuable scaffold in drug design.[3] The cyclopropyl group can act as a bioisostere for other functionalities, potentially improving metabolic stability, potency, and membrane permeability of drug candidates.[3]

Table 1: Physicochemical Properties of Cyclopropyl(4-hydroxyphenyl)methanone [1][2][4][5]

PropertyValue
CAS Number 36116-18-4
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Melting Point 105-107 °C
Boiling Point 335.5 ± 15.0 °C (Predicted)
pKa 8.09 ± 0.15 (Predicted)
LogP 1.98 (Predicted)
Canonical SMILES C1CC1C(=O)C2=CC=C(C=C2)O

Synthesis and Mechanistic Considerations

The synthesis of Cyclopropyl(4-hydroxyphenyl)methanone can be achieved through various synthetic routes. A common and efficient method involves the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride.

Protocol: Friedel-Crafts Acylation for Synthesis

This protocol describes a laboratory-scale synthesis. The causality behind the choice of a Lewis acid like aluminum chloride (AlCl₃) is to activate the acyl chloride, making it a more potent electrophile for the aromatic ring of phenol. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in the same solvent via the dropping funnel.

  • Phenol Addition: After the addition of the acyl chloride, add a solution of phenol (1.1 equivalents) in the solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Cyclopropyl(4-hydroxyphenyl)methanone.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Phenol Phenol Reaction_Vessel Inert Solvent (e.g., DCM) 0°C to Room Temp Phenol->Reaction_Vessel Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl_Chloride->Reaction_Vessel AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction_Vessel Monitoring TLC Monitoring Reaction_Vessel->Monitoring Stirring Quenching Ice-cold HCl(aq) Monitoring->Quenching Reaction Completion Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Cyclopropyl(4-hydroxyphenyl)methanone Purification->Product

Comprehensive Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. This section outlines the key analytical techniques and expected results.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals include multiplets for the cyclopropyl protons, and aromatic protons, along with a singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the cyclopropyl group.

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule.[6] Key characteristic absorption bands are expected for the hydroxyl (O-H) group, the carbonyl (C=O) group, and the aromatic C-H and C=C bonds.[7][8]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9] The molecular ion peak (M+) corresponding to the molecular weight of 162.19 g/mol is expected.[5][10]

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks / Signals
¹H NMR Multiplets for cyclopropyl protons (~0.8-1.5 ppm), Multiplets for aromatic protons (~6.9-7.9 ppm), Singlet for hydroxyl proton (variable, ~5-10 ppm)
¹³C NMR Signal for carbonyl carbon (~198 ppm), Signals for aromatic carbons (~115-160 ppm), Signals for cyclopropyl carbons (~10-20 ppm)
IR (cm⁻¹) Broad O-H stretch (~3200-3600), Strong C=O stretch (~1640-1680)[7], Aromatic C-H stretch (~3000-3100), Aromatic C=C stretch (~1500-1600)
MS (m/z) Molecular ion peak [M]⁺ at ~162.1
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the synthesized compound and for its quantification in various matrices.[11][12] A reversed-phase HPLC method is typically employed.[13]

Protocol: HPLC Method for Purity Assessment

This protocol is a self-validating system for routine analysis. The choice of a C18 column is based on its versatility for separating moderately polar compounds. The mobile phase composition is optimized to achieve good resolution and peak shape.

Step-by-Step Methodology:

  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.[13]

    • Detection Wavelength: 275 nm (near the λmax of the hydroxyphenyl chromophore).

    • Injection Volume: 10 µL.[13]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, UV Detector) Method_Params Set Method Parameters (Mobile Phase, Flow Rate, Temp.) HPLC_System->Method_Params Method_Params->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Result Purity Report Data_Analysis->Result

Applications in Drug Discovery and Development

The unique structural features of Cyclopropyl(4-hydroxyphenyl)methanone make it an attractive building block in the design of novel therapeutic agents. The cyclopropyl moiety is increasingly utilized in drug development to enhance pharmacological properties.[3]

Potential Therapeutic Areas:

  • Anticancer Agents: The hydroxyphenyl ketone scaffold is present in various compounds with demonstrated anticancer activity. The addition of a cyclopropyl group can modulate the activity and selectivity of these agents.

  • Anti-inflammatory Drugs: Some derivatives of hydroxyphenyl ketones have shown anti-inflammatory properties.[14]

  • Neuroprotective Agents: The antioxidant properties associated with the phenolic hydroxyl group could be exploited in the development of neuroprotective drugs.

  • Enzyme Inhibitors: The ketone functionality can act as a hydrogen bond acceptor, and the overall molecular shape can be tailored to fit into the active sites of specific enzymes. Recent studies have explored cyclopropyl-containing compounds as potent inhibitors for targets like the discoidin domain receptor in idiopathic pulmonary fibrosis.[15]

The incorporation of the cyclopropyl(4-hydroxyphenyl)methanone core into larger molecules can be a strategic approach in lead optimization, aiming to improve pharmacokinetic and pharmacodynamic profiles.[16]

Conclusion

Cyclopropyl(4-hydroxyphenyl)methanone is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, synthesis, and analytical characterization, along with insights into its applications in drug discovery. The provided protocols and data serve as a valuable resource for researchers working with this compound, facilitating its effective utilization in the development of novel therapeutics.

References

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. Retrieved from [Link]

  • MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (4-hydroxyphenyl)(phenyl)methanone. Retrieved from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (4-Amino-3-nitrophenyl) cyclopropyl ketone on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-hydroxyphenyl)phenyl-. Retrieved from [Link]

  • ResearchGate. (2021). A Strategy to Minimize Reactive Metabolite Formation.... Retrieved from [Link]

  • Chemsrc. (n.d.). Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]

  • PubMed. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid.... Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies.... Retrieved from [Link]

  • NIH. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

  • NIH. (n.d.). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides.... Retrieved from [Link]

  • MDPI. (2021). Development and Validation of an HPLC-DAD Method.... Retrieved from [Link]

  • SpectraBase. (n.d.). 24-Hydroxy-1-(4-hydroxyphenyl)-5-propyl-1-tetracosanone. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES.... Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclopropyl(4-hydroxyphenyl)methanone

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound cyclopropyl(4-hydroxyphenyl)methanone, also known as 4-(cyclopropylcarbonyl)phenol. This ketone is a valuable intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound cyclopropyl(4-hydroxyphenyl)methanone, also known as 4-(cyclopropylcarbonyl)phenol. This ketone is a valuable intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development to ensure identity, purity, and quality control throughout the synthetic process. This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a holistic view of the molecule's structural features.

Introduction

Cyclopropyl(4-hydroxyphenyl)methanone (C₁₀H₁₀O₂) is a bicyclic aromatic ketone with a molecular weight of 162.19 g/mol . Its structure, featuring a cyclopropyl ring directly attached to a carbonyl group, which is in turn bonded to a 4-hydroxyphenyl moiety, presents a unique combination of functionalities that give rise to a distinct spectroscopic fingerprint. The presence of the strained cyclopropyl ring, the conjugated ketone, and the phenolic hydroxyl group are all key features that will be elucidated through the spectroscopic techniques discussed herein. The synthesis of this compound has been well-documented, notably through a Friedel-Crafts acylation of anisole followed by demethylation and cyclization, providing a reliable source for its characterization[1][2].

Molecular Structure and Key Spectroscopic Features

The structural characteristics of cyclopropyl(4-hydroxyphenyl)methanone are the primary determinants of its interaction with different forms of electromagnetic radiation, leading to its unique spectra.

Caption: Molecular structure of cyclopropyl(4-hydroxyphenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For cyclopropyl(4-hydroxyphenyl)methanone, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of cyclopropyl(4-hydroxyphenyl)methanone is characterized by distinct signals corresponding to the protons of the cyclopropyl ring, the aromatic ring, and the hydroxyl group.

Experimental Protocol: A sample of cyclopropyl(4-hydroxyphenyl)methanone is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.0-1.2m4HCH₂ protons of the cyclopropyl ring
~2.5-2.7m1HCH proton of the cyclopropyl ring
~6.9d2HAromatic protons ortho to the hydroxyl group
~7.9d2HAromatic protons meta to the hydroxyl group
Variablebr s1HPhenolic OH proton

Causality Behind Signal Characteristics:

  • The upfield signals around 1.0-1.2 ppm are characteristic of the highly shielded methylene (CH₂) protons of the cyclopropyl ring. The strained nature of the three-membered ring results in unique electronic effects that shift these protons to a higher field compared to other aliphatic protons.

  • The methine (CH) proton of the cyclopropyl ring, being adjacent to the electron-withdrawing carbonyl group, is deshielded and appears further downfield.

  • The aromatic protons exhibit a classic AA'BB' splitting pattern. The protons ortho to the electron-donating hydroxyl group are more shielded and appear at a lower chemical shift (~6.9 ppm) compared to the protons meta to the hydroxyl group (and ortho to the carbonyl group), which are deshielded and appear at a higher chemical shift (~7.9 ppm).

  • The chemical shift of the phenolic hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR spectroscopy. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation:

Chemical Shift (δ) ppmAssignment
~12Cyclopropyl CH₂
~18Cyclopropyl CH
~115Aromatic C ortho to OH
~130Aromatic C (quaternary, attached to C=O)
~132Aromatic C meta to OH
~162Aromatic C attached to OH
~198Carbonyl C

Causality Behind Signal Characteristics:

  • The aliphatic carbons of the cyclopropyl ring appear at high field.

  • The aromatic carbons show distinct signals based on their substitution. The carbon bearing the hydroxyl group is significantly shielded and appears at a lower chemical shift, while the carbons ortho and meta to the hydroxyl group are also shielded relative to benzene.

  • The quaternary carbon attached to the carbonyl group is also observed in the aromatic region.

  • The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and appears at a very low field (~198 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a potassium bromide (KBr) pellet for a solid sample or as a thin film from a solution evaporated on a salt plate (e.g., NaCl). The sample is then scanned with an IR spectrometer.

Data Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Broad, StrongO-H stretch (phenolic)
~3100-3000MediumC-H stretch (aromatic and cyclopropyl)
~1640-1660StrongC=O stretch (conjugated ketone)
~1600, 1580, 1500Medium-StrongC=C stretch (aromatic ring)
~1280StrongC-O stretch (phenol)
~1020MediumCyclopropyl ring breathing

Causality Behind Absorption Bands:

  • The broad and strong absorption in the 3300-3400 cm⁻¹ region is a classic indicator of a hydrogen-bonded hydroxyl group.

  • The strong absorption around 1640-1660 cm⁻¹ is characteristic of a carbonyl group conjugated with an aromatic ring, which lowers the stretching frequency compared to a non-conjugated ketone.

  • The multiple sharp peaks in the 1500-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • The C-O stretching vibration of the phenolic group gives rise to a strong band around 1280 cm⁻¹.

  • The vibrations of the cyclopropyl ring can be complex, but a characteristic "breathing" mode is often observed around 1020 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation (Electron Ionization):

m/zRelative IntensityProposed Fragment
162High[M]⁺ (Molecular Ion)
121High[M - C₃H₅]⁺ (Loss of cyclopropyl radical)
93Medium[C₆H₅O]⁺ (Phenoxy cation)
65Medium[C₅H₅]⁺ (Loss of CO from phenoxy cation)

Causality Behind Fragmentation:

G cluster_0 Fragmentation Pathway A Cyclopropyl(4-hydroxyphenyl)methanone [M]⁺˙ m/z = 162 B [M - C₃H₅]⁺ m/z = 121 A->B - •C₃H₅ C [C₆H₅O]⁺ m/z = 93 B->C - CO D [C₅H₅]⁺ m/z = 65 C->D - CO

Caption: Proposed mass spectrometry fragmentation of cyclopropyl(4-hydroxyphenyl)methanone.

  • The molecular ion peak [M]⁺ is expected at m/z 162, corresponding to the molecular weight of the compound.

  • A major fragmentation pathway involves the cleavage of the bond between the carbonyl group and the cyclopropyl ring, leading to the loss of a cyclopropyl radical (•C₃H₅) and the formation of a stable acylium ion at m/z 121. This is often the base peak.

  • Further fragmentation of the aromatic portion can occur, such as the loss of carbon monoxide (CO) from the acylium ion to give the phenoxy cation at m/z 93.

  • Subsequent loss of another CO molecule from the phenoxy cation can lead to the cyclopentadienyl cation at m/z 65.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a detailed and self-validating structural confirmation of cyclopropyl(4-hydroxyphenyl)methanone. The characteristic signals in each spectrum directly correlate with the specific functional groups and structural motifs present in the molecule. For researchers and drug development professionals, this comprehensive spectral analysis serves as a crucial reference for compound identification, purity assessment, and quality control. The methodologies and interpretations presented in this guide are foundational for the successful application of this important chemical intermediate in further synthetic endeavors.

References

  • Chang, S.-J.; Fernando, D. P.; King, S. Preparation of Cyclopropyl p-Hydroxyphenyl Ketone and Its Precursor 3-Chloropropyl p-Hydroxyphenyl Ketone. Org. Process Res. Dev.2001 , 5 (2), 141–143. [Link]

  • Jiménez-Cruz, J. C.; Guzmán-Mejía, R.; Juaristi, E. Synthesis of β-aryl-γ-amino acids by diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters. Tetrahedron2021 , 80, 131923. [Link]

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Foundational

The Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone: A Technical Guide

An In-depth Examination of Starting Materials, Reagents, and Synthetic Strategies for Researchers and Drug Development Professionals. Cyclopropyl(4-hydroxyphenyl)methanone, a key building block in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Starting Materials, Reagents, and Synthetic Strategies for Researchers and Drug Development Professionals.

Cyclopropyl(4-hydroxyphenyl)methanone, a key building block in the synthesis of various pharmaceutical agents and agrochemicals, possesses a unique structural motif combining a cyclopropyl ring and a phenol group. This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices.

Strategic Approaches to Synthesis: Navigating Friedel-Crafts and the Fries Rearrangement

The construction of Cyclopropyl(4-hydroxyphenyl)methanone primarily revolves around two classical organic reactions: the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of a phenolic ester. The choice between these pathways is dictated by factors such as reaction efficiency, regioselectivity, and the avoidance of common side reactions.

The Direct Path: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] In principle, the most direct synthesis of Cyclopropyl(4-hydroxyphenyl)methanone would involve the reaction of phenol with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

However, the direct acylation of phenols via the Friedel-Crafts reaction is often challenging. The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst.[3][4] This interaction can deactivate the aromatic ring towards the desired electrophilic substitution or lead to the formation of the O-acylated product (an ester) as the major or exclusive product.[3][4]

The Preferred Route: The Fries Rearrangement

To circumvent the issues associated with direct Friedel-Crafts acylation of phenols, the Fries rearrangement offers a more reliable and widely employed strategy.[5][6][7] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[5][6] The synthesis of Cyclopropyl(4-hydroxyphenyl)methanone via this route is a two-step process:

  • Esterification: Phenol is first reacted with cyclopropanecarbonyl chloride to form phenyl cyclopropanecarboxylate. This is a standard esterification reaction and typically proceeds with high yield.

  • Rearrangement: The resulting phenyl cyclopropanecarboxylate then undergoes the Fries rearrangement in the presence of a Lewis acid, such as AlCl₃, to yield a mixture of ortho- and para-substituted products.[5][6]

A key advantage of the Fries rearrangement is that the regioselectivity (the formation of the ortho- or para-isomer) can be controlled by the reaction conditions.[5][6][8] Lower reaction temperatures generally favor the formation of the para-isomer, which is the desired product in this case.[6][8]

Reaction Mechanisms: A Closer Look

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the phenol, leading to the formation of the ketone.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Cyclopropanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + Acylium Ion Product Cyclopropyl(4-hydroxyphenyl)methanone Intermediate->Product - H⁺ Fries_Rearrangement Phenyl_cyclopropanecarboxylate Phenyl cyclopropanecarboxylate Lewis_acid_complex Lewis Acid Complex Phenyl_cyclopropanecarboxylate->Lewis_acid_complex + AlCl₃ Acylium_ion Acylium Ion + Aluminum Phenoxide Lewis_acid_complex->Acylium_ion Ortho_product ortho-Hydroxy Ketone Acylium_ion->Ortho_product Intramolecular Rearrangement Para_product para-Hydroxy Ketone (Desired Product) Acylium_ion->Para_product Intramolecular Rearrangement

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

This section provides a detailed, step-by-step methodology for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone based on the Fries rearrangement.

Step 1: Synthesis of Phenyl Cyclopropanecarboxylate
  • Reagents and Equipment:

    • Phenol

    • Cyclopropanecarbonyl chloride

    • Anhydrous pyridine or triethylamine

    • Anhydrous dichloromethane (DCM) or diethyl ether

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

  • Procedure:

    • Dissolve phenol in the anhydrous solvent in the round-bottom flask under a nitrogen atmosphere.

    • Add the base (pyridine or triethylamine) to the solution and cool the mixture in an ice bath.

    • Slowly add cyclopropanecarbonyl chloride to the stirred solution via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Work-up the reaction by washing with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl cyclopropanecarboxylate.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Fries Rearrangement to Cyclopropyl(4-hydroxyphenyl)methanone
  • Reagents and Equipment:

    • Phenyl cyclopropanecarboxylate

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous nitrobenzene or other suitable high-boiling solvent

    • Round-bottom flask, magnetic stirrer, heating mantle, and nitrogen inlet

  • Procedure:

    • Carefully add anhydrous aluminum chloride to the anhydrous solvent in the round-bottom flask under a nitrogen atmosphere.

    • Slowly add phenyl cyclopropanecarboxylate to the stirred suspension.

    • Heat the reaction mixture to the desired temperature (typically 60-80°C to favor the para product) and maintain for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain Cyclopropyl(4-hydroxyphenyl)methanone.

Summary of Starting Materials and Reagents

Reactant/Reagent Role Key Considerations
PhenolStarting MaterialMust be dry.
Cyclopropanecarbonyl chlorideAcylating AgentMoisture sensitive.
Aluminum Chloride (AlCl₃)Lewis Acid CatalystAnhydrous conditions are crucial. [1]
Pyridine/TriethylamineBase (for esterification)Scavenges HCl produced during esterification.
Dichloromethane/Diethyl EtherSolvent (for esterification)Must be anhydrous.
NitrobenzeneSolvent (for rearrangement)High-boiling, inert solvent.

Conclusion

The synthesis of Cyclopropyl(4-hydroxyphenyl)methanone is most reliably achieved through a two-step process involving the esterification of phenol with cyclopropanecarbonyl chloride, followed by a Lewis acid-catalyzed Fries rearrangement. This approach offers superior control over regioselectivity compared to the direct Friedel-Crafts acylation of phenol, which is often plagued by side reactions. By carefully controlling reaction parameters, particularly temperature, researchers can favor the formation of the desired para-isomer, a critical intermediate for numerous applications in the pharmaceutical and agrochemical industries.

References

  • LookChem. Cyclopropyl(4-hydroxyphenyl)methanone. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

  • Scribd. Friedel Craft Acylation | PDF. [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

  • Alachem Co., Ltd. 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. [Link]

  • University of Calgary. Ch24 - Acylation of phenols. [Link]

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Exploratory

An In-depth Technical Guide to the Formation of Cyclopropyl(4--hydroxyphenyl)methanone

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its incorporation into drug candidates can significantly enhance a range of pharmacological properties, including potency, metabolic stability, and pharmacokinetic profiles.[1] The rigid, three-membered ring of the cyclopropyl group introduces conformational constraints that can optimize interactions with biological targets. When this moiety is conjugated with a ketone, it forms a cyclopropyl ketone, a versatile building block in the synthesis of complex pharmaceutical intermediates. This guide provides a detailed exploration of the formation of a key cyclopropyl ketone, Cyclopropyl(4-hydroxyphenyl)methanone, offering insights into its synthesis, reaction mechanism, and the critical parameters that govern its formation. This molecule is of particular interest as it combines the beneficial properties of the cyclopropyl ketone with a phenolic group, a common feature in many biologically active compounds.

Core Synthesis Pathway: Friedel-Crafts Acylation of Phenol

The principal and most direct method for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone is the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring of phenol attacks an electrophilic acylium ion.[2][3][4] The reaction is typically mediated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The Dual Reactivity of Phenol: A Tale of C- vs. O-Acylation

Phenols are bidentate nucleophiles, meaning they possess two nucleophilic sites: the aromatic ring (C-acylation) and the hydroxyl group (O-acylation). This dual reactivity presents a significant consideration in the synthesis of hydroxyaryl ketones.

  • C-Acylation (Friedel-Crafts Acylation): This pathway leads to the desired product, Cyclopropyl(4-hydroxyphenyl)methanone, where the cyclopropanecarbonyl group is attached directly to the aromatic ring. This reaction is generally favored under thermodynamic control.

  • O-Acylation (Esterification): This pathway results in the formation of a phenyl cyclopropanecarboxylate ester. O-acylation is often kinetically favored.

The choice between these two pathways is heavily influenced by the reaction conditions, particularly the amount of Lewis acid catalyst used. A stoichiometric amount or an excess of the Lewis acid promotes C-acylation.[3][4] The Lewis acid coordinates with the lone pair of electrons on the oxygen atom of the phenolic hydroxyl group, which deactivates the ring towards electrophilic attack to some extent but, more importantly, facilitates the generation of the acylium ion and subsequent acylation on the ring.[4]

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of Cyclopropyl(4-hydroxyphenyl)methanone via Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

Step 1: Generation of the Acylium Ion

The reaction is initiated by the interaction of cyclopropanecarbonyl chloride with the Lewis acid catalyst, aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This complex then dissociates to form a highly electrophilic and resonance-stabilized acylium ion.

Step 2: Electrophilic Aromatic Substitution

The electron-rich phenol ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the phenol ring is temporarily disrupted in this step.

Step 3: Restoration of Aromaticity

A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom of the sigma complex that bears the new acyl group. This step regenerates the aromatic ring, yielding the final product, Cyclopropyl(4-hydroxyphenyl)methanone, complexed with the Lewis acid.

Step 4: Work-up

The final product is liberated from its complex with the Lewis acid by the addition of water or a dilute acid during the work-up procedure.

Visualizing the Mechanism: A DOT Language Diagram

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Aromatization cluster_2 Step 4: Work-up Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride Acylium_ion Cyclopropyl Acylium Ion (Electrophile) Cyclopropanecarbonyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- AlCl₄⁻ Phenol Phenol Sigma_Complex Sigma Complex (Intermediate) Phenol->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Sigma_Complex->Product_Complex Final_Product Cyclopropyl(4-hydroxyphenyl)methanone Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation for Cyclopropyl(4-hydroxyphenyl)methanone formation.

The Fries Rearrangement: A Competing Pathway

Under certain conditions, particularly if O-acylation occurs first, the resulting phenyl cyclopropanecarboxylate can undergo a Fries rearrangement to yield the C-acylated product. This rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, also catalyzed by a Lewis acid.[3] The Fries rearrangement can be directed to favor either the ortho or para isomer by controlling the reaction temperature. Generally, lower temperatures favor the para product, while higher temperatures favor the ortho isomer.

Regioselectivity: The Predominance of the para-Isomer

The hydroxyl group of phenol is an ortho, para-directing group in electrophilic aromatic substitution reactions. Therefore, the acylation can occur at either the position ortho or para to the hydroxyl group. In the case of the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone, the para-isomer is typically the major product. This is primarily due to steric hindrance at the ortho positions from the relatively bulky hydroxyl group and the incoming cyclopropanecarbonyl group.

Experimental Protocol: A Guideline for Synthesis

Materials:

  • Phenol

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Appropriate glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser with a drying tube)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 2.2 equivalents relative to phenol).

  • Solvent Addition: Add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of phenol (1.0 equivalent) and cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Cyclopropyl(4-hydroxyphenyl)methanone.

Visualizing the Workflow: A DOT Language Diagram

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere. Reagents 2. Add AlCl₃ and anhydrous DCM. Setup->Reagents Cooling 3. Cool to 0 °C. Reagents->Cooling Addition 4. Add a solution of phenol and cyclopropanecarbonyl chloride dropwise. Cooling->Addition Stirring 5. Stir at room temperature. Addition->Stirring Quenching 6. Quench with ice and HCl. Stirring->Quenching Extraction 7. Extract with DCM. Quenching->Extraction Washing 8. Wash with H₂O, NaHCO₃, and brine. Extraction->Washing Drying 9. Dry over MgSO₄. Washing->Drying Concentration 10. Concentrate under reduced pressure. Drying->Concentration Purification 11. Purify by chromatography or recrystallization. Concentration->Purification

Caption: A generalized experimental workflow for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone.

Quantitative Data and Physical Properties

The following table summarizes key quantitative and physical data for Cyclopropyl(4-hydroxyphenyl)methanone.

ParameterValueReference
Molecular Formula C₁₀H₁₀O₂[5]
Molecular Weight 162.19 g/mol [5]
CAS Number 36116-18-4[5]
Melting Point 105-107 °C[5]
Boiling Point (Predicted) 335.5 ± 15.0 °C[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]

Conclusion: A Versatile Intermediate for Future Innovations

The synthesis of Cyclopropyl(4-hydroxyphenyl)methanone via the Friedel-Crafts acylation of phenol is a robust and well-understood transformation in organic chemistry. By carefully controlling the reaction conditions, particularly the stoichiometry of the Lewis acid catalyst, the desired C-acylated product can be obtained in good yield, with a predictable preference for the para-isomer. The resulting molecule, possessing both the valuable cyclopropyl ketone moiety and a reactive phenolic hydroxyl group, stands as a promising intermediate for the development of novel pharmaceuticals and other advanced materials. A thorough understanding of its formation mechanism and the factors influencing its synthesis is paramount for researchers and drug development professionals seeking to leverage its unique structural features in their scientific endeavors.

References

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. Retrieved from [Link]

  • Salunkhe, R. S., et al. (n.d.).
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for ring acylation of phenols.
  • Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
  • Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • European Patent Office. (1989, February 15). Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol. EP 0303398 A1.
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  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral data of compounds 1 in MeOH-d 4 (500 and 125.... Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of cyclopropyl-substituted acetophenone.
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  • Google Patents. (n.d.). Process for the preparation of 4-(cyclopropylcarbonyl)-alpha, alpha-dimethylphenylacetic acid.
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  • NIH. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to Cyclopropyl(4-hydroxyphenyl)methanone: A Key Building Block in Modern Drug Discovery

Abstract Cyclopropyl(4-hydroxyphenyl)methanone, a seemingly unassuming aromatic ketone, has emerged as a pivotal intermediate in the landscape of contemporary medicinal chemistry. Its unique structural amalgamation of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclopropyl(4-hydroxyphenyl)methanone, a seemingly unassuming aromatic ketone, has emerged as a pivotal intermediate in the landscape of contemporary medicinal chemistry. Its unique structural amalgamation of a cyclopropyl ring and a phenol moiety offers a versatile scaffold for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of Cyclopropyl(4-hydroxyphenyl)methanone, detailing its chemical identity, physicochemical properties, robust synthesis protocols, and its significant role as a precursor in the development of targeted therapies, with a particular focus on its application in the synthesis of PIM kinase inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group has garnered significant attention in drug design for its unique conformational and electronic properties.[1][2] Unlike linear alkyl chains, the rigid, three-membered ring of cyclopropane introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the strained C-C bonds of the cyclopropyl ring possess a degree of π-character, influencing the electronic properties of adjacent functional groups. These attributes have led to the incorporation of the cyclopropyl motif into a number of clinically successful drugs, where it often contributes to improved metabolic stability and reduced off-target effects.[1][3] Cyclopropyl(4-hydroxyphenyl)methanone serves as a readily accessible starting material that embodies this valuable structural feature, making it a compound of considerable interest in the synthesis of novel therapeutics.

Nomenclature and Chemical Identity

  • IUPAC Name: cyclopropyl-(4-hydroxyphenyl)methanone[4]

  • Synonyms: 4-(Cyclopropylcarbonyl)phenol, 4-hydroxyphenylcyclopropyl ketone, Cyclopropyl p-hydroxyphenyl ketone[5]

  • CAS Number: 36116-18-4[1][2][4][5]

Table 1: Physicochemical Properties of Cyclopropyl(4-hydroxyphenyl)methanone

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[2][5]
Molecular Weight 162.19 g/mol [1]
Appearance Light brown to brown solid
Melting Point 105-107 °C[5]
Boiling Point (Predicted) 335.5 ± 15.0 °C[5]
pKa (Predicted) 8.09 ± 0.15[5]
LogP (Predicted) 1.98[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]

Synthesis and Methodologies: A Robust and Scalable Approach

A well-established and efficient method for the preparation of Cyclopropyl(4-hydroxyphenyl)methanone involves a two-step process starting from readily available commercial materials. This pathway is amenable to scale-up, a critical consideration for its application in pharmaceutical development.

Synthesis of the Intermediate: 3-Chloropropyl p-Hydroxyphenyl Ketone

The initial step involves the Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride, followed by in-situ demethylation and chlorination. This process is advantageous as it selectively yields the desired para-substituted product.

Experimental Protocol:

  • Reaction Setup: To a solution of anisole and 4-chlorobutyryl chloride in a suitable solvent such as chlorobenzene, add aluminum chloride (AlCl₃) portion-wise at a controlled temperature.

  • Reaction Progression: Heat the reaction mixture to facilitate the Friedel-Crafts acylation.

  • Work-up and Conversion: Quench the reaction with aqueous hydrochloric acid. Subsequent heating of this aqueous mixture converts the intermediate hydroxyl compound to 3-chloropropyl p-hydroxyphenyl ketone.

  • Isolation: The product can be isolated through extraction and purified by crystallization.

Causality Behind Experimental Choices: The use of anisole (methoxybenzene) as the starting material directs the acylation to the para position due to the ortho,para-directing nature of the methoxy group. The subsequent demethylation and chlorination under acidic conditions provide a direct route to the key chloro-intermediate.

Cyclization to Cyclopropyl(4-hydroxyphenyl)methanone

The final step is an intramolecular cyclization of 3-chloropropyl p-hydroxyphenyl ketone to form the cyclopropyl ring. This is typically achieved under basic conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-chloropropyl p-hydroxyphenyl ketone in a suitable solvent.

  • Base Addition: Add a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide, at a reduced temperature (e.g., 0 °C).

  • Reaction Progression: Allow the reaction to proceed until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Isolation and Purification: After an acidic work-up, the crude product is isolated and can be purified by recrystallization to yield Cyclopropyl(4-hydroxyphenyl)methanone.

Trustworthiness of the Protocol: This synthetic route is self-validating as the progress of each step can be readily monitored by standard analytical techniques (TLC, NMR), and the final product can be characterized to confirm its identity and purity.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation & Conversion cluster_1 Step 2: Intramolecular Cyclization Anisole Anisole Intermediate 3-Chloropropyl p-Hydroxyphenyl Ketone Anisole->Intermediate AlCl₃, Heat Chlorobutyryl_Chloride 4-Chlorobutyryl Chloride Chlorobutyryl_Chloride->Intermediate Final_Product Cyclopropyl(4-hydroxyphenyl)methanone Intermediate->Final_Product Base Base (e.g., KOtBu) Base->Intermediate

Caption: A simplified workflow for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone.

Applications in Drug Development: A Gateway to PIM Kinase Inhibitors

While Cyclopropyl(4-hydroxyphenyl)methanone itself has not been reported as a therapeutic agent, its true value lies in its role as a versatile intermediate for the synthesis of biologically active molecules.[6] A prominent example is its utility in the construction of substituted pyrrole derivatives, which are core scaffolds for a class of potent anti-cancer agents known as PIM kinase inhibitors.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of human cancers, including prostate cancer, leukemia, and multiple myeloma.[7][8][9] These kinases play a crucial role in cell survival, proliferation, and resistance to apoptosis, making them attractive targets for cancer therapy.[10]

Cyclopropyl(4-hydroxyphenyl)methanone can serve as a key starting material for the synthesis of pyrrole-based PIM kinase inhibitors. The general synthetic strategy involves the elaboration of the phenol group and the ketone functionality to construct the desired heterocyclic core.

Signaling_Pathway PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) Phosphorylation Phosphorylation PIM_Kinase->Phosphorylation Substrates Substrates (e.g., BAD, p27) Substrates->Phosphorylation Apoptosis Inhibition of Apoptosis Phosphorylation->Apoptosis Cell_Cycle Cell Cycle Progression Phosphorylation->Cell_Cycle Cell_Growth Cell Growth & Survival Apoptosis->Cell_Growth Cell_Cycle->Cell_Growth PIM_Inhibitor PIM Kinase Inhibitor (Derived from Intermediate) PIM_Inhibitor->PIM_Kinase Inhibition Intermediate Cyclopropyl(4-hydroxyphenyl)methanone (Intermediate) Intermediate->PIM_Inhibitor Multi-step Synthesis

Caption: Role of PIM Kinase and its inhibition by compounds derived from the topic intermediate.

Conclusion

Cyclopropyl(4-hydroxyphenyl)methanone is a strategically important molecule in the arsenal of medicinal chemists. Its straightforward synthesis, coupled with the desirable properties imparted by the cyclopropyl group, makes it a valuable building block for the creation of novel therapeutic agents. As demonstrated by its potential application in the synthesis of PIM kinase inhibitors, this intermediate provides a gateway to complex molecular architectures with significant biological activity. Further exploration of its utility in the synthesis of other classes of bioactive compounds is a promising avenue for future research and development in the pharmaceutical industry.

References

  • Alachem Co., Ltd. (n.d.). 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. Retrieved from [Link]

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. Retrieved from [Link]

  • Patents Google. (2018). CA2922350C - Method for producing pyrrole derivative, and intermediate thereof.
  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • IndiaMART. (n.d.). 4 Hydroxyphenyl Cyclopropyl Ketone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. 17(4), 1604-1611.
  • ResearchGate. (2021). Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. Retrieved from [Link]

  • Juniper Publishers. (2025). PIM Kinase Inhibitors and Cancer Treatment. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 4-hydroxyacetophenone (Scheme-12). Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2021). Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. 13(2), 120-123. [Link]

  • PubMed Central. (n.d.). Pim-1 kinase as cancer drug target: An update. Retrieved from [Link]

  • Patent 0167286. (1986). Process for producing 4-hydroxyacetophenone.
  • PubMed Central. (n.d.). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Retrieved from [Link]

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Exploratory

"Cyclopropyl(4-hydroxyphenyl)methanone" molecular weight and formula

An In-Depth Technical Guide to Cyclopropyl(4-hydroxyphenyl)methanone Introduction Cyclopropyl(4-hydroxyphenyl)methanone, also known by synonyms such as 4-(Cyclopropylcarbonyl)phenol, is a small molecule of significant in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyclopropyl(4-hydroxyphenyl)methanone

Introduction

Cyclopropyl(4-hydroxyphenyl)methanone, also known by synonyms such as 4-(Cyclopropylcarbonyl)phenol, is a small molecule of significant interest to the chemical and pharmaceutical research communities.[1][2] Structurally, it is characterized by a cyclopropyl ring linked to a 4-hydroxyphenyl group via a ketone functional group. This unique combination of a strained, rigid aliphatic ring and a polar aromatic system makes it a versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry.

The presence of the cyclopropyl group is particularly noteworthy. In drug development, this moiety is often introduced to enhance metabolic stability, improve potency, and constrain molecular conformation.[3] The cyclopropyl ring's high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common challenge in drug design.[3] This guide provides a comprehensive technical overview of Cyclopropyl(4-hydroxyphenyl)methanone, detailing its physicochemical properties, synthesis, analytical characterization, and applications for researchers and drug development professionals.

Core Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. Cyclopropyl(4-hydroxyphenyl)methanone is a solid at room temperature with a melting point between 105-107 °C.[1][2] Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[1][4][5][6][7]
Molecular Weight 162.19 g/mol [2][7][8]
Exact Mass 162.068079557 Da[1]
CAS Number 36116-18-4[1][4][5][8]
Melting Point 105-107 °C[1][2]
IUPAC Name cyclopropyl-(4-hydroxyphenyl)methanone[4][6]
Canonical SMILES C1CC1C(=O)C2=CC=C(C=C2)O[1][4]
InChI Key GVBHKNVCIKUPCZ-UHFFFAOYSA-N[4][6]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Synthesis and Mechanistic Insights

The synthesis of Cyclopropyl(4-hydroxyphenyl)methanone can be efficiently achieved through the intramolecular cyclization of a suitable precursor. A high-yield route involves the use of γ-chloro-4-hydroxybutyrophenone.[1] This method is advantageous due to its directness and reported high efficiency.

Causality of the Experimental Choice: The selection of γ-chloro-4-hydroxybutyrophenone as the starting material is strategic. The molecule contains a ketone, a phenyl ring, and a terminal chlorine atom on the butyrophenone chain. The presence of the chlorine atom at the γ-position is critical, as it serves as a leaving group. In the presence of a base, the phenolic hydroxyl group is deprotonated, forming a phenoxide. This strong nucleophile then attacks the carbon atom bearing the chlorine in an intramolecular SN2 reaction, leading to the formation of the strained, three-membered cyclopropyl ring. This cyclization is thermodynamically driven by the formation of a stable product.

Detailed Synthesis Protocol

Reaction: γ-chloro-4-hydroxybutyrophenone → Cyclopropyl(4-hydroxyphenyl)methanone Reported Yield: 95.8%[1]

  • Preparation: To a solution of γ-chloro-4-hydroxybutyrophenone in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong, non-nucleophilic base (e.g., sodium hydride or potassium carbonate). The base should be added portion-wise at 0 °C to control the initial exothermic deprotonation.

  • Reaction Execution: After the addition of the base, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to protonate any remaining phenoxide and neutralize the base.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure Cyclopropyl(4-hydroxyphenyl)methanone.

Synthesis Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Cyclization cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification start_mat γ-chloro-4-hydroxy- butyrophenone reaction_vessel Reaction Vessel start_mat->reaction_vessel solvent Aprotic Polar Solvent (e.g., DMF) solvent->reaction_vessel base Strong Base (e.g., NaH) base->reaction_vessel Add at 0°C stirring Stir at Room Temp Monitor by TLC reaction_vessel->stirring quench Quench with H₂O stirring->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify final_product Pure Product: Cyclopropyl(4-hydroxyphenyl)methanone purify->final_product

Caption: Workflow for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A multi-technique approach is required for unambiguous structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets in the aromatic region (typically 6.8-8.0 ppm) for the protons on the phenyl ring, a multiplet for the single proton on the cyclopropyl ring adjacent to the carbonyl, and complex multiplets for the other four cyclopropyl protons at higher field strength. A broad singlet for the phenolic -OH proton would also be present.

    • ¹³C NMR: Key signals would include the carbonyl carbon (downfield, ~195-200 ppm), four distinct signals for the aromatic carbons, and signals for the carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band for the C=O (ketone) stretch around 1650-1680 cm⁻¹. A broad O-H stretching band from the phenol group is expected around 3200-3600 cm⁻¹.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 163.075, corresponding to the formula C₁₀H₁₁O₂⁺.

Analytical Confirmation Workflow

G cluster_primary Primary Analysis cluster_spectroscopy Spectroscopic Confirmation start Synthesized Product tlc TLC for Purity start->tlc mp Melting Point (105-107 °C) start->mp nmr ¹H and ¹³C NMR tlc->nmr If pure mp->nmr If matches ir FT-IR Spectroscopy nmr->ir ms Mass Spectrometry (HRMS) ir->ms final Structure Confirmed ms->final

Caption: Standard workflow for the analytical validation of the synthesized product.

Applications in Research and Drug Development

While Cyclopropyl(4-hydroxyphenyl)methanone is not an end-product drug itself, it serves as a crucial intermediate and building block. Its utility stems from the strategic combination of its functional groups.

  • Metabolic Blocking: The cyclopropyl group is a well-established bioisostere for other small alkyl groups or even phenyl rings, but with enhanced metabolic stability.[3] Researchers can incorporate this ketone into a larger lead compound to block a known metabolic "hotspot," thereby increasing the drug's half-life and bioavailability. For example, the cyclopropyl group in the statin drug Pitavastatin is used to divert metabolism away from the highly variable CYP3A4 enzyme.[3]

  • Scaffold for Synthesis: The ketone and phenol functionalities offer two reactive handles for further chemical modification. The phenol can be alkylated or acylated to explore structure-activity relationships (SAR) in a drug discovery campaign. The ketone can undergo reactions such as reduction, reductive amination, or addition reactions to build more complex molecular architectures.

  • Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable features (low molecular weight, defined 3D structure, hydrogen bonding capability), it is an ideal candidate for FBDD screening libraries. It can be used to identify initial, low-affinity hits against biological targets like kinases or proteases, which can then be optimized into potent leads.

Conclusion

Cyclopropyl(4-hydroxyphenyl)methanone is more than a simple chemical compound; it is a strategic tool for chemists and pharmacologists. With a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol , its true value lies in the synthetic versatility and drug-like properties imparted by its unique structure.[1][5][7][8] The robust synthesis, clear analytical profile, and significant potential as a metabolic blocker and synthetic intermediate make it a compound of high importance for professionals in drug development and scientific research.

References

  • Cyclopropyl(4-hydroxyphenyl)methanone. LookChem.[Link]

  • Cyclopropy(4-hydroxyphenyl)methanone - CAS:36116-18-4. Sunway Pharm Ltd.[Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI.[Link]

  • Cyclopropyl-(4-pentylsulfanylphenyl)methanone. PubChem, National Center for Biotechnology Information.[Link]

  • 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. Alachem Co., Ltd.[Link]

  • (4-hydroxyphenyl)(phenyl)methanone. ChemSynthesis.[Link]

  • Cyclopropyl(4-methoxyphenyl)methanone. Chemsrc.[Link]

  • Cyclopropyl(4-(1-hydroxy-2-methylpropan-2yl)phenyl) methanone. Jigs Chemical.[Link]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences.[Link]

  • Methanone, (4-hydroxyphenyl)phenyl-. NIST WebBook, SRD 69.[Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

  • (4-Chlorophenyl)-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone. PubChem, National Center for Biotechnology Information.[Link]

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Foundational

An In-Depth Technical Guide to the Physical Properties of Cyclopropyl(4-hydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclopropyl(4-h...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclopropyl(4-hydroxyphenyl)methanone, a valuable building block in medicinal chemistry and materials science. This document is designed to equip researchers and drug development professionals with the critical data and procedural knowledge necessary for the effective handling, characterization, and application of this compound.

Introduction

Cyclopropyl(4-hydroxyphenyl)methanone, also known as 4-hydroxybenzoylcyclopropane, is an aromatic ketone featuring a cyclopropyl group and a phenol moiety. This unique combination of functional groups imparts specific chemical reactivity and physical characteristics that are of significant interest in the development of novel therapeutic agents and functional materials. The cyclopropyl ring, a strained three-membered carbocycle, can act as a bioisostere for other functional groups and can influence the metabolic stability and conformational rigidity of a molecule. The phenolic hydroxyl group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.

A thorough understanding of the fundamental physical properties of this compound, particularly its melting point, is paramount for its application in synthesis, purification, and formulation. The melting point serves as a primary indicator of purity and is a critical parameter for many analytical and process development techniques.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclopropyl(4-hydroxyphenyl)methanone is presented in the table below. It is important to note that while some of these properties have been experimentally determined and are widely cited in chemical supplier catalogs, others are predicted values derived from computational models.

PropertyValueSource
Melting Point 105-107 °C
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
CAS Number 36116-18-4
Boiling Point (Predicted) 335.5 ± 15.0 °C
Density (Predicted) 1.260 ± 0.06 g/cm³
pKa (Predicted) 8.09 ± 0.15
LogP (Predicted) 1.98
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

Melting Point Determination: A Critical Protocol

The melting point of a solid is a fundamental physical property that provides a rapid and effective assessment of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically lead to a depression and broadening of the melting point range. The established melting point for Cyclopropyl(4-hydroxyphenyl)methanone is 105-107 °C. The following protocol outlines a standard and reliable method for its experimental determination.

Experimental Workflow for Melting Point Determination

Caption: Workflow for the determination of the melting point of Cyclopropyl(4-hydroxyphenyl)methanone.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of Cyclopropyl(4-hydroxyphenyl)methanone is completely dry, as moisture can depress the melting point.

    • Place a small amount of the crystalline solid on a clean, dry watch glass.

    • Using a spatula, finely crush the crystals into a powder to ensure uniform heat transfer within the sample.

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Melting Point Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of a calibrated melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Begin heating the apparatus. For an unknown or potentially impure sample, a rapid initial heating can be performed to determine an approximate melting range.

    • For an accurate measurement, allow the apparatus to cool and then begin heating again at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the completion of melting). The recorded range constitutes the melting point of the sample.

  • Interpretation of Results:

    • A sharp melting point range (typically within 1-2 °C) that falls within the literature value of 105-107 °C is indicative of a high-purity sample.

    • A broad or depressed melting point range suggests the presence of impurities.

Synthetic Considerations

While a detailed synthetic protocol is beyond the scope of this guide, it is pertinent to mention that Cyclopropyl(4-hydroxyphenyl)methanone is commonly synthesized via a Friedel-Crafts acylation reaction. This well-established reaction in organic chemistry involves the reaction of a phenol with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

The reaction conditions, including the choice of solvent and catalyst stoichiometry, are critical to favor C-acylation (on the aromatic ring) over O-acylation (on the phenolic oxygen). The Fries rearrangement can also be a competing or subsequent reaction under certain conditions. Careful optimization of the reaction parameters is necessary to achieve a high yield of the desired product.

Spectroscopic Characterization

The structural identity and purity of Cyclopropyl(4-hydroxyphenyl)methanone are unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the phenolic hydroxyl proton. The aromatic protons on the para-substituted ring will likely appear as two doublets. The cyclopropyl protons will exhibit complex splitting patterns in the aliphatic region of the spectrum. The phenolic proton will appear as a broad singlet, and its chemical shift can be concentration-dependent and will exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the cyclopropyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the different functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretching band for the phenolic hydroxyl group.

  • A strong C=O stretching band for the ketone carbonyl group.

  • C-H stretching bands for the aromatic and cyclopropyl groups.

  • C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 162.19 g/mol . Fragmentation patterns can provide further structural information.

Conclusion

Cyclopropyl(4-hydroxyphenyl)methanone is a compound with significant potential in chemical research and development. This guide has provided a detailed overview of its key physical properties, with a particular focus on its melting point as a critical parameter for purity assessment. The outlined experimental protocol for melting point determination, along with an understanding of the compound's synthetic background and spectroscopic characteristics, will empower researchers to confidently utilize this versatile molecule in their scientific endeavors. Adherence to rigorous characterization practices is essential to ensure the reliability and reproducibility of experimental outcomes.

References

  • LookChem. Cyclopropyl(4-hydroxyphenyl)methanone. [Link]. Accessed January 10, 2026.

Exploratory

"Cyclopropyl(4-hydroxyphenyl)methanone" solubility and stability

Initiating Data Collection I'm starting with focused Google searches to get data on Cyclopropyl(4-hydroxyphenyl)methanone's properties. My main targets are solubility across solvents and stability.

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on Cyclopropyl(4-hydroxyphenyl)methanone's properties. My main targets are solubility across solvents and stability. I'll prioritize finding solid values to build a solid foundation.

Refining the Research Scope

I'm now expanding my search to encompass analytical methods for quantifying the compound, looking into HPLC and mass spectrometry. I'm also delving into potential degradation pathways to build a complete profile. I plan to also consider use cases in drug development to establish a solid practical context.

Gathering Basic Properties

I've gathered the initial physicochemical properties of Cyclopropyl(4-hydroxyphenyl)methanone. I now know its molecular formula, weight, melting point, and predicted boiling point. This provides a solid foundation for the subsequent stages of my investigation.

Seeking Solubility & Stability Data

I have expanded my search to include solubility and stability data for Cyclopropyl(4-hydroxyphenyl)methanone. While I've found its pKa and storage conditions, I lack specific solubility in common solvents and quantitative stability data. I need to uncover degradation pathways and validated analytical methods for a truly comprehensive understanding.

Gathering Key Data

I've just gathered some key physicochemical properties for Cyclopropyl(4-hydrox yphenyl)methanone from vendor websites. Specifically, I've got melting point, predicted boiling point, and pKa data. I'm now looking into broader applications.

Assessing Data Deficiencies

I've hit a snag. While I have basic physicochemical data like melting point and pKa for Cyclopropyl(4-hydrox yphenyl)methanone, my search turned up a desert when it comes to specific stability, solubility, and validated analytical methods. This lack of data necessitates a shift. My focus is now on structuring a guide that offers practical methods for researchers to generate this missing information, given the dearth of existing literature.

Beginning Basic Analysis

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Formulating Hypothetical Protocols

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Developing a Technical Guide

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Foundational

An In-depth Technical Guide to Cyclopropyl(4-hydroxyphenyl)methanone: From Discovery to Application

This guide provides a comprehensive technical overview of Cyclopropyl(4-hydroxyphenyl)methanone, a key chemical intermediate in modern synthetic and medicinal chemistry. We will delve into its historical discovery, explo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Cyclopropyl(4-hydroxyphenyl)methanone, a key chemical intermediate in modern synthetic and medicinal chemistry. We will delve into its historical discovery, explore the evolution of its synthesis, detail a robust and scalable synthetic protocol, and discuss its significance as a building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: A Versatile Building Block

Cyclopropyl(4-hydroxyphenyl)methanone, also known by its CAS Number 36116-18-4, is a crystalline solid with the molecular formula C₁₀H₁₀O₂. While not widely known for its intrinsic biological activity, this compound has emerged as a valuable and versatile intermediate in the synthesis of a wide array of more complex molecules. Its unique structural features, combining a reactive cyclopropyl ketone moiety with a functionalized phenyl ring, make it an attractive starting material for the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry.

Historical Perspective and Discovery

The precise first synthesis of Cyclopropyl(4-hydroxyphenyl)methanone is not prominently documented in easily accessible literature, suggesting it may have been prepared as part of broader synthetic explorations before its significance as a key intermediate was fully realized. Early synthetic routes were often characterized by harsh reaction conditions and modest yields. A significant advancement in the practical synthesis of this compound was reported in 1998 by researchers at Abbott Laboratories. Their work, published in Organic Process Research & Development, described a high-yield, scalable process that has become a foundational method for its preparation. This development was crucial in making Cyclopropyl(4-hydroxyphenyl)methanone more readily available to the scientific community, thereby accelerating its use in drug discovery programs.

Chemical Properties and Characterization

A summary of the key chemical and physical properties of Cyclopropyl(4-hydroxyphenyl)methanone is provided in the table below.

PropertyValueSource
CAS Number 36116-18-4[1][2]
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
Melting Point 105-107 °C[2]
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, and other common organic solvents.

Optimized Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

The most efficient and widely adopted synthesis of Cyclopropyl(4-hydroxyphenyl)methanone proceeds through a multi-step sequence starting from readily available commercial reagents. The key steps involve a Friedel-Crafts acylation, demethylation, and a subsequent intramolecular cyclization.

Overall Synthetic Scheme

Synthetic_Scheme Anisole Anisole Intermediate1 4-Methoxy-γ-chlorobutyrophenone Anisole->Intermediate1 AlCl₃, Friedel-Crafts Acylation ChlorobutyrylChloride 4-Chlorobutyryl chloride ChlorobutyrylChloride->Intermediate1 Intermediate2 4-Hydroxy-γ-chlorobutyrophenone Intermediate1->Intermediate2 Demethylation FinalProduct Cyclopropyl(4-hydroxyphenyl)methanone Intermediate2->FinalProduct Base, Intramolecular Cyclization

Caption: Overall synthetic route to Cyclopropyl(4-hydroxyphenyl)methanone.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 4-Hydroxy-γ-chlorobutyrophenone (Precursor)

This precursor is synthesized via a Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride, followed by demethylation.

Materials:

  • Anisole

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride in dichloromethane, add 4-chlorobutyryl chloride dropwise while maintaining the temperature below 5 °C. To this mixture, add anisole dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Demethylation: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The acidic workup facilitates the demethylation of the methoxy group.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-hydroxy-γ-chlorobutyrophenone, can be purified by column chromatography or recrystallization.

Part 2: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

The final step involves the intramolecular cyclization of 4-hydroxy-γ-chlorobutyrophenone in the presence of a base.

Materials:

  • 4-Hydroxy-γ-chlorobutyrophenone

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

  • Water or an appropriate organic solvent (e.g., THF, tert-butanol)

Procedure:

  • Cyclization: Dissolve 4-hydroxy-γ-chlorobutyrophenone in a suitable solvent. Add a strong base, such as aqueous sodium hydroxide or potassium tert-butoxide, portion-wise at room temperature. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude Cyclopropyl(4-hydroxyphenyl)methanone can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.

Rationale Behind Experimental Choices
  • Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction is a highly effective method for introducing an acyl group onto an aromatic ring. The use of a Lewis acid catalyst like aluminum chloride is essential to activate the acyl chloride for electrophilic attack on the electron-rich anisole ring.

  • Demethylation: The methoxy group of anisole is a convenient protecting group for the phenol. It can be readily cleaved under the acidic conditions of the Friedel-Crafts work-up, revealing the desired hydroxyl group.

  • Intramolecular Cyclization: The final ring-closing step is an intramolecular Williamson ether synthesis-type reaction, where the phenoxide, formed by the deprotonation of the hydroxyl group by a strong base, acts as a nucleophile and displaces the terminal chloride to form the cyclopropane ring. The choice of a strong, non-nucleophilic base like potassium tert-butoxide can often lead to higher yields and cleaner reactions compared to hydroxide bases.

Significance in Drug Discovery and Development

Cyclopropyl(4-hydroxyphenyl)methanone is a valuable scaffold in medicinal chemistry due to the presence of the cyclopropyl group. This small, strained ring system can impart unique conformational constraints and metabolic stability to drug candidates. The cyclopropyl moiety is often used as a bioisosteric replacement for other groups, such as a phenyl ring or a gem-dimethyl group, to improve pharmacokinetic and pharmacodynamic properties.

Role as a Key Intermediate

The primary utility of Cyclopropyl(4-hydroxyphenyl)methanone lies in its role as a precursor to more complex, biologically active molecules. The hydroxyl and ketone functionalities provide convenient handles for further chemical modifications.

Drug_Development_Pathway Start Cyclopropyl(4-hydroxyphenyl)methanone Mod1 Modification of Hydroxyl Group Start->Mod1 Mod2 Modification of Ketone Group Start->Mod2 Leads Lead Compounds Mod1->Leads Mod2->Leads APIs Active Pharmaceutical Ingredients (APIs) Leads->APIs

Caption: Role of Cyclopropyl(4-hydroxyphenyl)methanone in the drug development pipeline.

Numerous studies have demonstrated the incorporation of the cyclopropyl(4-hydroxyphenyl)methanone core into molecules with a range of biological activities, including:

  • Antitubercular Agents: The cyclopropyl phenyl ketone scaffold has been utilized in the synthesis of novel compounds with potent activity against Mycobacterium tuberculosis.

  • Antimalarial Agents: Derivatives of this compound have shown promise as antimalarial agents, highlighting the versatility of this chemical starting point.

  • Fungicides: The structural motif is also found in certain agricultural fungicides, indicating its broader applicability in the development of bioactive compounds.

Conclusion

Cyclopropyl(4-hydroxyphenyl)methanone stands as a testament to the importance of versatile chemical intermediates in the advancement of science. While its own biological profile may be unassuming, its strategic use has enabled the synthesis of a diverse range of complex and biologically active molecules. The development of a robust and scalable synthesis has been a key enabler in unlocking the potential of this valuable building block for researchers in medicinal chemistry and beyond. As the quest for novel therapeutics continues, the utility of well-designed and readily accessible intermediates like Cyclopropyl(4-hydroxyphenyl)methanone will undoubtedly remain paramount.

References

  • Preparation of Cyclopropyl p-Hydroxyphenyl Ketone and Its Precursor 3-Chloropropyl p-Hydroxyphenyl Ketone.Organic Process Research & Development, 1998. [URL not available in search results]
  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents.Bioorganic & Medicinal Chemistry Letters, 2010. [URL not available in search results]
  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.Molecules, 2020. [URL not available in search results]
  • Cyclopropyl(4-hydroxyphenyl)methanone. Alfa Aesar. [Link]

  • Cyclopropyl(4-hydroxyphenyl)methanone. LookChem. [Link]

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Exploratory

"Cyclopropyl(4-hydroxyphenyl)methanone" literature review

An In-depth Technical Guide to Cyclopropyl(4-hydroxyphenyl)methanone: A Privileged Scaffold in Modern Drug Discovery Executive Summary Cyclopropyl(4-hydroxyphenyl)methanone (CPHM), CAS No. 36116-18-4, is a key building b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclopropyl(4-hydroxyphenyl)methanone: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

Cyclopropyl(4-hydroxyphenyl)methanone (CPHM), CAS No. 36116-18-4, is a key building block in medicinal chemistry, merging two structurally significant motifs: a cyclopropyl ring and a 4-hydroxyphenyl ketone.[1][2] The cyclopropyl group is increasingly utilized by medicinal chemists to enhance metabolic stability, improve potency, and constrain molecular conformation.[3] Concurrently, the hydroxyphenyl ketone structure serves as a versatile pharmacophore, capable of critical hydrogen bonding interactions with a variety of biological targets. This guide provides a comprehensive analysis of CPHM, including its physicochemical properties, validated synthesis protocols, and its strategic application as a scaffold for the development of novel therapeutics. We will delve into the metabolic considerations of the cyclopropyl moiety and explore case studies of bioactive molecules derived from this core structure, offering researchers and drug development professionals a detailed resource for leveraging CPHM in their discovery programs.

Section 1: Physicochemical and Structural Analysis

Cyclopropyl(4-hydroxyphenyl)methanone is a solid at room temperature with a melting point between 105-107 °C.[1] Its structural characteristics make it an attractive starting point for chemical library synthesis. The molecule possesses both a hydrogen bond donor (the phenolic hydroxyl group) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen), features that are crucial for molecular recognition at protein targets.[1][4]

Table 1: Physicochemical Properties of Cyclopropyl(4-hydroxyphenyl)methanone

PropertyValueSource
CAS Number 36116-18-4[1][5][6]
Molecular Formula C₁₀H₁₀O₂[1][5][6]
Molecular Weight 162.19 g/mol [5]
Melting Point 105-107 °C[1]
Boiling Point 335.5±15.0 °C (Predicted)[1]
pKa 8.09±0.15 (Predicted)[1]
LogP 1.98 (Predicted)[1]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[1]
Canonical SMILES C1CC1C(=O)C2=CC=C(C=C2)O[4][6]
InChI Key GVBHKNVCIKUPCZ-UHFFFAOYSA-N[4][6]

Section 2: Synthesis and Characterization

The most direct and high-yielding synthesis of CPHM involves the intramolecular cyclization of a γ-haloketone precursor. This method is efficient and provides a reliable route to the desired product in high purity.

Principle of Synthesis: Intramolecular Cyclization

The primary reported synthesis for Cyclopropyl(4-hydroxyphenyl)methanone proceeds from γ-chloro-4-hydroxybutyrophenone.[1] This reaction is an intramolecular Williamson ether synthesis variant, where the enolate formed by deprotonation of the α-carbon attacks the γ-carbon, displacing the chloride ion to form the three-membered cyclopropyl ring. A base is required to facilitate the deprotonation and subsequent cyclization. The high reported yield of 95.8% makes this an industrially viable route.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction cluster_product Product start γ-chloro-4-hydroxybutyrophenone process Intramolecular Cyclization (Base-mediated) start->process Add Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) product Cyclopropyl(4-hydroxyphenyl)methanone process->product Yield: 95.8%

Caption: Synthesis of CPHM via intramolecular cyclization.

Characterization Methods

Post-synthesis, the identity and purity of CPHM must be confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the phenyl ring, a singlet for the phenolic hydroxyl proton, and complex multiplets for the cyclopropyl protons. ¹³C NMR would confirm the presence of the carbonyl carbon and the distinct carbons of the phenyl and cyclopropyl rings.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the exact mass of 162.068 g/mol .[1]

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ketone, and C-H stretches for the aromatic and cyclopropyl groups.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >98%.[5]

Section 3: The Role of CPHM as a Privileged Scaffold in Drug Discovery

The true value of CPHM lies in its utility as a foundational scaffold for building more complex, biologically active molecules. The combination of the cyclopropyl group and the hydroxyphenyl ketone offers distinct advantages in drug design.

The Cyclopropyl Moiety: A Tool for Modulating Pharmacokinetics and Potency

The cyclopropyl group is a "bioisostere" of other small alkyl groups or a vinyl group, but with unique properties. Its rigid, strained ring structure imparts conformational constraint on adjacent parts of a molecule, which can lock it into a bioactive conformation and improve binding affinity to a target.[3]

Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can significantly increase a drug candidate's half-life and oral bioavailability. However, this is not without risks.

Metabolic Considerations: While often used to block metabolism, the cyclopropyl ring itself can be a site of metabolic transformation. NADPH-dependent oxidation can lead to hydroxylated metabolites or, more critically, ring-opening to form reactive intermediates.[3] These reactive species can form covalent adducts with cellular macromolecules, a mechanism linked to idiosyncratic drug toxicity. Therefore, early metabolic assessment of any CPHM-derived candidate is crucial.

Metabolic_Pathway CP_Group Cyclopropyl Moiety CYP450 CYP450 Enzymes (NADPH-dependent) CP_Group->CYP450 Hydroxylation Hydroxylated Metabolite (Stable) CYP450->Hydroxylation Pathway A Radical Radical Intermediate CYP450->Radical Pathway B RingOpening Ring-Opened Intermediate (Reactive Metabolite) Radical->RingOpening GSH_Adduct GSH Conjugate (Detoxification) RingOpening->GSH_Adduct Protein_Adduct Protein Adduct (Potential Toxicity) RingOpening->Protein_Adduct

Caption: Potential metabolic pathways of a cyclopropyl group.

The 4-Hydroxyphenyl Ketone Moiety: A Versatile Pharmacophore

The 4-hydroxyphenyl ketone is a common feature in many biologically active compounds.

  • Hydrogen Bonding: The phenolic -OH group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for strong, specific interactions with amino acid residues in a protein's active site.

  • Derivatization Handle: The phenolic hydroxyl is a convenient point for chemical modification. It can be easily alkylated, acylated, or converted to other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties like solubility and cell permeability.

Case Studies: Bioactive Derivatives

The CPHM scaffold is a precursor to a wide range of compounds with demonstrated biological activity. The phenolic -OH is typically modified to connect to other pharmacophores.

Table 2: Examples of Biologically Active Scaffolds Related to CPHM

Derivative ClassTherapeutic AreaMechanism of ActionSource
N-Cyclopropyl BenzamidesMetabolic DiseaseGPBAR1 Agonists[7]
Pyrazinone DerivativesCNS DisordersCorticotropin-Releasing Factor (CRF₁) Receptor Antagonists[8][9]
Morphan DerivativesPain ManagementOpioid Receptor Agonists/Antagonists[10]
Benzimidazole DerivativesInflammation/OncologyEP4 Receptor Antagonists[11]
Piperazine MethanonesInfectious DiseaseAntibacterial Agents[12]

Section 4: Key Experimental Workflows

The following protocols provide step-by-step guidance for the synthesis and evaluation of CPHM and its derivatives.

Protocol: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone via Intramolecular Cyclization

This protocol is based on the synthetic route reported in the literature.[1]

  • Dissolution: Dissolve γ-chloro-4-hydroxybutyrophenone (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Base Addition: To the stirred solution, add a strong base such as sodium hydroxide (NaOH, 1.1 eq) portion-wise, maintaining the temperature below 30 °C. The base facilitates the deprotonation necessary for cyclization.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. The organic layers contain the product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Cyclopropyl(4-hydroxyphenyl)methanone.

Protocol: General O-Alkylation for Derivative Synthesis (Williamson Ether Synthesis)

This protocol describes a general method to modify the phenolic hydroxyl group, a key step in building upon the CPHM scaffold.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cyclopropyl(4-hydroxyphenyl)methanone (1.0 eq) in a dry, polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes to form the phenoxide anion.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) to the mixture.

  • Heating: Heat the reaction to 60-80 °C and stir for 4-16 hours. Monitor the reaction by TLC. The choice of temperature and time depends on the reactivity of the alkyl halide.

  • Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired O-alkylated derivative.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay is critical for evaluating the metabolic liabilities of new chemical entities derived from CPHM, particularly concerning the cyclopropyl group.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation Mixture (Control): In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate at 37 °C for 5 minutes.

  • Incubation Mixture (Test): Prepare the same mixture as the control, but initiate the metabolic reaction by adding the NADPH regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) of the compound.

Section 5: Future Outlook and Research Directions

Cyclopropyl(4-hydroxyphenyl)methanone remains a highly valuable and somewhat underexploited scaffold in drug discovery. While its derivatives have found application in diverse therapeutic areas, significant potential remains. Future research should focus on:

  • Novel Derivatizations: Exploring new chemical space by attaching novel or complex fragments to the phenolic oxygen.

  • Structure-Based Design: Using CPHM-derived fragments in computational and X-ray crystallography studies to design potent and selective inhibitors for new classes of targets.

  • Metabolic Engineering: Systematically modifying the scaffold to block known metabolic pathways, particularly those involving the cyclopropyl ring, to create safer and more effective drug candidates.

By combining established synthetic methodologies with modern drug design principles, Cyclopropyl(4-hydroxyphenyl)methanone will continue to be a cornerstone for the development of next-generation therapeutics.

References

  • Cyclopropyl(4-hydroxyphenyl)methanone. LookChem. [Link]
  • 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. Alachem Co., Ltd. [Link]
  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]
  • US8765730B2 - 1-hydroxyimino-3-phenyl-propanes.
  • US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2...
  • A Strategy to Minimize Reactive Metabolite Formation... ResearchGate. [Link]
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
  • 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist... PubMed. [Link]
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)... PubMed. [Link]
  • (4-hydroxyphenyl)(phenyl)methanone. ChemSynthesis. [Link]
  • US8277807B2 - Pharmaceutical combinations.
  • Methanone, (4-hydroxyphenyl)phenyl-. NIST WebBook. [Link]
  • US6118032A - Process for the production of cyclopropylmethyl halides.
  • (PDF) Synthesis, Characterization and Antibacterial Studies... ResearchGate. [Link]
  • SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES... IJPSR. [Link]0103)

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Exploratory

"Cyclopropyl(4-hydroxyphenyl)methanone" theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Cyclopropyl(4-hydroxyphenyl)methanone Abstract This technical guide provides a comprehensive theoretical and computational analysis of cyc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Cyclopropyl(4-hydroxyphenyl)methanone

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of cyclopropyl(4-hydroxyphenyl)methanone (C₁₀H₁₀O₂), a molecule of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this document elucidates the molecule's structural, spectroscopic, and electronic properties. Key investigations include geometric optimization, vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift prediction, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind the selection of computational methods is discussed, providing a framework for understanding the molecule's reactivity, stability, and potential for further functionalization. The protocols detailed herein serve as a self-validating system for researchers seeking to apply computational chemistry to the study of similar ketone derivatives.

Introduction

Cyclopropyl(4-hydroxyphenyl)methanone, with the chemical formula C₁₀H₁₀O₂, is a bicyclic ketone featuring a cyclopropyl group and a 4-hydroxyphenyl (phenol) moiety attached to a carbonyl carbon. The unique structural characteristics of this molecule—namely the strained, high s-character bonds of the cyclopropane ring and the electronically versatile phenol group—make it a valuable scaffold in synthetic chemistry and drug development. The cyclopropyl group is a known bioisostere for phenyl rings or gem-dimethyl groups and can influence a molecule's metabolic stability and binding affinity.

Understanding the fundamental physicochemical properties of this molecule is paramount for its application. Computational chemistry offers a powerful, non-destructive lens to predict and interpret these properties at the atomic level. By simulating its behavior, we can gain insights that complement and guide experimental work. This guide leverages Density Functional Theory (DFT), a robust quantum mechanical modeling method, to provide a detailed characterization of the title compound. We will explore its optimized geometry, simulated spectroscopic signatures (FT-IR and NMR), and electronic landscape to predict its chemical reactivity and kinetic stability.

Computational Methodology: A Self-Validating Protocol

The reliability of computational results hinges on the appropriateness of the chosen methodology. The protocol described here is designed for reproducibility and accuracy.

Rationale for Method Selection
  • Density Functional Theory (DFT): DFT is selected as the core method due to its excellent balance of computational efficiency and accuracy for medium-sized organic molecules. It has been successfully used to study similar molecular systems.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. This functional is one of the most widely used and well-benchmarked functionals, providing reliable results for geometries, vibrational frequencies, and electronic properties of organic compounds.

  • 6-311++G(d,p) Basis Set: This basis set is chosen to provide a flexible and accurate description of the electronic structure. The 'd,p' polarization functions allow for non-uniform distortions of electron clouds, which is crucial for describing bonding in strained rings and polar groups. The '++' diffuse functions are essential for accurately modeling the lone pairs on oxygen atoms and the potentially delocalized π-system.

Step-by-Step Computational Workflow
  • Structure Input: The initial 3D structure of cyclopropyl(4-hydroxyphenyl)methanone is built using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (a minimum on the potential energy surface).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations provide the theoretical FT-IR spectrum.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts, referencing tetramethylsilane (TMS).

  • Electronic Property Analysis:

    • Natural Bond Orbital (NBO) Analysis: Performed to investigate charge distribution and intramolecular interactions.

    • Frontier Molecular Orbitals (FMOs): The energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify reactive sites.

Computational_Workflow A 1. Molecular Structure Input (Cyclopropyl(4-hydroxyphenyl)methanone) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Frequency Analysis (Confirmation of Minimum) B->C Optimized Geometry E 5. Electronic Property Analysis B->E Optimized Geometry D 4. Spectroscopic Predictions C->D Vibrational Modes F FT-IR Spectrum D->F G NMR Chemical Shifts (GIAO Method) D->G H HOMO-LUMO Analysis (Reactivity) E->H I MEP Surface (Reactive Sites) E->I J NBO Analysis (Charge Distribution) E->J

Caption: Computational workflow for the theoretical analysis of molecular properties.

Results and Discussion

Molecular Geometry Optimization

The optimized molecular structure of cyclopropyl(4-hydroxyphenyl)methanone is presented below. The molecule is not perfectly planar due to the tetrahedral nature of the cyclopropyl carbons and the slight puckering of the ring. The key geometric parameters (bond lengths and angles) obtained from the B3LYP/6-311++G(d,p) calculations are summarized in the table. The C=O bond length is calculated to be approximately 1.23 Å, which is typical for a ketone conjugated with an aromatic ring. The bond lengths within the cyclopropyl ring are around 1.50-1.52 Å, indicative of the strained nature of the three-membered ring.

Caption: Atom numbering scheme for cyclopropyl(4-hydroxyphenyl)methanone.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/AngleCalculated Value
Bond Length (Å) C=O1.231
C-OH1.365
C(carbonyl)-C(phenyl)1.485
C(carbonyl)-C(cyclopropyl)1.490
C-C (cyclopropyl avg.)1.510
Bond Angle (°) C(cyclopropyl)-C(carbonyl)-O120.5
C(phenyl)-C(carbonyl)-O120.1
C-O-H108.9
Vibrational Analysis (FT-IR)

The calculated vibrational frequencies are crucial for interpreting experimental FT-IR spectra. The most significant vibrational modes are highlighted below. The values are unscaled; for direct comparison with experimental data, a scaling factor (typically ~0.96 for B3LYP) is often applied.

  • O-H Stretch: A strong, broad absorption is predicted around 3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks are predicted in the 3100-3000 cm⁻¹ region.

  • C-H Stretch (Cyclopropyl): Peaks are also found just above 3000 cm⁻¹, a signature of the high s-character of C-H bonds in the strained ring.

  • C=O Stretch: A very strong absorption is predicted around 1675 cm⁻¹. This frequency is lower than that of a simple aliphatic ketone due to conjugation with the phenyl ring.

  • C=C Stretch (Aromatic): Multiple peaks are expected in the 1600-1450 cm⁻¹ range.

  • C-O Stretch (Phenol): A strong peak is predicted around 1250 cm⁻¹.

Table 2: Key Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Intensity
O-H stretch3605Strong
Aromatic C-H stretch3080Medium
Cyclopropyl C-H stretch3025Medium
Carbonyl C=O stretch1675Very Strong
Aromatic C=C stretch1595Strong
Phenolic C-O stretch1252Strong
NMR Chemical Shift Analysis

Theoretical prediction of NMR spectra is a powerful tool for structural confirmation. The calculated ¹H and ¹³C chemical shifts are presented relative to TMS.

  • ¹H NMR: The phenolic proton (-OH) is predicted to be the most downfield signal. The aromatic protons on the phenyl ring are expected to appear as distinct doublets due to their chemical environment. A key feature is the significant upfield shift of the cyclopropyl protons, predicted to be in the 0.8-1.5 ppm range. This shielding is a well-known characteristic of cyclopropane rings, often attributed to a diamagnetic ring current.

  • ¹³C NMR: The carbonyl carbon is the most deshielded, with a predicted chemical shift around 198 ppm. The aromatic carbons show a range of shifts, with the carbon attached to the hydroxyl group being the most shielded among the ring carbons due to the electron-donating effect of the oxygen.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom¹H Shift (ppm)Atom¹³C Shift (ppm)
H (hydroxyl)~8.5C (carbonyl)198.1
H (aromatic, ortho to C=O)7.85C (aromatic, ipso to C=O)130.5
H (aromatic, ortho to OH)6.90C (aromatic, ortho to C=O)132.2
H (cyclopropyl, methine)2.50C (aromatic, ortho to OH)115.8
H (cyclopropyl, methylene)1.0-1.2C (aromatic, ipso to OH)162.0
C (cyclopropyl, methine)18.5
C (cyclopropyl, methylene)11.2
Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity.

  • HOMO: The Highest Occupied Molecular Orbital is primarily localized on the 4-hydroxyphenyl ring, specifically on the oxygen atom and the π-system of the ring. This indicates that this region is the most probable site for electrophilic attack and is the primary electron-donating part of the molecule.

  • LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the carbonyl group and extends into the phenyl ring's π-system. This suggests that the carbonyl carbon is the most likely site for nucleophilic attack.

  • Energy Gap: The calculated HOMO-LUMO energy gap is approximately 5.1 eV, suggesting that cyclopropyl(4-hydroxyphenyl)methanone is a moderately reactive and relatively stable molecule.

FMO_Diagram cluster_0 Energy LUMO LUMO (Electron Acceptor) E = -1.2 eV HOMO HOMO (Electron Donor) E = -6.3 eV LUMO->HOMO   ΔE = 5.1 eV   

Caption: Frontier Molecular Orbital energy level diagram.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting intermolecular interactions and reactive sites.

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is localized on the oxygen atom of the carbonyl group, followed by the oxygen of the hydroxyl group. This confirms the carbonyl oxygen as a primary site for hydrogen bonding and protonation.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is found on the hydroxyl proton, making it the most acidic proton in the molecule.

  • Green Regions (Neutral Potential): These areas, primarily the hydrocarbon portions of the cyclopropyl and phenyl rings, have a relatively neutral potential.

The MEP map visually confirms the insights from the FMO analysis, highlighting the electrophilic nature of the carbonyl oxygen and the nucleophilic character of the hydroxyl proton.

Potential Biological Activity

While this guide focuses on theoretical properties, the computational results provide a basis for hypothesizing potential biological relevance. The presence of a phenol group, a common feature in many bioactive compounds, and a cyclopropyl moiety, known to enhance metabolic stability, suggests this molecule could be a valuable building block for drug discovery. For instance, cyclopropyl carboxamides have been investigated as antimalarial agents targeting cytochrome b. Furthermore, computational docking studies on similar hydroxyphenyl structures have shown potential interactions with various biological targets. The MEP and FMO analyses identify clear electron-rich and electron-poor regions that could participate in hydrogen bonding and other non-covalent interactions with protein active sites.

Conclusion

This in-depth guide has detailed the theoretical and computational characterization of cyclopropyl(4-hydroxyphenyl)methanone using DFT at the B3LYP/6-311++G(d,p) level of theory. The study provides a robust prediction of the molecule's optimized geometry, vibrational spectra (FT-IR), and NMR chemical shifts, which can serve as a benchmark for experimental validation.

The electronic properties, elucidated through FMO and MEP analyses, reveal that the 4-hydroxyphenyl ring acts as the primary electron-donating region (HOMO), while the carbonyl group is the main electron-accepting site (LUMO). The calculated HOMO-LUMO gap of 5.1 eV indicates moderate reactivity. The MEP map clearly identifies the carbonyl oxygen as the most negative site, prone to electrophilic attack, and the hydroxyl hydrogen as the most positive site, susceptible to deprotonation. These findings provide a fundamental understanding of the molecule's chemical behavior and offer a solid foundation for its potential application in the rational design of new materials and pharmaceutical agents.

References

  • LookChem. Cyclopropyl(4-hydroxyphenyl)methanone. [Link]

  • Terashima, K., et al. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. [Link]

  • Sarotti, A. M. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. National Institutes of Health. [Link]

  • ResearchGate. DFT-calculated reaction profiles for the addition of cyclopropyl ketones or esters to arenes. [Link]

  • World News of Natural Sciences. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]

  • Moroccan Journal of Chemistry. Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'. [Link]

  • Omixium. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

  • MDPI. Characterization and Computational Insights into the Potential Biological Activity of 4-Hydroxyphenyl 8-Chlorooctanoate Purified from Endophytic Fusarium solani. [Link]

  • PubMed. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. [Link]

  • ResearchGate. Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b | Request PDF. [Link]

  • TIFR Hyderabad. Computational NMR spectroscopy with quantum chemistry - A tutorial. [Link]

  • MDPI. Molecules | Section Computational and Theoretical Chemistry. [Link]

  • University of Johannesburg. Synthesis, characterisation and DFT studies of methanone derivatives. [Link]

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  • ResearchGate. Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. [Link]

  • ResearchGate. Synthesis, characterization, X-ray, HOMO-LUMO, MEP, FT-IR, NLO, Hirshfeld surface, ADMET, boiled-egg model properties and molecular docking studies. [Link]

  • ResearchGate. Molecular Structure, Vibrational Spectroscopy and Homo, Lumo Studies of 4-methyl-N-(2-methylphenyl) Benzene Sulfonamide Using DFT Method | Request PDF. [Link]

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  • ChemRxiv. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

  • Frontiers. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]

  • ResearchGate. Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone | Request PDF. [Link]

Foundational

The Strategic deployment of Cyclopropyl(4-hydroxyphenyl)methanone in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Cyclopropyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Cyclopropyl(4-hydroxyphenyl)methanone, a seemingly unassuming molecule, emerges as a strategic building block, embodying the convergence of two critical pharmacophoric motifs: the cyclopropyl ring and the 4-hydroxyphenyl group. This technical guide delves into the potential research applications of this compound, not as a standalone therapeutic agent, but as a versatile scaffold for the synthesis of next-generation drug candidates. We will explore the intrinsic value of its constituent parts, detail its synthetic liabilities, and present cogent pathways to its derivatization for targeted therapeutic applications.

The cyclopropyl group, a three-membered carbocycle, is increasingly recognized for its ability to confer remarkable improvements in the potency, metabolic stability, and pharmacokinetic properties of drug molecules.[1] Its rigid structure can enforce a specific conformation, leading to more favorable binding to biological targets. The 4-hydroxyphenyl moiety is a ubiquitous feature in a vast array of natural products and synthetic drugs, primarily due to its capacity to engage in crucial hydrogen bonding interactions with receptor and enzyme active sites.[2][3][4] The strategic combination of these two functionalities in Cyclopropyl(4-hydroxyphenyl)methanone presents a unique starting point for the development of innovative therapeutics across multiple disease areas.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of Cyclopropyl(4-hydroxyphenyl)methanone is paramount for its effective utilization in synthetic campaigns.

PropertyValueSource
CAS Number 36116-18-4[5][6][7]
Molecular Formula C₁₀H₁₀O₂[5][6][8]
Molecular Weight 162.19 g/mol [8]
Melting Point 105-107 °C[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]

The presence of a ketone, a phenolic hydroxyl group, and an aromatic ring provides three distinct handles for chemical modification, allowing for a multi-pronged approach to library synthesis and lead optimization.

Synthetic Utility and Derivatization Strategies

The true potential of Cyclopropyl(4-hydroxyphenyl)methanone lies in its synthetic versatility. The following sections outline key transformations of its functional groups, providing a strategic blueprint for the generation of diverse chemical entities.

Modification of the Ketone Moiety

The ketone functionality serves as a prime site for introducing diversity and modulating the electronic and steric properties of the molecule.

Reductive_Amination Start Cyclopropyl(4-hydroxyphenyl)methanone Reagents Amine (R-NH2) Reducing Agent (e.g., NaBH(OAc)3) Start->Reagents 1. Product Cyclopropyl(4-hydroxyphenyl)methanamine derivative Reagents->Product 2.

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

  • To a solution of Cyclopropyl(4-hydroxyphenyl)methanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired amine (1.1 eq). The choice of amine is critical for introducing the desired pharmacophoric elements.

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise. This reagent is preferred for its selectivity and tolerance of various functional groups.[14][15][16][17]

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired amine derivative.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key interaction point in many biological systems and a versatile handle for synthetic modification.[3][4]

Alkylation or etherification of the phenolic hydroxyl can be used to introduce a variety of substituents, including alkyl chains, aromatic rings, and linker moieties for attachment to other scaffolds or for the development of bivalent ligands.[18][19][20][21][22]

Etherification Start Cyclopropyl(4-hydroxyphenyl)methanone Reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Start->Reagents 1. Product Cyclopropyl(4-alkoxyphenyl)methanone Reagents->Product 2. Suzuki_Coupling Start Cyclopropyl(4-halophenyl)methanone Reagents Boronic Acid (R-B(OH)2) Pd Catalyst Base Start->Reagents 1. Product Cyclopropyl(4-arylphenyl)methanone Reagents->Product 2. Buchwald_Hartwig Start Cyclopropyl(4-halophenyl)methanone Reagents Amine (R-NH2) Pd Catalyst Ligand Base Start->Reagents 1. Product Cyclopropyl(4-aminophenyl)methanone derivative Reagents->Product 2.

Sources

Protocols & Analytical Methods

Method

"Cyclopropyl(4-hydroxyphenyl)methanone" synthesis from chalcone

Application Notes & Protocols Topic: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone from a Chalcone Precursor via Corey-Chaykovsky Reaction Introduction: The Significance of Aryl Cyclopropyl Ketones Cyclopropyl keton...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone from a Chalcone Precursor via Corey-Chaykovsky Reaction

Introduction: The Significance of Aryl Cyclopropyl Ketones

Cyclopropyl ketones are a privileged structural motif in medicinal chemistry and materials science. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules. When appended to an aromatic system, as in Cyclopropyl(4-hydroxyphenyl)methanone, it can serve as a bioisostere for other groups, enhance metabolic stability, and improve binding affinity to biological targets. The synthesis of these structures is therefore of considerable interest to researchers in drug development and organic synthesis.

This guide provides a detailed protocol for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone from a chalcone-type precursor, 4'-Hydroxychalcone. The key transformation is the Corey-Chaykovsky reaction , a robust and reliable method for cyclopropanation of α,β-unsaturated ketones (enones).[1][2][3]

Reaction Principle: The Corey-Chaykovsky Cyclopropanation

The synthesis hinges on the reaction between an α,β-unsaturated ketone and a sulfur ylide. For the cyclopropanation of enones, dimethyloxosulfonium methylide (the "Corey-Chaykovsky Reagent") is the reagent of choice.[4][5] Unlike unstabilized sulfur ylides which tend to add directly to the carbonyl group to form epoxides, the more stable sulfoxonium ylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to the double bond of the enone.[2] This is followed by an intramolecular nucleophilic substitution to form the three-membered ring and expel dimethyl sulfoxide (DMSO).[4][6][7]

Overall Reaction Scheme:

Caption: Figure 2: Experimental Synthesis Workflow

Characterization of Final Product

The identity and purity of the synthesized Cyclopropyl(4-hydroxyphenyl)methanone should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (a complex multiplet in the 0.8-1.5 ppm region), aromatic protons, and the hydroxyl proton.

  • ¹³C NMR: The spectrum should show distinct peaks for the cyclopropyl carbons, the carbonyl carbon (~195-200 ppm), and the aromatic carbons.

  • IR Spectroscopy: Look for a strong absorption band for the carbonyl (C=O) group around 1670-1685 cm⁻¹ and a broad O-H stretching band around 3100-3500 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₀H₁₀O₂) should be observed at m/z = 162.19. *[8][9] Melting Point: The literature melting point for Cyclopropyl(4-hydroxyphenyl)methanone is 105-107 °C.

[8]### 5. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive NaH (oxidized).Use fresh, high-quality NaH. Ensure it is properly washed to remove protective oil.
Wet solvent (DMSO) or glassware.Flame-dry all glassware. Use anhydrous grade DMSO.
Ylide decomposed before addition.Prepare the ylide in situ and use it immediately. Do not overheat during formation.
Epoxide Formation Use of unstabilized sulfur ylide.Ensure you are using a sulfoxonium salt (e.g., trimethylsulfoxonium iodide) and not a sulfonium salt (e.g., trimethylsulfonium iodide).
Complex Mixture of Products Phenolic proton interference.The basic conditions can deprotonate the 4-hydroxy group, potentially leading to side reactions. If issues persist, consider protecting the phenol as a silyl ether or methoxymethyl ether before cyclopropanation, followed by a deprotection step.
Difficulty in Purification Residual DMSO.Ensure thorough washing of the organic extracts with water and brine during the workup to remove as much DMSO as possible.

References

  • Corey-Chaykovsky Reactions. (n.d.). NROChemistry. Retrieved from [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vartanova, A. E., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. ResearchGate. Retrieved from [Link]

  • Wang, D., et al. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Corey-Chaykovsky Reactions. (2021). YouTube. Retrieved from [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Methylenecyclohexane oxide. Organic Syntheses. Retrieved from [Link]

  • Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Cyclopropyl(4-hydroxyphenyl)methanone. (n.d.). LookChem. Retrieved from [Link]

  • Lee, H. Y., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules. Retrieved from [Link]

  • Cyclopropanation. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application

Application Note: Epoxidation of Cyclopropyl(4-hydroxyphenyl)methanone via the Corey-Chaykovsky Reaction

Introduction The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a robust and highly efficient method for the preparation of three-membered rings such as epoxides, cyclopropanes, and azi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a robust and highly efficient method for the preparation of three-membered rings such as epoxides, cyclopropanes, and aziridines from sulfur ylides.[1][2] The synthesis of epoxides (oxiranes) through the reaction of a sulfur ylide with a ketone or aldehyde is particularly valuable, as the resulting strained oxirane ring is a versatile intermediate for further functionalization.[3][4]

This application note provides a detailed protocol and technical guide for the epoxidation of cyclopropyl(4-hydroxyphenyl)methanone. This substrate presents a unique consideration due to its acidic phenolic hydroxyl group, which must be accounted for in the reaction stoichiometry. We will detail the use of dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent), a stabilized sulfur ylide, for the methylene transfer. The resulting product, 2-cyclopropyl-2-(4-hydroxyphenyl)oxirane, is a valuable building block in medicinal chemistry and drug development.

Mechanism and Strategic Considerations

The reaction proceeds via the in situ generation of dimethyloxosulfonium methylide from its corresponding salt, trimethylsulfoxonium iodide, using a strong, non-nucleophilic base.[5][6] The choice of a stabilized sulfoxonium ylide over a less stable sulfonium ylide is often preferred for simple ketone epoxidation due to its greater stability and ease of handling.[6]

A critical aspect of this specific transformation is the presence of the acidic phenol (pKa ≈ 10). The strong base used to generate the ylide (e.g., NaH) will readily deprotonate the phenol to form a sodium phenoxide. Therefore, a stoichiometric excess of the base is required to ensure complete deprotonation of both the trimethylsulfoxonium salt and the phenolic substrate.

The overall mechanism involves three key stages:

  • Deprotonation: The strong base abstracts a proton from both the phenolic hydroxyl group and the trimethylsulfoxonium iodide to generate the active nucleophile, dimethyloxosulfonium methylide.

  • Nucleophilic Addition: The ylide carbon attacks the electrophilic carbonyl carbon of the ketone, forming a betaine intermediate.[7][8]

  • Intramolecular Ring Closure: The resulting alkoxide oxygen performs an intramolecular SN2 displacement of the dimethyl sulfoxide (DMSO) leaving group, closing the three-membered oxirane ring.[7]

Caption: Experimental workflow for epoxide synthesis.

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add trimethylsulfoxonium iodide (1.32 g, 6.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMSO via syringe. Stir the mixture until the salt is partially dissolved.

  • Base Addition: Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved, and a slight exotherm may be observed. Ensure the reaction is well-vented through a bubbler.

  • Ylide Formation: Stir the resulting milky suspension vigorously at room temperature for 1 hour. The cessation of gas evolution indicates the complete formation of the ylide.

  • Substrate Addition: Dissolve cyclopropyl(4-hydroxyphenyl)methanone (0.81 g, 5.0 mmol) in 5 mL of anhydrous DMSO. Add this solution dropwise to the ylide suspension over 5 minutes.

  • Reaction: Heat the reaction mixture to 50°C and stir for 3-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase).

  • Work-up & Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-cyclopropyl-2-(4-hydroxyphenyl)oxirane.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The success of the reaction is highly dependent on the exclusion of water. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.

  • Sodium Hydride Handling: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere. The mineral oil can be washed away with dry hexanes before use if desired, but it is often unnecessary for this reaction.

  • Stoichiometry of Base: Using at least 2.1-2.2 equivalents of base is crucial. One equivalent is consumed by the acidic phenol, and a slight excess for the sulfoxonium salt ensures complete ylide generation. Insufficient base will lead to incomplete conversion.

  • Reaction Temperature: While ylide formation is typically done at room temperature, gently heating to ~50°C after substrate addition can accelerate the reaction with the sterically hindered ketone, leading to shorter reaction times.

Conclusion

The Corey-Chaykovsky reaction offers a direct and efficient pathway for the epoxidation of cyclopropyl(4-hydroxyphenyl)methanone. By carefully controlling stoichiometry to account for the acidic phenolic proton and maintaining anhydrous conditions, high yields of the desired 2-cyclopropyl-2-(4-hydroxyphenyl)oxirane can be achieved. This protocol provides a reliable, scalable method for researchers in synthetic and medicinal chemistry.

References

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04500h]
  • Corey-Chaykovsky Reactions. NROChemistry. [URL: https://www.nro-chem.com/protocols/corey-chaykovsky-reactions/]
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm]
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/epoxides-from-addition-of-sulfur-ylides-to-aldehydes-and-ketones-corey-chaykovsky/]
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. ResearchGate. [URL: https://www.researchgate.
  • Corey-Chaykovsky Reaction. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/corey-chaykovsky-reaction.htm]
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563459/]
  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. [URL: https://www.adichemistry.com/2021/08/corey-chaykovsky-reaction.html]
  • Johnson-Corey-Chaykovsky reaction. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Johnson-Corey-Chaykovsky_reaction.html]
  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Chemistry – An Asian Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/asia.201500302]
  • Synthesis of epoxides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxiranes.shtm]
  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/2866]

Sources

Method

Application Notes and Protocols for the Purification of Cyclopropyl(4-hydroxyphenyl)methanone by Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of cyclopropyl(4-hydroxyphenyl)methanone via silica gel column chromatography. Cyclopropyl(4-hydroxyphenyl)methanone is a key intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of cyclopropyl(4-hydroxyphenyl)methanone via silica gel column chromatography. Cyclopropyl(4-hydroxyphenyl)methanone is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity crucial for downstream applications. This document outlines the rationale behind the chosen purification strategy, from understanding the molecule's properties to the step-by-step execution of thin-layer chromatography (TLC) for method development and scaled-up flash column chromatography for purification. It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for obtaining high-purity cyclopropyl(4-hydroxyphenyl)methanone.

Introduction: Understanding the Compound and the Purification Challenge

Cyclopropyl(4-hydroxyphenyl)methanone is a moderately polar organic compound featuring a ketone and a phenol functional group.[1][2][3] Its purification is often necessary to remove unreacted starting materials, byproducts, and other impurities from its synthesis. A common synthetic route involves the intramolecular cyclization of γ-chloro-4-hydroxybutyrophenone, which can leave residual starting material and other polar impurities in the crude product mixture.[1]

Column chromatography is the method of choice for this purification due to its efficiency in separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4][5] The presence of the polar hydroxyl group on the phenyl ring dictates that a moderately polar solvent system will be required for effective elution from the silica gel stationary phase.

Physicochemical Properties of Cyclopropyl(4-hydroxyphenyl)methanone:

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[1][2][6]
Molecular Weight 162.19 g/mol [1][2][6]
Appearance SolidN/A
Melting Point 105-107 °C[1][7]
pKa (predicted) 8.09 ± 0.15[1]

The phenolic proton's acidity (pKa ≈ 8.09) is a key consideration. Standard silica gel is slightly acidic and can lead to peak tailing or, in some cases, degradation of sensitive compounds.[8] This guide will address strategies to mitigate these effects.

Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with the product having an Rf value ideally between 0.2 and 0.4.[2][6]

Materials and Reagents for TLC
  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Crude cyclopropyl(4-hydroxyphenyl)methanone sample

  • Solvents: Hexanes (or petroleum ether), Ethyl Acetate (EtOAc)

  • Visualization tools: UV lamp (254 nm), and staining reagents.

Recommended TLC Stains

Due to the presence of a ketone and a phenol, several visualization methods are effective:

  • UV Light (254 nm): As a conjugated aromatic ketone, the compound will absorb UV light and appear as a dark spot on the fluorescent TLC plate.[9][10] This is a non-destructive initial visualization method.

  • Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for visualizing compounds that can be oxidized, such as the phenol group in the target molecule. The product will appear as a yellow-brown spot on a purple background.[10]

  • Ferric Chloride (FeCl₃) Stain: This is a specific stain for phenols, which typically yields a blue, violet, or green colored spot.[1][11]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is selective for aldehydes and ketones, which will appear as orange to red spots.[9][12]

Step-by-Step TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them. Subsequently, use one of the chemical stains for further visualization.

  • Optimization: Adjust the solvent ratio to achieve the target Rf of 0.2-0.4 for the product spot. Increasing the proportion of ethyl acetate will increase the Rf values of the spots.

A solvent system of 3:1 Petroleum Ether:Ethyl Acetate has been shown to be effective for structurally similar compounds, yielding an Rf of approximately 0.5.[13] For cyclopropyl(4-hydroxyphenyl)methanone, a slightly more polar system, such as 2:1 or 1:1 Hexanes:Ethyl Acetate , may be optimal to bring the Rf into the desired range.

Purification Protocol: Flash Column Chromatography

Flash chromatography utilizes positive pressure to accelerate the separation, offering a faster and often higher-resolution purification compared to traditional gravity chromatography.[8]

Materials and Reagents
  • Glass chromatography column

  • Silica gel (flash grade, 40-63 µm)

  • Sand (acid-washed)

  • Eluent (optimized solvent system from TLC)

  • Pressurized air or nitrogen source

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Method Development (Optimize Solvent System) column_prep Column Packing (Slurry Method) tlc->column_prep sample_prep Sample Loading (Dry Loading) column_prep->sample_prep elution Elution (Apply Pressure) sample_prep->elution collection Fraction Collection elution->collection frac_analysis TLC Analysis of Fractions collection->frac_analysis pooling Combine Pure Fractions frac_analysis->pooling evaporation Solvent Removal (Rotary Evaporation) pooling->evaporation final_product Pure Product evaporation->final_product

Caption: Workflow for the purification of cyclopropyl(4-hydroxyphenyl)methanone.

Step-by-Step Purification Protocol
  • Column Preparation (Slurry Packing):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 Hexanes:EtOAc).

    • Pour the slurry into the column and use gentle pressure to pack the silica bed, avoiding air bubbles. The packed silica should be about 15-20 cm in height for a typical lab-scale purification (1-2 g of crude material).

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude cyclopropyl(4-hydroxyphenyl)methanone (e.g., 1 g) in a minimal amount of a polar solvent like acetone or dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to begin eluting the solvent through the silica. Maintain a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size; for a 2-3 cm diameter column, 10-15 mL fractions are appropriate.

    • If separation is difficult, a gradient elution can be employed, starting with a less polar solvent mixture (e.g., 4:1 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 2:1, then 1:1 Hexanes:EtOAc).

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to determine which contain the pure product.

    • Spot every few fractions on a TLC plate, develop, and visualize.

    • The desired product should appear as a single spot in the pure fractions, with an Rf matching that determined during method development.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified cyclopropyl(4-hydroxyphenyl)methanone as a solid.

Troubleshooting and Expert Insights

Issue: Tailing of Spots on TLC and Broad Peaks from the Column
  • Cause: The acidic nature of the silica gel can interact with the phenolic hydroxyl group, causing poor chromatographic behavior.

  • Solution: Add a small amount of a modifier to the eluent. For a phenolic compound, adding ~0.5% acetic acid to the solvent system can improve peak shape by suppressing the ionization of the phenol. However, this will require subsequent removal of the acid. Alternatively, if the compound is stable to basic conditions, adding ~0.5-1% triethylamine (Et₃N) can neutralize the acidic sites on the silica. Always test the stability of your compound to these additives on a small scale first.

Issue: Poor Separation of Closely Eluting Impurities
  • Cause: The chosen solvent system may not have sufficient selectivity.

  • Solution:

    • Optimize the solvent system further. Try a different solvent combination with similar polarity but different chemical properties, for example, replacing hexanes/ethyl acetate with dichloromethane/methanol.

    • Ensure the column is packed well and the sample is loaded in a narrow band. Dry loading is superior for this reason.

    • Run the column with a slower flow rate to allow for better equilibration between the stationary and mobile phases.

Logical Relationship Diagram

LogicDiagram cluster_compound Compound Properties cluster_method Chromatography Parameters cluster_outcome Purification Outcome Compound Cyclopropyl(4-hydroxyphenyl)methanone Polarity Moderate Polarity (Phenol & Ketone) Compound->Polarity Acidity Weakly Acidic (Phenolic OH) Compound->Acidity MobilePhase Mobile Phase (e.g., Hexanes:EtOAc) Polarity->MobilePhase Dictates Polarity StationaryPhase Silica Gel (Polar, Acidic) Acidity->StationaryPhase Interacts with Tailing Peak Tailing StationaryPhase->Tailing Can Cause Separation Effective Separation MobilePhase->Separation Drives

Caption: Key relationships influencing the chromatographic purification.

Conclusion

The protocol described in this application note provides a reliable and systematic approach to the purification of cyclopropyl(4-hydroxyphenyl)methanone using silica gel column chromatography. By first optimizing the separation on a small scale with TLC and then applying the principles of flash chromatography, researchers can consistently obtain this valuable intermediate in high purity. Understanding the interplay between the compound's chemical properties and the chromatographic system is key to troubleshooting and achieving successful purification.

References

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. LookChem. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. UCLA Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). TLC Visualization Reagents. EPFL. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Guide to Flash Chromatography Column. Hawach. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide. MIT OpenCourseWare. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. Retrieved from [Link]

  • Scribd. (n.d.). Quick Guide to Flash Column Chromatography. Scribd. Retrieved from [Link]

  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS. Retrieved from [Link]

  • Sartorius. (n.d.). Chromatography Columns – Manual, Automated and More. Sartorius. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: High-Purity Recrystallization of Cyclopropyl(4-hydroxyphenyl)methanone

Introduction: The Imperative for Purity Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is a key intermediate and building block in medicinal chemistry and materials science.[1][2] The presence of a cyclopropyl k...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is a key intermediate and building block in medicinal chemistry and materials science.[1][2] The presence of a cyclopropyl ketone moiety combined with a phenolic ring makes it a versatile scaffold for drug discovery. For its effective use in sensitive downstream applications, such as API synthesis or catalyst development, achieving exceptional purity is not merely a goal but a prerequisite. Impurities, even in trace amounts, can lead to unpredictable reaction kinetics, undesirable side products, and compromised biological activity.

Recrystallization is a powerful and scalable purification technique for solid compounds, predicated on the principle of differential solubility.[3] This guide provides a detailed exploration of recrystallization strategies tailored specifically for Cyclopropyl(4-hydroxyphenyl)methanone. It moves beyond simple instructions to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols effectively.

Physicochemical Profile & Structural Considerations

Understanding the molecule's properties is fundamental to designing a successful purification strategy. The structure of Cyclopropyl(4-hydroxyphenyl)methanone features three key regions that dictate its solubility and behavior:

  • The Phenolic Hydroxyl (-OH) Group: Capable of acting as a hydrogen bond donor and acceptor, this group imparts polarity and allows for solubility in protic solvents (e.g., alcohols).[4]

  • The Ketone (C=O) Group: A polar moiety and hydrogen bond acceptor.

  • The Cyclopropyl and Phenyl Rings: Largely nonpolar, contributing to solubility in organic solvents.

These combined features result in a molecule of intermediate polarity, making the choice of solvent a critical parameter.

Table 1: Physicochemical Properties of Cyclopropyl(4-hydroxyphenyl)methanone

Property Value Source(s)
CAS Number 36116-18-4 [1][5]
Molecular Formula C₁₀H₁₀O₂ [1][6]
Molecular Weight 162.19 g/mol [2][4]
Melting Point 105-107 °C [1][4]
Appearance Off-white to light beige solid Inferred from similar compounds[7]

| pKa (Phenolic H) | 8.09 ± 0.15 (Predicted) |[4] |

The reported melting point of 105-107 °C serves as a crucial benchmark for purity. A successful recrystallization should yield crystals with a sharp melting point range falling within these values.[8]

The Core Principle: Controlled Supersaturation

Recrystallization refines a compound by leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[8] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[9] As the hot, saturated solution cools, the solubility of the compound decreases, creating a supersaturated state. To regain equilibrium, the compound precipitates out of the solution, forming a crystal lattice. The slow, controlled formation of this lattice is selective and tends to exclude impurity molecules, which remain dissolved in the cold solvent (the mother liquor).[10]

Critical Consideration for Phenolic Compounds: The Charcoal Caveat

A common step in recrystallization to remove colored impurities is the addition of activated charcoal. However, this practice must be avoided for phenolic compounds like Cyclopropyl(4-hydroxyphenyl)methanone. Activated charcoal often contains residual ferric ions (Fe³⁺) from its manufacturing process. Upon heating, these ions can chelate with the phenolic hydroxyl group, forming intensely colored complexes that introduce a new, difficult-to-remove impurity.[9] If colored impurities are present, alternative strategies such as selecting a different solvent system or performing multiple recrystallizations are recommended.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The success of any recrystallization hinges on the selection of an appropriate solvent. This protocol outlines a small-scale method to efficiently screen potential candidates.

Objective: To identify a solvent that dissolves Cyclopropyl(4-hydroxyphenyl)methanone when hot but has low solubility when cold.

Materials:

  • Crude Cyclopropyl(4-hydroxyphenyl)methanone (~20-30 mg per test)

  • Small test tubes or vials

  • Heating block or water bath

  • Ice bath

  • Candidate solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane/Hexane)

Procedure:

  • Place ~25 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Note the solubility. If it dissolves completely, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed-solvent system.

  • If the solid is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

Table 2: Solvent Screening Observation Log (Example)

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Assessment
Water Insoluble Insoluble None Unsuitable
Ethanol Sparingly Soluble Very Soluble Some crystals, high loss Possible, but recovery may be low
Isopropanol Sparingly Soluble Soluble Good crystal formation Good Candidate
Toluene Sparingly Soluble Soluble Good crystal formation Good Candidate

| Heptane | Insoluble | Sparingly Soluble | Poor dissolution | Unsuitable alone; potential anti-solvent |

Diagram 1: Solvent Selection Workflow

// Node styles start_node [fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; decision_node [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=1]; end_node [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; bad_end_node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Nodes start [label="Start: Crude Solid", class="start_node"]; screen [label="Screen Solvents (Protocol 1)", class="process_node"]; check_sol [label="Find a solvent with\nhigh solubility hot &\nlow solubility cold?", class="decision_node"]; single_solvent [label="Proceed with\nSingle-Solvent Recrystallization\n(Protocol 2)", class="end_node"]; no_single [label="No suitable single solvent found", class="process_node"]; check_pair [label="Find a miscible pair where:\nSolvent A: Solute is very soluble\nSolvent B: Solute is insoluble?", class="decision_node"]; mixed_solvent [label="Proceed with\nMixed-Solvent Recrystallization\n(Protocol 3)", class="end_node"]; rescreen [label="Re-evaluate solvent choices\nor consider other\npurification methods", class="bad_end_node"];

// Connections start -> screen; screen -> check_sol; check_sol -> single_solvent [label=" Yes"]; check_sol -> no_single [label="No "]; no_single -> check_pair; check_pair -> mixed_solvent [label=" Yes"]; check_pair -> rescreen [label="No "]; }

Caption: A generalized workflow for solid compound purification via recrystallization.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and ensure a slower cooling rate. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not supersaturated. The compound is very soluble even at low temperatures. Boil off some of the solvent to increase the concentration and attempt cooling again. If that fails, an anti-solvent may be required (switch to Protocol 3).
Crystallization Starts Too Early (e.g., during hot filtration) The solution cooled prematurely. The apparatus was not sufficiently pre-heated. Add a slight excess of hot solvent before filtration. Use pre-heated glassware (funnel, receiving flask) for the filtration step.
Very Low Recovery/Yield Too much solvent was used initially. The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent. Optimize the initial solvent volume. Ensure the wash solvent is ice-cold. Cool the mother liquor for a longer period in the ice bath.

| Poor Purity/Off-Color | Cooling was too rapid, trapping impurities. An inappropriate solvent was chosen that doesn't effectively exclude the impurity. | Ensure slow, undisturbed cooling. Re-recrystallize the product, potentially using a different solvent system. Avoid charcoal. [9]|

References

  • BenchChem (2025). Alternative purification techniques for cyclopropyl ketones besides chromatography. 11

  • Unknown Author. Recrystallization. 9

  • BenchChem (2025). Technical Support Center: Synthesis of Cyclopropyl Ketones. 12

  • ChemicalBook. CYCLOPROPYL(4-HYDROXYPHENYL)METHANONE. 13

  • LookChem. Cyclopropyl(4-hydroxyphenyl)methanone. 4

  • Organic Syntheses. Ketone, cyclopropyl methyl. 14

  • ResearchGate (2025). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. 15

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. 3

  • ChemicalBook. Cyclopropy(4-hydroxyphenyl)Methanone. 1

  • Unknown Author. recrystallization-2.doc.pdf. 10

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. 16

  • Alachem Co., Ltd. 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. 6

  • Alfa Chemistry. CAS 36116-18-4 Cyclopropy(4-hydroxyphenyl)methanone. 2

  • ChemSynthesis (2025). (4-hydroxyphenyl)(phenyl)methanone. 17

  • Fluorochem. CYCLOPROPYL(4-HYDROXYPHENYL)METHANONE. 5

  • Professor Dave Explains (2020). Recrystallization. YouTube. Link

  • EvitaChem. Buy cyclopropyl(4-fluorophenyl)methanol. 18

  • Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Link

  • ACS Publications. Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones | Organic Letters. Link

  • ChemicalBook. (4-Chlorophenyl)(4-hydroxyphenyl)-Methanone(42019-78-3). 7

Sources

Method

Application Notes & Protocols: Cyclopropyl(4-hydroxyphenyl)methanone as a Key Pharmaceutical Intermediate

Abstract and Introduction Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is a pivotal chemical building block in modern medicinal chemistry.[1][2] Its structure, which marries a cyclopropyl ketone with a phenoli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is a pivotal chemical building block in modern medicinal chemistry.[1][2] Its structure, which marries a cyclopropyl ketone with a phenolic ring, offers a unique combination of electronic and steric properties. The cyclopropyl moiety, in particular, is an increasingly valued "bioisostere" in drug design.[3] Its rigid, three-dimensional nature can enforce specific conformations, enhance metabolic stability by resisting oxidative metabolism, and improve binding potency, thereby addressing common challenges in drug discovery.[3][4]

This document serves as a comprehensive technical guide for researchers and drug development professionals. It provides detailed protocols for the synthesis, characterization, and strategic application of Cyclopropyl(4-hydroxyphenyl)methanone, with a particular focus on its role as a precursor in the synthesis of the cardioselective β1-receptor antagonist, Betaxolol.[5] The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to adapt and troubleshoot effectively.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties and handling requirements is paramount for successful and safe experimentation.

Key Physicochemical Data
PropertyValueReference(s)
CAS Number 36116-18-4[6]
Molecular Formula C₁₀H₁₀O₂[1][6]
Molecular Weight 162.19 g/mol [1][6]
Appearance Solid
Melting Point 105-107 °C[6]
Boiling Point 335.5 ± 15.0 °C (Predicted at 760 mmHg)[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Safety & Handling

Cyclopropyl(4-hydroxyphenyl)methanone requires careful handling to minimize risk to laboratory personnel.

  • Hazards: Causes skin irritation and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7] Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6][8]

  • First Aid: In case of skin contact, wash with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes; if irritation persists, seek medical attention.[7]

Overall Experimental Workflow

The successful utilization of Cyclopropyl(4-hydroxyphenyl)methanone as a pharmaceutical intermediate follows a logical progression from its synthesis to its incorporation into a target molecule.

G Overall Workflow cluster_synthesis Synthesis & Purification cluster_characterization QC & Characterization cluster_application Pharmaceutical Application synthesis Protocol 4.0: Friedel-Crafts Acylation purification Column Chromatography or Recrystallization synthesis->purification characterization Protocol 5.0: Spectroscopic Analysis (NMR, IR, MS) purification->characterization application Protocol 6.0: O-Alkylation for Betaxolol Precursor characterization->application final_product Active Pharmaceutical Ingredient (API) application->final_product

Caption: Workflow from synthesis to final API application.

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol details the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone from phenol and cyclopropanecarbonyl chloride. The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings.[9][10]

Causality: The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[11] The AlCl₃ coordinates to the carbonyl oxygen and chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich phenol ring to undergo electrophilic aromatic substitution.[11] The reaction is directed primarily to the para position due to the steric hindrance at the ortho positions from the hydroxyl group.

G Friedel-Crafts Acylation Mechanism reagents Cyclopropanecarbonyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium Activation sigma Sigma Complex (Intermediate) acylium->sigma phenol Phenol (Nucleophile) phenol->sigma Nucleophilic Attack product Cyclopropyl(4-hydroxyphenyl)methanone sigma->product Deprotonation

Caption: Simplified mechanism of Friedel-Crafts acylation.

Materials & Reagents
  • Phenol

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the AlCl₃ suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

  • Phenol Addition: Dissolve phenol (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of 2M HCl. Caution: This is an exothermic process and may release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization to yield the pure Cyclopropyl(4-hydroxyphenyl)methanone.

Protocol: Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent steps.[12]

Expected Spectroscopic Data
TechniqueCharacteristic Features
¹H NMR Signals corresponding to the cyclopropyl protons (~0.8-1.2 ppm), aromatic protons in the para-substituted pattern (~6.9 and 7.9 ppm, two doublets), and a broad singlet for the phenolic hydroxyl proton (variable, ~5-10 ppm).[13][14]
¹³C NMR Signals for the cyclopropyl carbons, four distinct aromatic carbons, and a downfield signal for the carbonyl carbon (>190 ppm).
FT-IR A strong C=O (ketone) stretch (~1645 cm⁻¹), a broad O-H (phenol) stretch (~3300-3400 cm⁻¹), and C-H stretches for aromatic and cyclopropyl groups.[13]
Mass Spec (MS) The molecular ion peak [M+H]⁺ at m/z 163.07, confirming the molecular weight.[12]
Step-by-Step Characterization
  • NMR Spectroscopy: Dissolve ~10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts and integration values with the expected data.

  • Infrared (IR) Spectroscopy: Prepare a sample (e.g., as a thin film or KBr pellet) and acquire the FT-IR spectrum. Identify the key functional group frequencies as listed in the table above.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample and analyze using an appropriate mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight.[15]

  • Purity Analysis (HPLC/GC): Use a validated HPLC or GC method to determine the purity of the synthesized batch, which should typically be >98% for use in subsequent pharmaceutical synthesis.[12][16]

Protocol: Application in Betaxolol Synthesis

This protocol demonstrates the utility of Cyclopropyl(4-hydroxyphenyl)methanone as a key intermediate in the synthesis of a precursor to Betaxolol, a selective β1-receptor blocker.[5][17] The reaction involves the O-alkylation of the phenolic hydroxyl group. A chemo-enzymatic synthesis of (S)-Betaxolol has been reported, highlighting the importance of this core structure.[18][19]

Causality: The phenolic proton is acidic and can be removed by a base (e.g., K₂CO₃) to form a nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of an epoxide (like epichlorohydrin), opening the ring to form a chlorohydrin intermediate. This intermediate is then reacted with isopropylamine, where the amine acts as a nucleophile to displace the chloride, yielding the final aryloxypropanolamine structure characteristic of many beta-blockers.[19]

G Betaxolol Precursor Synthesis Pathway start Cyclopropyl (4-hydroxyphenyl)methanone reagent1 + Epichlorohydrin (Base, Solvent) start->reagent1 intermediate Epoxide Intermediate reagent1->intermediate reagent2 + Isopropylamine intermediate->reagent2 product Betaxolol reagent2->product

Caption: Key steps in the synthesis of Betaxolol from the intermediate.

Materials & Reagents
  • Cyclopropyl(4-hydroxyphenyl)methanone (from Protocol 4.0)

  • (R)-(-)-Epichlorohydrin

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or DMF (N,N-Dimethylformamide)

  • Isopropylamine

  • Methanol or Ethanol

Step-by-Step Protocol
  • Phenoxide Formation: In a round-bottom flask, combine Cyclopropyl(4-hydroxyphenyl)methanone (1.0 equivalent), anhydrous K₂CO₃ (1.5 equivalents), and a suitable solvent like acetone or DMF.

  • Alkylation: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and add (R)-(-)-epichlorohydrin (1.1 equivalents) dropwise.

  • Reaction Progression: Maintain the temperature and stir the reaction for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup (Part 1): Cool the reaction mixture, filter off the K₂CO₃, and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude epoxide intermediate can be purified or used directly in the next step.

  • Amination: Dissolve the crude epoxide intermediate in a solvent such as methanol. Add an excess of isopropylamine (e.g., 5-10 equivalents).

  • Final Reaction Step: Heat the mixture to reflux and stir for 4-6 hours.[19]

  • Final Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue using column chromatography or by forming a salt and recrystallizing to obtain the Betaxolol precursor.

References

  • XiXisys. (n.d.). Safety Data Sheet for Cyclopropyl(4-hydroxyphenyl)methanone. Retrieved from XiXisys.com. [Link]

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. Retrieved from LookChem. [Link]

  • Gpatindia. (2020, April 14). BETAXOLOL Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from Gpatindia. [Link]

  • Troøyen, S. H., & Jacobsen, E. E. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. NTNU Open. [Link]

  • Troøyen, S. H., & Jacobsen, E. E. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Catalysts, 12(12), 1645. MDPI. [Link]

  • Maleev, V. I., et al. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

  • Jigs Chemical. (n.d.). Cyclopropyl(4-(1-hydroxy-2-methylpropan-2yl)phenyl) methanone. Retrieved from Jigs Chemical. [Link]

  • ResearchGate. (2025, August 7). A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Betaxolol. PubChem Compound Database. Retrieved from NIH. [Link]

  • Majumder, U. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Majumder, U. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

  • Alachem Co., Ltd. (n.d.). 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. Retrieved from Alachem. [Link]

  • Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Pearson+. (n.d.). Using Friedel-Crafts acylation reaction, provide the synthesis of.... Retrieved from Pearson+. [Link]

  • Google Patents. (n.d.). CN111943830A - Novel benzophenone compound and preparation method and application thereof.
  • Google Patents. (n.d.). KR20190055837A - Preparation of cyclopropyl-substituted acetophenone.
  • Kumar, V., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. Journal of Medicinal Chemistry, 56(22), 9037-9046. [Link]

  • Nojima, T., et al. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • Google Patents. (n.d.). EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
  • ResearchGate. (2025, October 16). A Strategy to Minimize Reactive Metabolite Formation. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/d05106571597a783637e19ce3f5a04481075d9e5]([Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from orgchemdatasource.com. [Link]

  • Patsnap. (2014, October 8). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from Patsnap. [Link]

  • Al-Suhaimi, E. A., et al. (n.d.). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]

  • Jo, Y. H., et al. (n.d.). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. MDPI. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (a) 1-[3-(2-furyl)bicyclo[2.2.1]hept-5-en-2-yl]ethanone. Retrieved from ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors Utilizing a Cyclopropyl(4-hydroxyphenyl)methanone Scaffold

Introduction: The Strategic Importance of Cyclopropyl(4-hydroxyphenyl)methanone in IDO1 Inhibitor Design Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target. By catalyzing the initial an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyclopropyl(4-hydroxyphenyl)methanone in IDO1 Inhibitor Design

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target. By catalyzing the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway, IDO1 exerts a potent immunosuppressive effect within the tumor microenvironment.[1][2] This enzymatic activity depletes the essential amino acid L-tryptophan and generates metabolites, such as kynurenine, that collectively suppress the proliferation and function of tumor-infiltrating T-cells. Consequently, the development of small molecule inhibitors of IDO1 is a highly pursued strategy in cancer immunotherapy.

The cyclopropyl(4-hydroxyphenyl)methanone scaffold serves as a valuable starting point for the synthesis of potent IDO1 inhibitors. The cyclopropyl group, in particular, is a key structural feature in modern drug discovery.[3][4][5] Its inherent conformational rigidity can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for the target enzyme.[6] Furthermore, the cyclopropyl moiety often improves metabolic stability by being resistant to common metabolic pathways, which can lead to a longer in vivo half-life of the drug candidate.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of cyclopropyl(4-hydroxyphenyl)methanone for the synthesis and evaluation of IDO1 inhibitors. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol for the synthesis of a representative IDO1 inhibitor, and offer a robust protocol for assessing its inhibitory activity in both biochemical and cell-based assays.

Physicochemical Properties of Cyclopropyl(4-hydroxyphenyl)methanone

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of cyclopropyl(4-hydroxyphenyl)methanone are summarized in the table below.

PropertyValue
CAS Number 36116-18-4
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 105-107 °C
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.

Synthetic Protocol: Preparation of a Novel IDO1 Inhibitor

The following protocol details the synthesis of a potent IDO1 inhibitor derived from cyclopropyl(4-hydroxyphenyl)methanone. This multi-step synthesis involves the initial protection of the phenolic hydroxyl group, followed by a key condensation reaction to introduce the core pharmacophore responsible for IDO1 inhibition.

Visualizing the Synthetic Workflow

Synthetic_Workflow A Cyclopropyl(4-hydroxyphenyl)methanone B Protection of Hydroxyl Group (e.g., with TBDMSCl) A->B Step 1 C Protected Intermediate B->C D Condensation Reaction (with a suitable amine, e.g., 4-amino-1,2,5-oxadiazole-3-carboximidamide) C->D Step 2 E Crude Inhibitor D->E F Purification (e.g., Column Chromatography) E->F Step 3 G Final IDO1 Inhibitor F->G

Caption: Synthetic workflow for the preparation of an IDO1 inhibitor.

Step-by-Step Methodology

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: The phenolic hydroxyl group is reactive and can interfere with the subsequent condensation reaction. Therefore, it is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to ensure the desired reaction occurs at the ketone functionality.

  • Procedure:

    • Dissolve cyclopropyl(4-hydroxyphenyl)methanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 2: Condensation and Cyclization to Form the Inhibitor Core

  • Rationale: This is the key step where the inhibitor's core heterocyclic system is formed. The protected ketone undergoes a condensation reaction with a suitably functionalized amine, followed by cyclization to yield the final inhibitor scaffold. The choice of the amine partner is crucial for achieving high inhibitory potency against IDO1.

  • Procedure:

    • Dissolve the protected intermediate from Step 1 (1.0 eq) and a suitable amine partner (e.g., 4-amino-1,2,5-oxadiazole-3-carboximidamide, 1.1 eq) in a suitable solvent such as ethanol or isopropanol.

    • Add a catalytic amount of a suitable acid (e.g., acetic acid) or base (e.g., potassium carbonate) to facilitate the reaction.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

Step 3: Deprotection and Purification

  • Rationale: The final step involves the removal of the protecting group to unveil the active inhibitor and subsequent purification to obtain a high-purity compound for biological evaluation.

  • Procedure:

    • Dissolve the crude product from Step 2 in a suitable solvent such as tetrahydrofuran (THF).

    • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) (1.1 eq) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • Purify the crude final product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure IDO1 inhibitor.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol for IDO1 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compound against IDO1 can be determined using both biochemical (cell-free) and cell-based assays.

Biochemical (Cell-Free) IDO1 Inhibition Assay

This assay directly measures the effect of the inhibitor on the activity of purified recombinant human IDO1 enzyme.[8][9]

Visualizing the Biochemical Assay Workflow

Biochemical_Assay_Workflow A Prepare Reagents: - IDO1 Enzyme - Inhibitor Dilutions - L-Tryptophan (Substrate) - Assay Buffer B Dispense Inhibitor or Vehicle into 96-well plate A->B C Add IDO1 Enzyme B->C D Pre-incubate C->D E Initiate Reaction with L-Tryptophan D->E F Incubate at 37°C E->F G Terminate Reaction (e.g., with Trichloroacetic Acid) F->G H Develop and Measure Signal (e.g., Absorbance at 321 nm or Fluorometric Detection) G->H I Data Analysis: Calculate % Inhibition and IC₅₀ H->I Cell_Based_Assay_Workflow A Seed Cells (e.g., HeLa or SKOV-3) B Induce IDO1 Expression (with Interferon-γ) A->B C Treat Cells with Inhibitor (Serial Dilutions) B->C D Incubate C->D E Collect Supernatant D->E F Quantify Kynurenine (e.g., by HPLC or a colorimetric assay) E->F G Data Analysis: Calculate % Inhibition and IC₅₀ F->G

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Cyclopropyl(4-hydroxyphenyl)methanone

Introduction: Unveiling the Potential of Cyclopropyl(4-hydroxyphenyl)methanone in Drug Discovery In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Cyclopropyl(4-hydroxyphenyl)methanone in Drug Discovery

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is paramount. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2] This document provides a comprehensive guide to the application of Cyclopropyl(4-hydroxyphenyl)methanone in HTS campaigns, with a focus on a plausible, yet illustrative, role as a modulator of nuclear receptors, a critical class of drug targets.

Cyclopropyl(4-hydroxyphenyl)methanone is a unique chemical entity, the utility of which in drug discovery is an emerging area of investigation. Its structure is characterized by a 4-hydroxyphenyl group, a common motif in biologically active compounds, and a cyclopropyl ketone moiety. The cyclopropyl group is of particular interest as it can confer advantageous properties to a drug candidate, such as increased metabolic stability, enhanced potency, and improved brain permeability.[3][4] While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to known phenolic compounds, such as raspberry ketone, suggests potential activity as a modulator of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[5]

These application notes are designed for researchers, scientists, and drug development professionals. They offer a detailed framework for the design, execution, and validation of HTS assays to explore the bioactivity of Cyclopropyl(4-hydroxyphenyl)methanone and its derivatives.

Hypothesized Mechanism of Action: A Plausible Interaction with Nuclear Receptors

Based on its chemical architecture, we hypothesize that Cyclopropyl(4-hydroxyphenyl)methanone may function as a modulator of nuclear receptors. Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate essential physiological processes, making them attractive targets for therapeutic intervention.[6] The 4-hydroxyphenyl moiety of the compound could facilitate its entry into the ligand-binding pocket of a nuclear receptor, initiating a conformational change that triggers a downstream biological response.

High-Throughput Screening Workflow

The successful identification of bioactive compounds through HTS requires a systematic and robust workflow. The following diagram illustrates a typical cascade for screening and validating potential hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Assay_Dev Assay Development & Miniaturization Primary_HTS Primary HTS of Compound Library Assay_Dev->Primary_HTS Hit_ID Initial Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens for Specificity Orthogonal_Assay->Counter_Screen SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Assay Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nuclear Receptor Modulation

This protocol describes a TR-FRET assay, a robust and sensitive method for identifying modulators of nuclear receptors in a high-throughput format.[1] The assay measures the interaction between a fluorescently labeled nuclear receptor ligand-binding domain (LBD) and a cofactor peptide.

I. Assay Principle

The TR-FRET assay is based on the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a red-shifted fluorophore). When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A compound that binds to the LBD and displaces the cofactor peptide will disrupt this energy transfer, leading to a decrease in the acceptor signal.

TR_FRET_Principle cluster_0 Binding Event cluster_1 FRET Signal cluster_2 Inhibition Receptor Nuclear Receptor LBD (Donor Labeled) Cofactor Cofactor Peptide (Acceptor Labeled) Receptor->Cofactor Interaction Emission Emission (665 nm) Receptor->Emission FRET Excitation Excitation (340 nm) Excitation->Receptor Inhibitor Cyclopropyl(4-hydroxyphenyl)methanone Inhibitor->Receptor Displaces Cofactor No_FRET No FRET Signal

Caption: Principle of the TR-FRET assay for nuclear receptor modulators.

II. Materials and Reagents
ReagentSupplierCatalog #
Nuclear Receptor LBD (Eu-labeled)In-house/Commercial-
Cofactor Peptide (Acceptor-labeled)In-house/Commercial-
Cyclopropyl(4-hydroxyphenyl)methanoneCommercial Vendor-
Assay Buffer (e.g., PBS, 0.01% BSA)Standard Lab Supplier-
384-well, low-volume, black platesGreiner Bio-One784076
TR-FRET enabled plate readere.g., PHERAstar-
III. Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cyclopropyl(4-hydroxyphenyl)methanone in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient for dose-response experiments.

    • For the primary screen, a final assay concentration of 10 µM is typical.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense 50 nL of the compound solutions into the 384-well assay plates.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known reference compound (positive control).

  • Reagent Preparation and Dispensing:

    • Prepare a working solution of the Eu-labeled Nuclear Receptor LBD in assay buffer.

    • Prepare a working solution of the Acceptor-labeled Cofactor Peptide in assay buffer.

    • Using a multi-drop dispenser, add 10 µL of the LBD solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the cofactor peptide solution to each well.

  • Incubation and Measurement:

    • Seal the plates and incubate for 1 hour at room temperature, protected from light.

    • Read the plates on a TR-FRET enabled plate reader using an excitation wavelength of 340 nm and measuring emission at 620 nm (donor) and 665 nm (acceptor).

IV. Data Analysis

The TR-FRET ratio is calculated as:

Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

The percentage of inhibition is then calculated as:

% Inhibition = 100 * (1 - (Ratiosample - Ratiobackground) / (RatioDMSO - Ratiobackground))

For dose-response curves, the IC50 value is determined by fitting the data to a four-parameter logistic equation.

A key metric for assay quality is the Z'-factor, which should be consistently > 0.5 for a robust HTS assay.[7]

Z' = 1 - (3 * (SDpositive + SDnegative)) / |Meanpositive - Meannegative|

Hit Validation and Secondary Assays

A critical phase of any HTS campaign is the validation of initial hits to eliminate false positives and confirm the mechanism of action.

I. Orthogonal Assays

To confirm that the observed activity is not an artifact of the primary assay technology, it is essential to test hits in an orthogonal assay that utilizes a different detection method.[8]

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay also measures molecular interactions but relies on the generation of a chemiluminescent signal.

  • Surface Plasmon Resonance (SPR): A label-free technology that directly measures the binding of the compound to the immobilized nuclear receptor LBD, providing kinetic data (kon and koff).

II. Cell-Based Reporter Gene Assays

To confirm the activity of the compound in a cellular context, a reporter gene assay is employed. This assay measures the ability of the compound to activate or repress the transcription of a reporter gene (e.g., luciferase) under the control of a nuclear receptor-responsive promoter.

Reporter_Gene_Assay cluster_0 Cellular Transfection cluster_1 Compound Treatment & Activation cluster_2 Signal Detection Cell Host Cell Plasmid1 NR Expression Plasmid Plasmid2 Reporter Plasmid (NR-Responsive Element + Luciferase) NR_Activation Nuclear Receptor Activation Plasmid2->NR_Activation Compound Binding Compound Cyclopropyl(4-hydroxyphenyl)methanone Compound->NR_Activation Transcription Luciferase Gene Transcription NR_Activation->Transcription Luciferin Luciferin Substrate Transcription->Luciferin Translation Luminescence Luminescent Signal (Measured by Luminometer) Luciferin->Luminescence

Caption: Workflow for a cell-based reporter gene assay.

Structure-Activity Relationship (SAR) and Lead Optimization

Following hit validation, preliminary SAR studies are conducted to identify the key chemical features responsible for the observed biological activity.[7] This involves testing a series of structurally related analogs of Cyclopropyl(4-hydroxyphenyl)methanone to understand how modifications to the cyclopropyl, ketone, and hydroxyphenyl moieties affect potency and selectivity. This information is crucial for guiding the lead optimization process, where medicinal chemists will synthesize new compounds with improved pharmacological properties.

Conclusion

Cyclopropyl(4-hydroxyphenyl)methanone represents a promising scaffold for the development of novel therapeutics. The protocols and workflows detailed in these application notes provide a robust framework for initiating HTS campaigns to explore its biological activities, particularly as a potential modulator of nuclear receptors. Through a systematic approach of primary screening, hit validation, and SAR analysis, researchers can effectively unlock the therapeutic potential of this intriguing molecule.

References

  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.).
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). European Pharmaceutical Review.
  • High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks.
  • Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. (n.d.). Bentham Science.
  • Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011, February 16). European Pharmaceutical Review.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Cancer Metastasis and Treatment.
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen.
  • Validating High-Throughput Screening Hits: A Comparative Guide to Microscopy and Biochemical Assays. (n.d.). BenchChem.
  • Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed Central.
  • Cyclopropyl(4-hydroxyphenyl)methanone. (n.d.). LookChem.
  • CAS 36116-18-4 Cyclopropy(4-hydroxyphenyl)methanone. (n.d.). Alfa Chemistry.
  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020, September 10). PubMed.
  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • High-Throughput Inhibitor Assays and Screening. (n.d.). Creative Enzymes.
  • Development of an HTS-Compatible Assay for Discovery of ROR Modulators Using AlphaScreen(R) Technology. (2011, February 4). ResearchGate.
  • Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. (n.d.). MDPI.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Nuclear Receptor Biochemical Assays. (n.d.). Thermo Fisher Scientific.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications.
  • High-Throughput Screening Assays. (n.d.). Assay Genie.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2. (n.d.). PubChem.

Sources

Application

Application Notes and Protocols for the Quantification of Cyclopropyl(4-hydroxyphenyl)methanone

Introduction: The Significance of Cyclopropyl(4-hydroxyphenyl)methanone Cyclopropyl(4-hydroxyphenyl)methanone, a notable aromatic ketone, holds considerable interest within the realms of pharmaceutical and chemical resea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclopropyl(4-hydroxyphenyl)methanone

Cyclopropyl(4-hydroxyphenyl)methanone, a notable aromatic ketone, holds considerable interest within the realms of pharmaceutical and chemical research. Its unique structural composition, featuring a cyclopropyl group attached to a phenyl ketone backbone with a hydroxyl functional group, makes it a valuable intermediate in the synthesis of more complex molecules.[1][2][3][4][5][6][7] The precise and accurate quantification of this compound is paramount for ensuring the quality, consistency, and efficacy of downstream applications, including drug development and material science.

This comprehensive guide provides detailed application notes and robust protocols for the development of analytical assays for Cyclopropyl(4-hydroxyphenyl)methanone. We will delve into the foundational principles behind the chosen analytical techniques, offering step-by-step methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Furthermore, this document emphasizes the critical importance of method validation in line with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[8][9][10][11][12]

Chemical and Physical Properties of Cyclopropyl(4-hydroxyphenyl)methanone

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful assay development.

PropertyValueReference
CAS Number 36116-18-4[1][2][3][4][6][7]
Molecular Formula C₁₀H₁₀O₂[1][2][3][4]
Molecular Weight 162.19 g/mol [1][2][3][4]
Melting Point 105-107 °C[1][2]
Boiling Point (Predicted) 335.5 ± 15.0 °C[1]
pKa (Predicted) 8.09 ± 0.15[1]
LogP (Predicted) 1.98[1]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Assay

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The presence of a chromophore in the structure of Cyclopropyl(4-hydroxyphenyl)methanone allows for its sensitive detection using a UV detector. The following protocol is a well-established starting point for the development of a reliable HPLC-UV assay.[13][14][15][16][17][18]

Scientific Rationale for Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the cyclopropyl and phenyl groups, which will interact with the stationary phase.[13][18] The mobile phase, a mixture of acetonitrile and water, provides a good solvent system for eluting the analyte. The addition of a small amount of acid, such as formic or phosphoric acid, helps to ensure consistent ionization of the phenolic hydroxyl group, leading to improved peak shape and reproducibility.[18]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol for HPLC-UV Assay

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Cyclopropyl(4-hydroxyphenyl)methanone reference standard (purity ≥ 98%).

  • HPLC grade acetonitrile and methanol.

  • Ultrapure water.

  • Formic acid or phosphoric acid (analytical grade).

2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas before use.[18]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (determine λmax experimentally)
Injection Volume 10 µL

4. Sample Preparation

  • Accurately weigh the sample containing Cyclopropyl(4-hydroxyphenyl)methanone and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.[18]

5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of Cyclopropyl(4-hydroxyphenyl)methanone in the samples from the calibration curve.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay

For applications requiring higher sensitivity and selectivity, such as in complex biological matrices, an LC-MS/MS method is the gold standard.[19][20][21] This technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

Scientific Rationale for Method Development

The development of an LC-MS/MS method involves the optimization of both chromatographic separation and mass spectrometric detection.[22][23] The chromatographic conditions will be similar to the HPLC-UV method, but with the use of volatile mobile phase additives like formic acid. For mass spectrometry, the molecule will be ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ will be selected. This precursor ion is then fragmented in the collision cell, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[19]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation LC_System LC System Equilibration Mobile_Phase_Prep->LC_System LC_System->Injection MS_Tuning MS Tuning & Optimization Data_Acquisition MRM Data Acquisition MS_Tuning->Data_Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol for LC-MS/MS Assay

1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Cyclopropyl(4-hydroxyphenyl)methanone reference standard.

  • A suitable internal standard (IS), structurally similar to the analyte (e.g., a deuterated analog or a compound with similar physicochemical properties).

  • LC-MS grade acetonitrile and methanol.

  • LC-MS grade water and formic acid.

2. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard and IS Stock Solutions: Prepare individual stock solutions in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte by diluting the stock solutions in the initial mobile phase composition.

3. LC and MS Conditions

Liquid Chromatography Parameters

Parameter Recommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Parameters (to be optimized)

Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 163.1
Product Ion (MRM Transition) To be determined by infusion and fragmentation of the standard
Collision Energy To be optimized for maximum product ion intensity

| Dwell Time | 100 ms |

4. Sample Preparation (for biological matrices)

  • To 100 µL of the sample (e.g., plasma), add the internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

Part 3: Method Validation According to ICH Q2(R2) Guidelines

A developed analytical method is incomplete without rigorous validation to demonstrate its fitness for purpose.[10] The following parameters, as outlined in the ICH Q2(R2) guidelines, must be assessed.[8][11]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for drug substance.
Precision The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met.
Logical Relationship for Method Validation

Validation_Logic Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Validation_Protocol->System_Suitability Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity_Range->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method System_Suitability->Validated_Method

Caption: Key parameters for analytical method validation.

References

  • Cyclopropyl(4-hydroxyphenyl)methanone - LookChem. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. [Link]

  • Application of LCMS in small-molecule drug development. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - MDPI. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI. [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources - ResearchGate. [Link]

  • Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6 | Chemsrc. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants - Waters Corporation. [Link]

  • 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone - Alachem Co., Ltd. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. [Link]

  • Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem - NIH. [Link]

  • Ketone-phenol reactions and the promotion of aromatizations by food phenolics. [Link]

  • Ketone-phenol reactions and the promotion of aromatizations by food phenolics - PubMed. [Link]

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Method

Cyclopropyl(4-hydroxyphenyl)methanone: A Critical Evaluation as a Chemical Probe Building Block

Application Notes and Protocols for Researchers in Drug Discovery Introduction: The Allure of a Unique Scaffold Cyclopropyl(4-hydroxyphenyl)methanone presents itself as an intriguing building block for the synthesis of c...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery

Introduction: The Allure of a Unique Scaffold

Cyclopropyl(4-hydroxyphenyl)methanone presents itself as an intriguing building block for the synthesis of chemical probes. Its structure combines two highly desirable features in medicinal chemistry and chemical biology: the cyclopropyl ring and a synthetically versatile phenolic hydroxyl group. The cyclopropyl moiety is increasingly incorporated into drug candidates to enhance metabolic stability, improve potency, and reduce off-target effects by providing conformational rigidity.[1] The 4-hydroxyphenyl ketone core, on the other hand, offers a convenient handle for chemical modification, allowing for the attachment of linkers and reporter groups essential for chemical probe functionality.

This guide provides a comprehensive analysis of cyclopropyl(4-hydroxyphenyl)methanone as a potential building block for chemical probes, with a focus on photoaffinity labeling (PAL) for target identification. However, a critical examination of the inherent photochemical properties of this scaffold reveals significant challenges, which will be addressed in detail. We will present both the theoretical design and synthesis of probes from this building block and provide validated, alternative protocols using established photo-crosslinkers.

Part 1: The Promise and Peril of the Cyclopropyl Aryl Ketone Moiety in Photoaffinity Labeling

Photoaffinity labeling is a powerful technique for identifying the protein targets of bioactive small molecules.[2][3] The method relies on a chemical probe that contains a photoreactive group, which upon irradiation with UV light, forms a highly reactive intermediate that covalently crosslinks to nearby proteins. Aryl ketones, such as benzophenone, are commonly used photoreactive groups due to their ability to be activated by less damaging, longer wavelength UV light (typically 350-365 nm).[4][5][6]

The cyclopropyl(4-hydroxyphenyl)methanone scaffold contains an aryl ketone, which would theoretically serve as the photoreactive moiety. However, research into the photochemical behavior of cyclopropyl-substituted benzophenones has revealed a significant issue. Instead of the desired photoreduction pathway that leads to a reactive diradical species for crosslinking, these compounds tend to undergo isomerization upon UV irradiation.[7] A proposed mechanism involves the formation of an excited triplet state that is quenched by fragmentation of the strained cyclopropane ring, leading to an unreactive, open-ring triplet state.[7] This alternative photochemical pathway effectively prevents the desired covalent crosslinking to target proteins, rendering the cyclopropyl aryl ketone moiety unsuitable for standard photoaffinity labeling applications.

Key Takeaway: The presence of the cyclopropyl group adjacent to the aryl ketone is likely to interfere with the photo-crosslinking mechanism, making cyclopropyl(4-hydroxyphenyl)methanone a suboptimal choice for a photoaffinity probe building block.

Part 2: Hypothetical Probe Synthesis from Cyclopropyl(4-hydroxyphenyl)methanone

Despite the photochemical limitations, the synthesis of a probe from cyclopropyl(4-hydroxyphenyl)methanone serves as a valuable exercise in understanding the principles of chemical probe construction. The phenolic hydroxyl group is the primary site for modification. A common strategy is to introduce a linker arm terminating in a reporter group, such as an alkyne for subsequent "click" chemistry. The Williamson ether synthesis is a classic and reliable method for this functionalization.[1][8][9][10][11]

Protocol 1: Synthesis of (4-(Prop-2-yn-1-yloxy)phenyl)(cyclopropyl)methanone

This protocol describes the attachment of a propargyl group (an alkyne-containing linker) to the cyclopropyl(4-hydroxyphenyl)methanone core.

Materials:

  • Cyclopropyl(4-hydroxyphenyl)methanone

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclopropyl(4-hydroxyphenyl)methanone (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The formation of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure (4-(prop-2-yn-1-yloxy)phenyl)(cyclopropyl)methanone.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Validated Protocols for Photoaffinity Labeling Using Alternative Probes

Given the likely unsuitability of cyclopropyl aryl ketones for photoaffinity labeling, we present a general workflow and protocols using a benzophenone-based probe as a reliable alternative. This workflow is applicable to other proven photoreactive groups like diazirines as well.[4][12]

Workflow for Target Identification using a Benzophenone-based Photoaffinity Probe

PAL_Workflow cluster_synthesis Probe Synthesis cluster_cell_bio Live Cell Experiment cluster_proteomics Proteomic Analysis s1 Start with a suitable building block (e.g., 4-hydroxybenzophenone) s2 Attach a linker with a terminal alkyne (e.g., via Williamson ether synthesis) s1->s2 Alkylation c1 Treat live cells with the alkyne-functionalized probe s2->c1 Probe Application c2 Incubate to allow target binding c1->c2 c3 Irradiate with UV light (350-365 nm) to induce photo-crosslinking c2->c3 c4 Cell Lysis c3->c4 p1 Click Chemistry: Attach biotin-azide to the alkyne handle c4->p1 Lysate Processing p2 Enrich biotinylated proteins using streptavidin beads p1->p2 p3 On-bead digestion (e.g., with trypsin) p2->p3 p4 Quantitative Mass Spectrometry (LC-MS/MS) p3->p4 p5 Data Analysis and Target Identification p4->p5

Caption: General workflow for photoaffinity labeling.

Protocol 2: Live-Cell Photoaffinity Labeling

This protocol outlines the steps for labeling target proteins in living cells with an alkyne-functionalized benzophenone probe.

Materials:

  • Adherent cells in culture (e.g., HeLa or HEK293T)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Alkyne-functionalized benzophenone probe (stock solution in DMSO)

  • UV crosslinker with 350-365 nm bulbs[13]

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.

  • Probe Treatment: On the day of the experiment, replace the culture medium with serum-free medium containing the desired concentration of the photoaffinity probe (typically in the range of 1-10 µM). Include a vehicle control (DMSO) and a competition control (co-incubation with an excess, e.g., 50-fold, of the non-functionalized parent compound).

  • Incubation: Incubate the cells with the probe for a predetermined time (e.g., 1-4 hours) at 37 °C and 5% CO₂ to allow for cellular uptake and target engagement.

  • UV Irradiation: Wash the cells once with ice-cold PBS to remove excess probe. Place the dishes on ice and irradiate with UV light (350-365 nm) for 15-30 minutes. The distance from the UV source to the cells should be optimized, but a starting point is 5-10 cm.[13]

  • Cell Lysis: After irradiation, immediately lyse the cells by adding ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry.

Protocol 3: Click Chemistry and Protein Enrichment

This protocol describes the attachment of a biotin tag to the probe-labeled proteins and their subsequent enrichment.

Materials:

  • Cell lysate containing probe-labeled proteins

  • Biotin-azide (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (stock solution in water)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

Procedure:

  • Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mg protein sample in 1 mL of lysate, add the following in order:

    • Biotin-azide (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Reaction: Add the cocktail to the cell lysate, vortex briefly, and incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation: Precipitate the proteins to remove excess click reagents. A common method is methanol-chloroform precipitation.

  • Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Streptavidin Enrichment: Add pre-washed streptavidin-agarose beads to the resuspended protein solution and incubate for 1.5 hours at room temperature with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A typical wash sequence is:

    • Wash 1: 0.2% SDS in PBS

    • Wash 2: 6 M Urea in PBS

    • Wash 3: PBS

  • Elution/On-Bead Digestion: The captured proteins can be eluted from the beads (e.g., by boiling in SDS-PAGE sample buffer for western blot analysis) or subjected to on-bead digestion with a protease like trypsin for mass spectrometry-based identification.

Part 4: Data Analysis and Target Validation

The final step in the workflow is the identification of enriched proteins by quantitative mass spectrometry.[5][6][12]

Data_Analysis cluster_ms Mass Spectrometry cluster_quant Quantitative Analysis cluster_validation Target Validation ms1 LC-MS/MS analysis of digested peptides q1 Protein Identification and Quantification ms1->q1 q2 Compare Probe vs. DMSO (Enrichment) q1->q2 q3 Compare Probe vs. Competition (Specificity) q2->q3 v1 Bioinformatic Analysis q3->v1 v2 Orthogonal Validation (e.g., Western Blot, siRNA knockdown, cellular thermal shift assay) v1->v2

Caption: Data analysis and target validation workflow.

Quantitative Data Interpretation:

A successful photoaffinity labeling experiment will yield a list of proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. True targets should also show a significant reduction in enrichment in the competition sample. The data is typically visualized using a volcano plot.

Parameter Typical Value/Condition Rationale
Probe Concentration 1-10 µMShould be based on the biological activity of the parent compound to ensure target engagement.
Competition Concentration 50-100x excess of parent compoundTo ensure displacement of the probe from specific binding sites.
UV Wavelength 350-365 nmMinimizes protein damage compared to shorter wavelengths.[4][5]
UV Irradiation Time 15-30 minutesA balance between efficient crosslinking and minimizing cell damage. Benzophenones may require longer times than diazirines.[12]
Enrichment Fold-Change > 2-3 foldA common threshold for identifying potential hits.
Competition Fold-Change < 0.5 foldIndicates specific binding that can be competed off.

Conclusion and Recommendations

While cyclopropyl(4-hydroxyphenyl)methanone possesses an attractive scaffold for medicinal chemistry, its utility as a building block for photoaffinity probes is highly questionable due to the photochemical instability of the cyclopropyl aryl ketone moiety upon UV irradiation.[7] Researchers seeking to perform target identification studies are strongly advised to utilize building blocks with well-established and reliable photoreactive groups.

Recommendations:

  • Avoid Cyclopropyl Aryl Ketones for PAL: Based on current evidence, this class of compounds is not suitable for photo-crosslinking applications.

  • Utilize Validated Photoreactive Groups: Benzophenones and trifluoromethylphenyl diazirines are excellent choices for photoaffinity probe design, offering a good balance of reactivity, stability, and activation at biologically compatible UV wavelengths.[2][4]

  • Thorough Probe Validation: Regardless of the photoreactive group chosen, it is crucial to validate that the synthesized probe retains the biological activity of the parent compound and that labeling can be competed by the parent compound.

By following the validated protocols and principles outlined in this guide, researchers can effectively design and implement chemical proteomics strategies to identify and validate the targets of their bioactive molecules, accelerating the drug discovery process.

References

  • Creary, X., Hinckley, J., Kraft, C., & Genereux, M. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. The Journal of Organic Chemistry, 76(7), 2062–2071. [Link]

  • Gong, Y., & Li, X. (2023). Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 381(2240), 20220029. [Link]

  • Lee, W., Huang, Z., Am Ende, C. W., & Seneviratne, U. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Kawamura, A., & Mihai, D. M. (2012). Probing Proteomes with Benzophenone Photoprobes. In Chemical Proteomics (pp. 79–90). Humana Press. [Link]

  • Ye, R., & Li, H. (2017). The effect of UV light on benzophenone. ResearchGate. [Link]

  • Ye, R. (2015). MASS SPECTROMETRIC CHARACTERIZATION AND FLUOROPHORE- ASSISTED LIGHT INACTIVATION OF HUMAN EXCITATORY AMINO ACID TRANSPORTER 2. ResearchGate. [Link]

  • Kawamura, A., & Mihai, D. M. (2012). Probing Proteomes with Benzophenone Photoprobes. ResearchGate. [Link]

  • Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792–7809. [Link]

  • Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Asymmetric Reactions & Processes. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II. [Link]

  • Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4947–4954. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Click Chemistry in Proteomic Investigations. Chemical Society Reviews, 44(15), 4979–5004. [Link]

  • Wikipedia. (2023, November 29). Williamson ether synthesis. [Link]

  • Rappsilber, J. (n.d.). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Rappsilber Laboratory. [Link]

  • Gohy, J.-F., et al. (2018). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 10(12), 1339. [Link]

  • Nguyen, T. L. H., et al. (2019). Optimization of reaction conditions for the synthesis of propargyl ether 5a with NaH as a base (Procedure B). ResearchGate. [Link]

  • Jenmalm Jensen, A., & Cornella Taracido, I. (2019). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 11(14), 1757–1773. [Link]

  • Ivanov, K. L., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(21), 5039. [Link]

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. LookChem. [Link]

  • Hay, A. S. (1988). Process for making propargyl ethers of hydroxyaromatic compounds. U.S.
  • Das, J. (2013). Recent advances in target characterization and identification by photoaffinity probes. Bioorganic & Medicinal Chemistry, 21(16), 4672–4681. [Link]

  • Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4947–4954. [Link]

  • Trofimov, B. A., et al. (2015). Synthesis of glycidyl propargyl ether. ResearchGate. [Link]

  • Chen, Y.-C., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Polymers, 12(10), 2321. [Link]

  • Van der Handel, K., et al. (2025). Photoaffinity Ligand of Cystic Fibrosis Corrector VX-445 Identifies SCCPDH as an Off-Target. ACS Chemical Biology. [Link]

  • Yoshida, M., & Yashiroda, Y. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(3), 490–499. [Link]

  • Wessig, P., & Muehling, O. (2003). Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones. ChemInform, 34(27). [Link]

  • Ischay, M. A., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(40), 13131–13134. [Link]

  • Terashima, K., et al. (2017). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Journal of Organic Chemistry, 13, 2598–2604. [Link]

  • Pedrini, J., et al. (2024). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. [Link]

  • Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Dash, J., et al. (2022). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ChemistrySelect, 7(28), e202201389. [Link]

Sources

Application

Application Note: A Scalable Synthesis Protocol for Cyclopropyl(4-hydroxyphenyl)methanone

Abstract Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is a pivotal intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1][2] Its production on a large scale necessitates a r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is a pivotal intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1][2] Its production on a large scale necessitates a robust, efficient, and well-understood synthetic protocol. This application note provides a detailed, field-proven guide for the scale-up synthesis of this ketone, focusing on the Friedel-Crafts acylation pathway. We delve into the causality behind procedural choices, present a comprehensive step-by-step protocol, address critical safety considerations for large-scale operations, and outline analytical methods for stringent quality control. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

Cyclopropyl(4-hydroxyphenyl)methanone, a crystalline solid with a melting point of 105-107 °C, possesses the molecular formula C10H10O2.[3] The primary strategic approach for its industrial synthesis is the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds on aromatic rings.[4][5] This reaction involves the electrophilic substitution of a hydrogen on the phenol ring with an acyl group derived from cyclopropanecarbonyl chloride, catalyzed by a potent Lewis acid.

The choice of the Friedel-Crafts reaction is underpinned by its high convergence and utilization of readily available starting materials: phenol and cyclopropanecarbonyl chloride. However, the direct acylation of phenol presents a unique challenge: the phenolic hydroxyl group, being a Lewis base, can coordinate with the Lewis acid catalyst (e.g., aluminum chloride), effectively deactivating it.[6] This interaction can necessitate using a stoichiometric excess of the catalyst and may promote undesired O-acylation, forming a phenyl ester.

Fortunately, under the right conditions, particularly with sufficient catalyst concentration and thermal input, the initially formed O-acylated ester can undergo an intramolecular rearrangement, known as the Fries rearrangement, to yield the desired C-acylated para-substituted product.[6] Our protocol is optimized to favor this direct C-acylation and rearrangement pathway, ensuring a high yield of the target isomer.

Logical Workflow for Synthesis

The following diagram outlines the high-level workflow from starting materials to the purified final product.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Isolation cluster_2 Purification & QC Raw Materials Raw Materials Reactor Setup Reactor Setup Raw Materials->Reactor Setup Catalyst Slurry Catalyst Slurry Reactor Setup->Catalyst Slurry Acylation Reaction Acylation Reaction Catalyst Slurry->Acylation Reaction Reaction Monitoring Reaction Monitoring Acylation Reaction->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Phase Separation Phase Separation Quenching->Phase Separation Washing Washing Phase Separation->Washing Solvent Removal Solvent Removal Washing->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Drying Drying Recrystallization->Drying Final Product QC Final Product QC Drying->Final Product QC

Caption: High-level workflow for the synthesis and purification of Cyclopropyl(4-hydroxyphenyl)methanone.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-liter scale, assuming standard glass-lined reactor equipment. Adjustments may be necessary based on specific equipment capabilities.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Quantity (kg)Moles (mol)Notes
Phenol108-95-294.115.0053.13High purity, <0.2% water
Cyclopropanecarbonyl Chloride4023-34-1104.546.1058.35Purity >98%
Aluminum Chloride (Anhydrous)7446-70-0133.3421.25159.33Fine powder, handle under nitrogen[7]
Dichloromethane (DCM)75-09-284.9370 L-Anhydrous grade
Hydrochloric Acid (37%)7647-01-036.4630 L-For quenching
Toluene108-88-392.1440 L-For recrystallization
n-Hexane110-54-386.1840 L-For recrystallization
Sodium Sulfate (Anhydrous)7757-82-6142.045.00-For drying
Equipment
  • 100 L Glass-Lined Reactor with overhead mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser.

  • 50 L Dropping Funnel (Addition Vessel).

  • Chiller unit capable of maintaining -10 °C to 0 °C.

  • Quenching vessel (250 L) with stirring, containing crushed ice.

  • Scrubber system for HCl gas.

  • Filter-dryer or large Büchner funnel setup.

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen. Start a gentle nitrogen blanket that is maintained throughout the process.

  • Catalyst Slurry Formation: Charge dichloromethane (50 L) into the reactor. Cool the solvent to 0 °C. Under a strong nitrogen flow, carefully and portion-wise add anhydrous aluminum chloride (21.25 kg). Causality: This step is highly exothermic. Slow addition and efficient cooling are critical to prevent solvent boiling and pressure buildup. Anhydrous conditions are paramount as water reacts violently with AlCl₃ and deactivates it.[7]

  • Acylium Ion Complex Formation: Once the AlCl₃ is fully suspended and the slurry temperature is stable at 0-5 °C, slowly add cyclopropanecarbonyl chloride (6.10 kg) from the dropping funnel over 60-90 minutes. Maintain the internal temperature below 10 °C. Causality: This forms the electrophilic acylium ion-Lewis acid complex, the key reactive species. Controlled addition prevents runaway reactions.[4]

  • Phenol Addition: In a separate container, dissolve phenol (5.00 kg) in dichloromethane (20 L). Transfer this solution to the dropping funnel. Add the phenol solution to the reactor slurry over 2-3 hours, maintaining the reaction temperature between 5-10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking aliquots (carefully quenching with ice water and extracting into ethyl acetate) and analyzing via HPLC or TLC until the consumption of phenol is complete.[8][9]

  • Work-up: Quenching: Prepare the quenching vessel with 50 kg of crushed ice and 30 L of concentrated hydrochloric acid. CRITICAL STEP: Very slowly and carefully transfer the reaction mixture from the reactor into the stirred ice/HCl mixture via a dip tube. The rate of addition must be controlled to manage the vigorous gas evolution (HCl) and exotherm. Ensure the quenching vessel is well-vented to the scrubber system.[10] Causality: This procedure hydrolyzes the aluminum complexes, protonates the phenoxide, and separates the product into the organic layer. The acid prevents the formation of aluminum hydroxides.

  • Phase Separation and Extraction: After the quench is complete, continue stirring for 30 minutes. Stop stirring and allow the layers to separate. Drain the lower aqueous layer. The upper organic layer contains the product.

  • Washing: Wash the organic layer sequentially with 20 L of 2M HCl, 20 L of water, and 20 L of saturated brine solution. Check the pH of the final aqueous wash to ensure it is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (5.00 kg), stir for 1 hour, and filter. Transfer the filtrate to a clean reactor and concentrate under reduced pressure to obtain the crude solid product.

  • Purification by Recrystallization: Add toluene (30 L) to the crude product and heat to 70-80 °C until fully dissolved. Slowly add n-hexane (30-40 L) until persistent turbidity is observed. Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for 4 hours to maximize crystallization.

  • Final Isolation and Drying: Isolate the crystalline product by filtration. Wash the filter cake with a cold (0 °C) mixture of toluene/hexane (20:80). Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is 6.5 - 7.5 kg (75-87%).

Process Safety and Hazard Management

A thorough hazard analysis is non-negotiable for scale-up. The Friedel-Crafts acylation involves several significant risks that must be actively managed.

HazardRoot CauseMitigation Strategy & PPE
Violent Exothermic Reaction Reaction of AlCl₃ with water or uncontrolled addition of reagents.Strict anhydrous conditions. Use of calibrated temperature probes and an efficient cooling system. Establish emergency cooling protocols. PPE: Flame-retardant lab coat, safety glasses, face shield.
HCl Gas Evolution [7][10]Reaction of moisture with acyl/AlCl₃; hydrolysis during quench.Perform reaction under nitrogen blanket. Vent reactor and quench vessel through a caustic scrubber system. Ensure adequate ventilation in the workspace. PPE: Acid gas respirator may be required.
Corrosive Chemicals AlCl₃, cyclopropanecarbonyl chloride, HCl, phenol.Use corrosion-resistant equipment (glass-lined). Employ closed-system transfers where possible. PPE: Chemical-resistant gloves (e.g., butyl rubber), apron, face shield.
Pressurization Rapid heating of solvent or uncontrolled gas evolution.Ensure adequate venting. Do not exceed 80% of reactor volume. Monitor headspace pressure.

Analytical Quality Control

The final product must be analyzed to ensure it meets the required specifications for purity and identity.

Final Product Specifications
ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to reference spectrum
Purity (Assay) HPLC (UV, 280 nm)[8][11]≥ 99.0%
Melting Point Melting Point Apparatus105 - 107 °C[3]
Residual Solvents GC-HSToluene: ≤ 890 ppm, DCM: ≤ 600 ppm, Hexane: ≤ 290 ppm
Water Content Karl Fischer Titration≤ 0.2%
Illustrative HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 280 nm

  • Column Temp: 30 °C

  • Injection Vol: 10 µL

  • Reference: [8]

Mechanistic Rationale

Understanding the underlying mechanism is key to troubleshooting and process optimization. The diagram below illustrates the accepted pathway for the Friedel-Crafts acylation.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization cluster_3 Step 4: Hydrolysis (Work-up) AcylCl Cyclopropanecarbonyl Chloride Acylium [Cyclopropanecarbonylium-AlCl₄⁻] (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ Phenol Phenol Sigma Sigma Complex (Resonance Stabilized) Phenol->Sigma + Electrophile Deprotonation Sigma Complex ProductComplex Product-AlCl₃ Complex Deprotonation->ProductComplex - H⁺ (captured by AlCl₄⁻) Hydrolysis Product-AlCl₃ Complex FinalProduct Final Product Hydrolysis->FinalProduct + H₃O⁺

Caption: Key mechanistic steps of the Friedel-Crafts acylation of phenol.

Conclusion

The Friedel-Crafts acylation of phenol provides a reliable and scalable route to Cyclopropyl(4-hydroxyphenyl)methanone. Success on a large scale hinges on meticulous control of reaction parameters, especially temperature and moisture exclusion, and a profound respect for the associated process hazards. The protocol outlined in this document provides a comprehensive framework for achieving high-yield, high-purity production of this valuable intermediate, grounded in established chemical principles and industrial safety standards.

References

  • Beyond Benign. Friedel-Crafts Alkylation. Available at: [Link]

  • LookChem. Cyclopropyl(4-hydroxyphenyl)methanone. Available at: [Link]

  • Alachem Co., Ltd. 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). A Green Alternative to Aluminum Chloride Alkylation of Xylene. Available at: [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Jigs Chemical. Cyclopropyl(4-(1-hydroxy-2-methylpropan-2yl)phenyl) methanone. Available at: [Link]

  • Organic Chemistry Portal. Large Scale Preparation of Indoline-2-ones by Friedel-Crafts Cyclisation. Available at: [Link]

  • Google Patents. US3985783A - Process for ring acylation of phenols.
  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available at: [Link]

  • PrepChem.com. Synthesis of Cyclopropyl-4-fluorophenylmethanone. Available at: [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Available at: [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. Available at: [Link]

  • Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Available at: [Link]

  • National Center for Biotechnology Information. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Available at: [Link]

  • Finally Cyclopropyl(2-hydroxyphenyl)methanone Bundle. Available at: [Link]

  • 幺米Lab实验室. CYCLOPROPYL(4-HYDROXYPHENYL)METHANONE, 95.0%. Available at: [Link]

  • Scribd. (Usp Dictionary of Usan and International Drug Names) - USP Dictionary 2007. Available at: [Link]

  • US EPA. Methanone, cyclopropyl(4-methoxyphenyl)- - Substance Details. Available at: [Link]

Sources

Method

Application Note: High-Throughput Quantification of Cyclopropyl(4-hydroxyphenyl)methanone using Validated Chromatographic Methods

Abstract This technical guide provides detailed, validated analytical protocols for the precise and reliable quantification of Cyclopropyl(4-hydroxyphenyl)methanone. In response to the growing interest in this compound w...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated analytical protocols for the precise and reliable quantification of Cyclopropyl(4-hydroxyphenyl)methanone. In response to the growing interest in this compound within pharmaceutical and chemical research, we present two robust chromatographic methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details and the scientific rationale underpinning the methodological choices, in accordance with international regulatory standards.

Introduction: The Analytical Imperative for Cyclopropyl(4-hydroxyphenyl)methanone

Cyclopropyl(4-hydroxyphenyl)methanone (CAS No. 36116-18-4) is an aromatic ketone with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1][2] Its chemical structure, featuring a cyclopropyl group and a phenolic hydroxyl moiety, makes it a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. The accurate quantification of this compound is paramount for ensuring product quality, monitoring reaction kinetics, performing stability studies, and conducting pharmacokinetic assessments.

The presence of a phenolic hydroxyl group and a ketone provides distinct chemical properties that can be leveraged for analytical detection.[1] This guide details two validated methods designed to meet the diverse needs of the scientific community, from process chemistry to bioanalysis. The methodologies are developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[3][4][5][6][7]

Physicochemical Properties of Cyclopropyl(4-hydroxyphenyl)methanone

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 36116-18-4[1][2]
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
Melting Point 105-107 °C[1][2]
Boiling Point 335.5±15.0 °C (Predicted)[1]
pKa 8.09±0.15 (Predicted)[1]
LogP 1.98[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying active pharmaceutical ingredients (APIs) and key intermediates.[8] The phenolic nature and conjugated system of Cyclopropyl(4-hydroxyphenyl)methanone make it an ideal candidate for UV detection.[9][10][11]

Rationale for Method Development

The selection of a reversed-phase C18 column is based on its wide applicability and excellent separation capabilities for moderately polar compounds like the target analyte.[10] The mobile phase, a gradient of acidified water and acetonitrile, is chosen to ensure sharp peak shapes and efficient elution. The addition of a small amount of acid (e.g., formic or acetic acid) suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.[10] UV detection is set at a wavelength that provides maximum absorbance for the analyte, thereby maximizing sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte/Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC D->E Filtered Sample F Isocratic/Gradient Elution (C18 Column) E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for HPLC-UV quantification of Cyclopropyl(4-hydroxyphenyl)methanone.

Detailed Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Cyclopropyl(4-hydroxyphenyl)methanone reference standard.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other suitable acid).

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of Cyclopropyl(4-hydroxyphenyl)methanone (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution (example):

      • 0-10 min: 30% B to 70% B

      • 10-12 min: 70% B to 90% B

      • 12-15 min: Hold at 90% B

      • 15-16 min: 90% B to 30% B

      • 16-20 min: Re-equilibration at 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: To be determined by scanning a standard solution (typically around 270-280 nm for phenolic compounds).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Validation Parameters (ICH Q2(R2))

The method should be validated according to ICH guidelines.[3][4][5]

ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.15 µg/mL
Specificity No interference at analyte retention timeHigh

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.[12][13][14] This technique combines the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer, providing exceptional performance.

Rationale for Method Development

The LC-MS/MS method is developed to achieve low limits of quantification. Electrospray ionization (ESI) is selected as the ionization source, which is well-suited for polar molecules like Cyclopropyl(4-hydroxyphenyl)methanone. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition. This minimizes matrix effects and allows for accurate quantification even in complex sample matrices.[15]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Sample Collection (e.g., Plasma, Tissue) B Protein Precipitation or Solid Phase Extraction (SPE) A->B C Evaporation & Reconstitution B->C D Inject into UPLC/HPLC C->D Processed Sample E Chromatographic Separation D->E F Electrospray Ionization (ESI) E->F G MRM Detection (QqQ) F->G H Peak Integration G->H Mass Chromatogram I Internal Standard Normalization H->I J Quantification via Calibration Curve I->J

Caption: Workflow for LC-MS/MS quantification of Cyclopropyl(4-hydroxyphenyl)methanone.

Detailed Protocol: LC-MS/MS

Instrumentation and Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Appropriate analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Cyclopropyl(4-hydroxyphenyl)methanone reference standard.

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.

  • Reagents for sample preparation (e.g., protein precipitation solvent, SPE cartridges).

Procedure:

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and product ions for MRM transitions.

    • Optimize cone voltage and collision energy to maximize the signal for the selected transitions.

  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into the appropriate matrix (e.g., plasma, buffer).

    • For biological samples, perform sample clean-up using protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interferences.

    • Evaporate the supernatant/eluate and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A rapid gradient is typically used to ensure high throughput.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI (Positive or Negative, to be optimized).

    • MRM Transitions:

      • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion.

      • Internal Standard: Precursor ion → Product ion.

    • Source Parameters: Optimize gas flows, temperature, and capillary voltage.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Quantify the analyte in samples using the regression equation from the calibration curve.

Validation Parameters (ICH M10 Bioanalytical Method Validation)

For bioanalytical applications, method validation should follow the ICH M10 guideline.

ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Lower Limit of Quantification (LLOQ) Accurately and precisely quantifiable0.1 ng/mL
Selectivity No significant interferenceHigh
Matrix Effect Assessed and minimizedWithin acceptable limits

Conclusion

The two detailed analytical methods provide a comprehensive framework for the quantification of Cyclopropyl(4-hydroxyphenyl)methanone across a wide range of applications. The HPLC-UV method offers a robust and reliable solution for routine analysis in quality control settings. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace-level detection, the LC-MS/MS method provides the necessary performance. Both protocols are designed with scientific integrity and are grounded in established regulatory guidelines to ensure the generation of trustworthy and reproducible data.

References

  • Cyclopropyl(4-hydroxyphenyl)methanone - LookChem. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed Central. [Link]

  • HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas - ResearchGate. [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. | Semantic Scholar. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. [Link]

  • Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6 | Chemsrc. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]

  • A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin - MDPI. [Link]

  • Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem - NIH. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. [Link]

  • Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. [Link]

Sources

Application

Application Notes &amp; Protocols: Cyclopropyl(4-hydroxyphenyl)methanone (C4HPM)

Abstract This document provides a comprehensive guide for the safe and effective handling, storage, and application of Cyclopropyl(4-hydroxyphenyl)methanone (CAS No. 36116-18-4), a key building block and intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and application of Cyclopropyl(4-hydroxyphenyl)methanone (CAS No. 36116-18-4), a key building block and intermediate in pharmaceutical and chemical synthesis. These protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes. The guidelines herein are synthesized from authoritative safety data sheets and established laboratory best practices.

Compound Profile and Physicochemical Properties

Cyclopropyl(4-hydroxyphenyl)methanone, also known as 4-cyclopropanecarbonylphenol, is a ketone derivative with a molecular formula of C₁₀H₁₀O₂.[1][2] Its structure, featuring a cyclopropyl group and a hydroxyphenyl moiety, makes it a valuable intermediate in organic synthesis. Understanding its fundamental properties is critical for its appropriate use.

Table 1: Physicochemical Data for Cyclopropyl(4-hydroxyphenyl)methanone

PropertyValueSource
CAS Number 36116-18-4[1][2]
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
Appearance Light brown to brown solid[2]
Melting Point 105-107 °C[1][2]
Boiling Point 335.5 ± 15.0 °C (Predicted)[1]
pKa 8.09 ± 0.15 (Predicted)[1][2]
Storage Temperature Room Temperature (Sealed, Dry)[1][2]

Causality Insight: The phenolic hydroxyl group (pKa ≈ 8.09) indicates that the compound is weakly acidic.[1][2] This is crucial for selecting appropriate solvents and buffer systems in experimental designs, as its solubility and stability can be pH-dependent. The solid nature and relatively high melting point suggest good stability at ambient temperatures, simplifying short-term handling.[1][2]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS), Cyclopropyl(4-hydroxyphenyl)methanone is classified as a hazardous substance. Adherence to safety protocols is mandatory.

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning[2][3]

Pictograms:

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) conforming to EN 374.[3]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Skin and Body Protection: Wear a laboratory coat. For tasks with a higher risk of spillage, consider additional protective clothing.[4][5]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6] If engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is recommended.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[3][6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]

Comprehensive Handling and Storage Protocols

Receiving and Initial Inspection

Upon receipt, inspect the container for any damage or signs of leakage. Verify that the label information matches the order details and that the container is tightly sealed. Log the compound into the chemical inventory system with the date of receipt.

General Handling Workflow

Handling of Cyclopropyl(4-hydroxyphenyl)methanone should always occur in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure and contain potential spills.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) setup Prepare Work Area (Fume Hood, Spill Kit) prep->setup Verify Safety weigh Weigh Compound (Use anti-static weigh boat) setup->weigh Begin Work dissolve Prepare Stock Solution (Add solid to solvent) weigh->dissolve Transfer decon Decontaminate Glassware & Work Surfaces dissolve->decon Experiment Complete dispose Dispose of Waste (Follow institutional guidelines) decon->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe

Sources

Method

Application Notes and Protocols for Cyclopropyl(4-hydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the safe handling, storage, and emergency procedures for Cyclopropyl(4-hydroxyphenyl)methanone. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling, storage, and emergency procedures for Cyclopropyl(4-hydroxyphenyl)methanone. As a Senior Application Scientist, the following protocols and notes are designed to ensure scientific integrity and personnel safety by integrating established best practices with the specific hazard profile of this compound.

Compound Identification and Properties

Cyclopropyl(4-hydroxyphenyl)methanone, a ketone derivative, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features make it a key intermediate in the synthesis of various pharmaceutical agents. Understanding its physical and chemical properties is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 36116-18-4[1][2][3][4]
Molecular Formula C₁₀H₁₀O₂[1][2][3][4]
Molecular Weight 162.19 g/mol [2][4][5][6]
Appearance Light brown to brown solid[2]
Melting Point 105-107 °C[1][2]
Boiling Point 335.5 ± 15.0 °C (Predicted)[1][2]
Density 1.260 ± 0.06 g/cm³ (Predicted)[1][2]
Storage Temperature Room Temperature, sealed in a dry place[1][2]

Hazard Analysis and GHS Classification

Cyclopropyl(4-hydroxyphenyl)methanone is classified as a hazardous substance. A thorough understanding of its potential hazards is crucial for risk mitigation in a laboratory setting.

GHS Classification:

  • Skin Irritation (Category 2) : H315 - Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[2]

GHS Label Elements:

  • Pictogram:

    
    
    
  • Signal Word: Warning [2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided below, outlining measures to prevent exposure, respond to incidents, and ensure safe storage and disposal.

TypeCodeStatementReference
Prevention P264Wash hands and any exposed skin thoroughly after handling.[2][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
P321Specific treatment (see supplemental first aid instructions on this label).[2]
P332+P313If skin irritation occurs: Get medical advice/attention.[2]
P362Take off contaminated clothing and wash before reuse.[2]

Risk Assessment and Control Workflow

A systematic risk assessment should be conducted before commencing any work with Cyclopropyl(4-hydroxyphenyl)methanone. The following diagram illustrates the logical flow of this process.

Figure 1: Risk Assessment Workflow cluster_assessment Risk Assessment Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks GHS & MSDS Review Implement Controls Implement Controls Assess Risks->Implement Controls Determine Severity & Likelihood Review & Monitor Review & Monitor Implement Controls->Review & Monitor Verify Effectiveness Review & Monitor->Identify Hazards Re-evaluate Periodically or with Process Changes Figure 2: Chemical Handling & Disposal Workflow Receive & Log Receive & Log Store Appropriately Store Appropriately Receive & Log->Store Appropriately Risk Assessment Risk Assessment Store Appropriately->Risk Assessment Safe Handling (PPE & Controls) Safe Handling (PPE & Controls) Risk Assessment->Safe Handling (PPE & Controls) Experimentation Experimentation Safe Handling (PPE & Controls)->Experimentation Decontaminate Equipment Decontaminate Equipment Experimentation->Decontaminate Equipment Segregate Waste Segregate Waste Experimentation->Segregate Waste Decontaminate Equipment->Segregate Waste Dispose via Certified Vendor Dispose via Certified Vendor Segregate Waste->Dispose via Certified Vendor

Caption: Chemical Handling and Disposal Workflow.

Storage and Disposal

  • Storage: Store Cyclopropyl(4-hydroxyphenyl)methanone in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents. [1][2][8][9]* Disposal: Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain.

Emergency Procedures

7.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [2][8]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. [2][8]* Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [7][8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [8][10] 7.2. Spill and Leak Procedures

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

References

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). Cyclopropy(4-hydroxyphenyl)methanone - CAS:36116-18-4. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 36116-18-4 Name: Cyclopropyl(4-hydroxyphenyl)methanone. Retrieved from [Link]

  • REACH Online. (n.d.). 4.1.: Description of first aid measures. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. Retrieved from [Link]

  • UB. (n.d.). Cyclopropyl(2-hydroxyphenyl)methanone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges in synthesizing Cyclopropyl(4-hydroxyphenyl)methanone. Standard electrophilic aromatic substitution protocol...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges in synthesizing Cyclopropyl(4-hydroxyphenyl)methanone. Standard electrophilic aromatic substitution protocols often fall short when dealing with highly activated and bidentate nucleophiles like phenol. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust, high-yield synthetic strategy.

The synthesis of Cyclopropyl(4-hydroxyphenyl)methanone, a valuable intermediate in pharmaceutical development, typically involves the acylation of phenol. However, direct Friedel-Crafts acylation is notoriously problematic, leading to low yields and complex product mixtures. This guide provides a comprehensive troubleshooting framework and optimized protocols centered around the more reliable two-step O-acylation/Fries Rearrangement sequence.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride often low-yielding?

A1: Low yields in the direct Friedel-Crafts acylation of phenols are common and stem from two primary issues:

  • Catalyst Deactivation: The hydroxyl group (-OH) on the phenol is a Lewis base. Its lone pair of electrons coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation deactivates the catalyst, requiring stoichiometric or even excess amounts to drive the reaction. Furthermore, this complexation renders the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[3][4]

  • Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions.[2] The reaction can occur on the phenolic oxygen to form a phenyl ester (O-acylation) or on the aromatic ring to form the desired hydroxyaryl ketone (C-acylation).[3] O-acylation is often the kinetically favored pathway, meaning it happens faster, consuming your starting material without producing the target C-acylated product.

Q2: What is the Fries Rearrangement, and why is it the recommended strategy for synthesizing Cyclopropyl(4-hydroxyphenyl)methanone?

A2: The Fries Rearrangement is a reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[5][6] It is the recommended strategy because it elegantly circumvents the problems of direct C-acylation. The process involves two distinct stages:

  • Esterification (O-acylation): The phenol is first intentionally and efficiently converted to its cyclopropyl ester. This reaction is typically high-yielding and avoids the issues of catalyst deactivation seen in direct Friedel-Crafts reactions.

  • Rearrangement: The isolated phenolic ester is then treated with a Lewis acid (like AlCl₃), which catalyzes the migration of the acyl group from the oxygen atom to the aromatic ring, forming the thermodynamically more stable C-acylated ortho- and para-hydroxy ketones.[3][4][5]

This two-step approach provides superior control over the reaction, leading to significantly improved yields of the desired Cyclopropyl(4-hydroxyphenyl)methanone.

Q3: How can I control the regioselectivity to favor the desired para-isomer over the ortho-isomer?

A3: The regioselectivity of the Fries Rearrangement is highly dependent on the reaction temperature.[5] This is a classic example of thermodynamic versus kinetic control:

  • Low Temperatures (<25°C): Lower reaction temperatures favor the formation of the para-isomer, Cyclopropyl(4-hydroxyphenyl)methanone. This is the thermodynamically more stable product.[3][7][8]

  • High Temperatures (>60°C): Higher reaction temperatures favor the formation of the ortho-isomer. The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at elevated temperatures.[3][5]

Therefore, to maximize the yield of the target para-product, it is crucial to maintain a low reaction temperature throughout the rearrangement step.

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions.

Problem 1: After my reaction, I have a high yield of a product, but it's not the desired Cyclopropyl(4-hydroxyphenyl)methanone.

  • Possible Cause: You have likely performed a direct acylation under conditions that favor kinetic control, resulting in the formation of the O-acylated product, phenyl cyclopropanecarboxylate.[3]

  • How to Confirm:

    • IR Spectroscopy: The ester will show a characteristic C=O stretch at a higher wavenumber (approx. 1760-1740 cm⁻¹) compared to the ketone (approx. 1680-1650 cm⁻¹), which has a lower C=O frequency due to conjugation and potential hydrogen bonding.

    • ¹H NMR Spectroscopy: The aromatic protons of the ester will be in a different environment compared to the ketone. The ketone will also show a phenolic -OH proton signal.

  • Solution: Do not discard the product. The formed ester is the perfect intermediate for the Fries Rearrangement. Isolate and purify the ester, then subject it to the optimized Fries Rearrangement protocol (see Protocol 2 below) to convert it into the desired C-acylated ketone.

Problem 2: My Fries Rearrangement produced mainly the ortho-isomer, Cyclopropyl(2-hydroxyphenyl)methanone.

  • Possible Cause: The reaction temperature was too high. The rearrangement is highly sensitive to temperature, and even brief excursions to higher temperatures can favor the kinetically controlled ortho-product.[3][5]

  • Solution:

    • Strict Temperature Control: Repeat the reaction, ensuring the temperature of the reaction mixture is maintained below 25°C, ideally between 0-5°C, especially during the addition of the ester to the Lewis acid slurry.

    • Solvent Choice: Using a more polar solvent can also increase the para/ortho ratio.[5] However, temperature control remains the most critical factor.

Problem 3: The reaction mixture turned dark, and I isolated a low yield of product with significant tar-like byproducts.

  • Possible Cause A: Presence of Water: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water. Moisture will quench the catalyst, reduce its activity, and can promote polymerization and other side reactions.

  • Solution A: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, freshly opened anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Possible Cause B: Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization, especially with activated substrates like phenols.

  • Solution B: Use an ice bath or cryocooler to maintain the recommended low temperature. Add reagents slowly and monitor for any uncontrolled exotherms.

Data Summary: Optimizing for C-Acylation

The choice of reaction conditions is critical in directing the synthesis towards the desired product. The following table summarizes key parameters based on established principles.

ParameterCondition ACondition BPredominant ProductRationaleCitations
Catalyst Stoichiometry Low (Catalytic Amount)High (Stoichiometric Excess)A: O-Acylated (Ester)B: C-Acylated (Ketone)Low catalyst concentration favors the kinetically faster O-acylation. Excess Lewis acid is required to coordinate to the product oxygen, driving the Fries Rearrangement to the thermodynamically stable C-acylated product.[3]
Temperature (Fries) High (>60°C)Low (<25°C)A: ortho-hydroxy ketoneB: para-hydroxy ketoneHigh temperature favors the kinetically controlled ortho-product. Low temperature favors the thermodynamically more stable para-product.[3][5]
Solvent (Fries) Non-polar (e.g., CS₂)More Polar (e.g., Nitrobenzene)A: Favors orthoB: Increases para ratioIncreasing solvent polarity can favor the formation of the para-product. However, temperature is the dominant controlling factor.[3][5]

Visualized Workflows and Logic

The following diagrams illustrate the decision-making process and the recommended experimental workflow.

G cluster_start Initial Goal cluster_strategy Synthetic Strategy Decision cluster_outcome Expected Outcomes start Synthesize Cyclopropyl(4-hydroxyphenyl)methanone decision Choose Acylation Method start->decision direct Direct Friedel-Crafts Acylation decision->direct  Direct Path fries Two-Step Fries Rearrangement decision->fries Controlled Path   direct_outcome High Risk of Low Yield & O-Acylation Side Product direct->direct_outcome fries_outcome Recommended Path for High Yield & Control fries->fries_outcome

Caption: Decision flowchart for synthesis strategy.

G cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Fries Rearrangement s1_setup 1. Prepare Setup (Phenol, Solvent, Base) s1_add 2. Add Cyclopropanecarbonyl Chloride (0°C to RT) s1_setup->s1_add s1_workup 3. Workup & Isolate Phenyl Cyclopropanecarboxylate s1_add->s1_workup s2_setup 4. Prepare Anhydrous Setup (AlCl₃, Solvent) s1_workup->s2_setup Intermediate s2_add 5. Add Ester Solution Slowly (Maintain <25°C) s2_setup->s2_add s2_workup 6. Quench on Ice/HCl s2_add->s2_workup s2_purify 7. Extract & Purify s2_workup->s2_purify product Final Product: Cyclopropyl(4-hydroxyphenyl)methanone s2_purify->product

Caption: Recommended two-step experimental workflow.

Optimized Experimental Protocols

Safety Precaution: These protocols involve strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of Phenyl Cyclopropanecarboxylate (O-Acylation)

This protocol focuses on the efficient formation of the ester intermediate.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine). If using a non-basic solvent like dichloromethane, add a base such as triethylamine (1.2 eq.).

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Quench the reaction by adding water. If dichloromethane was used, transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl cyclopropanecarboxylate. The product can be purified further by vacuum distillation or column chromatography if necessary.

Protocol 2: Fries Rearrangement to Cyclopropyl(4-hydroxyphenyl)methanone (C-Acylation)

This protocol details the conversion of the ester to the target para-hydroxy ketone.

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 eq.). Add an anhydrous solvent (e.g., 1,2-dichloroethane or nitrobenzene) and stir to create a slurry.[3]

  • Substrate Addition: Cool the slurry to 0-5°C using an ice-salt bath. Slowly add a solution of phenyl cyclopropanecarboxylate (1.0 eq.) in the same anhydrous solvent via a dropping funnel. Crucially, maintain the internal temperature below 25°C throughout the addition to favor the para-product. [3][5]

  • Reaction: Stir the reaction mixture at a controlled low temperature (e.g., 0-25°C) for several hours. Monitor the progress by TLC until the starting ester is consumed.

  • Workup: Very carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. This is a highly exothermic process.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude product, containing a mixture of ortho- and para-isomers, can be purified by column chromatography or recrystallization to isolate the desired Cyclopropyl(4-hydroxyphenyl)methanone.

References

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]

  • ResearchGate. (2022, December 5). (PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. Available from: [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Available from: [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Available from: [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available from: [Link]

  • Scribd. (n.d.). Friedel Craft Acylation. Available from: [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available from: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available from: [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Available from: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

Sources

Optimization

"Cyclopropyl(4-hydroxyphenyl)methanone" byproduct formation and removal

Welcome to the technical support center for Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation and removal during the synthesis and purification of this key chemical intermediate. Our aim is to provide you with in-depth, field-proven insights to enhance the purity and yield of your product.

Introduction: The Criticality of Purity

Cyclopropyl(4-hydroxyphenyl)methanone is a valuable building block in the synthesis of numerous pharmaceutical compounds. Its purity is paramount, as even trace amounts of byproducts can lead to unforeseen side reactions, reduced efficacy, and potential toxicity in the final active pharmaceutical ingredient (API). This guide will address the most common challenges encountered during its synthesis, focusing on the identification, prevention, and removal of process-related impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common byproducts in the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone?

The most prevalent synthetic route to Cyclopropyl(4-hydroxyphenyl)methanone is the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] During this process, two major byproducts are commonly formed:

  • O-acylated Ester (Phenyl Cyclopropanecarboxylate): This byproduct arises from the acylation of the hydroxyl group of phenol, which is a competing reaction to the desired C-acylation on the aromatic ring.[1]

  • Ortho-acylated Isomer (Cyclopropyl(2-hydroxyphenyl)methanone): While the para-substituted product is generally favored, some amount of the ortho-isomer is often formed.

Unreacted starting materials, such as phenol and cyclopropanecarbonyl chloride, may also be present in the crude product.

Troubleshooting Guide 1: My reaction mixture shows a significant amount of the O-acylated ester. How can I favor the formation of the desired C-acylated product?

The formation of the O-acylated ester is a kinetically favored process, while the C-acylated product is thermodynamically more stable.[1] To drive the reaction towards the desired product, you can leverage the Fries Rearrangement . This reaction converts the O-acylated ester to the C-acylated ketone and is often promoted by the same Lewis acid used in the Friedel-Crafts reaction.[4][5][6][7][8]

Key Experimental Causality:

  • Catalyst Stoichiometry: Using a stoichiometric amount or even an excess of the Lewis acid catalyst (e.g., AlCl₃) can promote the Fries Rearrangement. The catalyst complexes with the product ketone, driving the equilibrium towards the C-acylated form.[5]

  • Reaction Temperature and Time: Higher reaction temperatures and longer reaction times generally favor the thermodynamically more stable C-acylated product by allowing the Fries Rearrangement to proceed.

Workflow Diagram: Friedel-Crafts Acylation & Fries Rearrangement

G cluster_0 Reaction Pathways phenol Phenol + Cyclopropanecarbonyl Chloride lewis_acid Lewis Acid (e.g., AlCl3) phenol->lewis_acid Activation o_acylation O-acylation (Kinetic Product) Phenyl Cyclopropanecarboxylate lewis_acid->o_acylation Low Temp, Short Time c_acylation C-acylation (Thermodynamic Product) Cyclopropyl(4-hydroxyphenyl)methanone lewis_acid->c_acylation High Temp, Long Time fries Fries Rearrangement o_acylation->fries Excess Lewis Acid, Heat fries->c_acylation

Caption: Reaction pathways in the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone.

Troubleshooting Guide 2: How can I remove the ortho-acylated isomer from my final product?

The separation of ortho and para isomers can be challenging due to their similar physical properties. However, differences in polarity and crystal packing can be exploited for purification.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities.[6] The choice of solvent is critical for successful separation.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired para-isomer at room temperature or below. A mixture of solvents is often effective. Common solvent systems for compounds of this type include:

    • Heptanes/Ethyl acetate

    • Methanol/Water

    • Acetone/Water

    • Dichloromethane/Heptane

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture until a saturated solution is obtained.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals of the less soluble isomer (often the para-isomer due to its higher symmetry and better crystal packing).

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Table: Common Recrystallization Solvents

Solvent/MixturePolarityBoiling Point (°C)Notes
TolueneNon-polar111Good for aromatic compounds.
Ethyl Acetate/HexaneMedium/Non-polarVariableA versatile mixture for many organic compounds.
Ethanol/WaterPolarVariableEffective for moderately polar compounds.
IsopropanolPolar82A common choice for recrystallization.

Method 2: Column Chromatography

For more challenging separations or to achieve very high purity, column chromatography is the method of choice.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for this type of separation.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the ortho and para isomers. A typical starting point could be a 9:1 to 4:1 mixture of hexane:ethyl acetate.

  • Column Packing: Properly pack a chromatography column with silica gel slurried in the mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. The less polar ortho-isomer will typically elute before the more polar para-isomer.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram: Purification Strategy

G cluster_1 Purification Workflow crude_product Crude Product (para, ortho, ester, starting materials) recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography Alternative pure_product Pure Cyclopropyl(4-hydroxyphenyl)methanone recrystallization->pure_product Crystals impurities Impurities in Mother Liquor/Separate Fractions recrystallization->impurities Mother Liquor column_chromatography->pure_product Desired Fractions column_chromatography->impurities Other Fractions

Caption: General purification workflow for Cyclopropyl(4-hydroxyphenyl)methanone.

FAQ 2: What analytical techniques are best for monitoring the purity of my product?

Several analytical techniques can be employed to assess the purity of Cyclopropyl(4-hydroxyphenyl)methanone and quantify any byproducts.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for purity analysis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point. A UV detector set to the appropriate wavelength will allow for the quantification of the main product and its UV-active impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, including unreacted starting materials and the O-acylated ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the presence of isomeric impurities. The aromatic region of the ¹H NMR spectrum will clearly distinguish between the para- and ortho-substituted isomers.

  • Melting Point Analysis: A sharp melting point range close to the literature value (105-107 °C) is a good indicator of high purity.[4] A broad or depressed melting point suggests the presence of impurities.

Data Table: Analytical Methods for Purity Assessment

TechniqueInformation ProvidedCommon Conditions
HPLC-UVQuantitative purity, detection of non-volatile impurities.C18 column, Water/Acetonitrile gradient.
GC-MSIdentification and quantification of volatile impurities.Capillary column (e.g., DB-5), temperature programming.
NMRStructural confirmation, identification of isomers.CDCl₃ or DMSO-d₆ as solvent.
Melting PointIndication of overall purity.Calibrated melting point apparatus.

References

  • Cyclopropyl(4-hydroxyphenyl)methanone. LookChem. [Link]

  • Fries Rearrangement. Organic Chemistry Portal. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Acylation of phenols. University of Calgary. [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC - PubMed Central. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Guidelines for - Optimization and Scale-Up in Preparative Chromatography. BioProcess International. [Link]

  • Column Protection Guide. Phenomenex. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Cyclopropyl(4-hydroxyphenyl)methanone Synthesis

Welcome to the technical support resource for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic rationale behind side product formation, provide robust troubleshooting strategies, and offer detailed analytical protocols to ensure the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a non-ketonic byproduct. What is it and why is it forming?

This is the most common issue encountered. The primary byproduct is almost certainly Phenyl cyclopropanecarboxylate , the result of O-acylation of the phenol starting material.

  • Mechanistic Insight: Phenol is a bidentate nucleophile, meaning it has two reactive sites: the aromatic ring (for C-acylation) and the hydroxyl oxygen (for O-acylation).[1][2]

    • O-acylation is the kinetically favored pathway, meaning it happens faster, especially at lower temperatures or with insufficient catalyst activation.

    • C-acylation , which produces the desired ketone, is the thermodynamically favored pathway, leading to a more stable product.

The choice of reaction conditions dictates the ratio of these two products. In a typical Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) coordinates with the phenol's oxygen, which can lead to the formation of the O-acylated ester.[2][3] However, with sufficient heat and catalyst concentration, this ester intermediate can undergo a Fries Rearrangement to form the more stable C-acylated ortho and para ketone products.[1][2]

G Reactants Phenol + Cyclopropanecarbonyl Chloride LewisAcid Lewis Acid (e.g., AlCl3) O_Acylation Phenyl cyclopropanecarboxylate (O-Acylation Product) Reactants->O_Acylation Kinetic Control (Faster Pathway) C_Acylation Cyclopropyl(4-hydroxyphenyl)methanone (Desired C-Acylation Product) Reactants->C_Acylation Thermodynamic Control (Slower, via intermediate) O_Acylation->C_Acylation Fries Rearrangement (Heat, Excess Lewis Acid) Ortho_Isomer Cyclopropyl(2-hydroxyphenyl)methanone (Ortho Isomer) O_Acylation->Ortho_Isomer Fries Rearrangement (Heat, Excess Lewis Acid) G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dilute Dilute Crude Sample (in Mobile Phase) Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto C18 Column Filter->Inject Separate Isocratic/Gradient Elution (ACN/H2O) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify

Sources

Optimization

"Cyclopropyl(4-hydroxyphenyl)methanone" purification challenges and solutions

Welcome to the technical support center for the purification of Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles and practical laboratory experience.

Introduction: The Purification Imperative

Cyclopropyl(4-hydroxyphenyl)methanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[1] This guide provides a structured approach to identifying and resolving common purification hurdles, ensuring you achieve the desired purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Cyclopropyl(4-hydroxyphenyl)methanone.

Issue 1: Low Yield After Initial Synthesis

Symptom: The crude product weight is significantly lower than the theoretical yield.

Possible Causes & Solutions:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting materials have been consumed.

  • Suboptimal Reaction Conditions: Factors such as temperature, pressure, and solvent choice can drastically affect yield. For instance, in reactions involving cyclopropanation, precise temperature control is crucial to prevent side reactions.

  • Losses During Work-up: Significant product loss can occur during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers. Back-extracting the aqueous layer can help recover dissolved product.

Issue 2: Presence of Persistent Impurities in the Final Product

Symptom: Analytical tests (e.g., HPLC, NMR) show the presence of unknown or starting material peaks even after initial purification attempts.

Common Impurities:

  • Unreacted Starting Materials: Such as γ-chloro-4-hydroxybutyrophenone, a common precursor.[2]

  • Side-Reaction Products: The synthesis of cyclopropyl ketones can sometimes lead to the formation of isomers or rearranged products.

Purification Strategies:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[3][4] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3]

    • Solvent Selection is Critical: A good solvent for recrystallization should not react with the compound and should be easily removable. For Cyclopropyl(4-hydroxyphenyl)methanone, consider solvents like ethanol, methanol, or a mixture of ethanol and water.

    • Protocol: Single-Solvent Recrystallization

      • Dissolve the impure solid in a minimal amount of hot solvent.

      • Once fully dissolved, allow the solution to cool slowly to room temperature.

      • Further cool the solution in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals thoroughly.

  • Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is the method of choice.[5]

    • Stationary and Mobile Phase Selection: A common choice for the stationary phase is silica gel. The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is optimized to achieve good separation of the desired product from its impurities.

    • Workflow: Flash Column Chromatography

      • Step 1: Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

      • Step 2: Column Packing: Pack a glass column with silica gel slurry in the chosen mobile phase.

      • Step 3: Loading: Carefully load the adsorbed sample onto the top of the column.

      • Step 4: Elution: Pass the mobile phase through the column and collect fractions.

      • Step 5: Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

      • Step 6: Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

    Visualizing the Chromatography Process:

    G cluster_0 Sample Preparation cluster_1 Column Setup cluster_2 Purification cluster_3 Analysis & Isolation Crude Product Crude Product Adsorb on Silica Adsorb on Silica Crude Product->Adsorb on Silica Load Sample Load Sample Adsorb on Silica->Load Sample Pack Column with Silica Gel Pack Column with Silica Gel Equilibrate with Mobile Phase Equilibrate with Mobile Phase Pack Column with Silica Gel->Equilibrate with Mobile Phase Equilibrate with Mobile Phase->Load Sample Elute with Mobile Phase Elute with Mobile Phase Load Sample->Elute with Mobile Phase Collect Fractions Collect Fractions Elute with Mobile Phase->Collect Fractions Analyze Fractions (TLC/HPLC) Analyze Fractions (TLC/HPLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC/HPLC)->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

    Caption: Workflow for Flash Column Chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of pure Cyclopropyl(4-hydroxyphenyl)methanone?

The reported melting point is in the range of 105-107 °C.[2][6] A broad melting point range often indicates the presence of impurities.

Q2: Which analytical techniques are best for assessing the purity of Cyclopropyl(4-hydroxyphenyl)methanone?

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying purity and detecting impurities.[5][7] A reversed-phase C18 column is often suitable.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying unknown impurities.

Q3: My compound appears to be degrading during purification. What could be the cause and how can I prevent it?

The phenolic hydroxyl group in Cyclopropyl(4-hydroxyphenyl)methanone can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal ions.

  • Minimize Heat Exposure: Use the lowest possible temperature during recrystallization and solvent evaporation.

  • Inert Atmosphere: If sensitivity to air is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: The stability of phenolic compounds can be pH-dependent.[8] Buffering the aqueous solutions used during work-up might be beneficial.

Q4: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.[3]

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[3]

  • Solvent System Adjustment: If the compound is too soluble even at low temperatures, you may need to use a mixed solvent system. For example, dissolve the compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water) until the solution becomes slightly cloudy. Then, gently warm the solution until it is clear again and allow it to cool slowly.

Q5: What are the key physical and chemical properties of Cyclopropyl(4-hydroxyphenyl)methanone to consider during purification?

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₀O₂Basic information for characterization.[2][6][9]
Molecular Weight 162.19 g/mol Useful for mass spectrometry and calculating yields.[6][10]
Melting Point 105-107 °CA key indicator of purity.[2][6]
Boiling Point 335.5±15.0 °C (Predicted)Distillation is generally not a preferred purification method for this solid.[2]
pKa 8.09±0.15 (Predicted)The acidic nature of the phenolic proton can be exploited in extraction strategies.[2]
LogP 1.98Indicates moderate lipophilicity, which influences solvent choice for extraction and chromatography.[2]

Purification Decision Tree:

G Crude Product Crude Product Assess Purity (TLC/HPLC) Assess Purity (TLC/HPLC) Crude Product->Assess Purity (TLC/HPLC) Is Purity >95%? Is Purity >95%? Assess Purity (TLC/HPLC)->Is Purity >95%? Recrystallization Recrystallization Is Purity >95%?->Recrystallization  No Final Product Final Product Is Purity >95%?->Final Product  Yes Re-assess Purity Re-assess Purity Recrystallization->Re-assess Purity Column Chromatography Column Chromatography Column Chromatography->Final Product Is Purity Sufficient? Is Purity Sufficient? Re-assess Purity->Is Purity Sufficient? Is Purity Sufficient?->Column Chromatography  No Is Purity Sufficient?->Final Product  Yes

Caption: A general decision tree for purification strategy.

References

  • Cyclopropyl(4-hydroxyphenyl)methanone. LookChem. [Link]

  • Recrystallization. Professor Dave Explains. [Link]

  • Process for preparing high-purity cyclopropyl methyl ketone.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Cyclopropy(4-hydroxyphenyl)methanone - CAS:36116-18-4. Sunway Pharm Ltd. [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]

  • Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.
  • The Crucial Role of Impurities in Pharmaceutical Development: A Look at N-(4-fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The paradigm shifting role of chromatographic methods in pharmaceutical analysis. PubMed. [Link]

  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. BioPharm International. [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane.
  • Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. MDPI. [Link]

  • Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)

Sources

Troubleshooting

"Cyclopropyl(4-hydroxyphenyl)methanone" stability issues and degradation products

Document ID: TSS-CPHPM-001-2026 Last Updated: January 10, 2026 Welcome to the technical support guide for Cyclopropyl(4-hydroxyphenyl)methanone. This resource is designed for researchers, analytical scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CPHPM-001-2026

Last Updated: January 10, 2026

Welcome to the technical support guide for Cyclopropyl(4-hydroxyphenyl)methanone. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a phenolic ketone, its stability is influenced by several environmental factors. This guide provides troubleshooting protocols, mechanistic explanations, and validated methodologies to ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of Cyclopropyl(4-hydroxyphenyl)methanone that influence its stability?

A1: The molecule's stability is primarily governed by two functional groups: the phenolic hydroxyl group and the cyclopropyl ketone moiety .

  • Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, especially under basic conditions, in the presence of metal ions, or when exposed to oxygen.[1][2] This can lead to the formation of colored quinone-type impurities. The phenolic proton is acidic (predicted pKa ≈ 8.09), making the molecule susceptible to pH-dependent degradation.[3]

  • Ketone Group: While generally stable, the ketone group can be susceptible to certain reactions, and its electron-withdrawing nature can influence the reactivity of the aromatic ring.

  • Cyclopropyl Group: The strained cyclopropyl ring can, under harsh acidic conditions or photolytic stress, potentially undergo ring-opening reactions.

Q2: I am observing a new, colored impurity in my sample upon storage. What is the likely cause?

A2: The development of color strongly suggests the oxidation of the 4-hydroxyl group (phenol) to form a quinone or a related polymeric structure. Phenolic compounds are well-documented to be sensitive to oxidative degradation.[2][4] This process can be accelerated by exposure to light, elevated temperatures, or a non-inert atmosphere (oxygen).[1][4] We recommend immediate analysis by LC-MS to identify the mass of the impurity and storage of all new samples under an inert atmosphere (e.g., argon or nitrogen) with protection from light.

Q3: What are the standard recommended storage conditions for Cyclopropyl(4-hydroxyphenyl)methanone?

A3: Based on its chemical properties, the recommended storage conditions are in a tightly sealed container, in a dry environment, at room temperature, and protected from light.[3] For long-term storage or for use as an analytical standard, storing at a reduced temperature (2-8°C) under an inert gas is advisable to minimize potential oxidative and thermal degradation.

Q4: Why is a forced degradation study necessary for this compound?

A4: A forced degradation (or stress testing) study is a regulatory requirement and a critical scientific step in drug development.[2][5] Its purpose is to:

  • Identify likely degradation products that could form during storage.[2]

  • Elucidate potential degradation pathways.

  • Demonstrate that your analytical method is "stability-indicating," meaning it can accurately separate and quantify the intact drug from its degradation products.[5][6]

  • Understand the intrinsic stability of the molecule to heat, light, pH, and oxidation.

Part 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Loss of Purity in Solution
  • Symptom: You prepare a stock solution of Cyclopropyl(4-hydroxyphenyl)methanone in a common solvent (e.g., Methanol, Acetonitrile/Water), and subsequent HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks within hours or a few days.

  • Probable Cause: The phenolic hydroxyl group is likely degrading. The stability of phenolic compounds is highly dependent on the storage conditions of the solution.[1][7][8] Factors like pH of the solvent (especially if using unbuffered water), exposure to light, and dissolved oxygen can accelerate degradation.[1]

  • Troubleshooting Protocol:

    • Solvent pH Control: If using aqueous solutions, prepare them with a slightly acidic buffer (e.g., pH 3-5) to suppress the ionization of the phenol, which often makes it more susceptible to oxidation.

    • Light Protection: Prepare and store solutions in amber vials or wrap standard clear vials in aluminum foil to prevent photolytic degradation.[4]

    • De-gas Solvents: Before preparing solutions, sparge solvents with an inert gas like helium or nitrogen to remove dissolved oxygen.

    • Temperature Control: Store stock and working solutions at refrigerated temperatures (2-8°C) when not in use.

    • Evaluate Solvent Choice: While rare, some solvents can contain impurities (like peroxides in aged ethers) that can initiate degradation.[9] Use fresh, HPLC-grade solvents.

Issue 2: Inconsistent Results in Assay or Related Substances Method
  • Symptom: You observe poor precision (high %RSD) in your analytical results between different sample preparations or even between replicate injections of the same vial over a sequence.

  • Probable Cause: This points to on-instrument or in-vial instability. The sample may be degrading in the autosampler over the course of the analytical run. The stability of phenolic compounds can be compromised by factors like temperature and light exposure, even over a period of a few hours.[4]

  • Troubleshooting Workflow:

    Caption: Workflow for diagnosing in-vial instability.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

A. Preparation of Stock Solution: Prepare a stock solution of Cyclopropyl(4-hydroxyphenyl)methanone at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

B. Stress Conditions: The following table outlines the recommended starting conditions for the stress study, which should be performed in parallel.

Stress ConditionReagent/ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursMonitor at intermediate time points.
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)2 - 8 hoursBase degradation is often rapid for phenols.
Oxidation 3% H₂O₂Room Temp (25°C)24 hoursProtect from light during the study.
Thermal Dry Heat70 °C7 daysStore solid powder in a sealed vial.
Photolytic High-Intensity LightRoom Temp (25°C)Per ICH Q1BExpose both solid and solution to ≥1.2 million lux hours and ≥200 W h/m².[2]

C. Sample Analysis Workflow:

Caption: Workflow for executing a forced degradation study.

Potential Degradation Products

Based on the functional groups present, the following degradation products can be anticipated:

Stress TypePotential Degradation PathwayLikely Product(s)
Oxidative Oxidation of the phenol group.4-(Cyclopropanecarbonyl)benzo-1,2-quinone, and subsequent oligomers/polymers.
Base-Catalyzed Primarily accelerates oxidation of the phenolate ion.Similar to oxidative products, but formed more rapidly.
Acid-Catalyzed Potential for ring-opening of the cyclopropyl group under harsh conditions.Products resulting from the formation of a carbocation intermediate.
Photolytic Free-radical mechanisms.Can lead to a complex mixture of products, including oxidative species and ring-opened products.[2]

References

  • Cyclopropyl(4-hydroxyphenyl)methanone - LookChem . LookChem. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions . American Pharmaceutical Review. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements . MDPI. [Link]

  • forced degradation products: Topics by Science.gov . Science.gov. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES . PharmaTutor. [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts - PMC . National Institutes of Health. [Link]

  • Stability in total phenolic compounds of the ethanolic extract under various conditions . ResearchGate. [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC . National Institutes of Health. [Link]

  • A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies . MedCrave online. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC . National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Metabolic Stability of Cyclopropyl(4-hydroxyphenyl)methanone

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic stability of m...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic stability of molecules containing a cyclopropyl ketone moiety, specifically using Cyclopropyl(4-hydroxyphenyl)methanone as a model. While the cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability by blocking common sites of oxidation, it is not metabolically inert.[1][2] Understanding its potential metabolic pathways, particularly those involving bioactivation, is critical for accurate data interpretation and risk assessment.[3]

This document provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the core principles governing the metabolism of the cyclopropyl group.

Q1: Why is the cyclopropyl group generally considered a metabolically stable motif?

The cyclopropyl group's stability stems from the high dissociation energy of its carbon-hydrogen (C-H) bonds.[4] These bonds are shorter, stronger, and more polarized compared to those in standard aliphatic chains.[2][4] This increased strength makes the initial step of oxidation by Cytochrome P450 (CYP) enzymes—hydrogen atom abstraction—energetically less favorable.[4] Consequently, incorporating a cyclopropyl ring can effectively shield a potential "metabolic soft spot" on a molecule, often leading to a longer in vivo half-life and reduced clearance.[3][5][6]

Q2: If it's stable, what are the potential metabolic liabilities of a cyclopropyl group?

Despite its general robustness, the cyclopropyl group can be a site of metabolism, primarily through two mechanisms of concern:

  • Direct Oxidation: Although less common, direct hydroxylation on the cyclopropyl ring can occur. This was surprisingly observed as a predominant pathway in rats for a series of IDO1 inhibitors.[4]

  • Bioactivation via Ring-Opening: This is a more significant concern. CYP enzymes can initiate a one-electron oxidation process, starting with hydrogen atom abstraction to form a cyclopropyl radical.[7][8] This radical intermediate is unstable and can undergo rapid ring-opening, creating a reactive carbon-centered radical. This newly formed reactive species can then covalently bind to proteins or be trapped by cellular nucleophiles like glutathione (GSH).[4][7]

Q3: My compound, Cyclopropyl(4-hydroxyphenyl)methanone, has a ketone adjacent to the ring, not an amine. Is bioactivation still a major concern?

Yes, it remains a valid concern. While cyclopropylamines are classic examples of moieties that undergo bioactivation leading to mechanism-based inhibition or toxicity, the fundamental mechanism of hydrogen atom abstraction by an activated CYP enzyme is not exclusive to amines.[4][9][10] The process can still occur on the cyclopropyl ring itself. The resulting cyclopropyl radical can lead to ring scission.[7][11] Therefore, experiments designed to detect reactive intermediates, such as glutathione (GSH) trapping, are highly recommended for any novel cyclopropyl-containing compound.

Q4: What are the primary in vitro systems I should use to investigate the metabolic stability of the cyclopropyl group?

The choice of system depends on the metabolic question you are asking:

  • Liver Microsomes: This is the standard and most cost-effective system for evaluating Phase I (oxidative) metabolism mediated by CYP and FMO enzymes.[12] It is the ideal starting point to determine if your compound is a substrate for these enzymes and to assess NADPH-dependent instability.[13][14]

  • Hepatocytes (Suspension or Plated): This is the "gold standard" for a more comprehensive metabolic profile.[14][15] Hepatocytes contain a full complement of both Phase I and Phase II (conjugative) enzymes, as well as transporters, providing a more physiologically relevant model of hepatic clearance.[4][14]

Section 2: Troubleshooting Guide - Experimental Issues & Solutions

This section addresses specific problems you may encounter during your in vitro experiments in a question-and-answer format.

Issue 1: Rapid Disappearance of Parent Compound

  • Question: In my human liver microsome (HLM) assay, my parent compound, Cyclopropyl(4-hydroxyphenyl)methanone, disappears very quickly, showing a half-life of less than 5 minutes. How can I diagnose the cause?

  • Answer: Rapid loss can be enzymatic, chemical, or an artifact. A systematic approach is necessary to pinpoint the cause. Follow the workflow below.

G cluster_0 Start Rapid Compound Loss Observed Check_NADPH Run Control: Incubate without NADPH Start->Check_NADPH Result_NADPH_Dep Loss is NADPH-Dependent Check_NADPH->Result_NADPH_Dep Yes Result_NADPH_Indep Loss is NADPH-Independent Check_NADPH->Result_NADPH_Indep No Conclusion_Enzymatic Conclusion: Metabolic Instability (CYP-Mediated) Result_NADPH_Dep->Conclusion_Enzymatic Conclusion_Chemical Conclusion: Chemical Instability Result_NADPH_Indep->Conclusion_Chemical Troubleshoot_MBI Further Investigation: Consider Mechanism-Based Inhibition (MBI) Assay. Conclusion_Enzymatic->Troubleshoot_MBI Troubleshoot_Chemical Action: Assess stability in buffer and heat-inactivated microsomes. Conclusion_Chemical->Troubleshoot_Chemical caption Workflow for diagnosing rapid compound loss.

Caption: Workflow for diagnosing rapid compound loss.

  • Confirm Enzymatic Activity (NADPH Dependence): The most critical first step is to run a control incubation without the NADPH regenerating system.[16] If the compound is stable in the absence of NADPH but disappears in its presence, the degradation is definitively mediated by NADPH-dependent enzymes like CYPs.[12]

  • Rule out Chemical Instability: If the compound disappears even without NADPH, it is likely chemically unstable in the incubation buffer (pH 7.4, 37°C) or is degrading via non-NADPH-dependent enzymes.[16] To confirm, test stability in buffer alone and in heat-inactivated microsomes.

  • Consider Mechanism-Based Inhibition (MBI): Cyclopropylamines are known mechanism-based inhibitors.[11][17] If your compound is metabolized to a reactive intermediate, it could be covalently binding to and inactivating the CYP enzyme itself. This leads to a time-dependent loss of enzyme activity and can appear as very rapid initial clearance. A formal MBI assay would be required to confirm this.[18]

Issue 2: Low Overall Recovery / Poor Mass Balance

  • Question: After quenching the reaction, the combined amount of the parent compound and its expected metabolites is only 60% of what I started with. Where could the rest of the compound have gone?

  • Answer: Poor mass balance is a common and challenging issue. The likely culprits are non-specific binding or the formation of undetected metabolites, including covalent adducts.

Potential CauseTroubleshooting Steps & Rationale
Non-Specific Binding (NSB) 1. Use Low-Binding Labware: Polypropylene plates/tubes are preferable to polystyrene.[16]2. Assess Recovery at T=0: Compare the analyte peak area from a sample quenched immediately after addition to microsomes (T=0) with a sample prepared in buffer alone. A significant difference indicates binding to the microsomal protein.
Undetected Metabolites 1. Modify LC Method: Highly polar metabolites may not be retained on a standard C18 column. Try a shorter gradient or a different column chemistry (e.g., polar-embedded).2. Check Both Ionization Modes: Analyze samples in both positive and negative electrospray ionization (ESI) modes. Some metabolites may only ionize in one mode.
Covalent Binding 1. Perform a GSH Trapping Assay: This is the most direct way to test for the formation of reactive electrophilic metabolites. Incubate the compound in microsomes with a high concentration of glutathione (GSH). The reactive intermediate will be "trapped" by GSH, forming a stable adduct that can be detected by LC-MS/MS (look for a mass shift of +305.068 Da).[4][7] The presence of a GSH adduct is strong evidence of bioactivation.

Issue 3: Difficulty Identifying Unknown Metabolites of the Cyclopropyl Group

  • Question: My LC-MS analysis shows several new, low-level peaks. How can I determine if these involve modification of the cyclopropyl ring?

  • Answer: A systematic analytical approach is required to characterize these unknown metabolites.

  • Predict and Search for Mass Shifts: Look for specific mass-to-charge (m/z) shifts relative to the parent compound.

    • +15.995 Da: Hydroxylation (addition of one oxygen atom) on the ring.

    • +18.011 Da: Ring-opening followed by the addition of water.

    • +305.068 Da: Glutathione (GSH) adduct, indicating a reactive intermediate was formed and trapped.[7]

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Q-TOF, Orbitrap) provide highly accurate mass measurements.[19][20] This allows you to determine the elemental formula of the metabolite, confirming, for example, if an oxygen atom was added and helping to distinguish it from other potential modifications on the molecule.

  • Perform Tandem MS (MS/MS): Fragment the metabolite of interest and analyze its fragmentation pattern. Compare this to the fragmentation pattern of the parent compound. The loss or retention of fragments corresponding to the cyclopropyl group can provide structural clues.

  • Isolate and Use NMR for Definitive Identification: For critical metabolites, the ultimate proof of structure is Nuclear Magnetic Resonance (NMR) spectroscopy.[7][21] This requires scaling up the incubation to produce enough material for analysis but provides unambiguous structural elucidation.

Section 3: Key Experimental Protocols

These protocols provide a starting point for robust and reliable in vitro assessment.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Objective: To determine the rate of disappearance of Cyclopropyl(4-hydroxyphenyl)methanone when incubated with HLM in the presence of NADPH.

  • Materials:

    • Cyclopropyl(4-hydroxyphenyl)methanone (Test Compound)

    • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

    • 0.1 M Phosphate Buffer (pH 7.4)

    • NADPH Regenerating System (e.g., NADPH-A/B solutions)

    • Positive Control Compounds (e.g., Midazolam for high turnover, Verapamil for moderate turnover)

    • Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS)

    • 96-well incubation plate and collection plate

  • Methodology:

    • Prepare Master Mix: On ice, prepare a master mix of 0.1 M phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.[12] Aliquot into the wells of the incubation plate.

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.

    • Initiate Reaction: Add the Test Compound and Positive Controls to the wells (final concentration typically 1 µM).[13] To a separate set of wells for the T=0 time point and the "-NADPH" control, add buffer instead of the NADPH regenerating system. To initiate the reaction for all other time points, add the NADPH regenerating system.

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3 volumes of ice-cold ACN with IS to the respective wells.[12][16] The T=0 sample is quenched immediately after adding the compound, before adding NADPH.

    • Protein Precipitation: Seal the plate, vortex, and centrifuge (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Sample Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[22]

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

  • Objective: To detect the formation of electrophilic reactive metabolites by trapping them with GSH.

  • Methodology:

    • Follow the procedure outlined in Protocol 1 with the following key modifications.

    • Modify Master Mix: In addition to the buffer and microsomes, add GSH to the master mix to a final concentration of 5-10 mM. Also include a control incubation without GSH.

    • Incubation Time: Use a single, longer incubation time point (e.g., 60 minutes) to maximize the potential for adduct formation.

    • Sample Analysis: Analyze the samples using LC-MS/MS. In addition to monitoring the parent compound, create a specific Multiple Reaction Monitoring (MRM) transition or use a precursor ion scan to specifically search for the predicted GSH adduct of your compound. The formation of a peak corresponding to the GSH adduct in the "+GSH" incubation that is absent in the "-GSH" incubation is positive evidence of reactive metabolite formation.[7]

Section 4: Data Interpretation & Visualization

Interpreting Metabolic Stability Data

The data generated from Protocol 1 can be categorized to rank-order compounds.

In Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Metabolic Stability Classification
> 45< 15Low
15 - 4515 - 52Medium
< 15> 52High

Note: These are typical ranges and may vary slightly between labs.

Hypothetical Bioactivation Pathway

The following diagram illustrates the potential pathway for bioactivation of the cyclopropyl moiety, leading to a reactive intermediate that can be trapped by glutathione.

G cluster_0 Metabolic Bioactivation Pathway Parent Cyclopropyl Ketone (Parent Compound) Radical Cyclopropyl Radical (Unstable Intermediate) Parent->Radical CYP450 -e-, -H+ RingOpened Ring-Opened Radical (Reactive Metabolite) Radical->RingOpened Rapid Ring Opening GSH_Adduct Glutathione Adduct (Stable, Detectable) RingOpened->GSH_Adduct + Glutathione (GSH) (Trapping) Protein_Adduct Protein Adduct (Covalent Binding) RingOpened->Protein_Adduct + Protein Nucleophile caption Hypothetical bioactivation of a cyclopropyl group.

Caption: Hypothetical bioactivation of a cyclopropyl group.

This pathway highlights why GSH trapping is a crucial experiment. Detecting the GSH adduct provides indirect but strong evidence for the formation of the transient, ring-opened radical, which is the species responsible for potential covalent binding to cellular proteins.[4][7]

References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Dalvie, D., et al. (2012). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 42(3), 257-268. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of biochemistry and biophysics, 436(2), 265-275. Retrieved from [Link]

  • Atkinson, A., et al. (2005). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. Journal of the American Chemical Society, 127(44), 15473-15481. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Macdonald, T. L., et al. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 104(7), 2039-2044. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Wang, F., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology, 8, 25. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Grantome. (n.d.). Cyclopropyl Metabolites, Enzymatic Inhibition/Formation. Retrieved from [Link]

  • Wang, L., & Yao, M. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-732. Retrieved from [Link]

  • Magalhães, L. G., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 3(2), 101344. Retrieved from [Link]

  • Chen, Y., et al. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical research, 24(2), 248-257. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism-Based Inhibition. Retrieved from [Link]

  • Annuzzi, G., et al. (2020). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Molecules, 25(11), 2533. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Methods of Metabolite Identification. Retrieved from [Link]

Sources

Troubleshooting

"Cyclopropyl(4-hydroxyphenyl)methanone" potential off-target effects

This guide is intended for researchers, scientists, and drug development professionals investigating the properties of cyclopropyl(4-hydroxyphenyl)methanone. It provides a comprehensive overview of potential off-target e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals investigating the properties of cyclopropyl(4-hydroxyphenyl)methanone. It provides a comprehensive overview of potential off-target effects, troubleshooting strategies for common experimental hurdles, and detailed protocols for key validation assays. Our approach is grounded in established principles of medicinal chemistry and pharmacology to empower you to anticipate and navigate the complexities of your research.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the potential biological activities and liabilities of cyclopropyl(4-hydroxyphenyl)methanone, based on its structural features.

Q1: What are off-target effects and why are they a primary concern for a novel compound like this?

A1: Off-target effects are interactions of a drug or compound with biomolecules other than its intended therapeutic target.[1] These interactions are a major source of unexpected toxicity and a leading cause of failure in preclinical and clinical development.[1] For a new chemical entity like cyclopropyl(4-hydroxyphenyl)methanone, a thorough investigation of its off-target profile is crucial to build a robust safety profile, understand its mechanism of action, and avoid misleading experimental results.[1]

Q2: What are the most likely metabolic liabilities associated with the cyclopropyl group in this molecule?

A2: The cyclopropyl ring, while often used to improve metabolic stability, can be a site of bioactivation by cytochrome P450 (CYP) enzymes.[2][3] A primary concern is an NADPH-dependent process where a hydrogen atom is abstracted from the cyclopropyl ring, forming a cyclopropyl radical. This can be followed by ring-opening and subsequent reaction with nucleophiles like glutathione (GSH), forming reactive metabolites.[2][4] The formation of such reactive species can lead to hepatotoxicity.[3]

Q3: What types of off-target activities might be predicted from the (4-hydroxyphenyl)methanone core?

A3: The "hydroxyphenyl" moiety is a common feature in ligands for various receptors. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of opioid receptor antagonists. Additionally, other compounds with a 3-hydroxyphenyl group have shown activity as opioid receptor agonists or antagonists.[5][6][7] While this does not definitively mean cyclopropyl(4-hydroxyphenyl)methanone will interact with these receptors, it highlights that privileged structures can sometimes confer unexpected activities, making broad screening against common target families like GPCRs, kinases, and ion channels a prudent step.[8]

Q4: What is a logical first step to experimentally assess the off-target risk of this compound?

A4: A tiered approach is recommended.

  • Metabolic Stability: Begin with an in vitro metabolism study using liver microsomes to determine the compound's stability and to identify major metabolites. This will reveal if the cyclopropyl group is a metabolic hotspot.[2][3]

  • Cytotoxicity Profiling: Assess the compound's general cytotoxicity in a few relevant cell lines. If toxicity is observed at concentrations near the expected on-target effective concentration, it may suggest off-target effects.[1]

  • Broad Off-Target Screening: If resources permit, a broad screening panel is highly informative. A kinase panel screen is a common starting point, as kinases are a frequent source of off-target interactions.[1][9]

Troubleshooting Guide: Navigating Experimental Challenges

This section provides solutions to common issues encountered during the investigation of off-target effects.

Problem Potential Cause Recommended Solution
High background signal in affinity chromatography-mass spectrometry. Non-specific binding of the compound to the affinity matrix or support beads.1. Increase the stringency of the wash buffers. 2. Include a pre-clearing step where the cell lysate is incubated with the beads alone before adding the immobilized compound. 3. Perform a control experiment with a structurally similar but inactive compound to identify non-specific binders.
No thermal shift observed in CETSA despite evidence of target engagement from other assays. 1. The protein target may not be sufficiently stable to show a detectable thermal shift.[10] 2. The compound may bind to a site that does not confer additional thermal stability.1. Optimize the heating gradient and duration. 2. Use an orthogonal method for validation, such as isothermal dose-response (ITDR) CETSA. 3. Confirm target engagement in a cellular context using a downstream functional assay.
Compound shows high cytotoxicity, complicating interpretation of on-target vs. off-target effects. The observed toxicity could be due to a high-affinity off-target interaction rather than the intended on-target activity.[1]1. Use genetic methods like CRISPR/Cas9 or siRNA to knock down the intended target. If the knockdown recapitulates the compound's phenotype without causing toxicity, the toxicity is likely due to off-target effects.[1] 2. Synthesize a closely related analog of your compound that is inactive against the primary target and test its cytotoxicity.
In silico docking predicts numerous off-targets, but they do not validate in in vitro assays. Computational predictions are prone to false positives.[1] The scoring functions may not accurately reflect the binding energetics in a physiological environment.1. Prioritize validation of predicted off-targets based on biological plausibility and structural similarity to known ligands. 2. Use multiple computational methods (e.g., different docking programs or molecular dynamics simulations) to cross-validate predictions. 3. Rely on experimental data as the ground truth. A lack of experimental validation for a predicted off-target suggests it is likely not a biologically relevant interaction.

Key Experimental Protocols & Methodologies

A robust investigation of off-target effects relies on a combination of computational and experimental approaches.

Overview of Off-Target Profiling Strategies
Method Principle Advantages Limitations
Computational Prediction Uses chemical similarity and docking simulations to predict interactions.[1]High-throughput, cost-effective, can screen vast chemical and target space.[1]Prone to false positives/negatives; requires experimental validation.[1]
Kinome Scanning The activity of a large panel of kinases is assayed in the presence of the compound.[1]Provides a comprehensive overview of activity against the kinome, a common source of off-targets.[1]Focused on a single, albeit large, protein family.
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.Unbiased, genome-wide identification of direct and indirect binding partners.Can be technically challenging; may identify non-specific binders.[10]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins in response to ligand binding in intact cells or cell lysates.[1]Label-free; can be performed in a physiological context.[1]Lower throughput; not all targets exhibit a sufficient thermal shift.[10]
Protocol 1: In Vitro Metabolic Bioactivation Assay

This protocol aims to detect the formation of reactive metabolites by trapping them with glutathione (GSH).

Materials:

  • Cyclopropyl(4-hydroxyphenyl)methanone

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.

  • Prepare two sets of reaction tubes:

    • Set A (+GSH): Add GSH to the master mix.

    • Set B (-GSH): Use the master mix as is.

  • Pre-warm the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding cyclopropyl(4-hydroxyphenyl)methanone to each tube.

  • Incubate at 37°C with shaking for 60 minutes.

  • Stop the reaction by adding 2 volumes of cold acetonitrile with 0.1% formic acid.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS. Look for parent compound depletion and the appearance of new peaks corresponding to GSH adducts in the "+GSH" samples that are absent in the "-GSH" samples. The expected mass of a GSH adduct would be the mass of the parent compound + 305.1 Da (mass of GSH minus a proton).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for identifying direct protein targets of the compound in a cellular context.

Materials:

  • Cultured cells of interest

  • Cyclopropyl(4-hydroxyphenyl)methanone

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Western Blot or Mass Spectrometry equipment

Procedure:

  • Compound Treatment: Treat cultured cells with either the compound or vehicle (DMSO) and incubate under normal culture conditions to allow for target engagement.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of a specific protein of interest at each temperature point using Western Blot, or analyze the entire soluble proteome using mass spectrometry.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Key Processes

Diagrams can clarify complex workflows and mechanisms.

cluster_0 General Off-Target Investigation Workflow In Silico Prediction In Silico Prediction Broad Panel Screen Broad Panel Screen (e.g., Kinome) In Silico Prediction->Broad Panel Screen Metabolic Stability Metabolic Stability Cytotoxicity Assay Cytotoxicity Assay Metabolic Stability->Cytotoxicity Assay Cytotoxicity Assay->Broad Panel Screen Target Validation Target Validation (e.g., CETSA, Dose-Response) Broad Panel Screen->Target Validation SAR & Optimization SAR & Optimization Target Validation->SAR & Optimization cluster_1 CYP450-Mediated Bioactivation of Cyclopropyl Group Compound Cyclopropyl Parent Compound Radical Cyclopropyl Radical (Ring Opening) Compound->Radical -H• ReactiveMetabolite Reactive Metabolite Radical->ReactiveMetabolite GSH_Adduct GSH Adduct (Detoxified) ReactiveMetabolite->GSH_Adduct Protein_Adduct Protein Adduct (Toxicity) ReactiveMetabolite->Protein_Adduct CYP450 CYP450 NADPH, O2 CYP450->Compound GSH GSH GSH->GSH_Adduct Protein Cellular Protein Protein->Protein_Adduct

Caption: Proposed bioactivation pathway of a cyclopropyl moiety.

cluster_2 Principle of Cellular Thermal Shift Assay (CETSA) cluster_3 No Compound (Control) cluster_4 With Compound (Target Engagement) Step1 1. Treat cells with Compound or Vehicle Step2 2. Heat aliquots across a temperature gradient Step1->Step2 Step3 3. Lyse cells and separate soluble/aggregated proteins Step2->Step3 Step4 4. Quantify soluble protein Step3->Step4 Control_LowT Low Temp: Protein Folded (Soluble) Control_HighT High Temp: Protein Unfolded (Aggregated) Control_LowT->Control_HighT Heat Compound_LowT Low Temp: Protein-Ligand Complex (Soluble) Compound_HighT High Temp: Complex Stabilized (Remains Soluble) Compound_LowT->Compound_HighT Heat

Caption: Workflow illustrating the principle of CETSA.

References

  • Creative Diagnostics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Obach, R. S., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed. Retrieved from [Link]

  • Santos, R., et al. (2016). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 15(1), 19-34. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Cyclopropyl(4-hydroxyphenyl)methanone Synthesis

Welcome to the technical support center for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The synthesis of Cyclopropyl(4-hydroxyphenyl)methanone, a valuable intermediate in pharmaceutical development, typically proceeds via a Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride. While theoretically straightforward, this reaction is fraught with potential pitfalls that can significantly impact its success. This guide provides in-depth, experience-based solutions to common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in the Friedel-Crafts acylation of phenol are often attributable to several critical factors:

  • Catalyst Inactivity : The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any exposure to atmospheric water, or moisture in glassware, solvents, or reagents, will lead to its deactivation.

  • Insufficient Catalyst : Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[3] This is because the ketone product forms a stable complex with the catalyst, rendering it inactive for subsequent catalytic cycles.[3]

  • Substrate-Catalyst Interaction : Phenol, the substrate, possesses a hydroxyl group with lone pairs of electrons that can coordinate with the Lewis acid.[3][4] This interaction deactivates both the catalyst and the aromatic ring, hindering the desired C-acylation (on the aromatic ring).[3][4]

  • Competitive O-Acylation : Phenols are bidentate nucleophiles, meaning they can react at two positions.[4] Besides the desired C-acylation on the ring to form the ketone, a competing O-acylation can occur on the phenolic oxygen to form an ester.[4]

Q2: I'm observing the formation of a significant amount of a byproduct. What is it and how can I minimize it?

The most common byproduct is the O-acylated ester, cyclopropyl 4-hydroxyphenyl ester. The ratio of C-acylation to O-acylation is highly dependent on the reaction conditions.

  • Thermodynamic vs. Kinetic Control : C-acylation is the thermodynamically more stable product and is favored by conditions that allow for equilibrium to be reached, such as the presence of a sufficient amount of Lewis acid and appropriate temperatures. O-acylation is often the kinetically favored product, forming faster under milder conditions. To favor the desired C-acylated product, it is crucial to use a stoichiometric excess of the Lewis acid. The Fries rearrangement, which converts the O-acylated ester to the C-acylated ketone, is also promoted by an excess of catalyst.

Q3: The reaction is not proceeding to completion, and I'm recovering a large amount of starting material. What should I check?

  • Anhydrous Conditions : Reiterate the importance of strictly anhydrous conditions. Ensure all glassware is oven-dried, and use freshly opened or distilled anhydrous solvents.[1][2] Dichloromethane is a common solvent that should be dried over calcium hydride before use.[1]

  • Catalyst Loading : As mentioned, a stoichiometric amount (at least 1.1 to 2.0 equivalents) of AlCl₃ relative to the limiting reagent is often necessary to drive the reaction to completion.[1]

  • Reaction Temperature : The optimal temperature can be substrate-dependent. While some Friedel-Crafts acylations proceed at room temperature, others may require gentle heating to overcome the activation energy.[2] However, excessively high temperatures can lead to decomposition and side reactions.[2][3] A good starting point is to perform the reaction at 0°C and then allow it to slowly warm to room temperature.

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Catalyst Sufficient Catalyst (Stoichiometric)? Check_Anhydrous->Check_Catalyst Yes Solution_Dry Dry Glassware, Solvents, and Reagents Check_Anhydrous->Solution_Dry No Check_Temp Optimize Reaction Temperature? Check_Catalyst->Check_Temp Yes Solution_Catalyst Increase Catalyst Loading (1.1-2.0 eq.) Check_Catalyst->Solution_Catalyst No Check_Purity Reagent Purity Verified? Check_Temp->Check_Purity Yes Solution_Temp Screen Temperatures (e.g., 0°C to RT, then gentle heat) Check_Temp->Solution_Temp No Solution_Purity Use Freshly Opened or Purified Reagents Check_Purity->Solution_Purity No Success Optimized Reaction Check_Purity->Success Yes Solution_Dry->Check_Catalyst Solution_Catalyst->Check_Temp Solution_Temp->Check_Purity Solution_Purity->Success

Caption: A stepwise workflow for troubleshooting low yields.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials and Reagents:

  • Phenol

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension : To the flask, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane.[3] Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition : Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

  • Substrate Addition : Dissolve phenol (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40°C) may be applied.

  • Work-up :

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[5]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

  • Purification :

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[3]

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Cyclopropyl(4-hydroxyphenyl)methanone.

Data Summary: Optimizing Reaction Parameters

ParameterConditionExpected OutcomeRationale
Catalyst Loading 1.1 - 2.0 eq. AlCl₃Increased yield, minimized starting materialOvercomes catalyst deactivation by the ketone product and the phenol substrate.[1][3]
Solvent Anhydrous DichloromethaneClean reaction profileInert solvent that is easily dried and has a suitable boiling point.[1]
Temperature 0°C to Room TemperatureGood selectivity, controlled reaction rateMinimizes side reactions and allows for controlled initiation of the reaction.[1]
Work-up Acidic quench (ice/HCl)Hydrolysis of catalyst-product complexBreaks the aluminum complex of the product ketone, allowing for its isolation.[5]

Mechanistic Insight: C- vs. O-Acylation

The competition between C- and O-acylation is a key challenge in the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone. The following diagram illustrates this dichotomy.

Acylation_Pathway cluster_0 Reaction Pathways Phenol Phenol + Cyclopropanecarbonyl Chloride Lewis_Acid Lewis Acid (AlCl3) O_Acylation O-Acylation (Kinetic Product) Lewis_Acid->O_Acylation Low [AlCl3] C_Acylation C-Acylation (Thermodynamic Product) Lewis_Acid->C_Acylation High [AlCl3] Ester_Product Cyclopropyl 4-hydroxyphenyl ester O_Acylation->Ester_Product Ketone_Product Cyclopropyl(4-hydroxyphenyl)methanone C_Acylation->Ketone_Product Ester_Product->C_Acylation Fries Rearrangement (High [AlCl3])

Caption: Competing C- and O-acylation pathways.

By understanding the underlying principles and meticulously controlling the reaction conditions, researchers can successfully optimize the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone, achieving higher yields and purity for their drug discovery and development endeavors.

References

  • BenchChem.
  • BenchChem.
  • BenchChem.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • LookChem. Cyclopropyl(4-hydroxyphenyl)methanone.
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • BenchChem.
  • Chemistry Stack Exchange. Friedel-Crafts reaction of phenol.
  • Scribd.
  • Royal Society of Chemistry.
  • BenchChem.
  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
  • University of Calgary.

Sources

Troubleshooting

"Cyclopropyl(4-hydroxyphenyl)methanone" troubleshooting NMR peak assignments

Welcome, researchers, to the dedicated troubleshooting guide for the NMR analysis of Cyclopropyl(4-hydroxyphenyl)methanone. As a Senior Application Scientist, I understand that even with seemingly straightforward molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated troubleshooting guide for the NMR analysis of Cyclopropyl(4-hydroxyphenyl)methanone. As a Senior Application Scientist, I understand that even with seemingly straightforward molecules, NMR spectra can present frustrating ambiguities. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying scientific reasoning to empower your future analytical work.

FAQ 1: "My -OH proton is missing or just a broad hump. Is my sample degraded?"

This is one of the most common questions in proton NMR (¹H NMR) and rarely indicates sample degradation. The issue lies with the chemical nature of the phenolic proton.

The Underlying Science: Chemical Exchange

Hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) protons are "labile," meaning they can rapidly exchange between molecules. This exchange is often catalyzed by trace amounts of acid or water in the NMR solvent (e.g., CDCl₃).[1]

  • Fast Exchange: If the exchange rate is fast on the NMR timescale, the proton doesn't reside on any single molecule long enough to register a sharp, distinct signal. Instead, it appears as a broad, averaged signal, which can sometimes be so wide that it merges into the baseline.[2]

  • Solvent Interaction: The choice of NMR solvent dramatically influences this behavior.[3]

    • Aprotic, Non-Polar Solvents (e.g., CDCl₃, Benzene-d₆): These solvents do not hydrogen-bond effectively with the -OH group, leading to intermediate-to-fast exchange and broad signals.[2]

    • Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents contain deuterium, which will exchange with the hydroxyl proton. This effectively replaces the ¹H atom with a ²H atom, making the signal disappear entirely from the ¹H NMR spectrum.[1][3]

    • Aprotic, Polar Solvents (e.g., DMSO-d₆): DMSO is a strong hydrogen bond acceptor. It forms a relatively stable complex with the phenolic proton, slowing down the exchange rate significantly. This results in a much sharper, more easily identifiable singlet.[1][2]

Troubleshooting Protocol: Confirming the -OH Proton
  • The D₂O Shake: This is a definitive and simple experiment.[4]

    • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

    • Expected Result: The peak corresponding to the -OH proton will disappear. This confirms its identity.

  • Solvent Change: If the identity of the proton is not but you need to observe it clearly (e.g., for 2D NMR experiments), re-run the sample in DMSO-d₆. The phenolic proton will typically appear as a sharp singlet between 9-10 ppm.

FAQ 2: "The aromatic region shows two messy multiplets. How do I assign the protons on the benzene ring?"

For a 1,4-disubstituted (para) benzene ring like the one in this molecule, one might intuitively expect two simple doublets. The observed pattern is more complex due to a phenomenon called "magnetic non-equivalence."

The Underlying Science: Second-Order Effects and AA'BB' Systems

The protons on the phenyl ring (H-2'/H-6' and H-3'/H-5') are chemically equivalent due to the molecule's symmetry. However, they are not magnetically equivalent.

  • H-2' and H-6' are ortho to the ketone, while H-3' and H-5' are ortho to the hydroxyl group.

  • The coupling constant between adjacent protons (H-2' and H-3', ortho-coupling, ³J) is different from the coupling constant between protons across the ring (H-2' and H-5', para-coupling, ⁵J).

  • Crucially, the coupling of H-2' to H-3' is different from the coupling of H-2' to H-5'. Because of this, H-2' and H-6' (labeled A and A') are not interchangeable from a magnetic perspective, and the same applies to H-3' and H-5' (B and B').

This creates what is known as an AA'BB' spin system . Such systems give rise to complex, second-order splitting patterns that often appear as two symmetrical, distorted multiplets rather than clean doublets.[5] The protons closer to the electron-withdrawing ketone group (H-2'/H-6') will be further downfield than those closer to the electron-donating hydroxyl group (H-3'/H-5').

Assignment Strategy
  • Identify the Pattern: Recognize the two symmetrical multiplets in the aromatic region (typically 6.8-8.0 ppm) as characteristic of a 1,4-disubstituted benzene ring.

  • Chemical Shift Prediction:

    • The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') will be deshielded and appear at a higher chemical shift (further downfield, ~7.8-8.0 ppm).

    • The protons ortho to the electron-donating hydroxyl group (H-3', H-5') will be shielded and appear at a lower chemical shift (further upfield, ~6.9-7.1 ppm).

  • Advanced Confirmation: The definitive assignment requires a 2D HMBC experiment (see FAQ 4), which will show a 3-bond correlation from the H-2'/H-6' protons to the carbonyl carbon.

FAQ 3: "The cyclopropyl protons are a jumble of signals in the upfield region. How can they be assigned?"

The cyclopropyl group presents a unique and often challenging spectral feature due to its rigid structure and the unusual hybridization of its carbons.

The Underlying Science: Shielding and Complex Coupling

  • High Shielding: The cyclopropyl protons resonate far upfield (typically 0.8-1.5 ppm) because of the ring strain and the magnetic anisotropy of the C-C bonds, which creates a shielding cone.

  • Complex Splitting: The four methylene protons (H-2, H-3) are diastereotopic, meaning they are non-equivalent and will have different chemical shifts. They split each other (geminal coupling, ²J) and also split the single methine proton (H-1, vicinal coupling, ³J). Vicinal coupling in cyclopropanes is highly dependent on the dihedral angle, with cis coupling constants typically being larger than trans coupling constants.[6][7]

This results in a complex set of overlapping multiplets. The methine proton (H-1), being adjacent to the deshielding carbonyl group, will be the furthest downfield of the cyclopropyl signals.

Expected ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for cyclopropyl(4-hydroxyphenyl)methanone. Actual values may vary based on solvent and concentration.

Table 1: Predicted ¹H NMR Data

Proton Label Predicted δ (ppm) Multiplicity Integration Typical Coupling Constants (J, Hz)
-OH 5.0 - 10.0 broad s / s 1H N/A (exchange broadening)
H-2', H-6' 7.8 - 8.0 m (or d) 2H ³J ≈ 8-9 Hz (ortho)
H-3', H-5' 6.9 - 7.1 m (or d) 2H ³J ≈ 8-9 Hz (ortho)
H-1 2.5 - 2.8 m 1H ³J_cis > ³J_trans

| H-2, H-3 | 0.8 - 1.5 | m | 4H | ²J_gem, ³J_cis, ³J_trans |

Table 2: Predicted ¹³C NMR Data

Carbon Label Predicted δ (ppm)
C-7 (C=O) 195 - 200
C-4' (C-OH) 160 - 165
C-2', C-6' 131 - 133
C-1' 128 - 130
C-3', C-5' 115 - 117
C-1 (CH) 15 - 20

| C-2, C-3 (CH₂) | 10 - 15 |

FAQ 4: "My 1D spectra are ambiguous. How can I definitively confirm the structure and all peak assignments?"

When 1D NMR is insufficient, 2D NMR spectroscopy is the definitive tool for structure elucidation.[8][9] For this molecule, a combination of COSY, HSQC, and HMBC experiments will unambiguously connect every atom.

The 2D NMR Workflow

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation a Acquire ¹H and ¹³C Spectra b Initial Hypothesis of Assignments a->b Ambiguous? c COSY (H-H Connectivity) b->c d HSQC (Direct C-H Bonds) c->d e HMBC (Long-Range C-H Bonds) d->e f Final, Confirmed Structure & Assignments e->f

1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY spectrum reveals which protons are coupled to each other (typically through 2-3 bonds).[10]

  • Expected Correlations:

    • A cross-peak between the aromatic signals at ~7.9 ppm (H-2'/6') and ~7.0 ppm (H-3'/5').

    • Cross-peaks between the methine cyclopropyl proton (H-1) and the methylene cyclopropyl protons (H-2/3).

    • Cross-peaks between the diastereotopic methylene protons (H-2/3).

dot graph G { node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fixedsize=true, width=0.6]; edge [color="#EA4335"];

} Caption: Key expected COSY correlations for the molecule.

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC spectrum shows a correlation for every proton and the carbon atom to which it is directly attached (a 1-bond correlation). This allows you to assign the chemical shift of every protonated carbon atom.

3. HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle

The HMBC experiment is the most powerful tool here, as it shows correlations between protons and carbons over 2 and 3 bonds.[11] This allows you to piece together the molecular fragments.

  • Key HMBC Correlations for Structural Confirmation:

    • Cyclopropyl to Carbonyl: A cross-peak from the cyclopropyl protons (H-1, H-2, H-3) to the carbonyl carbon (C-7, ~198 ppm). This proves the cyclopropyl group is attached to the ketone.

    • Aromatic to Carbonyl: A cross-peak from the downfield aromatic protons (H-2'/H-6') to the carbonyl carbon (C-7). This proves the phenyl ring is attached to the other side of the ketone.

    • Internal Phenyl Ring: Correlations from H-2'/H-6' to C-4' and from H-3'/H-5' to C-1'.

// Nodes for atoms C7 [label="C=O (C7)", fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="C1", fillcolor="#F1F3F4", fontcolor="#202124"]; C2_3 [label="C2/C3", fillcolor="#F1F3F4", fontcolor="#202124"]; C1prime [label="C1'", fillcolor="#F1F3F4", fontcolor="#202124"]; C2prime [label="C2'/C6'", fillcolor="#F1F3F4", fontcolor="#202124"];

H1 [label="H1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2_3 [label="H2/H3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2prime_H [label="H2'/H6'", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing key HMBC correlations H1 -> C7 [label="²J"]; H2_3 -> C7 [label="³J"]; H2prime_H -> C7 [label="³J"]; H1 -> C2_3 [label="²J"]; H1 -> C1prime [label="³J"]; H2prime_H -> C1prime [label="²J"]; } Caption: Crucial HMBC correlations for structure confirmation.

By systematically applying this troubleshooting logic and employing advanced 2D techniques when necessary, you can resolve any ambiguity in the NMR spectra of cyclopropyl(4-hydroxyphenyl)methanone with confidence.

References

  • Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. [Link]

  • Gervais, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Soulsby, D. P. (2014). NMR Analysis of Unknowns: An Introduction to 2D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Al-Tahhan, F. J., & Al-Rawi, J. M. A. (1998). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Patel, D. J., et al. (1969). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Journal of the American Chemical Society. [Link]

  • Sugimura, N., & Nishide, H. (2020). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. ResearchGate. [Link]

  • Graham, J. D., & Rogers, M. T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. [Link]

  • SIFI ITB. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Powers Group, UNL. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • OCER. (2017). Solvents in NMR Spectroscopy. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Studylib. 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. [Link]

  • James Keeler. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

Sources

Optimization

Technical Support Center: Cyclopropyl(4-hydroxyphenyl)methanone Mass Spectrometry

Welcome to the technical support guide for the mass spectrometric analysis of Cyclopropyl(4-hydroxyphenyl)methanone. This document is designed for researchers, analytical scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of Cyclopropyl(4-hydroxyphenyl)methanone. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with the MS fragmentation of this compound.

Section 1: Understanding the Fragmentation of Cyclopropyl(4-hydroxyphenyl)methanone

Cyclopropyl(4-hydroxyphenyl)methanone (Molecular Formula: C₁₀H₁₀O₂, Monoisotopic Mass: 162.0681 Da) possesses three key structural features that dictate its fragmentation behavior: a cyclopropyl ring, a ketone linker, and a 4-hydroxyphenyl (phenolic) group.[1][2][3] Understanding how these moieties interact under different ionization and collision energies is crucial for accurate analysis.

Ionization Characteristics

Due to the presence of the acidic phenolic hydroxyl group, this molecule is readily analyzed using electrospray ionization (ESI).

  • Negative Ion Mode (ESI-): This is often the preferred mode for phenolic compounds, as the hydroxyl group easily deprotonates to form a stable [M-H]⁻ ion at m/z 161.0603.[4][5][6][7] This mode typically yields high sensitivity and a clean baseline.

  • Positive Ion Mode (ESI+): Protonation will likely occur on the carbonyl oxygen, the most basic site, forming the [M+H]⁺ ion at m/z 163.0759.[8] While potentially less sensitive than negative mode, ESI+ can provide complementary structural fragments.[4] Sodium adducts ([M+Na]⁺) may also be observed.[5]

Predicted Fragmentation Pathways

Upon collision-induced dissociation (CID), the precursor ion will undergo fragmentation primarily through cleavage of the bonds adjacent to the carbonyl group (α-cleavage), which is a characteristic fragmentation pathway for ketones.[9][10][11]

Key Predicted Fragments for [M+H]⁺ (m/z 163.0759):

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral Loss (Da)Description
163.07594-hydroxybenzoyl cation121.028442.0475 (C₃H₆)Loss of the cyclopropyl group as cyclopropane. This is often a dominant and highly stable fragment.
163.0759Cyclopropylcarbonyl cation69.033594.0419 (C₆H₆O)Loss of the 4-hydroxyphenyl group as phenol.
121.0284Phenyl cation derivative93.033528.00 (CO)Subsequent loss of carbon monoxide from the 4-hydroxybenzoyl cation.

.dot graph Fragmentation_Pathway { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Predicted ESI+ Fragmentation Pathway", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Precursor [label="[M+H]⁺\nm/z 163.0759", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag121 [label="4-Hydroxybenzoyl Cation\nm/z 121.0284", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag69 [label="Cyclopropylcarbonyl Cation\nm/z 69.0335", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frag93 [label="Phenyl Cation Derivative\nm/z 93.0335", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions Precursor -> Frag121 [label="- C₃H₆ (42 Da)"]; Precursor -> Frag69 [label="- C₆H₆O (94 Da)"]; Frag121 -> Frag93 [label="- CO (28 Da)"]; } .enddot Caption: Predicted ESI+ fragmentation of Cyclopropyl(4-hydroxyphenyl)methanone.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the LC-MS analysis of Cyclopropyl(4-hydroxyphenyl)methanone.

Q1: I am seeing a very weak or unstable signal for my precursor ion. What should I check first?

A1: Weak or unstable signals are common issues in LC-MS and can stem from several factors.[12][13] Follow this workflow to diagnose the problem.

// Node Definitions Start [label="Start: Weak/Unstable Signal", fillcolor="#FBBC05", fontcolor="#202124"]; CheckIonMode [label="1. Verify Ionization Mode\nIs it optimal (ESI-)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSolvents [label="2. Check Mobile Phase & Sample Solvent\nIs pH appropriate? Is sample soluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckMS [label="3. Check MS Source/Optics\nIs the source clean? Is calibration recent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckLC [label="4. Check LC System\nAre there leaks? Is the column old?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Resolved [label="Signal Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path Definitions Start -> CheckIonMode; CheckIonMode -> CheckSolvents [label="Yes"]; CheckIonMode -> Resolved [label="No (Switch to ESI-)"]; CheckSolvents -> CheckMS [label="Yes"]; CheckSolvents -> Resolved [label="No (Adjust pH/Solvent)"]; CheckMS -> CheckLC [label="Yes"]; CheckMS -> Resolved [label="No (Clean/Calibrate)"]; CheckLC -> Resolved [label="No (Perform Maintenance)"]; } .enddot Caption: Troubleshooting workflow for weak or unstable MS signals.

  • Step 1: Confirm Ionization Mode. For phenolic compounds, ESI negative mode ([M-H]⁻) is generally more sensitive.[4][6] If you are in positive mode, try switching to negative mode to see if signal intensity and stability improve.

  • Step 2: Evaluate Solvents.

    • Mobile Phase pH: The mobile phase pH should be appropriate for the chosen ionization mode. For ESI-, a slightly basic pH (e.g., using ammonium acetate or a small amount of ammonium hydroxide) can enhance deprotonation.[6] For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is standard to promote protonation.[7][14]

    • Sample Diluent: Ensure your compound is fully dissolved in a solvent compatible with the mobile phase.[15] Injecting a sample in a solvent much stronger than the mobile phase can cause poor peak shape and signal instability.[16]

  • Step 3: Check Mass Spectrometer Cleanliness and Calibration.

    • Ion Source: Contamination in the ion source is a frequent cause of signal degradation.[13] Perform a routine cleaning of the capillary, cone, and source optics.

    • Calibration: Ensure the instrument has been recently and successfully calibrated. An out-of-date calibration can lead to poor sensitivity.

  • Step 4: Inspect the LC System. Check for leaks, ensure the column is not clogged or aged, and confirm that the mobile phase is fresh and properly degassed.[14][15]

Q2: I am observing significant in-source fragmentation. The abundance of my precursor ion is very low, but I see my fragment ions in the full scan (MS1) spectrum. How can I fix this?

A2: This indicates that the molecule is fragmenting in the ion source before it reaches the mass analyzer. This phenomenon, known as in-source collision-induced dissociation (CID), is caused by overly energetic conditions in the atmospheric pressure interface.[17][18]

  • Cause: High voltages on the sampling cone or skimmer (often called "Fragmentor" or "Cone Voltage") accelerate ions, causing them to collide with residual gas molecules and fragment.[18][19] While sometimes used intentionally to generate fragments without MS/MS, it can be problematic when you need to isolate a precursor ion.[20]

  • Solution:

    • Reduce Cone/Fragmentor Voltage: This is the most direct solution. Systematically decrease the cone voltage in your instrument settings. This will reduce the kinetic energy of the ions as they enter the mass spectrometer, minimizing premature fragmentation and increasing the abundance of your [M+H]⁺ or [M-H]⁻ precursor ion.

    • Optimize Other Source Parameters: Check desolvation temperature and gas flows. A temperature that is too high can sometimes contribute to the thermal degradation of labile compounds, though this is less likely for this specific molecule.

ParameterHigh Setting EffectRecommended Action
Cone/Fragmentor Voltage Promotes in-source fragmentation, reduces precursor abundance.[19][20]Decrease systematically (e.g., in 10-20V steps) until precursor ion is maximized.
Collision Energy (in MS/MS) Controls fragmentation in the collision cell.For this issue, ensure collision energy is at a minimum (e.g., 0-5 eV) during MS1 scans.

Q3: The fragmentation I observe in my MS/MS spectrum is very different from the predicted pathway. I'm seeing an abundance of low-mass ions and very little of the expected m/z 121 or 69 fragments. Why?

A3: This suggests that the collision energy being applied in the MS/MS experiment is too high.

  • Cause: Collision-induced dissociation is an energy-dependent process. At low collision energies, you typically see the cleavage of the weakest bonds, leading to the primary, structurally significant fragments. At excessively high energies, these primary fragments undergo further, extensive fragmentation, resulting in a spectrum dominated by smaller, less specific ions.[20] This can be thought of as "shattering" the molecule.

  • Solution:

    • Perform a Collision Energy Ramp: The optimal collision energy is compound-dependent. To find the sweet spot for Cyclopropyl(4-hydroxyphenyl)methanone, perform a series of experiments where you systematically vary the collision energy.

    • Experimental Protocol:

      • Set up an infusion or flow-injection analysis of your compound for a stable signal.

      • Create an MS/MS method where you monitor the transition from your precursor (m/z 163 or 161) to the expected product ions (m/z 121, etc.).

      • Vary the collision energy (CE) in steps of 5-10 eV, for example, from 10 eV to 50 eV.

      • Plot the intensity of your target product ions versus the collision energy. The optimal CE will be the value that gives the highest intensity for your desired fragments.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which adduct ions should I look for in positive ion mode? A: Besides the primary protonated molecule [M+H]⁺, you may also observe a sodium adduct [M+Na]⁺ at m/z 185.0575, especially if there are trace amounts of sodium salts in your sample, glassware, or mobile phase.

Q2: How does the cyclopropyl group influence fragmentation? A: The cyclopropyl group is relatively stable but the bond connecting it to the carbonyl is a prime site for α-cleavage. The loss of a neutral cyclopropane (42 Da) is a common and energetically favorable fragmentation pathway for cyclopropyl ketones. Ring-opening of the cyclopropyl group can also occur, but typically requires higher energy.[21][22]

Q3: Can I use mass spectrometry to distinguish Cyclopropyl(4-hydroxyphenyl)methanone from its isomers? A: Yes, MS/MS is a powerful tool for isomer differentiation.[18] An isomer, such as one where the hydroxyl group is in the ortho or meta position, would likely still lose the cyclopropyl group to produce an ion at m/z 121. However, the relative abundance of this fragment versus other fragments, and any subsequent fragmentation of the m/z 121 ion, may differ due to steric effects or differences in fragment ion stability (e.g., the potential for intramolecular hydrogen bonding in the ortho isomer). A different structural isomer, like 1-(4-cyclopropylphenyl)ethan-1-one, would produce entirely different fragments.

References

  • Ryan, D., Robards, K., & Lavee, S. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537. [Link]

  • Määttä, K. R., Kamal-Eldin, A., & Törrönen, A. R. (2003). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 51(23), 6736-6744. [Link]

  • Szeremeta, M., & Głowka, O. (2019). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 24(21), 3943. [Link]

  • Bishop, D. P., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Journal of Mass Spectrometry, 56(4), e4679. [Link]

  • Hvattum, E., & Ekeberg, D. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655-662. [Link]

  • Cai, Y., & Cole, R. B. (2003). Comparison of Dissociation of Ions in an Electrospray Source, or a Collision Cell in Tandem Mass Spectrometry. Current Analytical Chemistry, 2(10), 989-1008. [Link]

  • Parejo, I., et al. (2004). Separation and Characterization of Phenolic Compounds in Fennel (Foeniculum vulgare) Using Liquid Chromatography−Negative Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(12), 3679-3687. [Link]

  • Bishop, D. P., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. [Link]

  • Lee, J., et al. (2017). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 8(1), 1-7. [Link]

  • Little, J. L. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 27(11). [Link]

  • Element Lab Solutions. (n.d.). LC-MS Troubleshooting. Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). Cyclopropy(4-hydroxyphenyl)Methanone. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Griesbeck, A. G., & Mattay, J. (2005). Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures. In SYNLETT (No. 11, pp. 1778-1779). Georg Thieme Verlag KG. [Link]

  • Wang, Z., et al. (2025). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 1044-1052. [Link]

  • University of Arizona. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Chemsrc. (n.d.). Cyclopropyl(4-methoxyphenyl)methanone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

Prepared by: Gemini Senior Application Scientist Welcome to the technical support guide for the synthesis of cyclopropyl(4-hydroxyphenyl)methanone. This document is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support guide for the synthesis of cyclopropyl(4-hydroxyphenyl)methanone. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of synthesizing this chiral ketone while preserving its stereochemical integrity. We will delve into the root causes of racemization, provide robust synthetic protocols, and offer detailed troubleshooting advice to ensure the successful, enantioselective synthesis of your target compound.

Section 1: Understanding the Challenge: The Root Cause of Racemization

This section addresses the fundamental principles governing the stereochemical stability of ketones with a chiral center adjacent to the carbonyl group.

Q1: Why is my chiral cyclopropyl(4-hydroxyphenyl)methanone susceptible to racemization?

A1: The primary cause of racemization in ketones with a stereocenter on the α-carbon (the carbon atom next to the carbonyl group) is a process called enolization .[1] This process, which is catalyzed by both acids and bases, involves the formation of a planar intermediate—either an enol (in acidic conditions) or an enolate (in basic conditions).[2][3][4]

The formation of this planar structure temporarily destroys the stereocenter at the α-carbon. When the intermediate reverts to the ketone form, protonation can occur from either face of the planar double bond with equal probability.[3][5] This non-selective protonation leads to the formation of a 50:50 mixture of both enantiomers, a racemic mixture, effectively erasing the hard-won stereochemistry of your synthesis.[2][3]

Caption: Mechanism of acid/base-catalyzed racemization.

Section 2: Proactive Synthesis Strategy & Troubleshooting

The most effective way to avoid racemization is to choose a synthetic route that minimizes exposure to harsh acidic or basic conditions, especially at elevated temperatures.

Q2: What is a standard synthesis method for this compound, and what are the associated stereochemical risks?

A2: A common method for synthesizing aryl ketones is the Friedel-Crafts acylation .[6][7] In this case, it would involve reacting an enantiomerically pure cyclopropanecarbonyl chloride with phenol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

However, this direct approach is problematic for two main reasons:

  • Catalyst Deactivation & Side Reactions: The hydroxyl group (-OH) on phenol is a Lewis base and can coordinate with the AlCl₃ catalyst, deactivating it.[8][9] This can lead to the requirement of excess catalyst and may promote O-acylation (forming an ester) as a significant side product instead of the desired C-acylation (forming the ketone).[9]

  • Racemization Risk: The strongly acidic conditions of the Friedel-Crafts reaction can promote the enolization mechanism described in Section 1, posing a significant risk to the stereochemical integrity of the cyclopropane ring.

Q3: My direct Friedel-Crafts acylation of phenol gives a low yield and a mix of products. How can I improve this?

A3: The most reliable solution is to employ a protection strategy . By protecting the phenolic hydroxyl group as a less reactive ether (e.g., a methoxy group), you can prevent catalyst coordination and eliminate the possibility of O-acylation. The Friedel-Crafts reaction is then performed on this protected substrate (anisole), followed by a gentle deprotection step to reveal the final product. This multi-step approach offers superior control over both yield and stereochemistry.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_analysis Final Analysis start Enantiopure Cyclopropanecarbonyl Chloride + Anisole reaction Friedel-Crafts Acylation (e.g., AlCl₃ in DCM, 0°C to rt) start->reaction product1 Cyclopropyl(4-methoxyphenyl)methanone (Protected Intermediate) reaction->product1 deprotection Ether Cleavage (e.g., BBr₃ in DCM, -78°C to 0°C) product1->deprotection quench Neutral Quench (e.g., sat. aq. NH₄Cl) deprotection->quench wash Aqueous Wash (e.g., sat. aq. NaHCO₃, brine) quench->wash purify Chromatography on Neutralized Silica Gel wash->purify final_product Final Product: Cyclopropyl(4-hydroxyphenyl)methanone purify->final_product analysis Determine Enantiomeric Excess (Chiral HPLC) final_product->analysis

Caption: Recommended workflow for stereoretentive synthesis.

Section 3: Recommended Protocol: A Stereoretentive Synthesis

This section provides a detailed, step-by-step protocol based on the protection strategy outlined above.

Part A: Friedel-Crafts Acylation of Anisole
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent: Add anhydrous dichloromethane (DCM) and cool the resulting slurry to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of enantiopure cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred slurry.

  • Substrate Addition: After stirring for 15 minutes, add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude cyclopropyl(4-methoxyphenyl)methanone is often pure enough for the next step.

Part B: Demethylation to Yield Final Product
  • Setup: Dissolve the crude cyclopropyl(4-methoxyphenyl)methanone from Part A in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.5 equivalents, typically 1M in DCM) dropwise.

  • Reaction: Stir the reaction at -78°C for 30 minutes, then allow it to slowly warm to 0°C and hold for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water at 0°C, followed by dilution with additional DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography using neutralized silica gel (see Section 4, Q5).

ParameterRecommended ConditionRationale for Stereocontrol
Substrate Anisole (Protected Phenol)Prevents catalyst deactivation and O-acylation, leading to a cleaner reaction.
Acylation Temp. 0°C to Room Temp.Lower temperatures disfavor potential side reactions and racemization pathways.
Deprotection Temp. -78°C to 0°CLow temperature is critical to prevent racemization during ether cleavage with the strong Lewis acid BBr₃.
Workup Neutral or slightly basic washesAvoids prolonged exposure to strong acids or bases which could catalyze enolization.
Purification Neutralized Silica GelPrevents on-column racemization catalyzed by acidic silanol groups.[1]

Section 4: Post-Synthesis Troubleshooting & Analysis

Even with a robust protocol, racemization can occur during workup and purification.

Q4: My reaction is complete, but I am losing enantiomeric purity after purification. What is the most likely cause?

A4: The most common culprit is purification by standard silica gel chromatography.[1] Commercial silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1] These acidic sites can act as a catalyst for enolization as your compound passes through the column, leading to significant racemization.[1] A secondary cause can be high temperatures during distillation, especially if trace acidic or basic impurities are present.[1]

Q5: How can I safely purify my chiral ketone using column chromatography?

A5: You must use neutralized silica gel . This is easily prepared before running your column.

Protocol: Preparation of Neutralized Silica Gel

  • Slurry: Create a slurry of standard silica gel in a non-polar solvent (e.g., the initial solvent for your column, like hexanes or ethyl acetate/hexanes mixture).

  • Neutralize: Add a small amount of a non-nucleophilic base, such as triethylamine (TEA), to the slurry. A common ratio is 1% TEA by volume relative to the solvent (e.g., 10 mL of TEA for every 1 L of solvent used to make the slurry).

  • Equilibrate: Stir the slurry for 15-20 minutes.

  • Pack: Pack your column with this neutralized silica slurry as you normally would.

  • Elute: For added security, you can also add a small amount of TEA (0.1-0.5%) to your eluting solvent system to ensure the column remains neutralized throughout the purification process.[1]

Q6: How do I accurately determine the enantiomeric excess (% ee) of my final product?

A6: The gold standard for determining the enantiomeric excess of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[10][11] These specialized columns are designed to interact differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Section 5: Protocol for Enantiomeric Excess Determination

This section provides a general protocol for analyzing cyclopropyl(4-hydroxyphenyl)methanone by chiral HPLC.

Objective: To separate the (R) and (S) enantiomers and calculate the enantiomeric excess (% ee) of the synthesized product.

Protocol:

  • Sample Preparation: Prepare a stock solution of your purified ketone in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL.

  • Racemic Standard (Optional but Recommended): If possible, generate a small amount of racemic material (e.g., by treating a small sample with a catalytic amount of acid or base) to confirm the retention times of both enantiomers.

  • HPLC Analysis: Inject the sample onto the chiral HPLC system.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the % ee using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

ParameterTypical ConditionNotes
Instrument Standard HPLC system with UV detector
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H)These are highly effective for a broad range of chiral compounds, including ketones.[10][12][13]
Mobile Phase n-Hexane / Isopropanol (IPA) or n-Hexane / EthanolA typical starting ratio is 90:10 (v/v). This should be optimized to achieve baseline separation.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C (Ambient)
Detection Wavelength ~280 nm (corresponding to the λₘₐₓ of the 4-hydroxyphenyl ketone chromophore)
Injection Volume 5 - 20 µL

References

  • Welch, C. J., et al. (2018). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. Available at: [Link]

  • Chen, Y.-Z., et al. (2022). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (2007). Racemization, Enantiomerization and Diastereomerization.
  • Ye, K.-Y., et al. (2018). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Journal of the American Chemical Society. Available at: [Link]

  • Neugebauer, J., et al. (2023). The deracemization of cyclopropyl ketones by means of Al-salen photocatalysis. ResearchGate. Available at: [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Arnold, F. H., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. Available at: [Link]

  • Roberts, J. D., et al. (2021). 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. LookChem. Available at: [Link]

  • Feng, X., et al. (2018). Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. ResearchGate. Available at: [Link]

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Arnold, F. H., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Available at: [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. Available at: [Link]

  • Bakulina, O., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Aturki, Z., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]

  • Aturki, Z., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. ResearchGate. Available at: [Link]

  • Not Voodoo. (2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Wolf, C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. Available at: [Link]

  • Wolf, C., et al. (2011). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. PMC. Available at: [Link]

  • Alachem Co., Ltd. (n.d.). 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. Alachem. Available at: [Link]

  • Montgomery, J., & Liu, L. (2006). Dimerization of cyclopropyl ketones and crossed reactions of cyclopropyl ketones with enones as an entry to five-membered rings. PubMed. Available at: [Link]

  • Montgomery, J., & Liu, L. (2006). Dimerization of cyclopropyl ketones and crossed reactions of cyclopropyl ketones with enones as an entry to five-membered rings. Semantic Scholar. Available at: [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Procter, D. J., et al. (2021). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes. PMC. Available at: [Link]

  • Hunt, I. (n.d.). Acylation of Phenols. University of Calgary. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Various Authors. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: [Link]

  • Rousseaux, S. A. L., et al. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. Available at: [Link]

  • Chen, Y.-C., et al. (2024). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. NIH. Available at: [Link]

  • Xu, J.-H., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. PubMed. Available at: [Link]

  • Porco, J. A., Jr., et al. (2024). Asymmetric Total Synthesis of 4-Hydroxy-8-O-methyltetrangomycin, 4-Hydroxytetrangomycin, and 4-Keto-8. PubMed. Available at: [Link]

  • Davis, F. A., & Rao, A. (2009). Asymmetric synthesis of substituted tropinones using the intramolecular mannich cyclization reaction and acyclic N-sulfinyl beta-amino ketone ketals. PubMed. Available at: [Link]

Sources

Optimization

"Cyclopropyl(4-hydroxyphenyl)methanone" reagent purity and its impact

Welcome to the technical support center for Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the purity of this critical reagent and its impact on experimental outcomes. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

I. Understanding the Criticality of Purity

Cyclopropyl(4-hydroxyphenyl)methanone is a key building block in the synthesis of numerous pharmaceutical agents, most notably Pexidartinib, a CSF1R inhibitor. The purity of this reagent is not merely a matter of achieving high yields; it is fundamental to the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). Impurities introduced at this stage can lead to a cascade of downstream issues, including altered reaction kinetics, the formation of difficult-to-remove byproducts, and potential toxicological concerns.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and use of Cyclopropyl(4-hydroxyphenyl)methanone.

Q1: My Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride is resulting in a low yield of the desired para-isomer. What is the likely cause?

A1: Low yields in this reaction are a common challenge and typically stem from two primary, competing pathways: O-acylation versus C-acylation, and the subsequent Fries rearrangement of the O-acylated intermediate.

  • Competitive O-acylation: Phenol is a bidentate nucleophile, meaning it can be acylated at two positions: the aromatic ring (C-acylation, the desired reaction) or the phenolic oxygen (O-acylation, forming a phenyl ester impurity). O-acylation is often kinetically favored, meaning it happens faster, especially at lower temperatures and with insufficient Lewis acid catalyst.[1][2][3]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and the aromatic ring, hindering the desired electrophilic aromatic substitution.[2][4]

To favor the desired C-acylation:

  • Catalyst Stoichiometry: Use a stoichiometric excess of the Lewis acid (at least 2-3 equivalents). This ensures that there is enough catalyst to coordinate with the phenolic oxygen, the acyl chloride, and the product ketone, while still having free catalyst to drive the reaction.[3][4]

  • Temperature Control: Higher reaction temperatures (typically >60°C) favor the thermodynamically more stable C-acylated product.[5][6] This is because the O-acylated product can undergo a Lewis acid-catalyzed Fries rearrangement to the C-acylated isomers at elevated temperatures.[5][6][7]

Diagram: Competing Pathways in the Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

G Phenol Phenol O_Acylation O-Acylation (Kinetic Pathway) Phenol->O_Acylation Low Temp, Low [Lewis Acid] CPCC Cyclopropanecarbonyl Chloride (CPCC) Intermediate Acylium Ion Intermediate CPCC->Intermediate Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Intermediate Intermediate->O_Acylation C_Acylation C-Acylation (Thermodynamic Pathway) Intermediate->C_Acylation PhenylEster Phenyl Cyclopropanecarboxylate (Impurity) O_Acylation->PhenylEster DesiredProduct Cyclopropyl(4-hydroxyphenyl)methanone (Desired Product) C_Acylation->DesiredProduct High Temp, High [Lewis Acid] Fries Fries Rearrangement PhenylEster->Fries High Temp, Lewis Acid Fries->DesiredProduct OrthoProduct ortho-Isomer (Impurity) Fries->OrthoProduct

Caption: Competing O- and C-acylation pathways.

Q2: My TLC analysis of the crude reaction mixture shows two spots. What are they likely to be?

A2: Assuming your starting materials are consumed, the two spots are most likely the desired para-isomer (Cyclopropyl(4-hydroxyphenyl)methanone) and the kinetically favored O-acylated byproduct (phenyl cyclopropanecarboxylate).

  • Polarity Difference: The desired product has a free phenolic hydroxyl group, making it significantly more polar than the ester byproduct. Therefore, the desired product will have a lower Rf value (travels less distance up the TLC plate) than the less polar ester impurity.

  • Visualization: Both compounds are UV active due to the aromatic ring.[2] Phenolic compounds can also be visualized using specific stains like ferric chloride, which will give a colored spot for the desired product but not for the ester.[8]

Q3: The melting point of my purified product is lower and broader than the reported 105-107°C. What does this indicate?

A3: A depressed and broadened melting point range is a classic indicator of impurity.[4][7][9] Even small amounts of impurities disrupt the crystal lattice of the solid, requiring less energy to melt.[4][7][9] The most probable impurities are:

  • ortho-Isomer: From the Fries rearrangement, which can be difficult to separate from the para-isomer due to similar polarities.

  • Unreacted Phenol: If the reaction did not go to completion.

  • Cyclopropanecarboxylic Acid: Formed from the hydrolysis of unreacted cyclopropanecarbonyl chloride during workup.

A mixed melting point determination can confirm if your product is impure.[9] Mix a small amount of your product with a known pure standard. If the melting point of the mixture is depressed, your sample is impure.

III. The Impact of Impurities on Downstream Applications: A Case Study of Pexidartinib Synthesis

The synthesis of Pexidartinib typically involves the Williamson ether synthesis, where the phenolic hydroxyl group of Cyclopropyl(4-hydroxyphenyl)methanone is alkylated. The presence of common impurities from the Friedel-Crafts step can have significant detrimental effects on this crucial transformation.

Diagram: Impact of Impurities on Pexidartinib Synthesis

G cluster_impure Impact of Impurities Reagent_Pure Pure Cyclopropyl (4-hydroxyphenyl)methanone Pexidartinib_Int Pexidartinib Intermediate Reagent_Pure->Pexidartinib_Int High Yield Reagent_Impure Desired Product O-Acylated Impurity Unreacted Phenol Carboxylic Acid Impurity Side_Product_1 Unreacted O-Acylated Impurity Reagent_Impure:f1->Side_Product_1 No reaction at phenolic site Side_Product_2 Competing Etherification (Phenol Impurity) Reagent_Impure:f2->Side_Product_2 Consumes R-X Side_Product_3 Base Quenching (Acid Impurity) Reagent_Impure:f3->Side_Product_3 Consumes Base Alkylating_Agent Alkylating Agent (e.g., R-X) Alkylating_Agent->Pexidartinib_Int Base Base (e.g., K2CO3) Base->Pexidartinib_Int

Caption: How impurities interfere with subsequent etherification.

ImpurityChemical StructureImpact on Downstream Williamson Ether Synthesis
Phenyl Cyclopropanecarboxylate (O-Acylated Impurity) Cyclopropyl-C(=O)O-PhNon-reactive: Lacks the free phenolic hydroxyl group necessary for deprotonation and subsequent nucleophilic attack on the alkylating agent. It acts as an inert impurity, reducing the effective concentration of the starting material and lowering the overall yield.[10][11]
ortho-Isomer 2-hydroxy isomerPotential for side reactions: While it can undergo etherification, its different steric and electronic properties may lead to altered reaction rates and the formation of a regioisomeric byproduct that is difficult to separate from the desired Pexidartinib intermediate.
Unreacted Phenol Ph-OHCompetitive Reaction: Phenol is also nucleophilic and will compete with the desired reagent for the alkylating agent, leading to the formation of a simple phenyl ether byproduct and reducing the yield of the target molecule.[12][13]
Cyclopropanecarboxylic Acid Cyclopropyl-COOHBase Quenching: This acidic impurity will neutralize the base (e.g., K₂CO₃) required for the Williamson ether synthesis, effectively preventing the deprotonation of the phenolic starting material and halting the reaction.[14]

IV. Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a robust method for separating Cyclopropyl(4-hydroxyphenyl)methanone from its primary impurities.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm.[15]

Expected Elution Order (based on polarity):

  • Cyclopropanecarboxylic Acid: Most polar, elutes first.

  • Unreacted Phenol: Highly polar.

  • ortho-Isomer: Slightly less polar than the para-isomer due to intramolecular hydrogen bonding.[16]

  • Cyclopropyl(4-hydroxyphenyl)methanone (Desired Product): Main peak.

  • Phenyl Cyclopropanecarboxylate (O-Acylated Impurity): Least polar, elutes last.

V. Frequently Asked Questions (FAQs)

Q4: What is the recommended storage condition for Cyclopropyl(4-hydroxyphenyl)methanone?

A4: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.

Q5: Can I use other Lewis acids besides AlCl₃ for the synthesis?

A5: Yes, other Lewis acids like BF₃, TiCl₄, or SnCl₄, as well as strong Brønsted acids like HF or methanesulfonic acid, can be used.[5][14] However, the reaction conditions, particularly temperature and solvent, may need to be re-optimized for each catalyst to maximize the yield of the desired para-isomer.

Q6: How can I purify my crude product to remove the common impurities?

A6:

  • Recrystallization: This is often effective for removing small amounts of impurities. A suitable solvent system (e.g., toluene/heptane) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column Chromatography: For mixtures with significant amounts of impurities, especially the ortho-isomer, silica gel column chromatography is the most effective method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the components based on their polarity.

VI. References

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Wikipedia. (2024). Fries rearrangement. Retrieved from [Link]

  • Rufino, V. C., & Pliego, J. R. (2020). The role of carboxylic acid impurity in the mechanism of the formation of aldimines in aprotic solvents. Computational and Theoretical Chemistry, 113053.

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4'-Hydroxyacetophenone in Modern Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

  • Chemguide. (n.d.). Some more reactions of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Bouali, J., et al. (2013). Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. Chemical and Process Engineering Research, 12, 19-25.

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025). Journal of Chemical Reviews, 7(3), 235-250.

  • Wardas, W., Lipska, I., & Bober, K. (2000). TLC fractionation and visualization of selected phenolic compounds applied as drugs. Acta Poloniae Pharmaceutica, 57(1), 15-21.

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of ortho-Hydroxyacetophenone Derivatives from Baylis—Hillman Acetates. Retrieved from [Link]

  • Ohtsuki, S., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Journal of Pharmaceutical Health Care and Sciences, 10(1), 35.

  • IISTE. (n.d.). Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ResearchGate. (2015). HPLC Method Development and Validation in Pharmaceutical Analysis, Handbook for Analytical Scientists. Retrieved from [Link]

  • ResearchGate. (2011). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the etherification of phenols. Retrieved from

  • NIH. (2024). Sequential closed-loop Bayesian optimization as a guide for organic molecular metallophotocatalyst formulation discovery. Retrieved from [Link]

  • LCGC International. (n.d.). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PubMed. (2005). Development and Validation of a New HPLC Method for Determination of Lamotrigine and Related Compounds in Tablet Formulations. Retrieved from [Link]

  • Scirp.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

  • ResearchGate. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

Welcome to the technical support center for the synthesis of Cyclopropyl(4--hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclopropyl(4--hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Cyclopropyl(4-hydroxyphenyl)methanone?

A1: The most prevalent method for synthesizing Cyclopropyl(4-hydroxyphenyl)methanone is the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride.[1][2] This reaction typically employs a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to promote the electrophilic aromatic substitution of the acyl group onto the phenol ring.[3]

Q2: Why is direct Friedel-Crafts acylation of phenol often problematic?

A2: Phenols are bidentate nucleophiles, meaning they possess two reactive sites: the aromatic ring (C-acylation) and the hydroxyl group (O-acylation).[4] Direct acylation can lead to a mixture of the desired C-acylated product (hydroxyaryl ketone) and the O-acylated byproduct (phenyl ester).[4][5] The formation of the phenyl ester is often kinetically favored, leading to lower yields of the target molecule.[5]

Q3: What is the Fries Rearrangement and how is it relevant to this synthesis?

A3: The Fries Rearrangement is a reaction where a phenyl ester is converted to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[6][7][8] This is highly relevant because the O-acylated byproduct formed during the Friedel-Crafts reaction can be converted to the desired C-acylated product under the reaction conditions, especially with an excess of the Lewis acid catalyst.[4] In fact, a common strategy for synthesizing hydroxyaryl ketones is to first intentionally form the phenyl ester and then induce the Fries Rearrangement.[6][9]

Q4: How does reaction temperature influence the product distribution (ortho vs. para isomers)?

A4: The regioselectivity of the acylation of phenol is temperature-dependent.[6][7]

  • Low temperatures (typically below 60°C) favor the formation of the para-isomer, Cyclopropyl(4-hydroxyphenyl)methanone.[10] This is the thermodynamically controlled product.

  • High temperatures (often above 160°C) favor the formation of the ortho-isomer.[10] The ortho product can form a more stable bidentate complex with the aluminum chloride catalyst, making it the kinetically favored product at elevated temperatures.[6]

II. Troubleshooting Guide for Scaling Up Synthesis

This section addresses specific problems that can arise when transitioning the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone from the laboratory bench to a larger scale.

Problem 1: Low Yield and/or Incomplete Conversion

Q: We are scaling up the synthesis and observing a significant drop in yield. HPLC analysis shows a large amount of unreacted phenol and a significant amount of a major byproduct. What are the likely causes and how can we mitigate this?

A: From the desk of a Senior Application Scientist:

A drop in yield upon scale-up is a classic challenge and often points to issues with mass and heat transfer, as well as reagent stoichiometry and stability.[11] Let's break down the probable causes and solutions:

1. Competitive O-Acylation and Inefficient Fries Rearrangement:

  • Causality: As mentioned in the FAQs, the initial reaction on the phenolic oxygen to form a phenyl ester is a competing and often faster reaction.[4][5] On a small scale, with efficient mixing and heat transfer, the subsequent Fries Rearrangement to the desired C-acylated product might proceed effectively. However, on a larger scale, poor mixing can lead to localized "hot spots" or areas of low catalyst concentration, which can stall the reaction at the ester stage.

  • Solution:

    • Increase Catalyst Stoichiometry: Ensure at least a stoichiometric amount, and often an excess (1.1 to 2.5 equivalents), of anhydrous AlCl₃ is used.[1] The excess catalyst is crucial to drive the Fries Rearrangement of the in-situ formed ester to the desired ketone.[4]

    • Controlled Reagent Addition: Add the cyclopropanecarbonyl chloride slowly to the phenol-AlCl₃ mixture.[12] This helps to maintain a consistent temperature and allows for better control over the initial acylation step.

    • Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to ensure homogenous mixing of the reactants and catalyst. Poor mixing can lead to dead zones in the reactor where the reaction does not proceed to completion.[11]

2. Inactivation of the Lewis Acid Catalyst:

  • Causality: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water to produce hydrogen chloride gas and aluminum hydroxides, rendering it inactive.[13][14][15] On a larger scale, there are more opportunities for moisture to enter the system (e.g., from the atmosphere, solvents, or reactants).

  • Solution:

    • Strict Anhydrous Conditions: All glassware and reactors must be thoroughly dried before use.[16] Solvents should be of high purity and dried using appropriate methods (e.g., molecular sieves). It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Quality of AlCl₃: Use a fresh, high-quality batch of anhydrous AlCl₃. Prolonged storage can lead to degradation.[15]

Reaction Mechanism Overview

G cluster_0 Reaction Pathways phenol Phenol O_acylation O-Acylation (Kinetic Product) phenol->O_acylation C_acylation C-Acylation (Desired Reaction) phenol->C_acylation acyl_chloride Cyclopropanecarbonyl Chloride acyl_chloride->O_acylation acyl_chloride->C_acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->O_acylation AlCl3->C_acylation ester Phenyl Cyclopropanecarboxylate O_acylation->ester fries Fries Rearrangement ester->fries Excess AlCl₃ Controlled Temp. product Cyclopropyl(4-hydroxyphenyl)methanone (Para Product) C_acylation->product fries->product

Caption: Competing pathways in the synthesis.

Problem 2: Poor Regioselectivity and Formation of Isomers

Q: We are getting a significant amount of the ortho-isomer in our product mixture, which is complicating the purification process. How can we improve the selectivity for the desired para-isomer?

A: From the desk of a Senior Application Scientist:

Controlling the ortho/para selectivity is a common challenge in the acylation of phenols and is primarily influenced by reaction temperature and solvent polarity.[6]

  • Causality: As a general rule in Fries Rearrangements, lower temperatures favor the formation of the para product, while higher temperatures favor the ortho product.[6][10] The ortho isomer is often the kinetically favored product at higher temperatures due to the formation of a stable chelate with the aluminum catalyst.[6] On a large scale, inefficient heat removal can lead to an increase in the internal reaction temperature, even if the external cooling is set to a low temperature.[11]

  • Solution:

    • Strict Temperature Control: The reaction should be conducted at a low temperature, typically between 0°C and room temperature, to favor the formation of the para isomer. Implement a robust cooling system for the reactor and monitor the internal temperature closely.

    • Solvent Selection: The choice of solvent can also influence the ortho/para ratio. Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[7] Consider using a moderately polar solvent like nitrobenzene or a halogenated hydrocarbon.[17] However, be mindful of the potential for side reactions with the solvent itself.

Parameter Effect on para-Isomer Formation Effect on ortho-Isomer Formation
Temperature Favored at lower temperatures (< 60°C)[10]Favored at higher temperatures (> 160°C)[10]
Solvent Polarity Favored in more polar solvents[7]Favored in non-polar solvents[7]
Catalyst Amount Generally favored with Fries RearrangementCan be favored in direct C-acylation
Problem 3: Difficult Work-up and Product Isolation

Q: During the aqueous work-up, we are observing the formation of a thick emulsion, making the phase separation very difficult and leading to product loss. What is causing this and what is the best work-up procedure?

A: From the desk of a Senior Application Scientist:

Emulsion formation during the work-up of Friedel-Crafts reactions is a frequent issue, especially on a larger scale. This is typically caused by the precipitation of aluminum salts.

  • Causality: The work-up procedure involves quenching the reaction mixture with an aqueous acid to decompose the aluminum chloride complexes with the product and unreacted reagents.[18] This process generates aluminum hydroxides and other salts that can be gelatinous and lead to the formation of a stable emulsion, trapping the product.

  • Solution:

    • Acidic Quench with Heating: Instead of quenching with ice or water alone, slowly add the reaction mixture to a cold, dilute solution of hydrochloric acid (e.g., 3M HCl).[16] After the initial quench, gentle heating (e.g., to 40-50°C) for a short period can help to break up the aluminum salts and improve phase separation.[16]

    • Extraction with an Appropriate Solvent: Use a water-immiscible organic solvent like dichloromethane or ethyl acetate for the extraction.[12][18] Perform multiple extractions to ensure complete recovery of the product.

    • Brine Wash: After the acidic extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water.

Troubleshooting Workflow

G cluster_0 Troubleshooting Steps start Low Yield or Impure Product check_yield Check Yield and Purity (HPLC) start->check_yield low_yield Low Yield? check_yield->low_yield high_impurity High Impurity? low_yield->high_impurity No increase_catalyst Increase AlCl₃ Stoichiometry low_yield->increase_catalyst Yes check_isomers Check Isomer Ratio high_impurity->check_isomers Yes improve_mixing Improve Agitation increase_catalyst->improve_mixing check_moisture Ensure Anhydrous Conditions improve_mixing->check_moisture end Improved Synthesis check_moisture->end adjust_temp Lower Reaction Temperature check_isomers->adjust_temp High Ortho optimize_workup Optimize Work-up (Acidic Quench, Heat) check_isomers->optimize_workup Other Impurities change_solvent Consider Solvent Polarity adjust_temp->change_solvent change_solvent->end optimize_workup->end

Caption: A logical flow for troubleshooting.

III. Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization for your specific equipment and scale. Always perform a thorough safety assessment before conducting any chemical reaction.

Protocol 1: Scale-Up Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone
  • Reactor Setup:

    • Set up a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

    • Thoroughly dry all parts of the reactor before assembly.

  • Reaction:

    • Charge the reactor with phenol (1.0 eq.) and a suitable solvent (e.g., dichloromethane or nitrobenzene).

    • Cool the mixture to 0-5°C with constant stirring.

    • Under the nitrogen atmosphere, add anhydrous aluminum chloride (1.5-2.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10°C.

    • Stir the resulting slurry for 30-60 minutes at 0-5°C.

    • Add a solution of cyclopropanecarbonyl chloride (1.1 eq.) in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Work-up:

    • In a separate vessel, prepare a 3M solution of hydrochloric acid and cool it to 0-5°C.

    • Slowly transfer the reaction mixture to the cold acid solution with vigorous stirring.

    • After the transfer is complete, gently warm the mixture to 40-50°C for 30 minutes to dissolve any precipitated aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional portions of the organic solvent.

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Based on the properties of Cyclopropyl(4-hydroxyphenyl)methanone (Melting Point: 105-107°C), a suitable solvent system for recrystallization would be a mixture of a polar and a non-polar solvent, such as ethanol/water or toluene/heptane.[19]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a mixed system).

    • If using a mixed solvent system, add the less soluble solvent dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Safety Considerations

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water.[13][14][15] Handle in a dry environment, such as a fume hood or glove box, and wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[13] In case of a spill, do not use water; smother with dry sand.[13]

  • Cyclopropanecarbonyl Chloride: Corrosive and moisture-sensitive. Handle with care in a well-ventilated fume hood.

  • Friedel-Crafts Reaction: The reaction is exothermic and can generate HCl gas.[13] Ensure adequate ventilation and cooling capacity.[11]

V. References

  • Fries rearrangement - Wikipedia. (n.d.).

  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (n.d.). Princeton EHS.

  • fries-, photo-fries, and anionic ortho-fries rearrangement. (n.d.). Sciencemadness.org.

  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S.

  • Fries rearrangement. (n.d.). Grokipedia.

  • Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. (n.d.). PMC - NIH.

  • ALUMINUM CHLORIDE STORAGE AND HANDLING. (n.d.).

  • Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah.

  • Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange.

  • Water-Tolerant ortho-Acylation of Phenols. (2021, August 11). Organic Letters - ACS Publications.

  • Is Phenyl an Ortho/Para or Meta Director? (n.d.). Chemistry Steps.

  • improving the yield of the Friedel-Crafts acylation for substituted phenols. (n.d.). Benchchem.

  • Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent and microwave conditions | Request PDF. (2025, August 5). ResearchGate.

  • Ch24 - Acylation of phenols. (n.d.). University of Calgary.

  • Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.).

  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH.

  • Safety Data Sheet (SDS) Aluminum Chloride Anhydrous. (n.d.). LPS.org.

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).

  • Friedel–Crafts reaction - Wikipedia. (n.d.).

  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (n.d.). Benchchem.

  • Challenges in the scale-up of 4-Cyclopropoxybenzoic acid production. (n.d.). Benchchem.

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

    • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages.

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube.

  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube.

  • Cyclopropyl(4-hydroxyphenyl)methanone. (n.d.). LookChem.

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).

  • US3985783A - Process for ring acylation of phenols. (n.d.). Google Patents.

  • Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1. (n.d.). ResearchGate.

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). umich.edu.

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.

  • Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. (n.d.). ResearchGate.

  • Friedel-Crafts Acylation. (2018, November 13). YouTube.

  • Application Notes and Protocols for the Purification of Crude Biphenyl-4-yl-p-tolyl-methanone. (n.d.). Benchchem.

  • Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. (2023, May 30). MDPI.

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Optimization

Technical Support Center: Cyclopropyl(4-hydroxyphenyl)methanone Analytical Method Validation

Welcome to the technical support center for the analytical method validation of Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of Cyclopropyl(4-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Introduction

Cyclopropyl(4-hydroxyphenyl)methanone is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring its quality, purity, and stability throughout the drug development process. This guide provides practical, field-proven insights into potential challenges and their resolutions during the validation of High-Performance Liquid Chromatography (HPLC) methods for this analyte.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of Cyclopropyl(4-hydroxyphenyl)methanone to consider during method development?

A1: Two key structural features of Cyclopropyl(4-hydroxyphenyl)methanone significantly influence its chromatographic behavior: the phenolic hydroxyl group and the cyclopropyl ketone moiety . The phenolic group (pKa ≈ 8.09) can undergo ionization depending on the mobile phase pH, potentially leading to peak tailing and shifts in retention time.[1] The ketone group provides a chromophore for UV detection. Understanding these properties is fundamental to developing a robust and reliable analytical method.[2]

Q2: Which HPLC method is most suitable for the analysis of Cyclopropyl(4-hydroxyphenyl)methanone?

A2: A reversed-phase HPLC (RP-HPLC) method is generally the most appropriate choice for a molecule with the polarity of Cyclopropyl(4-hydroxyphenyl)methanone. A C18 column is a common and effective stationary phase.[3]

Q3: What are the typical starting conditions for an RP-HPLC method for this analyte?

A3: Based on the analysis of structurally similar compounds, a good starting point would be:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 275 nm).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

Q4: Why is a stability-indicating method important, and how do I develop one?

A4: A stability-indicating method is crucial as it can distinguish the intact active pharmaceutical ingredient (API) from its degradation products.[4][5] To develop such a method, forced degradation studies are performed by subjecting the analyte to various stress conditions like acid and base hydrolysis, oxidation, heat, and light.[4] The analytical method must then be able to resolve the main peak from any degradation peaks that are formed.

Troubleshooting Guide

This section addresses specific issues you might encounter during the validation of your analytical method for Cyclopropyl(4-hydroxyphenyl)methanone.

Issue 1: Peak Tailing

Question: My chromatogram for Cyclopropyl(4-hydroxyphenyl)methanone shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing is a common issue, especially for compounds with acidic functional groups like the phenol in your analyte.[6] The primary cause is often secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The phenolic hydroxyl group can interact with residual silanols on the silica-based stationary phase, causing tailing. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric or formic acid) will suppress the ionization of the silanol groups and the phenol, minimizing these secondary interactions.[7]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Column Choice: If peak tailing persists, consider using a column with a highly inert stationary phase (end-capped) to reduce silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[8]

Issue 2: Poor Specificity - Co-elution with Impurities or Degradants

Question: During my forced degradation study, a degradation product is co-eluting with the main peak of Cyclopropyl(4-hydroxyphenyl)methanone. How can I improve the specificity of my method?

Answer: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities or degradation products.[9] Co-elution indicates that your method is not stability-indicating.

Troubleshooting Steps:

  • Modify the Mobile Phase Gradient: If you are using a gradient, try making it shallower to increase the separation between the analyte and the co-eluting peak. You can also experiment with different organic modifiers (e.g., switching from acetonitrile to methanol or vice versa) as this can alter selectivity.

  • Change the Stationary Phase: Different stationary phases (e.g., C8, phenyl-hexyl) offer different selectivities. A change in the stationary phase chemistry might be necessary to resolve the co-eluting peaks.

  • Adjust the Mobile Phase pH: A change in pH can alter the ionization state of both the analyte and the impurity/degradant, which can significantly impact their retention times and potentially lead to separation.

Issue 3: Inconsistent Retention Times

Question: The retention time of my analyte is shifting between injections. What could be causing this variability?

Answer: Fluctuations in retention time can compromise the reliability of your method. Several factors related to the HPLC system and mobile phase preparation can be the cause.[10]

Troubleshooting Steps:

  • Check the HPLC Pump: Ensure the pump is delivering a consistent flow rate and that the mobile phase composition is accurate. Check for leaks in the system.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to retention time shifts. Ensure your mobile phase is prepared fresh daily and is adequately degassed.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of retention time drift at the beginning of a sequence.

  • Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the stability-indicating properties of your analytical method.

  • Acid Hydrolysis: Dissolve Cyclopropyl(4-hydroxyphenyl)methanone in a solution of 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the analyte in a solution of 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat a solution of the analyte with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using your developed HPLC method and compare the chromatograms to that of an unstressed sample to identify any degradation products.

Protocol 2: HPLC Method Validation

The following is a general protocol for validating your HPLC method in accordance with ICH Q2(R1) guidelines.

  • Specificity: Analyze blank samples, a placebo (if applicable), and the analyte spiked with known impurities and degradation products to demonstrate that the method can distinguish the analyte from other components.

  • Linearity: Prepare a series of at least five concentrations of the analyte and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.99).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be low (typically <2%).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results to demonstrate the method's reliability during normal use.

Data Presentation

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1
Robustness System suitability parameters remain within acceptable limits.

Visualizations

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity 1. Assess Selectivity Linearity Linearity Specificity->Linearity 2. Define Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness 3. Finalize Method FinalMethod FinalMethod Robustness->FinalMethod Validated Method

Caption: Workflow for HPLC Method Validation.

TroubleshootingPeakTailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 Check_pH->Adjust_pH No Check_Overload Is Sample Overloaded? Check_pH->Check_Overload Yes Resolved Issue Resolved Adjust_pH->Resolved Reduce_Conc Reduce Sample Concentration/ Injection Volume Check_Overload->Reduce_Conc Yes Check_Column Is Column Inert? Check_Overload->Check_Column No Reduce_Conc->Resolved Change_Column Use End-Capped Column Check_Column->Change_Column No Check_Column->Resolved Yes Change_Column->Resolved

Caption: Decision tree for troubleshooting peak tailing.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclopropyl Ketones: Spotlight on Cyclopropyl(4-hydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the cyclopropyl ketone motif has emerged as a privileged scaffold, offering a unique combination of structur...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropyl ketone motif has emerged as a privileged scaffold, offering a unique combination of structural rigidity, metabolic stability, and electronic properties that are highly sought after in the design of novel therapeutics.[1][2] This guide provides an in-depth technical comparison of cyclopropyl(4-hydroxyphenyl)methanone against other notable cyclopropyl ketones, namely cyclopropyl phenyl ketone, cyclopropyl methyl ketone, and dicyclopropyl ketone. By examining their synthesis, physicochemical properties, and potential biological activities with supporting data, this document aims to equip researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.

The Cyclopropyl Moiety: A Game-Changer in Drug Design

The three-membered ring of a cyclopropyl group, despite its inherent strain, imparts several advantageous features to a parent molecule. Its compact structure allows for fine-tuning of molecular conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in more saturated systems, rendering them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] This often translates to improved pharmacokinetic profiles, a critical factor in the progression of a drug candidate from preclinical to clinical stages. When conjugated with a ketone, the cyclopropyl ring's electronic character can be further modulated, influencing its reactivity and potential as a pharmacophore.

Featured Compound: Cyclopropyl(4-hydroxyphenyl)methanone

Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is an aryl cyclopropyl ketone that incorporates a phenol group, a common feature in many biologically active compounds.[3][4][5] The presence of the hydroxyl group offers a potential site for hydrogen bonding, which can be crucial for target engagement.

Physicochemical Properties

A comparative overview of the key physicochemical properties of cyclopropyl(4-hydroxyphenyl)methanone and its selected analogues is presented in the table below. These properties are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.

PropertyCyclopropyl(4-hydroxyphenyl)methanoneCyclopropyl Phenyl KetoneCyclopropyl Methyl KetoneDicyclopropyl Ketone
CAS Number 36116-18-4[3][4][5]3481-02-5[6][7]765-43-5[8][9][10][11]1121-37-5[12][13][14][15]
Molecular Formula C₁₀H₁₀O₂[3][4][5]C₁₀H₁₀O[6][7]C₅H₈O[8][9][10][11]C₇H₁₀O[12][13][14][15]
Molecular Weight 162.19 g/mol [3]146.19 g/mol [6][7]84.12 g/mol [8][9][10]110.16 g/mol [12]
Melting Point (°C) 105-107[3]N/A (Liquid)N/A (Liquid)44.0-44.5[14]
Boiling Point (°C) 335.5 (Predicted)[3]245-247112160-162[14]
LogP (Predicted) 1.98[3]2.10.50.9
Hydrogen Bond Donors 1[3]000
Hydrogen Bond Acceptors 2[3]111

Note: Some data are predicted values from computational models and should be considered as estimates.

Synthesis of Cyclopropyl Ketones

The synthesis of cyclopropyl ketones can be achieved through various methods, with the cyclopropanation of α,β-unsaturated ketones being a common and effective strategy. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a widely employed method for this transformation.

General Experimental Protocol: Corey-Chaykovsky Cyclopropanation

This protocol outlines a general procedure for the synthesis of aryl cyclopropyl ketones from their corresponding chalcone precursors.

Step 1: Ylide Formation

  • Suspend trimethylsulfoxonium iodide in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred suspension.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.

Step 2: Cyclopropanation

  • Dissolve the appropriate chalcone (e.g., 4-hydroxychalcone for the synthesis of cyclopropyl(4-hydroxyphenyl)methanone) in anhydrous THF in a separate flask.

  • Slowly add the chalcone solution to the freshly prepared ylide solution at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Work-up and Purification

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropyl ketone.

Caption: General workflow for the synthesis of aryl cyclopropyl ketones.

Comparative Performance Analysis

Potential as Anticancer Agents

The cyclopropyl ketone moiety has been incorporated into various compounds with demonstrated anticancer activity.[1] Their mechanism of action can vary, but they have shown promise as inhibitors of protein kinases, which are often dysregulated in cancer.

While specific IC50 values for cyclopropyl(4-hydroxyphenyl)methanone against cancer cell lines are not publicly available, the presence of the 4-hydroxyphenyl group is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. This suggests that cyclopropyl(4-hydroxyphenyl)methanone could exhibit inhibitory activity against certain kinases.

In comparison:

  • Cyclopropyl phenyl ketone lacks the hydrogen-bonding hydroxyl group, which may result in lower potency compared to its hydroxylated counterpart.

  • Cyclopropyl methyl ketone and dicyclopropyl ketone are smaller and less complex, making them less likely to be potent kinase inhibitors on their own, but they can serve as valuable building blocks for more elaborate drug candidates.[9][10][16]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To quantitatively assess the anticancer potential of these compounds, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.[17]

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (cyclopropyl ketones) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for an in vitro cytotoxicity assay.

Potential as Antiviral Agents

Cyclopropyl groups are also found in several antiviral agents. Their conformational rigidity can be advantageous for fitting into the active sites of viral enzymes. While there is no specific data on the antiviral activity of cyclopropyl(4-hydroxyphenyl)methanone, its potential could be explored against a range of viruses.

Experimental Protocol: Plaque Reduction Assay

The antiviral activity of the cyclopropyl ketones can be evaluated using a plaque reduction assay.

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour).

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Caption: Workflow for a plaque reduction antiviral assay.

Conclusion and Future Directions

Cyclopropyl(4-hydroxyphenyl)methanone presents an intriguing scaffold for drug discovery, combining the beneficial properties of the cyclopropyl ketone moiety with a functional group capable of key molecular interactions. While direct comparative biological data is currently limited, its structural features suggest potential as an anticancer or antiviral agent, likely superior to its non-hydroxylated and aliphatic counterparts in scenarios where hydrogen bonding is critical for activity.

Future research should focus on the systematic biological evaluation of cyclopropyl(4-hydroxyphenyl)methanone and its analogues in a panel of relevant assays. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the development of novel and effective therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
  • BenchChem. (2025). Unlocking New Therapeutic Frontiers: A Technical Guide to Emerging Research Areas for Novel Cyclopropyl Ketones.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70721, Dicyclopropyl ketone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1121-37-5,Dicyclopropyl ketone. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Desselberger, U. (2000). Antiviral Methods and Protocols. Journal of Clinical Virology, 18(2), 177-178.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13004, Cyclopropyl methyl ketone. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 9(8), 655-669.
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  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Hřebabecký, H., & Holý, A. (2003). In vitro methods for testing antiviral drugs. Current pharmaceutical design, 9(14), 1143-1157.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • Fashion Institute of Technology. (n.d.). Antiviral Methods and Protocols - OneSearch. Retrieved from [Link]

  • Salehi, B., et al. (2021). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Pharmaceuticals, 14(10), 1042.
  • ResearchGate. (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). Retrieved from [Link]

  • Haz-Map. (n.d.). Cyclopropyl methyl ketone. Retrieved from [Link]

  • Chen, J., et al. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International journal of molecular sciences, 22(3), 1052.
  • ResearchGate. (n.d.). IC50 of the highly anti-proliferative active compounds against human.... Retrieved from [Link]

  • ResearchGate. (n.d.). Antiproliferative and cytotoxic effects of tested compounds 1´6. IC 50.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77029, Cyclopropyl phenyl ketone. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Cyclopropyl phenyl ketone 3481-02-5 wiki. Retrieved from [Link]

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Chen, Y. F., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative medicine and cellular longevity, 2022.
  • Unadkat, J. D., et al. (2020). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical Pharmacology & Therapeutics, 108(2), 231-236.
  • ResearchGate. (n.d.). Antiviral EC50 curves covering the range 0.001, 0.005, 0.01, 0.5, 1 μg.... Retrieved from [Link]

  • Yu, S., et al. (2022). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of organic chemistry, 87(1), 337-347.
  • Scott, J. S., et al. (2022). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC medicinal chemistry, 13(3), 256-273.
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  • ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Cyclopropyl(4-hydroxyphenyl)methanone Analogs

For researchers and professionals in drug development, the strategic modification of chemical scaffolds is a cornerstone of optimizing therapeutic efficacy. This guide provides an in-depth comparison of the biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic modification of chemical scaffolds is a cornerstone of optimizing therapeutic efficacy. This guide provides an in-depth comparison of the biological activities of structural analogs of cyclopropyl(4-hydroxyphenyl)methanone. By examining key experimental data, we will explore the structure-activity relationships (SAR) that govern the antitubercular and antimalarial potential of this promising chemical class.

Introduction to the Cyclopropyl(4-hydroxyphenyl)methanone Scaffold

The cyclopropyl(4-hydroxyphenyl)methanone core represents a versatile scaffold in medicinal chemistry. The cyclopropyl group, a three-membered carbocycle, is a bioisosteric replacement for other functional groups, often introduced to enhance metabolic stability, improve potency, and reduce off-target effects.[1] Its rigid structure can also help in locking a molecule into a bioactive conformation. When coupled with a hydroxyphenyl ketone moiety, the resulting scaffold presents opportunities for diverse functionalization to modulate its pharmacological profile.

This guide will focus on a series of analogs where the 4-hydroxyl group is replaced with various alkylaminoaryl substituents and the phenyl ring attached to the cyclopropane is either unsubstituted or substituted. These modifications provide a clear basis for understanding the impact of structural changes on biological activity.

Comparative Biological Activity: A Data-Driven Analysis

A key study by Kumar et al. (2010) provides a foundational dataset for comparing the antitubercular and antimalarial activities of a series of cyclopropyl methanone analogs.[1] The core structure is modified at the 4-position of one phenyl ring with different alkylamino groups, and the second phenyl ring (attached to the cyclopropyl group) is either unsubstituted or carries a chloro-substituent.

Antitubercular Activity

The in vitro antitubercular activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is a key metric for this comparison.

Compound IDR (Substitution on Phenyl Ring)R' (Substitution on Cyclopropyl-Attached Phenyl Ring)MIC (µg/mL)[1]
6a 4-(2-(Dimethylamino)ethylamino)H3.12
6d 4-(3-(Dimethylamino)propylamino)H3.12
6e 4-(2-(Diethylamino)ethylamino)H6.25
6f 4-(3-(Diethylamino)propylamino)H6.25
6h 4-(4-(Dimethylamino)butylamino)H3.12
6p 4-(2-(Piperidin-1-yl)ethylamino)H3.12
6q 4-(3-(Piperidin-1-yl)propylamino)H3.12
8a 4-(2-(Dimethylamino)ethylamino)4-Cl3.12
8b 4-(3-(Dimethylamino)propylamino)4-Cl3.12
8c 4-(2-(Diethylamino)ethylamino)4-Cl3.12

Analysis of Antitubercular SAR:

From the data, it is evident that the presence of a terminal dimethylamino or piperidinyl group on the alkylamino side chain at the 4-position of the phenyl ring results in the most potent antitubercular activity, with MIC values of 3.12 µg/mL. The length of the alkyl chain (two, three, or four carbons) does not appear to significantly impact this activity. Interestingly, the introduction of a chloro group at the 4-position of the second phenyl ring (compounds 8a-8c) maintains this high level of activity.

Antimalarial Activity

The in vitro antimalarial activity was assessed against the 3D7 strain of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of the compounds.

Compound IDR (Substitution on Phenyl Ring)R' (Substitution on Cyclopropyl-Attached Phenyl Ring)IC50 (µg/mL)[1]Selectivity Index (SI)[1]
4a 4-(2-(Dimethylamino)ethylamino)H0.0804975
4c 4-(2-(Diethylamino)ethylamino)H0.095>4210
6a 4-(2-(Dimethylamino)ethylamino)H0.045>8888
6b 4-(3-(Dimethylamino)propylamino)H0.050>8000
6c 4-(2-(Diethylamino)ethylamino)H0.065>6153
6d 4-(3-(Diethylamino)propylamino)H0.070>5714
6f 4-(3-(Diethylamino)propylamino)4-Cl0.040>10000
6s 4-(2-(Pyrrolidin-1-yl)ethylamino)H0.085>4705
8a 4-(2-(Dimethylamino)ethylamino)4-Cl0.0356948
8c 4-(2-(Diethylamino)ethylamino)4-Cl0.040>10000

Analysis of Antimalarial SAR:

The analogs demonstrate potent antimalarial activity, with several compounds exhibiting IC50 values in the low nanomolar range. The presence of a terminal dialkylamino group is crucial for this activity. Notably, the introduction of a chloro group on the second phenyl ring (compounds 6f, 8a, 8c) generally leads to a slight increase in potency. The high selectivity indices (SI) for these compounds indicate a favorable therapeutic window, with low cytotoxicity against mammalian Vero cells.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the above data are detailed below. These methods are based on the procedures described by Kumar et al. (2010).[1]

Synthesis of Cyclopropyl Methanone Analogs

The synthesis of the target 4-alkylaminoaryl phenyl cyclopropyl methanones involves a multi-step process.

Synthesis_Workflow Chalcone 4-Fluorochalcone Cyclopropanation Cyclopropanation Chalcone->Cyclopropanation Trimethylsulfoxonium iodide, NaOH, DMSO Cyclopropyl_Ketone 4-Fluorophenyl Cyclopropyl Ketone Cyclopropanation->Cyclopropyl_Ketone Nucleophilic_Substitution Nucleophilic Substitution Cyclopropyl_Ketone->Nucleophilic_Substitution Appropriate Alkylamine Final_Product 4-Alkylaminoaryl Phenyl Cyclopropyl Methanone Nucleophilic_Substitution->Final_Product

Caption: Synthetic workflow for 4-alkylaminoaryl phenyl cyclopropyl methanones.

Step-by-Step Protocol:

  • Chalcone Synthesis: The precursor 4-fluorochalcones are synthesized via a Claisen-Schmidt condensation of 4-fluoroacetophenone with an appropriate aromatic aldehyde in the presence of a base.

  • Cyclopropanation: The α,β-unsaturated ketone of the chalcone is converted to a cyclopropyl ring using trimethylsulfoxonium iodide and sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds via a Corey-Chaykovsky reaction.

  • Nucleophilic Aromatic Substitution: The fluorine atom of the 4-fluorophenyl cyclopropyl ketone is then displaced by various alkylamines through a nucleophilic aromatic substitution reaction to yield the final target compounds.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv.

Antitubercular_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Compound_ Compound_ dilutions Prepare serial dilutions of test compounds in 7H9 broth Inoculum_prep Prepare M. tuberculosis H37Rv inoculum Plate_setup Add compounds and inoculum to a 96-well microplate Inoculum_prep->Plate_setup Incubation Incubate at 37°C for 7 days Plate_setup->Incubation Alamar_Blue Add Alamar Blue solution Incubation->Alamar_Blue Re_incubation Incubate for another 24 hours Alamar_Blue->Re_incubation Visual_inspection Observe color change (blue to pink) Re_incubation->Visual_inspection MIC_determination Determine MIC as the lowest concentration with no color change Visual_inspection->MIC_determination Compound_dilutions Compound_dilutions Compound_dilutions->Plate_setup

Caption: Workflow for the in vitro antitubercular activity assay.

Detailed Steps:

  • A stock solution of the test compounds is prepared in DMSO.

  • Serial twofold dilutions of the compounds are prepared in Middlebrook 7H9 broth in a 96-well microplate.

  • A suspension of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for 7 days.

  • Alamar Blue solution is added to each well, and the plates are incubated for an additional 24 hours.

  • A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

In Vitro Antimalarial Activity Assay

This assay measures the inhibition of P. falciparum growth in vitro.

Antimalarial_Assay cluster_culture Parasite Culture cluster_assay_exec Assay Execution cluster_detection Detection & Analysis Culture_maintenance Maintain P. falciparum (3D7 strain) in human erythrocytes Synchronization Synchronize parasite culture (e.g., with sorbitol) Culture_maintenance->Synchronization Parasite_addition Add synchronized ring-stage parasites to each well Synchronization->Parasite_addition Compound_plating Plate serial dilutions of test compounds in a 96-well plate Compound_plating->Parasite_addition Incubation_48h Incubate for 48 hours Parasite_addition->Incubation_48h Staining Stain with a fluorescent dye (e.g., SYBR Green I) Incubation_48h->Staining Fluorescence_reading Read fluorescence on a plate reader Staining->Fluorescence_reading IC50_calculation Calculate IC50 values from dose-response curves Fluorescence_reading->IC50_calculation

Caption: Workflow for the in vitro antimalarial activity assay.

Detailed Steps:

  • P. falciparum (chloroquine-sensitive 3D7 strain) is cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum.

  • The cultures are synchronized to the ring stage.

  • Serial dilutions of the test compounds are added to a 96-well plate.

  • The synchronized parasite culture is added to the wells.

  • The plates are incubated for 48 hours.

  • Parasite growth is quantified by measuring the fluorescence of a DNA-intercalating dye, such as SYBR Green I.

  • The IC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated from the dose-response curves.

Conclusion

The comparative analysis of cyclopropyl(4-hydroxyphenyl)methanone analogs reveals critical structure-activity relationships for antitubercular and antimalarial activities. The introduction of specific alkylaminoaryl groups at the 4-position of the phenyl ring is a key determinant of potency. Furthermore, substitution on the second phenyl ring can fine-tune this activity. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and explore further modifications of this promising scaffold. This guide underscores the importance of systematic analog synthesis and biological evaluation in the rational design of novel therapeutic agents.

References

  • Kumar, A., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. European Journal of Medicinal Chemistry, 45(12), 5520-5529. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.

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Validation

A Comparative Efficacy Analysis: The Novel MAO-B Inhibitor Cyclopropyl(4-hydroxyphenyl)methanone versus Selegiline

A Guide for Researchers in Neuropharmacology and Drug Development In the landscape of neurodegenerative disease therapeutics, particularly for Parkinson's disease (PD), the inhibition of monoamine oxidase B (MAO-B) is a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of neurodegenerative disease therapeutics, particularly for Parkinson's disease (PD), the inhibition of monoamine oxidase B (MAO-B) is a cornerstone of symptomatic management.[1][2][3] MAO-B is a critical enzyme responsible for the degradation of dopamine in the brain.[3][4][5] By inhibiting this enzyme, the synaptic concentration of dopamine can be increased, thereby alleviating the motor symptoms characteristic of PD.[4][6] Selegiline, an irreversible MAO-B inhibitor, has been a clinical mainstay for decades.[1][5][7] This guide presents a comparative analysis of a novel, hypothetical MAO-B inhibitor, Cyclopropyl(4-hydroxyphenyl)methanone (referred to herein as CPHP), against the well-established reference compound, Selegiline.

This document is structured to provide a comprehensive, data-driven comparison, detailing the scientific rationale behind the evaluative assays and presenting clear, actionable protocols for their replication.

Compound Profiles

Selegiline: A second-generation, irreversible MAO-B inhibitor, Selegiline is utilized both as an early monotherapy and as an adjunct to levodopa treatment in PD.[1][5][] Its mechanism involves forming a covalent bond with the active site of the MAO-B enzyme. While selective for MAO-B at lower therapeutic doses (typically 5-10 mg/day), it can lose selectivity and inhibit MAO-A at higher concentrations.[9][10] Selegiline is metabolized to L-amphetamine and L-methamphetamine, which may contribute to some of its side effects, such as insomnia.[10][11]

Cyclopropyl(4-hydroxyphenyl)methanone (CPHP): CPHP is a novel small molecule with a chemical structure suggestive of potential interaction with monoamine systems. For the purpose of this guide, we will treat it as a potent and selective MAO-B inhibitor. Its efficacy, selectivity, and mechanism (reversible vs. irreversible) are the central points of this comparative investigation.

Head-to-Head Efficacy & Selectivity Comparison

The therapeutic utility of an MAO-B inhibitor is defined by its potency (how much of the drug is needed), its selectivity (its ability to inhibit MAO-B over MAO-A), and its mechanism of action. High selectivity for MAO-B is crucial to avoid the "cheese effect," a hypertensive crisis that can occur from the inhibition of MAO-A, which is responsible for metabolizing dietary amines like tyramine.[10]

ParameterCPHP (Hypothetical Data)Selegiline (Reference Data)Rationale & Significance
Target MAO-BMAO-BBoth compounds are evaluated for their ability to inhibit the target enzyme.
IC50 (Human Recombinant) 8.2 nM~6.8 nM[12]The half-maximal inhibitory concentration (IC50) measures potency. Lower values indicate higher potency. CPHP shows comparable, potent inhibition.
Mechanism of Action IrreversibleIrreversible[2][13]Both compounds are expected to provide sustained enzyme inhibition.
Selectivity (MAO-A IC50 / MAO-B IC50) >1,200-fold~127-fold[12]A higher ratio indicates greater selectivity for MAO-B. CPHP demonstrates a superior selectivity profile, suggesting a lower risk of MAO-A related side effects.

Experimental Protocols & Methodologies

To ensure scientific rigor, all comparative data should be generated using standardized, validated assays. The following sections detail the step-by-step protocols for determining the IC50 and selectivity of CPHP and Selegiline.

Protocol 1: In Vitro Determination of IC50 for MAO-B Inhibition

This protocol utilizes a luminescence-based assay, the MAO-Glo™ Assay, which provides a highly sensitive and high-throughput method for measuring MAO activity.[14][15] The assay measures the activity of MAO by detecting the amount of a luciferin derivative product generated, which is directly proportional to enzyme activity.[14][16]

Objective: To determine the concentration of CPHP and Selegiline required to inhibit 50% of recombinant human MAO-B activity.

Materials:

  • Recombinant Human MAO-B Enzyme

  • MAO-Glo™ Assay Kit (containing luminogenic substrate, buffers, and Luciferin Detection Reagent)[14][16]

  • CPHP and Selegiline (as positive control) stock solutions (e.g., 10 mM in DMSO)

  • 96-well solid white plates

  • Plate-reading luminometer

Workflow Diagram:

MAO_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of CPHP & Selegiline (10x final concentration) plate_setup Add 10 µL of diluted inhibitor or vehicle (DMSO) to wells prep_inhibitor->plate_setup add_enzyme Add 50 µL of MAO-B enzyme to each well prep_enzyme Prepare MAO-B enzyme working solution prep_enzyme->add_enzyme incubate_enzyme Pre-incubate for 15 min at room temperature add_enzyme->incubate_enzyme add_substrate Initiate reaction by adding 40 µL of luminogenic substrate incubate_enzyme->add_substrate incubate_reaction Incubate for 60 min at room temperature add_substrate->incubate_reaction add_detection Add 50 µL Luciferin Detection Reagent to stop reaction & generate signal incubate_reaction->add_detection read_plate Measure luminescence (RLU) add_detection->read_plate calc_inhibition Calculate % Inhibition relative to vehicle control read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 value using non-linear regression plot_curve->calc_ic50

Workflow for MAO-B IC50 determination.

Step-by-Step Procedure:

  • Compound Preparation: Create a serial dilution series of CPHP and Selegiline in the appropriate assay buffer. Concentrations should typically range from 0.1 nM to 100 µM to generate a full dose-response curve.

  • Plate Setup: Add 10 µL of each inhibitor dilution to triplicate wells of a 96-well plate. Include "vehicle control" wells (containing only DMSO) and "no enzyme" blank wells.

  • Enzyme Addition: Prepare a working solution of recombinant human MAO-B enzyme in assay buffer. Add 50 µL of this solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[17]

  • Reaction Initiation: Add 40 µL of the MAO-Glo™ substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[16]

  • Signal Generation: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[14][16]

  • Measurement: After a 20-minute incubation to stabilize the signal, measure the luminescence in a plate reader.[16]

  • Data Analysis:

    • Subtract the average relative light units (RLU) of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Protocol 2: Determining MAO-A vs. MAO-B Selectivity

Objective: To quantify the selectivity of CPHP for MAO-B over MAO-A by comparing their respective IC50 values.

Rationale: This protocol is identical to the one described above but is run in parallel using recombinant human MAO-A enzyme.[18][19] The use of specific control inhibitors is critical for validation: Selegiline is used as a selective MAO-B inhibitor, and Clorgyline is used as a selective MAO-A inhibitor.[18][20]

Procedure:

  • Follow the exact steps outlined in Protocol 1 .

  • Run two separate sets of plates concurrently: one with MAO-A enzyme and one with MAO-B enzyme.

  • Include CPHP, Selegiline, and Clorgyline on both sets of plates.

  • Calculate the IC50 values for each compound against each enzyme isoform.

  • Calculate the Selectivity Index:

    • Selectivity Index = IC50 (MAO-A) / IC50 (MAO-B)

A higher selectivity index indicates a more favorable profile, with a greater therapeutic window before off-target (MAO-A) inhibition occurs.

Signaling Pathway Context

The therapeutic action of CPHP and Selegiline is rooted in their ability to modulate dopaminergic neurotransmission. The following diagram illustrates this mechanism.

Dopamine_Metabolism cluster_synapse Synaptic Cleft & Presynaptic Terminal Dopa L-DOPA DA Dopamine Dopa->DA AADC DOPAC DOPAC DA->DOPAC Metabolism DA_Synapse Increased Dopamine in Synapse DA->DA_Synapse Release MAOB MAO-B MAOB->DA Catalyzes CPHP CPHP / Selegiline CPHP->MAOB Inhibit Therapeutic_Effect Symptomatic Relief of Parkinson's Disease DA_Synapse->Therapeutic_Effect Leads to

Inhibition of dopamine metabolism by MAO-B inhibitors.

By inhibiting MAO-B, CPHP and Selegiline prevent the breakdown of dopamine into its metabolite, DOPAC (3,4-Dihydroxyphenylacetic acid).[4] This action increases the available pool of dopamine in presynaptic neurons, leading to enhanced dopaminergic signaling and improvement in the motor symptoms of Parkinson's disease.[6]

Discussion & Conclusion

This guide outlines the essential framework for comparing the efficacy of the novel compound CPHP against the reference inhibitor, Selegiline. Based on the hypothetical data, CPHP demonstrates a highly promising profile. Its potency is on par with Selegiline, but its significantly higher selectivity for MAO-B over MAO-A suggests a potentially wider therapeutic window and a reduced risk of side effects associated with MAO-A inhibition.

The provided protocols offer robust, validated methods for generating the necessary data to substantiate these claims. For drug development professionals, the next logical steps would involve assessing the reversibility of CPHP's binding, its pharmacokinetic profile, and its efficacy in preclinical models of Parkinson's disease. The superior selectivity profile of CPHP warrants further investigation as a potential next-generation therapeutic for neurodegenerative disorders.

References

  • Monoamine oxidase inhibitor. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Abd-El-Azim, A. (2023, August 17). Selegiline. In StatPearls. NCBI Bookshelf. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Selegiline Hydrochloride? Patsnap Synapse. [Link]

  • Naoi, M., & Maruyama, W. (1999). Neuroprotective actions of selegiline. PubMed. [Link]

  • Lang, A. E. (2021, October 15). Selegiline. MedLink Neurology. [Link]

  • Pharmacology of selegiline. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Rasagiline. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Djaldetti, R., et al. (2017). Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. Clinical Neuropharmacology. [Link]

  • Skenes, M. B. (2009). Selegiline and rasagiline: twins or distant cousins? PubMed. [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]

  • Caccia, C., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. [Link]

  • Reardon, H., et al. (2022, April 1). Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's. Cochrane Library. [Link]

  • Takeda, A., et al. (2014, July 3). Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease. European Review for Medical and Pharmacological Sciences. [Link]

  • Heinonen, E. H., et al. (1997). Selegiline as the primary treatment of Parkinson's disease--a long-term double-blind study. PubMed. [Link]

  • Drugs.com. (n.d.). Rasagiline vs Selegiline Comparison. Drugs.com. [Link]

  • ACP Journal Club. (1990). Selegiline was effective in patients with early Parkinson disease. ACP Journal Club. [Link]

  • Davis Phinney Foundation for Parkinson's. (2023, September 10). A Closer Look at Selegiline for Parkinson's Symptom Management. [Link]

  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Parkinson's Foundation. [Link]

  • Liu, H., et al. (2023, April 11). Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. PubMed Central. [Link]

  • Liu, H., et al. (2023, April 11). Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. Frontiers in Aging Neuroscience. [Link]

  • Fiedorowicz, J. G., & Swartz, K. L. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. NCBI Bookshelf. [Link]

  • Parkinson's News Today. (2019, April 2). MAO-B (Monoamine Oxidase-B) Inhibitors. Parkinson's News Today. [Link]

  • Finberg, J. P. M. (2016, October 18). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]

  • Lavina, P., et al. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Springer Protocols. [Link]

  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone. LookChem. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Ono, S., et al. (2006). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. PubMed. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Finberg, J. P. M. (2016, October 18). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC - NIH. [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

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Comparative

A-Comparative-Guide-to-the-Synthesis-of-Cyclopropyl(4-hydroxyphenyl)methanone

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Key Building Block Cyclopropyl(4-hydroxyphenyl)methanone, a se...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Building Block

Cyclopropyl(4-hydroxyphenyl)methanone, a seemingly unassuming molecule, holds significant value as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique structure, combining a reactive cyclopropyl ketone with a functional hydroxyphenyl group, makes it a sought-after precursor for more complex molecular architectures. The efficiency and regioselectivity of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering insights into the underlying mechanisms and practical considerations for laboratory application.

Methodology Deep Dive: Two Predominant Synthetic Strategies

The synthesis of cyclopropyl(4-hydroxyphenyl)methanone is primarily achieved through two well-established organic reactions: the Friedel-Crafts acylation of phenol and the Fries rearrangement of phenyl cyclopropanecarboxylate. Each method presents its own set of advantages and challenges, which we will explore in detail.

Method 1: Direct C-Acylation via Friedel-Crafts Reaction

The Friedel-Crafts acylation is a classic and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[1] In this case, phenol is acylated using cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

Mechanism and Rationale:

The reaction proceeds through an electrophilic aromatic substitution mechanism.[2] The Lewis acid activates the cyclopropanecarbonyl chloride, generating a highly electrophilic acylium ion.[3][4] The electron-rich phenol ring then acts as a nucleophile, attacking the acylium ion.[2] A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.[3]

A critical aspect of this reaction is the regioselectivity. The hydroxyl group of phenol is an ortho-, para-directing activator. Due to steric hindrance from the hydroxyl group, the acylation predominantly occurs at the para position, leading to the desired cyclopropyl(4-hydroxyphenyl)methanone. The product of C-acylation is generally more stable and is favored under conditions of thermodynamic control, which the presence of AlCl₃ facilitates.

Friedel_Crafts_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Phenol Phenol Activation Activation of Acyl Chloride (Acylium Ion Formation) Phenol->Activation AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Activation Catalyst AlCl₃ (Lewis Acid) Catalyst->Activation catalyzes Attack Electrophilic Attack by Phenol Activation->Attack forms electrophile Deprotonation Deprotonation & Aromaticity Restoration Attack->Deprotonation Quench Reaction Quenching (e.g., with ice water) Deprotonation->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Cyclopropyl(4-hydroxyphenyl)methanone Purification->FinalProduct

Figure 1: Workflow for Friedel-Crafts Acylation.

Method 2: The Fries Rearrangement: An Indirect but Powerful Alternative

The Fries rearrangement offers a two-step approach to hydroxyaryl ketones.[5] The first step involves the O-acylation of phenol with cyclopropanecarbonyl chloride to form phenyl cyclopropanecarboxylate. This ester is then subjected to a rearrangement reaction, catalyzed by a Lewis acid, to yield the C-acylated product.[6][7]

Mechanism and Rationale:

This rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[5] The reaction is typically promoted by Lewis acids like AlCl₃, which coordinate to both the carbonyl oxygen of the ester and the phenolic oxygen of the product, driving the reaction forward.[8]

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature.[5] Lower reaction temperatures generally favor the formation of the para-isomer, which is the desired product in this case.[6] This is often attributed to thermodynamic control, where the more stable para-product is preferentially formed. Conversely, higher temperatures tend to yield more of the ortho-isomer.[5]

Fries_Rearrangement_Workflow cluster_step1 Step 1: O-Acylation (Esterification) cluster_step2 Step 2: Fries Rearrangement cluster_workup2 Workup & Purification Phenol1 Phenol Ester Phenyl Cyclopropanecarboxylate Phenol1->Ester AcylChloride1 Cyclopropanecarbonyl Chloride AcylChloride1->Ester Rearrangement Acyl Group Migration Ester->Rearrangement Catalyst2 AlCl₃ (Lewis Acid) Catalyst2->Rearrangement catalyzes Intermediate Acylium Ion Intermediate (postulated) Rearrangement->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Purification2 Purification Hydrolysis->Purification2 FinalProduct2 Cyclopropyl(4-hydroxyphenyl)methanone Purification2->FinalProduct2

Figure 2: Workflow for Fries Rearrangement.

Comparative Analysis: Performance and Practicality

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Fries RearrangementRationale & Insights
Number of Steps One main reaction stepTwo distinct steps (esterification, then rearrangement)Friedel-Crafts is more direct, potentially saving time and resources.
Reagents Phenol, Cyclopropanecarbonyl Chloride, Lewis Acid (e.g., AlCl₃)Phenol, Cyclopropanecarbonyl Chloride, Lewis Acid (e.g., AlCl₃)The core reagents are identical, but the stoichiometry of the Lewis acid may differ. The Fries rearrangement often requires a stoichiometric excess of the catalyst.[8]
Regioselectivity Generally good para-selectivity due to steric hindrance and electronic effects.Highly dependent on temperature. Low temperatures favor the para-product.[5]Both methods can yield the desired para-isomer, but the Fries rearrangement requires stricter temperature control to achieve high selectivity.
Potential Yield Moderate to good, but can be affected by side reactions.Can achieve good yields, particularly when the esterification is efficient.[6]The two-step nature of the Fries rearrangement allows for the isolation and purification of the intermediate ester, which can sometimes lead to a cleaner final product.
Key Challenges Potential for di-acylation or other side reactions if conditions are not optimized. The catalyst can be difficult to handle.Requires careful control of temperature to ensure para-selectivity. The intermediate ester must be isolated.The choice of solvent can also influence the ortho/para ratio in the Fries rearrangement. Non-polar solvents tend to favor the ortho product, while more polar solvents increase the yield of the para product.[5]

Experimental Protocols: A Validated Approach

The following protocol details a generalized procedure for the Friedel-Crafts acylation, which is often favored for its directness.

Protocol: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone via Friedel-Crafts Acylation

Materials:

  • Phenol

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0°C using an ice bath. Add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the suspension while maintaining the temperature at 0°C. Stir for 15 minutes.

  • Addition of Phenol: Dissolve phenol (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of 1M HCl. Caution: This is an exothermic process.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure cyclopropyl(4-hydroxyphenyl)methanone.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The expected melting point is in the range of 105-107 °C.[9]

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Fries rearrangement are viable and effective methods for the synthesis of cyclopropyl(4-hydroxyphenyl)methanone.

  • The Friedel-Crafts acylation is the more direct route and is often the method of choice for its simplicity and fewer steps. It is particularly well-suited for labs looking for a straightforward synthesis, provided that the reaction conditions are carefully controlled to maximize para-selectivity and minimize side products.

  • The Fries rearrangement , while being a two-step process, offers a higher degree of control over regioselectivity through temperature manipulation.[5][6] This method may be preferable when a very high purity of the para-isomer is required and the additional step of isolating the intermediate ester is not a significant drawback.

Ultimately, the choice of method will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment for temperature control, and the purity requirements for the final product.

References

  • Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available at: [Link]

  • LookChem. Cyclopropyl(4-hydroxyphenyl)methanone. Available at: [Link]

  • Wikipedia. Fries rearrangement. Available at: [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available at: [Link]

  • ResearchGate. TfOH-catalyzed synthesis of hydroxyaryl ketone from acylation of (a).... Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available at: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • YouTube. Friedel-Crafts acylation. Available at: [Link]

  • University of Calgary. Acylation of phenols. Available at: [Link]

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Validation

A Comparative Guide: Purity Assessment of Cyclopropyl(4-hydroxyphenyl)methanone by HPLC vs. qNMR

<Senior Application Scientist > Authored by: A Senior Application Scientist Guide Overview: In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Authored by: A Senior Application Scientist

Guide Overview: In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of Cyclopropyl(4-hydroxyphenyl)methanone. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to inform the selection of the most appropriate analytical strategy.

Introduction: The Analytical Challenge of Cyclopropyl(4-hydroxyphenyl)methanone

Cyclopropyl(4-hydroxyphenyl)methanone, a key structural motif in medicinal chemistry, presents a unique analytical challenge due to its combination of a reactive cyclopropyl group, a polar hydroxyl functionality, and an aromatic ketone core. Its synthesis, often involving Friedel-Crafts acylation, can introduce a range of process-related impurities, including starting materials, regioisomers, and by-products.[1][2] Accurate and precise purity assessment is therefore critical to ensure the safety, efficacy, and batch-to-batch consistency of any downstream API.

This guide will dissect the application of HPLC and qNMR to this specific molecule, moving beyond a simple list of pros and cons to explain the causality behind experimental choices and the inherent self-validating systems within each protocol.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, revered for its high resolution, sensitivity, and robustness.[3][4] It physically separates the analyte of interest from impurities based on their differential partitioning between a stationary phase and a mobile phase.[5]

The Causality Behind the HPLC Method

For a molecule like Cyclopropyl(4-hydroxyphenyl)methanone, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The C18 stationary phase provides a nonpolar environment, allowing for the separation of compounds based on their hydrophobicity. The phenolic hydroxyl group and the ketone's carbonyl group impart sufficient polarity for effective retention and elution with a typical mobile phase combination of water and an organic modifier like acetonitrile.[6]

Experimental Protocol: RP-HPLC for Cyclopropyl(4-hydroxyphenyl)methanone Purity

The following protocol is a robust starting point for method development and validation, adhering to principles outlined in ICH Q2(R1) guidelines.[7][8][9]

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, temperature-controlled column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Chromatographic Conditions:

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 60% A to 40% A over 20 minutes is a good starting point to ensure elution of both polar and nonpolar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: 280 nm, corresponding to the UV absorbance maximum of the 4-hydroxybenzoyl chromophore. A DAD is advantageous for assessing peak purity and detecting impurities with different UV spectra.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Cyclopropyl(4-hydroxyphenyl)methanone sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh ~10 mg Sample Dissolve Dissolve & Dilute in 10 mL Diluent Weigh->Dissolve Filter Filter (0.45 µm) into HPLC Vial Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (Water/ACN) Inject->Separate Detect DAD Detection at 280 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: HPLC Purity Assessment Workflow.

Quantitative NMR (qNMR): A Primary Method for Purity Determination

qNMR stands as a powerful, primary analytical method that allows for the direct measurement of an analyte's purity without the need for a specific reference standard of the compound itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that underpins its quantitative power.[12]

The Causality Behind the qNMR Method

For Cyclopropyl(4-hydroxyphenyl)methanone, ¹H qNMR is particularly well-suited. The molecule possesses unique, well-resolved protons—specifically the aromatic protons and the cyclopropyl protons—that can be used for quantification against a certified internal standard.[13] The choice of an internal standard is critical; it must be of high purity, stable, not reactive with the sample, and have signals that do not overlap with the analyte's signals.[11] Maleic acid is an excellent candidate due to its simple spectrum and solubility in common deuterated solvents.

Experimental Protocol: ¹H qNMR for Cyclopropyl(4-hydroxyphenyl)methanone Purity

This protocol is designed to generate high-quality, quantitative data, incorporating key considerations for accurate results.[12]

Instrumentation and Materials:

  • NMR Spectrometer: A 400 MHz or higher field spectrometer.

  • Internal Standard: Certified Maleic Acid (high purity, known assay).

  • Deuterated Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a good choice to solubilize both the analyte and the internal standard, and its residual proton signal does not interfere with key signals.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of Cyclopropyl(4-hydroxyphenyl)methanone into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified Maleic Acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) with a 30° flip angle to allow for shorter relaxation delays.[12]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is typically sufficient to ensure full relaxation for quantitative accuracy.

  • Number of Scans: Sufficient scans (e.g., 16 or 32) should be acquired to achieve a signal-to-noise ratio (S/N) of >150 for the peaks used in the calculation.[14]

  • Spectral Width: A standard ¹H spectral width (e.g., -2 to 12 ppm).

Data Processing and Calculation:

  • Apply an exponential multiplication function with a line broadening of 0.3 Hz.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved, unique signal for the analyte (e.g., the two aromatic protons ortho to the carbonyl group) and a signal for the internal standard (the two vinyl protons of maleic acid).

  • Calculate the purity using the following formula[10]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to Cyclopropyl(4-hydroxyphenyl)methanone

    • "std" refers to the internal standard

Workflow Diagram: qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Calculation Weigh_S Accurately Weigh ~20 mg Sample Dissolve Dissolve Mixture in 0.7 mL DMSO-d6 Weigh_S->Dissolve Weigh_IS Accurately Weigh ~10 mg Int. Std. Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H Spectrum (Long d1 delay) Transfer->Acquire Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Std. Peaks Process->Integrate Calculate Calculate Purity Using Formula Integrate->Calculate

Caption: qNMR Purity Assessment Workflow.

Head-to-Head Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR is not merely a matter of preference but a strategic decision based on the specific analytical objective, the stage of drug development, and available resources. The following table summarizes a comparative analysis based on validation parameters outlined by the FDA and ICH.[15][16][17]

Parameter HPLC (UV Detection) qNMR Commentary
Principle Physical separation followed by relative quantification (Area %).Chemical shift dispersion and absolute quantification based on a primary standard.qNMR is a primary ratio method, while HPLC is a relative method requiring response factors for accurate impurity quantification.[12][18]
Specificity High, based on retention time. Peak purity can be assessed with DAD. Co-elution is a potential issue.[9]Excellent, based on unique chemical shifts. Provides structural confirmation. Overlapping signals can be a challenge in complex mixtures.[16]The two techniques are orthogonal, providing a high degree of confidence when used together.[19]
Sensitivity (LOD/LOQ) Very high. Can detect trace impurities in the ppm range (typically <0.05%).[3][20]Lower. Typically suitable for quantifying impurities at levels of ~0.1% and above.[21][22]HPLC is superior for trace impurity analysis and limit tests.
Reference Standard Requires a highly characterized reference standard of the main compound for assay. Individual standards are needed for accurate quantification of each impurity.[22]Requires a certified internal standard (e.g., maleic acid) that is structurally unrelated to the analyte.[11]qNMR offers a significant advantage when impurity standards are unavailable or costly to synthesize.[22]
Throughput Higher. Typical run times are 20-30 minutes per sample.[21]Lower. qNMR requires long relaxation delays for accuracy, extending acquisition times.HPLC is better suited for high-throughput screening in a QC environment.
Sample Consumption Low (micrograms per injection).[21]Higher (milligrams per sample).[10][21]qNMR is non-destructive, and the sample can be fully recovered if needed.[21][23]
Information Provided Purity based on area percent, retention times of components.Absolute purity, structural confirmation of the main component, and structural information on impurities.[23]qNMR provides significantly more structural information in a single experiment.[19]

Conclusion and Recommendations

Both HPLC and qNMR are powerful, validated techniques for the purity assessment of Cyclopropyl(4-hydroxyphenyl)methanone, yet they serve distinct, often complementary, roles.

  • High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice for routine quality control (QC) and for the detection and quantification of trace-level impurities . Its high throughput, sensitivity, and reproducibility make it ideal for release testing of raw materials and finished products.[3][24]

  • Quantitative NMR (qNMR) excels as a primary, absolute method for the characterization of reference standards and for purity assignments when impurity standards are not available.[11] It provides an orthogonal check on HPLC results and delivers invaluable structural information simultaneously. The ability to obtain an absolute purity value without a specific analyte reference standard is a significant advantage in early-stage development.[19][25]

For a comprehensive and robust quality assessment of Cyclopropyl(4-hydroxyphenyl)methanone, a dual-pronged approach is recommended. Use qNMR to certify the primary reference standard and to gain an initial, unbiased assessment of purity. Then, develop and validate a stability-indicating HPLC method for routine analysis, using the qNMR-certified material as the reference standard. This orthogonal approach ensures the highest level of confidence in the quality and purity of this critical chemical entity.[19]

References

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  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

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  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

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  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

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Comparative

A Comparative Guide to the Preclinical Evaluation of Novel Therapeutics: A Hypothetical Case Study Using a Cyclopropyl(4-hydroxyphenyl)methanone Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. This guide provides an in-depth technical comparison of in vitro and in vivo study results, using a hypothetical derivative of the chemical scaffold, Cyclopropyl(4-hydroxyphenyl)methanone, as a case study. Due to the limited public research on this specific parent molecule, this guide will serve as an illustrative framework for the preclinical evaluation process, grounding its principles in established scientific methodologies.

Cyclopropyl(4-hydroxyphenyl)methanone represents a "privileged scaffold" – a molecular core structure that can be chemically modified to interact with various biological targets.[1][2] Such scaffolds are the starting point for synthesizing a library of related compounds, each with potentially unique biological activities.[3][4] This guide will follow the preclinical progression of a hypothetical lead compound, "CPM-D1," derived from this scaffold and designed to be a selective kinase inhibitor for oncology applications.

Part 1: The In Vitro Evaluation of CPM-D1 – Establishing a Biological Rationale

The initial phase of preclinical assessment occurs in vitro, in a controlled laboratory environment.[5] These assays are designed to rapidly assess a compound's biological activity, mechanism of action, and potential for toxicity, providing the foundational data necessary to justify further, more complex studies.[6]

Target Engagement and Potency: Biochemical Assays

The first critical question is whether CPM-D1 can interact with its intended molecular target. For this, we utilize biochemical assays, which are cell-free systems that isolate the target protein.[7]

Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the binding affinity (expressed as the dissociation constant, Kd) of CPM-D1 to the target kinase.

  • Materials: Recombinant purified target kinase, Eu-labeled anti-tag antibody, and a proprietary fluorescent kinase tracer.

  • Procedure:

    • A dilution series of CPM-D1 is prepared in a suitable buffer.

    • The target kinase, tracer, and antibody are combined in microtiter plates.

    • CPM-D1 dilutions are added to the wells.

    • The mixture is incubated at room temperature to allow binding to reach equilibrium.

    • The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Principle: In the absence of an inhibitor, the tracer binds to the kinase, bringing the Europium (Eu) donor and the tracer's acceptor fluorophore into proximity, generating a high TR-FRET signal. CPM-D1 competes with the tracer for the kinase's active site, disrupting FRET and causing a decrease in the signal. The degree of signal reduction is proportional to the binding of CPM-D1.

Cellular Activity and Cytotoxicity: Cell-Based Assays

Demonstrating that a compound can bind to a purified protein is not enough; it must also be effective in a more complex cellular environment.[8] Cell-based assays provide this next level of validation.[9]

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)

  • Objective: To measure the ability of CPM-D1 to inhibit the growth of cancer cells that are dependent on the target kinase and to assess its general cytotoxicity.

  • Materials: Human cancer cell line with known target kinase dependency (e.g., A549), a non-dependent cell line (e.g., HEK293) for selectivity, cell culture medium, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of CPM-D1 is added to the wells, and the plates are incubated for 72 hours.

    • MTT reagent is added to each well and incubated for 4 hours.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Principle: Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength. A decrease in absorbance indicates reduced cell proliferation or cytotoxicity.

In Vitro Data Summary: CPM-D1 vs. Competitor Compound

The data gathered from these initial assays allow for a direct comparison with other compounds in development.

Parameter CPM-D1 Competitor A Rationale
Target Kinase Binding (Kd) 15 nM50 nMLower Kd indicates higher binding affinity to the target protein.
Cell Proliferation IC50 (A549) 100 nM350 nMLower IC50 indicates greater potency in inhibiting cancer cell growth.
Cytotoxicity IC50 (HEK293) >10,000 nM>10,000 nMHigh IC50 in non-target cells suggests good selectivity and a lower potential for off-target toxicity.

Part 2: The In Vivo Evaluation of CPM-D1 – Assessing Real-World Potential

Promising in vitro data provides the justification for moving into in vivo studies, which assess the compound's behavior in a whole, living organism.[11] This transition is a critical step in drug development, as it provides insights into pharmacokinetics, pharmacodynamics, and overall efficacy in a complex physiological system.[5]

Pharmacokinetics (PK): What the Body Does to the Drug

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[12][13] These studies are essential for determining an appropriate dosing regimen.[14]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Objective: To determine the key PK parameters of CPM-D1 in mice following intravenous (IV) and oral (PO) administration.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • IV Administration: A cohort of mice receives a single bolus injection of CPM-D1 (e.g., 2 mg/kg) into the tail vein.

    • PO Administration: Another cohort receives CPM-D1 (e.g., 10 mg/kg) via oral gavage.

    • Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dose.

    • Plasma is isolated, and the concentration of CPM-D1 is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Analysis: The resulting concentration-time data is used to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Pharmacodynamics (PD) and Efficacy: What the Drug Does to the Body

Pharmacodynamic studies measure the physiological effect of the drug on the body and are often integrated with efficacy studies in a relevant disease model.[15][16]

Experimental Protocol: Xenograft Tumor Model in Mice

  • Objective: To evaluate the ability of CPM-D1 to inhibit tumor growth in an in vivo model of human cancer.

  • Animals: Immunocompromised mice (e.g., NOD-SCID or athymic nude).

  • Procedure:

    • Human cancer cells (A549) are injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are randomized into groups: vehicle control, CPM-D1 at various doses, and a positive control (Competitor A).

    • CPM-D1 is administered daily via oral gavage.

    • Tumor volume and body weight are measured 2-3 times per week.

    • At the end of the study, tumors may be excised for biomarker analysis (e.g., measuring the phosphorylation of a downstream protein to confirm target engagement).

  • Endpoint: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.

Bridging In Vitro and In Vivo: The Translation

The ultimate goal is to establish a clear relationship between the in vitro activity and the in vivo efficacy.[17] This is often referred to as the In Vitro-In Vivo Correlation (IVIVC).[18]

Parameter CPM-D1 Competitor A Interpretation
Oral Bioavailability (%F) 45%20%CPM-D1 is more readily absorbed into the bloodstream after oral administration.
Plasma Half-life (t1/2) 6 hours4 hoursA longer half-life may allow for less frequent dosing.
Efficacy (Tumor Growth Inhibition) 75% at 10 mg/kg55% at 10 mg/kgCPM-D1 shows superior anti-tumor activity at the same dose.
Toxicity No significant weight loss10% mean body weight lossCPM-D1 appears to be better tolerated in the animal model.

Part 3: Visualization of the Preclinical Workflow and Mechanism

Visual models are indispensable for conceptualizing complex biological processes and experimental designs.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway that CPM-D1 is designed to inhibit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates CPM_D1 CPM-D1 CPM_D1->TargetKinase Inhibits GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by CPM-D1.

Preclinical Evaluation Workflow

This diagram outlines the logical progression from in vitro screening to in vivo validation.

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Biochemical Biochemical Assays (Target Binding, Kd) Cellular Cell-Based Assays (Potency, IC50, Selectivity) Biochemical->Cellular Confirms Cellular Activity ADME In Vitro ADME (Metabolic Stability) Cellular->ADME Prioritizes for PK PK Pharmacokinetics (PK) (Mouse, Rat) ADME->PK Transition to In Vivo Efficacy Efficacy Studies (Xenograft Model) PK->Efficacy Informs Dosing Tox Preliminary Toxicology Efficacy->Tox Establishes Therapeutic Window Clinical Clinical Trials Efficacy->Clinical Candidate Nomination

Caption: The drug discovery workflow from in vitro to in vivo studies.

Conclusion

This guide has outlined a hypothetical yet representative preclinical journey for a novel therapeutic candidate derived from the Cyclopropyl(4-hydroxyphenyl)methanone scaffold. The progression from targeted in vitro assays to comprehensive in vivo models is fundamental to modern drug discovery.[19][20][21][22][23] A rigorous, stepwise evaluation allows researchers to build a robust data package that elucidates a compound's mechanism of action, potency, selectivity, and pharmacokinetic profile. The successful translation of in vitro potency to in vivo efficacy, as illustrated with our hypothetical compound CPM-D1, is the cornerstone of identifying promising new medicines for the future.

References

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Validation

A Comparative Guide to the Cross-Reactivity Profile of Cyclopropyl(4-hydroxyphenyl)methanone

Introduction: The Imperative of Selectivity in Drug Discovery Cyclopropyl(4-hydroxyphenyl)methanone is a novel small molecule with a chemical scaffold amenable to therapeutic development. Its structure, featuring a pheno...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

Cyclopropyl(4-hydroxyphenyl)methanone is a novel small molecule with a chemical scaffold amenable to therapeutic development. Its structure, featuring a phenol group linked to a cyclopropyl ketone, suggests potential interactions with specific biological targets. However, the journey from a promising compound to a safe and effective therapeutic is paved with rigorous preclinical evaluation, a cornerstone of which is the assessment of off-target interactions.[1][2][3] Unforeseen binding to proteins other than the intended therapeutic target can lead to adverse drug reactions, toxicity, or diminished efficacy, and is a leading cause of failure in clinical trials.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of cyclopropyl(4-hydroxyphenyl)methanone. We present a series of robust, validated experimental protocols to build a detailed selectivity profile. This document is intended for researchers, scientists, and drug development professionals to illustrate a self-validating system for characterizing a compound's specificity and anticipating potential liabilities.

Based on the phenolic moiety, a common feature in many steroidal and non-steroidal estrogens, we hypothesize that the primary biological target of cyclopropyl(4-hydroxyphenyl)methanone is the Estrogen Receptor Alpha (ERα) , a key regulator of development, metabolism, and reproduction.[5][6] This guide will therefore focus on assessing its potency at ERα while simultaneously screening for cross-reactivity against a panel of high-priority off-targets, including a related nuclear receptor and key drug-metabolizing enzymes.

Experimental Design: A Multi-Faceted Approach to Profiling Cross-Reactivity

To construct a meaningful selectivity profile, a tiered experimental approach is essential. Our workflow begins with determining the on-target potency and then expands to assess interactions with key off-target families that are frequently implicated in drug-drug interactions and adverse events.

Cross_Reactivity_Workflow cluster_on_target On-Target Potency Assessment cluster_off_target Off-Target Selectivity Profiling cluster_analysis Data Analysis & Interpretation OnTarget Hypothesized Primary Target: Estrogen Receptor Alpha (ERα) ER_Assay ERα Competitive Binding Assay (Determine IC50/Ki) OnTarget->ER_Assay Data_Table Comparative Data Table (IC50 Values) ER_Assay->Data_Table On-Target Data NR_Selectivity Nuclear Receptor Selectivity: Androgen Receptor (AR) NR_Assay AR Competitive Binding Assay (Determine IC50/Ki) NR_Selectivity->NR_Assay CYP_Panel Metabolic Enzyme Interaction: CYP450 Panel (3A4, 2C9, 2D6) CYP_Assay CYP450 Inhibition Assay (Determine IC50) CYP_Panel->CYP_Assay NR_Assay->Data_Table Off-Target Data CYP_Assay->Data_Table Off-Target Data Interpretation Selectivity Ratios & Risk Assessment Data_Table->Interpretation

Caption: Overall workflow for assessing the cross-reactivity of cyclopropyl(4-hydroxyphenyl)methanone.

Hypothetical Signaling Pathway: Estrogen Receptor Alpha

Understanding the primary target's mechanism of action is crucial for interpreting the significance of on-target activity. Upon binding its ligand, ERα dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, recruiting coactivator proteins to modulate gene transcription.[7][8]

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Cyclopropyl(4-hydroxyphenyl)methanone (Ligand) ER ERα (inactive monomer) Compound->ER Binding ER_Dimer ERα Dimer (active) ER->ER_Dimer Dimerization ER_Dimer_Nuc ERα Dimer ER_Dimer->ER_Dimer_Nuc Translocation ERE Estrogen Response Element (ERE) on DNA Coactivators Coactivator Proteins ERE->Coactivators Recruitment Transcription Target Gene Transcription Coactivators->Transcription Initiation ER_Dimer_Nuc->ERE Binding

Caption: Simplified signaling pathway of the Estrogen Receptor Alpha (ERα).

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear path to generating high-quality cross-reactivity data.

Protocol 1: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay determines the affinity of a test compound for ERα by measuring its ability to compete with a radiolabeled ligand.[9][10]

Materials:

  • Recombinant human ERα protein

  • Radiolabeled estradiol ([³H]-E2)

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Wash Buffer (Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Cyclopropyl(4-hydroxyphenyl)methanone and reference compounds (e.g., 17β-estradiol) dissolved in DMSO

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of cyclopropyl(4-hydroxyphenyl)methanone and the reference compound in assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test or reference compound.[9]

  • Enzyme Addition: Add diluted ERα protein to each tube to initiate the binding reaction. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing. The HAP binds the receptor-ligand complexes.

  • Washing: Centrifuge the tubes, discard the supernatant, and wash the HAP pellet three times with cold wash buffer to remove unbound radioligand.

  • Quantification: Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [³H]-E2 binding) using non-linear regression analysis.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (Fluorescence-Based)

This protocol assesses the potential of cyclopropyl(4-hydroxyphenyl)methanone to inhibit major CYP isoforms, which is critical for predicting drug-drug interactions.[11][12][13]

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes (CYP3A4, CYP2C9, CYP2D6)

  • Fluorogenic probe substrates specific for each isoform (e.g., BFC for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Cyclopropyl(4-hydroxyphenyl)methanone and reference inhibitors (e.g., ketoconazole for CYP3A4) dissolved in DMSO

Procedure:

  • Reagent Preparation: Prepare serial dilutions of cyclopropyl(4-hydroxyphenyl)methanone and reference inhibitors in potassium phosphate buffer.

  • Incubation Mixture: In the wells of a 96-well plate, add the buffer, HLM or recombinant CYP enzyme, and the test or reference compound at various concentrations.[11]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Add the NADPH regenerating system and the specific fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Monitor the increase in fluorescence over time as the substrate is metabolized.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary

The following table presents hypothetical data for cyclopropyl(4-hydroxyphenyl)methanone, illustrating how its on-target potency compares to its off-target activities.

TargetAssay TypeParameterCyclopropyl(4-hydroxyphenyl)methanoneReference Compound
ERα Competitive BindingIC5015 nM17β-Estradiol (2.5 nM)
Androgen Receptor Competitive BindingIC50> 10,000 nMTestosterone (20 nM)
CYP3A4 Enzyme InhibitionIC508,500 nMKetoconazole (50 nM)
CYP2C9 Enzyme InhibitionIC503,200 nMSulfaphenazole (100 nM)
CYP2D6 Enzyme InhibitionIC50> 20,000 nMQuinidine (30 nM)

Interpretation and Field Insights

The hypothetical data presented above paints a promising selectivity profile for cyclopropyl(4-hydroxyphenyl)methanone.

  • On-Target Potency: The compound demonstrates potent activity at its intended target, ERα, with an IC50 in the low nanomolar range. While not as potent as the endogenous ligand 17β-estradiol, this level of activity is a strong starting point for a therapeutic candidate.

  • Nuclear Receptor Selectivity: The compound shows excellent selectivity against the Androgen Receptor (>660-fold selectivity). This is a critical finding, as cross-reactivity with other steroid hormone receptors can lead to undesirable endocrine side effects.

  • Cytochrome P450 Interactions: The compound exhibits weak inhibition of CYP2C9 and CYP3A4, with IC50 values in the micromolar range.[14][15] This suggests a lower risk of clinically significant drug-drug interactions mediated by these key metabolic enzymes.[12] The lack of inhibition of CYP2D6 further strengthens its safety profile. The selectivity window between the therapeutic target (ERα) and the CYP enzymes is substantial (>200-fold for CYP2C9), indicating that at therapeutically relevant concentrations, the compound is unlikely to interfere with the metabolism of co-administered drugs.

Conclusion

This guide outlines a systematic and robust approach to characterizing the cross-reactivity of a novel compound, cyclopropyl(4-hydroxyphenyl)methanone. By employing a combination of on-target potency assays and a well-chosen panel of off-target screens, a clear and actionable selectivity profile can be generated. The hypothetical data for cyclopropyl(4-hydroxyphenyl)methanone demonstrates a compound with a favorable profile: potent on-target activity and weak interactions with key off-targets. This type of comprehensive profiling is indispensable in modern drug discovery, enabling data-driven decisions to prioritize candidates with the highest probability of success in clinical development.

References

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  • INDIGO Biosciences. Nuclear Receptor Assay Kits. [Link]

  • Kim, Y. B., et al. (2003). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science, 49(1), 13-20. [Link]

  • Suno, R., & Hishigaki, H. (2018). Chemical Screening of Nuclear Receptor Modulators. Molecules, 23(11), 2991. [Link]

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Comparative

A Comparative Guide to the Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

Introduction: The Value of the Cyclopropyl Ketone Moiety Cyclopropyl(4-hydroxyphenyl)methanone is a key synthetic intermediate in the development of novel therapeutics and functional materials. The cyclopropyl group is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Cyclopropyl Ketone Moiety

Cyclopropyl(4-hydroxyphenyl)methanone is a key synthetic intermediate in the development of novel therapeutics and functional materials. The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and unique electronic properties to a molecule, often leading to enhanced metabolic stability and binding affinity.[1] When conjugated to a ketone, the strained three-membered ring can serve as a versatile synthetic handle for a variety of chemical transformations.[2]

This guide provides an in-depth, objective comparison of the most prevalent and innovative synthetic routes to Cyclopropyl(4-hydroxyphenyl)methanone. We will move beyond simple procedural lists to explore the underlying chemical principles, provide field-proven experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses. Our goal is to equip researchers, chemists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific laboratory and commercial objectives.

Route 1: Friedel-Crafts Acylation of Anisole and Subsequent Intramolecular Cyclization

This classical yet highly refined approach is arguably the most robust and scalable method for producing the target compound in high yield and purity. The strategy cleverly circumvents the challenges of direct Friedel-Crafts acylation of phenol by utilizing anisole (methoxybenzene) as a protected starting material. The reaction proceeds in a well-defined, multi-step sequence that offers excellent control over the final product.[3][4]

Causality and Mechanistic Insights

The core of this route is a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[5] Direct acylation of phenol is often problematic as the Lewis acid catalyst (e.g., AlCl₃) can coordinate strongly with the phenolic oxygen, deactivating the aromatic ring. By using anisole, the methoxy group acts as an effective ortho-, para-director, and the subsequent demethylation step cleanly reveals the desired hydroxyl group.

The key innovation in this reported method is the use of 4-chlorobutyryl chloride.[3] The resulting intermediate, 3-chloropropyl p-hydroxyphenyl ketone, possesses both an electrophilic carbon (attached to the chlorine) and a nucleophilic phenoxide (generated under basic conditions). This sets the stage for a highly efficient intramolecular SN2 reaction, where the phenoxide attacks the primary alkyl chloride, forming the cyclopropane ring in a single, high-yielding step.[3][4]

Experimental Protocol: High-Yield Synthesis via the Anisole Route

This protocol is adapted from the high-yield procedure reported by an American Chemical Society publication.[3]

Step 1: Synthesis of 3-Chloropropyl p-Hydroxyphenyl Ketone (2)

  • Prepare a slurry of aluminum chloride (2.4 mol) in chlorobenzene (200 mL) and cool the mixture to -10 °C in a suitable reaction vessel.

  • Slowly add anisole (1.85 mol) to the slurry, maintaining the temperature between -10 °C and 10 °C.

  • Add 4-chlorobutyryl chloride (2.04 mol) dropwise, ensuring the temperature remains between 0 °C and 10 °C.

  • After the addition is complete, stir the reddish mixture at room temperature for 1 hour.

  • Heat the reaction to 100 °C for 3 hours to drive both the acylation and demethylation to completion.

  • In a separate vessel, prepare a solution of water (1 L) and concentrated HCl (1.5 L) and cool it to 5 °C.

  • Carefully quench the reaction by adding the hot reaction mixture to the cold acid solution, which will form a slurry.

  • Heat the quenched aqueous mixture to 100 °C to ensure complete conversion to the chloro-derivative.[3][4]

  • Cool the mixture, filter the resulting solid, wash with water, and dry to yield 3-chloropropyl p-hydroxyphenyl ketone (2) as a solid. Typical Yield: 95-99% .[4]

Step 2: Intramolecular Cyclization to Cyclopropyl(4-hydroxyphenyl)methanone (1)

  • Prepare a solution of 50% NaOH (0.3 mol) in water (25 mL) and cool to approximately 7 °C.

  • Add solid 3-chloropropyl p-hydroxyphenyl ketone (2) (50 mmol) portion-wise, maintaining the temperature between 7-8 °C.

  • Add additional water (50 mL) and stir the resulting clear solution at room temperature for 6 hours.

  • In a separate vessel, prepare a solution of phosphoric acid (86%, 0.3 mol) in water (30 mL) and cool to 5 °C.

  • Neutralize the reaction mixture by adding it to the cold phosphoric acid solution at 5-10 °C. A precipitate will form immediately.

  • Filter the solid product, wash thoroughly with water, and dry in a vacuum oven to yield Cyclopropyl(4-hydroxyphenyl)methanone (1). Typical Yield: >95% .[3]

Mandatory Visualization: Anisole Route Workflow

Anisole_Route Anisole Anisole AlCl3 AlCl3, 100°C Anisole->AlCl3 AcylChloride 4-Chlorobutyryl Chloride AcylChloride->AlCl3 Intermediate 3-Chloropropyl p-Hydroxyphenyl Ketone AlCl3->Intermediate Friedel-Crafts Acylation & Demethylation NaOH aq. NaOH, RT Intermediate->NaOH Intramolecular Cyclization Product Cyclopropyl(4-hydroxyphenyl)methanone NaOH->Product Intramolecular Cyclization

Caption: Workflow for the Anisole-based synthesis.

Route 2: Corey-Chaykovsky Cyclopropanation of a 2-Hydroxychalcone

This route offers a powerful alternative, leveraging the reliable Corey-Chaykovsky reaction to construct the cyclopropane ring.[2] The synthesis begins with the preparation of a 2-hydroxychalcone, an α,β-unsaturated ketone, which then undergoes cyclopropanation using a sulfur ylide. This method is particularly valuable for creating analogues, as the chalcone precursor can be readily modified.

Causality and Mechanistic Insights

The synthesis first requires the Claisen-Schmidt condensation of 4-hydroxyacetophenone with an appropriate aldehyde to form the chalcone backbone. The subsequent Corey-Chaykovsky reaction is a classic method for converting carbonyls or enones into three-membered rings.[6] It involves the in situ generation of a sulfur ylide (e.g., from trimethylsulfoxonium iodide and a strong base like NaH). This ylide acts as a nucleophile, adding to the β-carbon of the chalcone in a Michael-type 1,4-addition. The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfoxonium group, displacing dimethyl sulfoxide (DMSO) and forming the cyclopropane ring.[2] Careful control of temperature and reagent stoichiometry is crucial to achieve good yields and avoid side reactions.[6]

Experimental Protocol: General Corey-Chaykovsky Cyclopropanation

This protocol is adapted from a general method for the cyclopropanation of 2-hydroxychalcones.[6]

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-aryl-prop-2-en-1-one (Chalcone Precursor)

  • Dissolve 4-hydroxyacetophenone (1.0 eq) and a suitable aromatic aldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until reaction completion (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclopropanation

  • Suspend trimethylsulfoxonium iodide (1.1-1.5 eq) in a mixture of anhydrous DMSO and THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the ylide.

  • Cool the reaction mixture to -10 °C.

  • Add a solution of the 2-hydroxychalcone precursor (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -10 °C for 3 hours, monitoring progress by TLC.

  • Quench the reaction carefully by adding it to a cold saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the target cyclopropyl ketone. Typical Yield: 70-80% .[6]

Mandatory Visualization: Corey-Chaykovsky Workflow

Corey_Chaykovsky_Route Chalcone 2-Hydroxychalcone Precursor Reaction Michael Addition & Intramolecular Displacement Chalcone->Reaction Ylide Sulfur Ylide (from (CH3)3SOI + NaH) Ylide->Reaction Product Cyclopropyl(4-hydroxyphenyl)methanone Reaction->Product Corey-Chaykovsky Reaction

Caption: Workflow for the Corey-Chaykovsky synthesis.

Route 3: Palladium-Catalyzed Carbonylative Cross-Coupling

Representing the cutting edge of synthetic methodology, this route provides access to aryl cyclopropyl ketones under mild conditions, avoiding the use of harsh Lewis acids required for Friedel-Crafts reactions. This makes it particularly suitable for substrates bearing sensitive or electron-withdrawing functional groups, where classical methods may fail.[1]

Causality and Mechanistic Insights

This advanced method, reported by Gagnon et al., employs a palladium(II) N-heterocyclic carbene (NHC) catalyst.[1] The reaction couples an aryl iodide (e.g., a protected 4-iodophenol) with tricyclopropylbismuth under a carbon monoxide atmosphere. The catalytic cycle is believed to involve:

  • Oxidative addition of the aryl iodide to the Pd(0) complex (generated in situ).

  • Insertion of carbon monoxide into the Aryl-Pd bond.

  • Transmetalation of a cyclopropyl group from the bismuth reagent to the palladium center.

  • Reductive elimination from the resulting palladium complex to yield the final aryl cyclopropyl ketone and regenerate the Pd(0) catalyst.

The use of tricyclopropylbismuth as the cyclopropyl source and a specialized NHC-Pd catalyst are key to the reaction's success and mildness.

Experimental Protocol: General Cross-Coupling Procedure

This is a general protocol based on the reported methodology.[1]

  • To an oven-dried reaction vessel, add the aryl iodide (1.0 eq), tricyclopropylbismuth (0.5 eq), and lithium chloride (2.0 eq).

  • Add the palladium catalyst, such as (SIPr)Pd(allyl)Cl (typically 1-5 mol%).

  • Evacuate and backfill the vessel with carbon monoxide (1 atm, typically from a balloon).

  • Add an anhydrous solvent (e.g., THF or dioxane) via syringe.

  • Stir the mixture at the specified temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by GC or TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, rinsing with an appropriate solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the desired aryl cyclopropyl ketone.

  • If a protected phenol was used, a final deprotection step would be required.

Mandatory Visualization: Cross-Coupling Workflow

Cross_Coupling_Route ArylIodide Protected 4-Iodophenol Catalyst Pd(II) Catalyst ArylIodide->Catalyst BiCp3 Tricyclopropylbismuth BiCp3->Catalyst CO Carbon Monoxide (1 atm) CO->Catalyst Product Protected Product Catalyst->Product Carbonylative Cross-Coupling FinalProduct Cyclopropyl(4-hydroxyphenyl)methanone Product->FinalProduct Deprotection

Caption: Workflow for the Pd-catalyzed cross-coupling synthesis.

Data Presentation: Comparative Analysis of Synthetic Routes

The choice of synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for each methodology to facilitate an objective comparison.

ParameterRoute 1: Anisole/Friedel-CraftsRoute 2: Corey-ChaykovskyRoute 3: Pd Cross-Coupling
Overall Yield Excellent (>90% over 2 steps)[3]Good (70-80%)[6]Good to Excellent (Varies)[1]
Number of Steps 2 (from 3-chloropropyl ketone)2 (from chalcone)1-2 (plus deprotection)
Starting Materials Anisole, 4-chlorobutyryl chloride4-hydroxyacetophenone, aldehydeProtected 4-iodophenol
Key Reagents AlCl₃, NaOHNaH, (CH₃)₃SOIPd catalyst, Tricyclopropylbismuth, CO
Scalability High; demonstrated at scale.[3]Moderate; requires handling of NaH.Low to Moderate; catalyst/reagent cost.
Substrate Scope Limited by Friedel-Crafts rules.Broad; good for analogue synthesis.Broad; tolerates sensitive groups.[1]
Key Advantages High yield, cost-effective, robust.Modular, good for library synthesis.Mild conditions, wide functional group tolerance.
Key Disadvantages Multi-step, uses harsh Lewis acid.Requires synthesis of chalcone precursor.High cost of catalyst and bismuth reagent.

Conclusion and Recommendations

This guide has detailed three distinct and effective strategies for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone.

  • For large-scale, cost-effective production , the Anisole/Friedel-Crafts route (Route 1) is unequivocally the superior choice. Its high yields, use of inexpensive starting materials, and demonstrated robustness make it ideal for process chemistry and manufacturing.[3][4]

  • For medicinal chemistry programs requiring analogue synthesis and structural diversity , the Corey-Chaykovsky route (Route 2) offers greater flexibility. The ability to easily vary the aldehyde component in the initial chalcone synthesis allows for the rapid generation of a library of related compounds.[6]

  • For complex, late-stage functionalization or for substrates intolerant to harsh acidic conditions , the Palladium-Catalyzed Cross-Coupling route (Route 3) represents the most advanced and mildest option. While currently limited by reagent cost for large-scale work, its broad scope makes it an invaluable tool for challenging synthetic problems.[1]

Ultimately, the optimal path depends on the specific goals of the research team, balancing considerations of scale, cost, time, and chemical complexity.

References

  • Gagnon, A. (2017). Novel Synthesis of Aryl Cyclopropylketones. Thieme Chemistry. [Link]

  • LookChem. Cyclopropyl(4-hydroxyphenyl)methanone. [Link]

  • De Simone, F., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 8003. National Institutes of Health (PMC). [Link]

  • PrepChem.com. Synthesis of 4-Hydroxyphenyl Cycloheptyl Ketone. [Link]

  • Organic Letters. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]

  • Bakulev, V. A., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(24), 5910. MDPI. [Link]

  • American Chemical Society. Preparation of Cyclopropyl p-Hydroxyphenyl Ketone and Its Precursor 3-Chloropropyl p-Hydroxyphenyl Ketone. [Link]

  • ACS Publications. Preparation of Cyclopropyl p-Hydroxyphenyl Ketone and Its Precursor 3-Chloropropyl p-Hydroxyphenyl Ketone. [Link]

  • Alachem Co., Ltd. 36116-18-4 | Cyclopropy(4-hydroxyphenyl)Methanone. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Cyclopropyl(4-hydroxyphenyl)methanone Against Commercial Standards

Authored by: A Senior Application Scientist In the landscape of pharmaceutical synthesis and materials science, the quality and consistency of starting materials are paramount. Cyclopropyl(4-hydroxyphenyl)methanone, a ke...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical synthesis and materials science, the quality and consistency of starting materials are paramount. Cyclopropyl(4-hydroxyphenyl)methanone, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth, technically-grounded framework for benchmarking commercially available Cyclopropyl(4-hydroxyphenyl)methanone against established standards. We will move beyond simple specification sheets, delving into the practical, hands-on validation that ensures the reliability and reproducibility of your research and development efforts.

This document is designed for researchers, scientists, and drug development professionals who require a robust methodology for qualifying and selecting the most suitable grade of this critical chemical intermediate.

Understanding the Compound: Cyclopropyl(4-hydroxyphenyl)methanone

Cyclopropyl(4-hydroxyphenyl)methanone, with a molecular formula of C10H10O2, is a chemical compound that serves as a crucial building block in organic synthesis. Its structure, featuring a cyclopropyl group attached to a carbonyl, which is in turn bonded to a 4-hydroxyphenyl group, makes it a versatile precursor. It is notably used in the synthesis of various pharmaceutical compounds.

The quality of this starting material can significantly impact the yield, purity, and overall success of subsequent synthetic steps. Therefore, a thorough analytical comparison of different commercial sources is not just a recommendation; it is a necessity for robust process development and manufacturing.

Experimental Design for Comparative Analysis

A comprehensive benchmarking study should encompass a multi-faceted analytical approach. The following experimental workflow is designed to provide a holistic view of the quality of Cyclopropyl(4-hydroxyphenyl)methanone from different suppliers.

A Sample Acquisition (3+ Commercial Sources) B Physical & Chemical Characterization A->B C Chromatographic Purity & Impurity Profiling A->C D Spectroscopic Identity Verification A->D E Performance in a Model Synthetic Reaction A->E F Data Analysis & Supplier Scoring B->F C->F D->F E->F

Figure 1: A high-level overview of the experimental workflow for benchmarking Cyclopropyl(4-hydroxyphenyl)methanone.

Physicochemical Characterization

Before delving into more complex analyses, fundamental physicochemical properties should be assessed.

  • Appearance: Visual inspection against a reference standard for color and form (e.g., white to off-white crystalline solid).

  • Melting Point: A sharp and consistent melting point range is indicative of high purity. Broad melting ranges often suggest the presence of impurities.

  • Solubility: Testing solubility in a range of relevant solvents (e.g., DMSO, Methanol, Ethanol) provides practical data for downstream applications.

Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds.

Protocol: HPLC-UV Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.

Spectroscopic Identity Verification

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be compared to a certified reference standard or literature data. Key areas to scrutinize are the chemical shifts and integration of the cyclopropyl and aromatic protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Comparative Data Analysis

The following table presents a hypothetical comparison of Cyclopropyl(4-hydroxyphenyl)methanone from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C Reference Standard
Appearance Off-white powderWhite crystalline solidPale yellow powderWhite crystalline solid
Melting Point (°C) 108-112114-116105-110114-116
HPLC Purity (%) 98.5>99.597.2>99.5
Major Impurity (%) 0.8 (retention time 5.2 min)0.1 (retention time 4.8 min)1.5 (retention time 5.2 min)<0.1
¹H NMR ConformsConformsConforms, with minor unidentified peaksConforms
Residual Solvents PresentNot DetectedPresentNot Detected

Performance in a Model Synthetic Reaction

Ultimately, the performance of a starting material is judged by its behavior in a chemical reaction. A model reaction, such as an ether synthesis involving the phenolic hydroxyl group, can be an excellent way to assess the practical impact of any impurities.

A Select Model Reaction (e.g., Williamson Ether Synthesis) B Run Parallel Reactions (Supplier A, B, C) A->B C Monitor Reaction Progress (TLC, HPLC) B->C D Isolate & Characterize Product C->D E Calculate Yield & Purity D->E F Compare Performance Metrics E->F

Figure 2: Workflow for evaluating the performance of Cyclopropyl(4-hydroxyphenyl)methanone in a model synthetic reaction.

Discussion and Interpretation

Based on the hypothetical data presented, Supplier B provides Cyclopropyl(4-hydroxyphenyl)methanone of the highest quality. Its physical properties and HPLC purity align closely with the reference standard. The material from Supplier A is of acceptable quality, though the presence of a significant impurity may warrant further investigation depending on the sensitivity of the intended application. Supplier C's product, with its lower purity, color deviation, and broader melting point range, may be suitable for less demanding applications or may require purification before use.

The presence of residual solvents in samples from Suppliers A and C is a critical consideration in pharmaceutical applications, as these are often strictly regulated.

Conclusion and Recommendations

A multi-pronged analytical approach is essential for the robust benchmarking of Cyclopropyl(4-hydroxyphenyl)methanone from different commercial sources. While specification sheets provide a starting point, they should be augmented with in-house analytical validation. For applications in drug development and other high-stakes research, opting for a supplier that consistently provides high-purity material with minimal batch-to-batch variability is crucial for ensuring reproducible results and a streamlined path to market. It is recommended to establish a relationship with a primary and a secondary qualified supplier to mitigate supply chain risks.

References

  • PubChem Compound Summary for CID 2734138, Cyclopropyl(4-hydroxyphenyl)methanone. National Center for Biotechnology Information. [Link]

Comparative

A Technical Guide to the Structure-Activity Relationship of Cyclopropyl(4-hydroxyphenyl)methanone and its Analogs

For researchers, medicinal chemists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount to optimizing lead compounds for enhanced potency, sele...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount to optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of cyclopropyl(4-hydroxyphenyl)methanone, a scaffold of interest due to the unique combination of a conformationally constrained cyclopropyl ring and a hydrogen-bonding capable hydroxyphenyl moiety. While comprehensive SAR studies on this specific molecule are not extensively published, this guide will synthesize established principles of medicinal chemistry, data from related compounds, and bioisosteric reasoning to construct a predictive SAR model and propose a framework for its experimental validation.

The Core Scaffold: Deconstructing Cyclopropyl(4-hydroxyphenyl)methanone

The molecule of interest is comprised of three key pharmacophoric features: the cyclopropyl ring, the ketone linker, and the 4-hydroxyphenyl (phenol) group. Each of these components plays a crucial role in the molecule's potential biological activity.

  • The Cyclopropyl Ring: This small, rigid ring system is increasingly utilized in drug design. Its rigidity reduces the entropic penalty upon binding to a target protein. The cyclopropyl group is often employed as a bioisostere for moieties like isopropyl or vinyl groups.[1] Its enhanced s-character in C-H bonds can also lead to improved metabolic stability by being less susceptible to oxidative metabolism.[2]

  • The Ketone Linker: The carbonyl group (C=O) is a polar moiety capable of acting as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's binding pocket.[3] Its planarity also influences the relative orientation of the cyclopropyl and phenyl rings.

  • The 4-Hydroxyphenyl Group: The phenolic hydroxyl (-OH) group is a versatile functional group. It can act as both a hydrogen bond donor and acceptor, providing strong, directional interactions with a receptor.[4] The phenyl ring itself can engage in pi-stacking or hydrophobic interactions.

Comparative Analysis: Building an SAR Hypothesis

In the absence of direct experimental data for a single target, we can build a robust SAR hypothesis by comparing cyclopropyl(4-hydroxyphenyl)methanone to structurally related molecules and applying principles of bioisosterism.

The Significance of the Cyclopropyl Moiety

The cyclopropyl group's contribution to biological activity is often multifaceted. It can serve as a rigid scaffold to orient other functional groups, and its unique electronic properties can influence binding affinity.

  • Bioisosteric Replacements: As a bioisostere, the cyclopropyl group can be compared to other small alkyl groups. For instance, replacing an isopropyl group with a cyclopropyl ring can maintain or improve potency while enhancing metabolic stability.[1]

  • Conformational Rigidity: The rigidity of the cyclopropyl ring limits the number of available conformations, which can lead to a more favorable binding entropy.

The Indispensable Role of the 4-Hydroxyphenyl Group

The 4-hydroxyphenyl moiety is a common feature in many biologically active compounds, where the hydroxyl group often forms a key hydrogen bond with the target protein.

  • Hydrogen Bonding: The phenolic hydroxyl is a potent hydrogen bond donor and acceptor. Its removal or relocation would be expected to significantly decrease binding affinity. For example, in many kinase inhibitors, a phenolic hydroxyl group forms a crucial hydrogen bond with the hinge region of the kinase domain.

  • Electronic Effects: The hydroxyl group is an electron-donating group, which can influence the electronic properties of the phenyl ring and, by extension, the reactivity of the ketone.

Proposed Analogs for SAR Elucidation

To experimentally validate the SAR hypotheses, a series of analogs of cyclopropyl(4-hydroxyphenyl)methanone should be synthesized and tested. The following table outlines key proposed modifications and their rationale.

Modification Analog Structure Rationale Predicted Activity
Removal of Hydroxyl Cyclopropyl(phenyl)methanoneTo confirm the importance of the hydrogen-bonding hydroxyl group.Significantly Reduced
Hydroxyl Relocation Cyclopropyl(3-hydroxyphenyl)methanoneTo probe the spatial requirements of the hydrogen bond donor/acceptor.Reduced
Hydroxyl Bioisostere Cyclopropyl(4-aminophenyl)methanoneTo replace the hydroxyl with another hydrogen-bonding group.Potentially Retained
Cyclopropyl to Isopropyl Isopropyl(4-hydroxyphenyl)methanoneTo assess the impact of conformational flexibility.Potentially Reduced
Ketone Reduction Cyclopropyl(4-hydroxyphenyl)methanolTo evaluate the necessity of the carbonyl as a hydrogen bond acceptor.Reduced
Ring Expansion Cyclobutyl(4-hydroxyphenyl)methanoneTo investigate the effect of ring size on steric fit.Likely Reduced

Experimental Protocols

A systematic evaluation of the synthesized analogs requires robust and reproducible biological assays. The choice of assay will depend on the therapeutic area of interest. Based on the structural similarity to known kinase inhibitors, a generic in vitro kinase inhibition assay is a logical starting point.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.

1. Reagent Preparation:

  • Prepare stock solutions of the target kinase, a suitable substrate peptide, ATP, and the test compounds (analogs of cyclopropyl(4-hydroxyphenyl)methanone) in an appropriate kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

2. Reaction Setup:

  • In a 384-well plate, add 5 µL of the kinase solution.
  • Add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution).
  • Allow for a 20-minute pre-incubation at room temperature to permit compound binding to the kinase.

3. Initiation of Reaction:

  • Initiate the kinase reaction by adding 10 µL of a mixture of the substrate and ATP.

4. Incubation:

  • Incubate the reaction mixture at 30°C for 60 minutes.

5. Detection:

  • Add 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
  • Measure luminescence using a plate reader.

6. Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.
  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic curve.

Visualizing the SAR Strategy

The logical flow of an SAR investigation can be visualized to clarify the decision-making process.

SAR_Workflow cluster_0 Core Scaffold Analysis cluster_1 Hypothesis Generation cluster_2 Analog Design & Synthesis cluster_3 Biological Evaluation cluster_4 Data Analysis & Iteration Core Cyclopropyl(4-hydroxyphenyl)methanone - Cyclopropyl Ring - Ketone Linker - 4-Hydroxyphenyl Group Hypothesis Key Interactions - H-bond from -OH - H-bond to C=O - Steric fit of cyclopropyl Core->Hypothesis Deconstruction Analogs Systematic Modifications - Phenyl Ring Analogs - Cyclopropyl Analogs - Linker Analogs Hypothesis->Analogs Rational Design Assay In Vitro Assay - Kinase Inhibition (IC₅₀) - Cellular Assays Analogs->Assay Testing SAR_Table SAR Table Generation - Correlate structure with activity - Identify key pharmacophores Assay->SAR_Table Data Collection Next_Gen Design Next-Generation Analogs SAR_Table->Next_Gen Optimization Next_Gen->Analogs Iterative Cycle

Sources

Validation

A Senior Application Scientist's Guide to Comparative Metabolic Profiling: Cyclopropyl(4-hydroxyphenyl)methanone

Introduction: The Strategic Importance of Metabolic Profiling In modern drug discovery, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a critical pillar of a successful development p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Metabolic Profiling

In modern drug discovery, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a critical pillar of a successful development program. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate dictate its efficacy, safety, and potential for drug-drug interactions (DDIs).[1] The process by which the body chemically modifies a xenobiotic, known as biotransformation, can lead to detoxification and clearance or, conversely, to the formation of toxic or reactive metabolites.[2][3] Therefore, a proactive and in-depth metabolic profiling strategy is paramount.

This guide provides a comprehensive framework for the comparative metabolic profiling of Cyclopropyl(4-hydroxyphenyl)methanone (CPHM) . The cyclopropyl moiety is a popular structural motif in medicinal chemistry, often introduced to enhance potency or improve metabolic stability by blocking oxidation at a specific position.[4][5][6] However, this highly strained ring system can also be a site of unique metabolic transformations, including ring-opening reactions that may lead to bioactivation.[4][7]

To contextualize the metabolic influence of the cyclopropyl group, this guide will compare CPHM against its close structural analog, 4-Hydroxyacetophenone . This direct comparison allows for a clear and objective assessment of how the cyclopropyl ring alters the molecule's biotransformation profile. We will explore the underlying rationale for experimental design, present detailed protocols for both in vitro and in vivo studies, and provide a blueprint for data interpretation, grounded in established scientific principles.

The Comparators: Structural Rationale

The selection of an appropriate comparator is foundational to a meaningful study. Here, the choice is deliberate and designed to isolate the metabolic impact of a single structural change.

FeatureCyclopropyl(4-hydroxyphenyl)methanone (Test Article)4-Hydroxyacetophenone (Comparator)
Structure Structure of Cyclopropyl(4-hydroxyphenyl)methanoneStructure of 4-Hydroxyacetophenone
Key Moieties Phenolic -OH, Ketone, Cyclopropyl RingPhenolic -OH, Ketone, Methyl Group
Rationale for Comparison The presence of the cyclopropyl ring is the key differentiator. This allows for a direct investigation into its role as a metabolic "shield" or as a potential site for unique metabolic pathways (e.g., ring opening) compared to the more conventional oxidative metabolism expected at the methyl group of the comparator.[4][8]

Anticipated Metabolic Fates: A Mechanistic Overview

Before initiating experimental work, it is crucial to hypothesize the likely metabolic pathways based on the known reactivity of the functional groups present.

Phase I Metabolism (Functionalization)
  • CPHM: The primary sites for Cytochrome P450 (CYP)-mediated oxidation are the aromatic ring and the cyclopropyl group. While the cyclopropyl C-H bonds are strong, P450s can mediate hydrogen atom abstraction, leading to a cyclopropyl radical.[7] This can be followed by ring-opening or hydroxylation.

  • 4-Hydroxyacetophenone: The methyl group is a likely site for hydroxylation to form a primary alcohol, which can be further oxidized to a carboxylic acid. Baeyer-Villiger oxidation of the ketone to form an ester is also a known pathway for aryl ketones.[8][9]

Phase II Metabolism (Conjugation)
  • Both Compounds: The phenolic hydroxyl group is a prime substrate for conjugation reactions.[10] We anticipate extensive glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), to form more water-soluble metabolites for excretion.[11][12][13][14]

The following diagram illustrates these predicted pathways.

G cluster_cphm Cyclopropyl(4-hydroxyphenyl)methanone (CPHM) Metabolism cluster_hap 4-Hydroxyacetophenone Metabolism CPHM CPHM CPHM_OH Hydroxylated CPHM (Ring or Cyclopropyl) CPHM->CPHM_OH Phase I (CYP450) CPHM_Gluc CPHM Glucuronide CPHM->CPHM_Gluc Phase II (UGT) CPHM_Sulf CPHM Sulfate CPHM->CPHM_Sulf Phase II (SULT) CPHM_RO Ring-Opened Metabolite CPHM_OH->CPHM_RO Phase I (CYP450) HAP 4-Hydroxyacetophenone HAP_OH Hydroxymethyl Metabolite HAP->HAP_OH Phase I (CYP450) HAP_BV Ester Metabolite (Baeyer-Villiger) HAP->HAP_BV Phase I (BVMO) HAP_Gluc HAP Glucuronide HAP->HAP_Gluc Phase II (UGT) HAP_Sulf HAP Sulfate HAP->HAP_Sulf Phase II (SULT) HAP_COOH Carboxylic Acid Metabolite HAP_OH->HAP_COOH Phase I (ADH/ALDH)

Caption: Predicted Phase I (yellow/red) and Phase II (green) metabolic pathways.

In Vitro Experimental Design & Protocols

In vitro systems are indispensable for isolating specific metabolic pathways and providing a first pass on metabolic stability and metabolite formation.[1] We utilize liver microsomes to primarily assess Phase I (CYP) and some Phase II (UGT) metabolism, and cryopreserved hepatocytes for a more comprehensive view that includes cytosolic enzymes like SULTs.[15]

Workflow: In Vitro Metabolism

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_processing 3. Sample Processing cluster_analysis 4. Analysis stock Prepare 10 mM Stock of Test Compounds in DMSO working Dilute to 100x Working Solution in Acetonitrile stock->working matrix Pre-warm Matrix: - Liver Microsomes (0.5 mg/mL) - or Hepatocytes (1x10^6 cells/mL) cofactors Add Cofactors: - NADPH (for CYPs) - UDPGA (for UGTs) - PAPS (for SULTs, hepatocytes only) matrix->cofactors initiate Initiate Reaction: Add 1 µL of 100x Working Solution (Final Conc: 1 µM) cofactors->initiate quench Quench Reaction at Time Points (0, 15, 30, 60 min) with 2 vols ice-cold Acetonitrile containing Internal Standard initiate->quench centrifuge Vortex, then Centrifuge (10,000 x g, 10 min, 4°C) quench->centrifuge supernatant Transfer Supernatant to Autosampler Vials centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: General workflow for in vitro metabolite profiling experiments.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay determines the rate of Phase I metabolism by CYP enzymes and glucuronidation by UGTs. Comparing the disappearance of the parent compound (CPHM vs. 4-Hydroxyacetophenone) provides a direct measure of their relative metabolic lability in the primary metabolizing organelle.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Cofactor Solution (NADPH): 10 mM NADPH in buffer.

    • Cofactor Solution (UDPGA): 25 mM UDPGA in buffer.

    • Test Compounds: 100 µM working stocks in 50:50 Acetonitrile:Water.

    • HLM Suspension: Thaw pooled HLM on ice and dilute to 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine 178 µL of HLM suspension and 10 µL of UDPGA solution. Pre-incubate at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of NADPH solution followed immediately by 2 µL of the 100 µM test compound working stock (final concentration: 1 µM CPHM or comparator; 0.5 mg/mL HLM).

    • Incubate at 37°C with shaking.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove 50 µL of the incubation mixture.

    • Quench the reaction by adding it to 100 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide).

  • Sample Processing:

    • Vortex the quenched samples for 1 minute.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[16]

Protocol 2: Metabolite Identification in Cryopreserved Human Hepatocytes

Rationale: Hepatocytes contain the full complement of hepatic drug-metabolizing enzymes and cofactors, providing a more physiologically relevant system than microsomes. This experiment is designed to identify the full range of Phase I and Phase II metabolites.

Step-by-Step Methodology:

  • Hepatocyte Revival:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and concentration using a method like Trypan Blue exclusion. Adjust cell density to 1 x 10^6 viable cells/mL.

  • Incubation:

    • In a 24-well plate, add 0.5 mL of the hepatocyte suspension to each well.

    • Add 0.5 µL of a 1 mM stock solution of the test compound (final concentration: 1 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • At specified time points (e.g., 0, 1, 4 hours), collect the entire contents of a well (cells + medium).

    • Quench by adding 1 mL of ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Homogenize the samples (e.g., by sonication) to lyse the cells.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

In Vivo Experimental Design & Protocol

In vivo studies are essential to understand the integrated ADME processes within a complete biological system, accounting for absorption, distribution, multi-organ metabolism, and excretion.[17][18][19] The rat is a commonly used preclinical species for these initial studies.[20][21]

Workflow: In Vivo Metabolism Study

G cluster_samples 3. Sample Collection cluster_processing 4. Sample Processing acclimate 1. Acclimatize Male Sprague-Dawley Rats (n=3/group) dose 2. Administer Compound (e.g., 10 mg/kg, Oral Gavage) acclimate->dose plasma Plasma (via tail vein) Pre-dose, 0.5, 1, 2, 4, 8, 24h dose->plasma urine Urine/Feces (Metabolic Cages) 0-24h and 24-48h intervals dose->urine process_plasma Plasma: Protein Precipitation with Acetonitrile + IS plasma->process_plasma process_urine Urine: Dilute and Centrifuge urine->process_urine analysis 5. LC-MS/MS Analysis process_plasma->analysis process_urine->analysis

Caption: Standard workflow for an in vivo rodent metabolism and PK study.

Protocol 3: Rat Metabolism and Pharmacokinetic Study

Rationale: This study aims to identify the major circulating and excreted metabolites and to determine basic pharmacokinetic parameters. Comparing these between CPHM and its analog reveals how the cyclopropyl group affects overall exposure, clearance, and metabolic pathways in a living organism.

Step-by-Step Methodology:

  • Dosing and Housing:

    • House male Sprague-Dawley rats (250-300g) in metabolic cages to allow for separate collection of urine and feces.

    • Formulate the test compounds in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single oral dose (e.g., 10 mg/kg) via gavage.

  • Sample Collection:

    • Plasma: Collect blood (~100 µL) from the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to obtain plasma and store at -80°C.

    • Urine/Feces: Collect urine and feces over intervals (e.g., 0-12h, 12-24h, 24-48h). Record volumes/weights and store at -80°C.

  • Sample Preparation for Analysis:

    • Plasma: Thaw samples. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge. Analyze the supernatant.

    • Urine: Thaw samples. Dilute 1:1 with water, vortex, and centrifuge. Analyze the supernatant. For identifying conjugated metabolites, an aliquot can be treated with β-glucuronidase/sulfatase prior to analysis.

  • LC-MS/MS Analysis:

    • Analyze all samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to facilitate the identification of unknown metabolites.[22]

    • Quantify the parent compound using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for pharmacokinetic analysis.[16][23]

Data Analysis & Comparative Results

The power of this guide lies in the direct comparison of data. The following tables present hypothetical, yet plausible, results that highlight the metabolic differences driven by the cyclopropyl moiety.

Table 1: In Vitro Metabolic Stability
CompoundSystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
CPHM HLM (+NADPH/UDPGA)4515.4
4-Hydroxyacetophenone HLM (+NADPH/UDPGA)2824.8
CPHM Hepatocytes958.1 (per 10^6 cells)
4-Hydroxyacetophenone Hepatocytes6212.5 (per 10^6 cells)

Interpretation: The data suggests CPHM is more metabolically stable than 4-Hydroxyacetophenone. The longer half-life indicates that the cyclopropyl group is less susceptible to metabolism than the acetyl group of the comparator, a common goal of its inclusion in drug design.[4]

Table 2: Comparative Metabolite Profile in Human Hepatocytes (4h Incubation)
Metabolite TypeProposed StructureCPHM (% of Total Metabolites)4-Hydroxyacetophenone (% of Total Metabolites)
Parent -Not MetaboliteNot Metabolite
Glucuronide O-Glucuronide of Parent75%60%
Sulfate O-Sulfate of Parent15%20%
Phase I Oxidation Hydroxylated Parent8%15% (Hydroxymethyl)
Phase I Other Ring-Opened Metabolite2%5% (Carboxylic Acid)

Interpretation: For both compounds, Phase II conjugation is the dominant pathway, as expected for phenols.[24] However, CPHM shows a lower proportion of Phase I metabolites, reinforcing its higher stability. The detection of a unique ring-opened metabolite for CPHM, even at low levels, is a critical finding that warrants further investigation for potential bioactivation.[7]

Conclusion: Synthesizing the Evidence for Drug Development

  • The Cyclopropyl Group Enhances Metabolic Stability: As evidenced by a longer in vitro half-life, the cyclopropyl group successfully reduces the rate of Phase I metabolism compared to a simple acetyl group.

  • Conjugation is the Major Clearance Pathway: For both molecules, the phenolic hydroxyl drives rapid clearance via glucuronidation and sulfation.

  • The Cyclopropyl Ring Introduces a Unique Metabolic Pathway: While metabolism at the cyclopropyl ring is minor, its potential to form ring-opened products is a critical safety consideration. This pathway is absent for the comparator and represents a potential bioactivation route that must be evaluated in further toxicology studies.[25]

This systematic and comparative approach provides drug development professionals with a comprehensive understanding of a candidate's metabolic fate. It moves beyond simple data generation to provide mechanistic insights, enabling informed decisions on candidate progression, risk assessment, and the design of subsequent definitive toxicology and human studies.

References

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  • Sala, F., & Spiteller, P. (2017). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 117(14), 9285-9305. Available from: [Link]

  • Kamerbeek, N. M., et al. (2003). Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. Applied and Environmental Microbiology, 69(1), 419-426. Available from: [Link]

  • Dallner, G., & Ernster, L. (1993). Sulfation and Glucuronidation of Phenols: Implications in Coenyzme Q Metabolism. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Hydroxyacetophenone. PubChem. Available from: [Link]

  • Chemspace. (2025). cyclopropyl ketone. Available from: [Link]

  • Bergh, M. S. S., et al. (2019). Proposed metabolic pathway of cyclopropylfentanyl (A, top) with the... ResearchGate. Available from: [Link]

  • Li, Y., et al. (2024). 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. ACS Omega. Available from: [Link]

  • Robertson, D. G. (2005). Metabolic profiling as a tool for understanding mechanisms of toxicity. Toxicologic Pathology, 33(1), 145-151. Available from: [Link]

  • Guedes, J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145140. Available from: [Link]

  • BioIVT. (2021). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Available from: [Link]

  • McClung, J. P., et al. (2021). Comparative analysis of circulating metabolomic profiles identifies shared metabolic alterations across distinct multistressor military training exercises. American Journal of Physiology-Endocrinology and Metabolism, 320(5), E911-E923. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Cyclopropyl(4-hydroxyphenyl)methanone

This guide provides an in-depth comparison of analytical methods for the quantification and purity assessment of Cyclopropyl(4-hydroxyphenyl)methanone, a key intermediate in pharmaceutical synthesis. As researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the quantification and purity assessment of Cyclopropyl(4-hydroxyphenyl)methanone, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only the "how" but also the "why" behind the validation of these critical methods, ensuring robust and reliable results that adhere to international regulatory standards.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3] This guide will focus on the comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques. A discussion of UV-Visible (UV-Vis) spectroscopy as a simpler, complementary method is also included.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2]

The Analytical Challenge: Cyclopropyl(4-hydroxyphenyl)methanone

Cyclopropyl(4-hydroxyphenyl)methanone presents a unique analytical challenge due to its combination of a polar phenolic group and a non-polar cyclopropyl ketone moiety. This amphiphilic nature influences its solubility and chromatographic behavior. A robust analytical method must be able to accurately quantify the main compound and resolve it from potential impurities, including starting materials, by-products, and degradation products.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple concentration determination.

Technique Principle Strengths Limitations Typical Application
HPLC-UV Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.High resolution, excellent for quantification, well-established and widely available.[4][5][6]Requires soluble samples, potential for co-elution of impurities with similar UV spectra.Assay, impurity quantification, stability studies.
GC-MS Separation of volatile compounds in the gas phase, with detection by mass spectrometry.High sensitivity and specificity, provides structural information for impurity identification.[7][8][9]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[8]Impurity identification, analysis of volatile organic impurities.
UV-Vis Spectroscopy Measurement of the absorption of UV-Visible light by the analyte.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other UV-absorbing compounds.In-process control, simple concentration checks.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as robust starting points for the analysis of Cyclopropyl(4-hydroxyphenyl)methanone. The causality behind key experimental choices is explained to provide a deeper understanding of the method development process.

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds. A C18 column is chosen for its ability to retain both the polar and non-polar regions of the analyte. The mobile phase composition is optimized to achieve a good peak shape and retention time.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid. Degas the mobile phase before use. The addition of formic acid helps to suppress the ionization of the phenolic group, leading to a sharper peak.

  • Standard Solution Preparation: Accurately weigh and dissolve Cyclopropyl(4-hydroxyphenyl)methanone reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing Cyclopropyl(4-hydroxyphenyl)methanone in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 275 nm (determined from the UV spectrum of the analyte)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Workflow for HPLC Method Validation:

HPLC_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Application Routine Analysis Robustness->Application Implement

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of Cyclopropyl(4-hydroxyphenyl)methanone, a derivatization step is necessary to convert the polar hydroxyl group into a more volatile silyl ether.[8] This enhances its thermal stability and chromatographic performance.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for the analysis of derivatized phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

Procedure:

  • Derivatization: a. Accurately weigh about 1 mg of the sample or standard into a vial. b. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • Standard Solution Preparation: Prepare a stock solution of the derivatized reference standard in ethyl acetate. Prepare working standards by dilution.

  • Sample Preparation: Derivatize the sample as described above and dissolve in ethyl acetate to a suitable concentration.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Injection mode: Split (e.g., 20:1)

    • Carrier gas: Helium at a constant flow of 1.2 mL/min

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-500

  • Analysis: Inject the derivatized standard and sample solutions.

Workflow for GC-MS Method Validation:

GCMS_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Develop Derivatization & GC-MS Method Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Application Impurity Identification Robustness->Application Implement

Caption: Workflow for GC-MS method validation.

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the expected performance of the validated HPLC-UV and GC-MS methods for Cyclopropyl(4-hydroxyphenyl)methanone, based on typical results for similar analytes. This data is illustrative and should be confirmed by laboratory experiments.

Validation Parameter HPLC-UV GC-MS ICH Q2(R1) Guideline
Specificity Demonstrated by forced degradation studies (acid, base, oxidation, heat, light).[10][11][12][13][14] The method should resolve the main peak from all degradation products.High specificity due to mass spectrometric detection. Provides structural information for impurity identification.The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]
Linearity (r²) > 0.999> 0.998A linear relationship should be evaluated across the range of the analytical procedure.
Range (µg/mL) 1 - 1000.1 - 20The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
Precision (%RSD) < 2.0%< 5.0%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]
LOD (µg/mL) ~0.3~0.03The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]
LOQ (µg/mL) ~1.0~0.1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Robustness Unaffected by small, deliberate variations in mobile phase composition, pH, and column temperature.Unaffected by small variations in oven temperature ramp rate and injector temperature.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

UV-Visible Spectroscopy: A Complementary Tool

For rapid, in-process control where high specificity is not required, UV-Vis spectroscopy offers a simple and cost-effective solution.

Protocol:

  • Solvent Selection: Use a solvent in which Cyclopropyl(4-hydroxyphenyl)methanone is soluble and that is transparent in the UV region of interest (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of the reference standard from 200 to 400 nm to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Dissolve the sample in the chosen solvent, ensuring the absorbance falls within the linear range of the calibration curve, and measure its absorbance at λmax.

Logical Relationship for UV-Vis Method Validation:

UVVis_Validation Start Method Development Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision End Routine Use Precision->End

Caption: Key parameters for UV-Vis method validation.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods is a cornerstone of pharmaceutical development and quality control. This guide has provided a comparative framework for the validation of HPLC-UV and GC-MS methods for the analysis of Cyclopropyl(4-hydroxyphenyl)methanone.

  • HPLC-UV stands out as the method of choice for routine quantitative analysis, offering a balance of speed, precision, and accuracy.

  • GC-MS , with its superior specificity and ability to provide structural information, is indispensable for impurity identification and characterization.

  • UV-Vis spectroscopy serves as a valuable, albeit less specific, tool for rapid concentration assessments.

Ultimately, the selection of an analytical method should be based on a thorough understanding of the analytical requirements and the strengths and limitations of each technique. A well-validated method, regardless of the technology, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Food Chemistry, 95(4), 640-650. [Link]

  • Lisec, J., et al. (2009). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 14(12), 5028-5049. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Proestos, C., et al. (2019). GC-MS analysis of phenolic compounds. ResearchGate. [Link]

  • El-Sayed, M., et al. (2019). GC-MS and LC-MS Identification of the Phenolic Compounds Present in the ethyl Acetate Fraction Obtained from Senna tora, L. Roxb. seeds. Natural Product Research, 33(19), 2878-2881. [Link]

  • TGA. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. [Link]

  • Psillakis, E., et al. (2004). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. Journal of Chromatography A, 1047(1), 123-127. [Link]

  • Pal, D., et al. (2023). Results of forced degradation studies. ResearchGate. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. PubChem. [Link]

  • Haidar, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-45. [Link]

  • Kumar, V., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • McKelvey, N., et al. (2024). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega. [Link]

  • McKelvey, N., et al. (2024). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega. [Link]

  • McKelvey, N., et al. (2024). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega. [Link]

  • Kalogianni, D. P., et al. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. Foods, 10(9), 2163. [Link]

  • Yoshikawa, M., et al. (2015). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Journal of Health Science, 61(6), 613-618. [Link]

  • Hájková, R., et al. (2023). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. Open Chemistry, 21(1). [Link]

  • Singh, S. K., et al. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. Journal of Analytical & Bioanalytical Techniques, 7(6). [Link]

  • Kim, H., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(23), 7335. [Link]

  • Panderi, I., et al. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 27(19), 6249. [Link]

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Validation

A Senior Application Scientist's Guide to the Reproducibility of Cyclopropyl(4-hydroxyphenyl)methanone Synthesis and Analysis

This guide provides an in-depth comparison of experimental methodologies for the synthesis and analysis of Cyclopropyl(4-hydroxyphenyl)methanone (CAS No: 36116-18-4), a key intermediate in pharmaceutical development. We...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimental methodologies for the synthesis and analysis of Cyclopropyl(4-hydroxyphenyl)methanone (CAS No: 36116-18-4), a key intermediate in pharmaceutical development. We will dissect common protocols, explore the root causes of experimental variability, and present robust, self-validating workflows designed to ensure maximal reproducibility for researchers, chemists, and drug development professionals.

Introduction: The Challenge of Consistency

Cyclopropyl(4-hydroxyphenyl)methanone is a valuable building block in organic synthesis. Its consistent production, however, is frequently challenged by the nuances of its synthesis and the rigor required for its purification and characterization. Inconsistent yields, variable purity profiles, and conflicting analytical data are common hurdles. This guide aims to illuminate these challenges and provide a clear, data-driven path toward reproducible experimental outcomes.

The core issues in reproducibility for this compound often stem from the choice of synthetic route—each with its own sensitivities—and the precision of the analytical methods used to verify the product's identity and purity. We will compare the most common synthetic pathway, the Friedel-Crafts acylation, with a higher-yield alternative, and detail the necessary analytical controls to validate the results of either method.

Comparative Analysis of Synthetic Methodologies

The synthesis of an aryl ketone like Cyclopropyl(4-hydroxyphenyl)methanone can be approached in several ways. The choice of method is the single most critical factor influencing yield, purity, and overall reproducibility.

Method A: The Traditional Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry. In theory, it involves the reaction of phenol with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality Behind Experimental Choices: The Lewis acid is essential for activating the cyclopropanecarbonyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenol ring to form the ketone. However, this classic reaction is fraught with reproducibility issues when using a substrate like phenol.

Limitations and Reproducibility Challenges:

  • Competing Reactions: The hydroxyl group (-OH) on phenol is a nucleophile and can compete with the aromatic ring, leading to O-acylation (ester formation) rather than the desired C-acylation (ketone formation).

  • Catalyst Stoichiometry: The phenolic -OH group can complex with the AlCl₃ catalyst. This requires using more than a stoichiometric amount of the catalyst, often 2.5 to 3 equivalents, to ensure enough is available to catalyze the reaction. Inconsistent measurement or quality of AlCl₃ leads to drastic variations in yield.

  • Substrate Deactivation: While the acyl group is deactivating, preventing poly-acylation, the initial complexation of the catalyst with the hydroxyl group can modulate the ring's reactivity in unpredictable ways.[1][2]

  • Harsh Conditions: The reaction often requires forcing conditions, and the workup involves quenching a highly reactive mixture, which can introduce impurities if not carefully controlled.

Method B: The High-Yield Alternative - Intramolecular Cyclization

A more robust and reproducible method involves the base-induced intramolecular cyclization of γ-chloro-4-hydroxybutyrophenone. This route avoids the use of harsh Lewis acids and the inherent reactivity issues of phenol in a Friedel-Crafts reaction.

Causality Behind Experimental Choices: This pathway leverages a different mechanism. The starting material already contains the core aromatic ketone structure. A strong base is used to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile, attacking the terminal carbon bearing the chlorine atom in an intramolecular S_N2 reaction to form the cyclopropyl ring.

Advantages in Reproducibility:

  • High Specificity: The intramolecular nature of the reaction is highly efficient and specific, minimizing side products. Published literature suggests yields as high as 95.8%.[3]

  • Milder Conditions: The reaction typically proceeds under milder conditions than Friedel-Crafts acylation, preserving the integrity of the product.

  • Simplified Purification: With fewer side products, the purification process is significantly more straightforward, leading to a consistently higher purity profile.

Synthesis Method Comparison
FeatureMethod A: Friedel-Crafts AcylationMethod B: Intramolecular Cyclization
Starting Materials Phenol, Cyclopropanecarbonyl Chloride, AlCl₃γ-chloro-4-hydroxybutyrophenone, Base (e.g., NaOH, K₂CO₃)
Reported Yield Variable, often moderate (40-60%)High, up to 95.8%[3]
Key Challenge Controlling O- vs. C-acylation, catalyst stoichiometrySynthesis of the starting butyrophenone
Reproducibility Low to MediumHigh
Scalability Challenging due to exotherms and catalyst handlingMore straightforward

Experimental Protocols & Workflows

To ensure reproducibility, every step must be meticulously controlled and validated. Below are detailed protocols for the high-yield synthesis and the essential analytical validation.

Protocol 1: Synthesis via Intramolecular Cyclization

This protocol is designed to be self-validating by including in-process checks to monitor reaction completion.

Workflow Diagram: Synthesis

reagents 1. Reagents - γ-chloro-4-hydroxybutyrophenone - Base (NaOH) - Solvent (e.g., Ethanol/Water) reaction 2. Reaction Setup - Dissolve reagents - Heat to reflux (e.g., 78°C) reagents->reaction Combine monitoring 3. In-Process Control - Monitor by TLC - (Silica, 3:1 Hex/EtOAc) - Awaiting disappearance of starting material reaction->monitoring Reflux & Sample workup 4. Workup - Cool to RT - Neutralize with HCl - Extract with Ethyl Acetate monitoring->workup Reaction Complete purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize from Ethanol/Water workup->purification Crude Product product 6. Final Product - Cyclopropyl(4-hydroxyphenyl)methanone - White to off-white solid purification->product Purified Solid prep 1. Sample Prep - Accurately weigh ~10mg of product - Dissolve in 10mL mobile phase - Filter with 0.45µm syringe filter hplc 2. HPLC System - C18 Column - UV Detector @ 275 nm - Isocratic Elution prep->hplc Load Sample injection 3. Injection & Run - Inject 10 µL of sample - Run for 10 minutes hplc->injection Start Method analysis 4. Data Analysis - Integrate peak areas - Calculate purity (% Area) injection->analysis Generate Chromatogram

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies: Investigating Cyclopropyl(4-hydroxyphenyl)methanone

This guide provides a comprehensive framework for conducting a comparative molecular docking study on cyclopropyl(4-hydroxyphenyl)methanone, a compound with limited published biological data. Given the novelty of this mo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study on cyclopropyl(4-hydroxyphenyl)methanone, a compound with limited published biological data. Given the novelty of this molecule, this document outlines a de novo research strategy, starting from target identification based on structural features to performing and analyzing the docking simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to computationally evaluate the therapeutic potential of new chemical entities.

Introduction: Rationale and Strategy

Cyclopropyl(4-hydroxyphenyl)methanone possesses distinct chemical motifs that suggest potential interactions with specific biological targets. The 4-hydroxyphenyl group is a common feature in ligands for nuclear hormone receptors, while the cyclopropyl ketone moiety can influence binding affinity and metabolic stability. In the absence of established biological targets, a logical first step is to perform computational docking against proteins where structurally similar compounds are known to be active.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[1][2] It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and providing insights into molecular recognition.[3][4]

This guide will focus on two potential and structurally justified targets:

  • Human Estrogen Receptor Alpha (ERα): The 4-hydroxyphenyl group is a classic pharmacophore for ERα ligands.

  • Human Aldose Reductase (AR): This enzyme is a target for drugs aimed at mitigating diabetic complications, and various aromatic ketones are known to inhibit its activity.[5][6]

By comparing the docking performance of cyclopropyl(4-hydroxyphenyl)methanone against that of known ligands for these targets, we can generate initial hypotheses about its potential biological activity.

Target and Comparator Selection

Target Proteins
  • Human Estrogen Receptor Alpha (ERα): A key regulator of the estrogen signaling pathway, which controls a multitude of physiological processes.[7][8] Dysregulation of ERα signaling is implicated in various cancers and metabolic diseases. For this study, the crystal structure of the ERα ligand-binding domain in complex with estradiol (PDB ID: 1A52) will be utilized.[9][10]

  • Human Aldose Reductase (AR): The rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[11][12] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and is implicated in diabetic complications like neuropathy, retinopathy, and cataracts.[13][14] The crystal structure of human aldose reductase complexed with the inhibitor tolrestat (PDB ID: 1AH3) is a suitable model for this study.

Comparator Compounds

To benchmark the docking performance of cyclopropyl(4-hydroxyphenyl)methanone, the following well-characterized ligands will be used:

  • For ERα:

    • Estradiol: The natural endogenous agonist.

    • 4-Hydroxytamoxifen: A selective estrogen receptor modulator (SERM) used in breast cancer therapy.[15]

  • For AR:

    • Tolrestat: A known aldose reductase inhibitor.[16]

    • Sorbinil: Another well-characterized aldose reductase inhibitor.[5]

Detailed Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for the comparative docking study using AutoDock Vina, a widely used open-source docking program.[17]

Diagram of the Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Download Protein Structures (PDB: 1A52, 1AH3) PrepProt 3. Receptor Preparation (AutoDockTools) PDB->PrepProt Remove water, co-factors Add polar hydrogens Ligands 2. Obtain Ligand Structures (SDF/MOL2) PrepLig 4. Ligand Preparation (AutoDockTools) Ligands->PrepLig Define rotatable bonds Assign charges PDBQT_Prot Receptor.pdbqt PrepProt->PDBQT_Prot PDBQT_Lig Ligand.pdbqt PrepLig->PDBQT_Lig Grid 5. Define Binding Site (Grid Box Generation) PDBQT_Prot->Grid Vina 6. Run Docking (AutoDock Vina) PDBQT_Lig->Vina Grid->Vina Results 7. Analyze Docking Log (Binding Affinity, Poses) Vina->Results Output: log.txt, out.pdbqt Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Lowest energy pose Compare 9. Comparative Analysis Results->Compare Visualize->Compare

Caption: Workflow for the comparative molecular docking study.

Protocol Steps:

Part A: Receptor Preparation

  • Obtain Protein Structure: Download the PDB files for human ERα (1A52) and human AR (1AH3) from the RCSB Protein Data Bank.

  • Prepare Receptor:

    • Load the PDB file into AutoDock Tools (ADT).[18]

    • Remove all water molecules and co-crystallized ligands/ions.[19][20]

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial atomic charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in the PDBQT file format. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[21]

Part B: Ligand Preparation

  • Obtain Ligand Structures: Download the 3D structures of cyclopropyl(4-hydroxyphenyl)methanone and the comparator compounds (Estradiol, 4-Hydroxytamoxifen, Tolrestat, Sorbinil) from a database like PubChem in SDF or MOL2 format.

  • Prepare Ligand:

    • Load each ligand file into ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.[22]

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT file format.

Part C: Docking Simulation

  • Grid Box Generation:

    • In ADT, with the prepared receptor loaded, open the "Grid Box" tool.[23]

    • Center the grid box on the active site of the receptor. For this study, the box will be centered on the coordinates of the co-crystallized ligand in the original PDB file.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1 Å. A size of 25x25x25 Å is a good starting point.

    • Save the grid parameters.

  • Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.[24]

  • Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input.[25] vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log logfile.txt

Part D: Results Analysis

  • Extract Binding Affinity: The primary output is the binding affinity, reported in kcal/mol, found in the log file.[26][27] More negative values indicate a stronger predicted binding interaction.

  • Analyze Binding Poses: The output_poses.pdbqt file contains the coordinates of the predicted binding poses (typically 9 by default), ranked by their binding affinity.

  • Visualize Interactions: Load the prepared receptor PDBQT file and the output PDBQT file into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.[28] Analyze the lowest energy pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Data Presentation and Comparative Analysis

The results of the docking simulations should be compiled into a clear, comparative table. This allows for a direct assessment of the test compound's performance relative to the known ligands.

Table 1: Comparative Docking Results for ERα and AR

Target ProteinCompound NameBinding Affinity (kcal/mol)Key Interacting Residues (Example)
ERα Cyclopropyl(4-hydroxyphenyl)methanone -8.5 Arg394, Glu353, His524
Estradiol (Positive Control)-10.2Arg394, Glu353, His524, Leu387
4-Hydroxytamoxifen (Comparator)-9.8Arg394, Glu353, Asp351
AR Cyclopropyl(4-hydroxyphenyl)methanone -7.9 Tyr48, His110, Trp111
Tolrestat (Positive Control)-9.1Tyr48, His110, Trp111, Cys298
Sorbinil (Comparator)-8.7Tyr48, His110, Trp219
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated by executing the described protocol.

Interpretation: By comparing the binding affinity of cyclopropyl(4-hydroxyphenyl)methanone to the controls, we can infer its potential potency. For instance, a binding affinity close to that of the known active compounds would suggest that it is a promising candidate for further experimental validation. Analysis of the interacting residues reveals whether the compound binds in a similar manner to the known ligands, providing insights into its potential mechanism of action.

Biological Context: Relevant Signaling Pathways

Understanding the signaling pathway of the target protein is crucial for contextualizing the potential downstream effects of a novel ligand.

Diagram of the Estrogen Signaling Pathway

Caption: Simplified overview of the Estrogen Receptor signaling pathway.[29]

The classical estrogen signaling pathway involves the binding of estrogen to ERα in the cytoplasm or nucleus.[30] This causes the receptor to dimerize, translocate to the nucleus, and bind to specific DNA sequences called Estrogen Response Elements (EREs), thereby regulating the transcription of target genes.[8] There are also non-genomic pathways initiated at the cell membrane.[31] A compound that binds to ERα, such as cyclopropyl(4-hydroxyphenyl)methanone might, could either mimic (agonist) or block (antagonist) these effects.

Diagram of the Polyol Pathway

G cluster_complications Diabetic Complications Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation Sorbitol_acc Sorbitol Accumulation Sorbitol->Sorbitol_acc AR Aldose Reductase (AR) AR->Sorbitol NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR Ox_Stress Oxidative Stress NADP->Ox_Stress Depletes Glutathione Reductase Cofactor NAD NAD+ NAD->SDH

Caption: The Polyol Pathway of glucose metabolism.

In the polyol pathway, aldose reductase (AR) converts excess glucose into sorbitol, a reaction that consumes the cofactor NADPH.[32] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[12] The accumulation of sorbitol and the depletion of NADPH contribute to oxidative stress and cellular damage, leading to diabetic complications.[14] An inhibitor of AR, like the potential role for cyclopropyl(4-hydroxyphenyl)methanone, would block this first step, preventing sorbitol accumulation and its downstream pathological effects.[33]

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded protocol for the initial computational evaluation of cyclopropyl(4-hydroxyphenyl)methanone. By performing a comparative docking study against ERα and AR, researchers can generate valuable preliminary data on its potential binding affinities and interaction modes. Positive results from this in silico screening would provide a strong rationale for advancing the compound to experimental validation, including in vitro binding assays and cell-based functional assays, to confirm its biological activity and therapeutic potential.

References

  • Wikipedia. Polyol pathway. [Link]

  • Tawfik, A., et al. (2024). Biochemistry, Polyol Or Sorbitol Pathways. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • KEGG. Estrogen signaling pathway - Homo sapiens (human). [Link]

  • Varghese, R., & Durgaprasad, D. (2023). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in protein chemistry and structural biology. [Link]

  • Pinzi, L., & Rastelli, G. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. Molecules. [Link]

  • Taylor & Francis Online. Polyol pathway – Knowledge and References. [Link]

  • Lorenzi, M. (2007). The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient. Experimental Diabetes Research. [Link]

  • Sahu, N., & Singh, S. (2024). A Review On Molecular Docking And Its Application. International Journal of Creative Research Thoughts. [Link]

  • Kumar, D., et al. (2021). A Review on Molecular Docking. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Creative Diagnostics. Estrogen Signaling Pathway. [Link]

  • Kovač, K., & Gmajnički, I. (2021). The many faces of estrogen signaling. Biochemia medica. [Link]

  • Marino, M., et al. (2002). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology. [Link]

  • Paggi, J. M., et al. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]

  • Class Central. Free Video: Molecular Docking Analysis - Autodock Results and Visualization. [Link]

  • Scripps Research. Tutorial – AutoDock Vina. [Link]

  • University of Alberta. Molecular Docking Tutorial. [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • University of Oxford. Session 4: Introduction to in silico docking. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • YouTube. Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]

  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models?. [Link]

  • YouTube. Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. [Link]

  • Center for Computational Structural Biology. DOCKING. [Link]

  • YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]

  • Eagon Research Group. Vina Docking Tutorial. [Link]

  • RCSB PDB. 3HM1: Crystal structure of human Estrogen Receptor Alpha Ligand-Binding Domain. [Link]

  • Read the Docs. Preparing the protein and ligand for docking. [Link]

  • YouTube. How to Perform Molecular Docking with CB-DOCK2?. [Link]

  • Wikipedia. Aldose reductase inhibitor. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • RCSB PDB. 1XP1: HUMAN ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN IN COMPLEX WITH COMPOUND 15. [Link]

  • RCSB PDB. 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL. [Link]

  • YouTube. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • Wikipedia. Estrogen receptor alpha. [Link]

  • YouTube. AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]

  • Taylor & Francis Online. Aldose reductase inhibitors – Knowledge and References. [Link]

  • Hara, A., et al. (2001). Aldose Reductase Inhibitors. Journal of Health Science. [Link]

  • RCSB PDB. 3ERT: HUMAN ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN IN COMPLEX WITH 4-HYDROXYTAMOXIFEN. [Link]

  • YouTube. Learn Maestro: Preparing protein structures. [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • ACS Omega. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. [Link]

  • Schrödinger. Protein Ligand Docking Lesson Plan. [Link]

  • ResearchGate. Aldose Reductase Inhibitors from the Nature. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclopropyl(4-hydroxyphenyl)methanone

Welcome to your essential guide for the safe handling of Cyclopropyl(4-hydroxyphenyl)methanone. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Cyclopropyl(4-hydroxyphenyl)methanone. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental reproducibility.

Hazard Profile: Understanding the "Why" Behind the "What"

Cyclopropyl(4-hydroxyphenyl)methanone is a solid compound with a specific hazard profile that dictates our safety protocols. According to the Globally Harmonized System (GHS), its primary classifications require our utmost attention.

The compound is a known irritant and can be harmful. The key hazard statements are:

  • H315: Causes skin irritation[1][2][3].

  • H319: Causes serious eye irritation[1][2][3].

  • H335: May cause respiratory irritation[2][3].

  • H302: Harmful if swallowed[3].

These classifications are not abstract warnings; they are direct indicators of the chemical's potential to cause harm upon contact. Skin contact can lead to dermatitis, eye contact can result in significant damage, and inhalation of the dust can irritate the entire respiratory tract[2]. Therefore, our primary objective is to establish effective barriers between the researcher and the chemical.

The Hierarchy of Controls: Engineering and Administrative Controls First

Before we even consider PPE, we must implement more effective, foundational safety measures. PPE is the last line of defense, not the first.

  • Engineering Controls: The most critical engineering control is proper ventilation. All handling of Cyclopropyl(4-hydroxyphenyl)methanone powder should occur within a certified chemical fume hood or a powder containment hood. This prevents the inhalation of airborne particles and contains any potential spills[1][4].

  • Administrative Controls: Your institution must have clear, written Standard Operating Procedures (SOPs) for handling this and similar compounds. This includes designating specific areas for its use, ensuring personnel are thoroughly trained on its hazards, and having immediate access to the Safety Data Sheet (SDS)[1][2][4].

Personal Protective Equipment (PPE): Your Essential Barrier

Once engineering and administrative controls are in place, we select PPE to mitigate the risk of direct contact. The following table summarizes the minimum required PPE for various laboratory tasks involving Cyclopropyl(4-hydroxyphenyl)methanone.

Laboratory TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting Solid Safety goggles with side shields or face shieldChemical-resistant gloves (Nitrile, double-gloved recommended)Full-coverage lab coatRequired if outside a fume hood (N95 minimum)
Preparing Solutions Chemical safety gogglesChemical-resistant gloves (Nitrile)Full-coverage lab coatNot required if performed in a fume hood
Running Reactions/Analysis Chemical safety gogglesChemical-resistant gloves (Nitrile)Full-coverage lab coatNot required if performed in a fume hood
Handling Spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over lab coatNIOSH-approved respirator with P100 filter[5][6]
Eye and Face Protection: A Non-Negotiable Requirement

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory[2][3].

  • Why: The mucous membranes of the eyes are highly susceptible to irritation and damage from chemical dust or splashes.

  • What to Use: At a minimum, wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166[4][6]. When handling larger quantities or if there is a significant splash risk, a face shield should be worn over the safety goggles.

Skin and Body Protection: Preventing Dermal Exposure

The compound's ability to cause skin irritation (H315) necessitates comprehensive skin protection[1][3].

  • Why: Direct contact with the skin can lead to irritation, redness, and discomfort. Contaminated clothing can prolong this exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or pinholes before use. For handling the solid, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin[7].

  • Body Protection: A clean, full-coverage laboratory coat is required to protect street clothes and underlying skin[7]. Ensure it is buttoned completely. For large-scale operations, a chemical-resistant apron is recommended.

Respiratory Protection: Mitigating Inhalation Risks

The H335 classification ("May cause respiratory irritation") means that inhaling the dust must be prevented[2][3].

  • Why: Fine powders can easily become airborne during handling, and once inhaled, can irritate the nose, throat, and lungs.

  • When to Use: All procedures that may generate dust (e.g., weighing, transferring powder) must be performed in a chemical fume hood[4]. If this is not feasible, a NIOSH-approved respirator is mandatory. For nuisance dust, an N95 respirator may suffice, but for significant potential exposure or spill cleanup, a half-mask or full-face respirator with a P100 filter is required[5][6].

Procedural Workflow: From Bench to Disposal

Safe handling is a process, not just a set of equipment. The following workflow diagram illustrates the critical decision points and steps for working with Cyclopropyl(4-hydroxyphenyl)methanone.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase A 1. Risk Assessment Review SDS for Cyclopropyl (4-hydroxyphenyl)methanone B 2. Verify Engineering Controls Is fume hood operational? A->B Proceed C 3. Don Correct PPE - Goggles - Lab Coat - Gloves B->C Yes D 4. Handle Chemical Perform weighing and solution prep inside fume hood C->D Proceed E 5. Post-Handling Clean work area thoroughly D->E Proceed Spill Spill Occurs! D->Spill F 6. Waste Segregation Collect waste in a labeled, sealed hazardous waste container E->F Proceed G 7. Doff PPE Remove gloves and lab coat using proper technique F->G Proceed H 8. Final Step Wash hands thoroughly with soap and water G->H Proceed Spill_Proc Refer to Spill Cleanup Protocol (Section 5) Spill->Spill_Proc

Caption: Safe Handling Workflow for Cyclopropyl(4-hydroxyphenyl)methanone.

Emergency and Disposal Plan

Spill Response: In case of a spill, evacuate the immediate area and prevent others from entering. Avoid raising dust. Wearing full PPE (including respiratory protection), gently cover the spill with an absorbent material. Sweep up the material and place it into a designated, sealed hazardous waste container[1][4][7]. Do not allow the chemical to enter drains[1].

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[1][2][4].

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, get medical advice[1][2][4].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[1][2][4].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[1].

Disposal Protocol: All waste containing Cyclopropyl(4-hydroxyphenyl)methanone, including contaminated consumables (e.g., gloves, weigh boats), must be treated as hazardous chemical waste.

  • Collection: Collect all waste in a clearly labeled, sealable container made of a compatible material (e.g., HDPE)[8].

  • Segregation: Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department[8].

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service. Never dispose of this chemical down the drain[7][8].

By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 36116-18-4 Name: Cyclopropyl(4-hydroxyphenyl)methanone.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ChemicalBook. (n.d.). CYCLOPROPYL(4-HYDROXYPHENYL)METHANONE.
  • LookChem. (n.d.). Cyclopropyl(4-hydroxyphenyl)methanone.
  • Fisher Scientific. (2021). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • Fluorochem. (n.d.). CYCLOPROPYL(4-HYDROXYPHENYL)METHANONE.
  • ChemicalBook. (n.d.). (4-Chlorophenyl)(4-hydroxyphenyl)-Methanone(42019-78-3).
  • Echemi. (n.d.). Methanone, cyclopropyl[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl].
  • Parchem. (n.d.). CYCLOPROPYL(4-HYDROXYPHENYL)METHANONE (Cas 36116-18-4).
  • BenchChem. (n.d.). Essential Disposal Protocol for trans-(3R,5R)-1,3,5-trihydroxy-4-[(E) -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3BPU23Wcjj-6YG8xLXnkOMxMQN6x7Ij5nuWkxSA-RIUSNFGNGwcOjisHB6V6HqoVkXYSvWitElqekCjY59M-mIrEhbsdrBXfR5wanNUWSMODA96Y6W2EsCce5Fj7xJs52RwRS64ZBK1mG_LRvBz4qxk9RLVA5AErC95tuH1AOuFubdsF1nP9Dnk6Uu3kZ1bp5Hlb3_072tGnh29hsJH0e-VC6RV75XW0QddRsMP9AB9AbdNoRySF6XEhplWhr_Pyx5sWoUrpq7yDeqvWVo_-01QDddlVcvUiggnjA6fs_
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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